molecular formula C6H11N3 B1332013 (1,3-dimethyl-1H-pyrazol-4-yl)methanamine CAS No. 400756-28-7

(1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1332013
CAS No.: 400756-28-7
M. Wt: 125.17 g/mol
InChI Key: VERSVOWJFSHXSI-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1,3-dimethylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5-6(3-7)4-9(2)8-5/h4H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERSVOWJFSHXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361397
Record name (1,3-dimethyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400756-28-7
Record name (1,3-dimethyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1,3-dimethyl-1H-pyrazol-4-yl)methanamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1,3-dimethyl-1H-pyrazol-4-yl)methanamine: Properties, Synthesis, and Applications

Abstract

This compound is a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry, agrochemical synthesis, and material science. Its unique structure, featuring a substituted pyrazole ring coupled with a primary amine, offers multiple points for chemical modification, making it a valuable scaffold for the development of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, detailed protocols for its synthesis and characterization, an analysis of its chemical reactivity, and a discussion of its current and potential applications for researchers and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, known for its prevalence in a wide array of biologically active compounds.[1][2] The specific arrangement of the dimethyl groups and the aminomethyl substituent at the 4-position defines its unique reactivity and utility.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 400756-28-7[3]
Molecular Formula C₆H₁₁N₃[3]
Molecular Weight 125.17 g/mol [3]
Appearance Colorless clear liquid[3]
Purity Commercially available at ≥99%[3]
Storage Conditions Store at 0-8°C, under inert atmosphere[3][4]

Synthesis and Characterization

The synthesis of this compound is most efficiently achieved through the reductive amination of its corresponding aldehyde precursor, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced in situ to the desired primary amine.

Synthetic Workflow Diagram

G A 1,3-Dimethyl-1H-pyrazole- 4-carbaldehyde C Intermediate Imine A->C Condensation B Ammonia Source (e.g., NH4OAc) B->C F This compound C->F Reduction D Reducing Agent (e.g., NaBH3CN) D->F E Workup & Purification (Extraction, Chromatography) F->E

Caption: General workflow for the synthesis via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative procedure for synthesizing the title compound from its aldehyde precursor. The causality behind experimental choices is to ensure the selective formation of the primary amine while preserving the integrity of the pyrazole ring.

  • Reaction Setup: To a solution of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask, add ammonium acetate (7-10 eq). The large excess of the ammonia source drives the equilibrium towards the formation of the intermediate imine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.[5]

  • Reduction: Cool the mixture to 0°C using an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. NaBH₃CN is a mild reducing agent, chosen for its selectivity in reducing imines in the presence of less reactive carbonyls, and its stability in protic solvents like methanol.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS until the intermediate imine is fully consumed.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of 1M HCl to decompose any remaining reducing agent. Adjust the pH to >12 with aqueous NaOH. This deprotonates the amine product, making it soluble in organic solvents for extraction.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x). The choice of an organic solvent is based on the product's polarity.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Structural Characterization Protocol

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Data: Signals corresponding to the two distinct methyl groups on the pyrazole ring (singlets, ~2.3-3.7 ppm), the methylene protons (CH₂) adjacent to the amine (singlet, ~3.8 ppm), the amine protons (NH₂, broad singlet), and the pyrazole ring proton (singlet, ~7.5 ppm).[6][8]

    • Expected ¹³C NMR Data: Resonances for the methyl carbons, the methylene carbon, and the three distinct aromatic carbons of the pyrazole ring.

  • Mass Spectrometry (MS):

    • Analyze a diluted sample via Electrospray Ionization (ESI) Mass Spectrometry.

    • Expected Result: A prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z = 126.1.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum of the neat liquid.

    • Expected Result: Characteristic absorption bands for N-H stretching of the primary amine (two bands in the 3300-3400 cm⁻¹ region) and C-N stretching.

Chemical Reactivity and Stability

The reactivity of this compound is governed by two primary functional groups: the nucleophilic primary amine and the aromatic pyrazole ring.[9]

Reactivity Profile Diagram

G cluster_0 This compound cluster_1 Reaction Sites mol Nuc Nucleophilic Attack (Acylation, Alkylation) Nuc->mol Amine Group (Base & Nucleophile) Aro Aromatic Substitution (Electrophilic) Aro->mol Pyrazole Ring (Aromatic Core)

Caption: Key reactivity sites on the this compound molecule.

  • Amine Group Reactivity: The primary amine function is a potent nucleophile and a moderate base. It readily participates in:

    • N-Acylation/N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy in drug discovery to introduce new functionalities.

    • N-Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

    • Condensation Reactions: Reaction with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.[10]

    • Salt Formation: As a base, it reacts with acids to form ammonium salts, which can improve the compound's solubility and handling properties.[11][12]

  • Pyrazole Ring Reactivity: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions.[13] The electron-donating nature of the methyl and aminomethyl groups generally activates the ring, directing incoming electrophiles to the available C5 position.

  • Stability: The compound is generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents and can decompose at very high temperatures or extreme pH levels.[9] For long-term storage, refrigeration under an inert atmosphere is recommended.[3][4]

Applications in Research and Development

The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1] this compound serves as a valuable starting material for leveraging this scaffold.

  • Drug Discovery: This compound is a key intermediate for synthesizing more complex molecules with potential therapeutic activities.[3] Its structure is particularly relevant for developing:

    • Kinase Inhibitors: Many small-molecule kinase inhibitors developed for oncology incorporate a pyrazole core. This amine provides a handle for building out structures that can interact with the ATP-binding pocket of kinases like FLT3 and CDKs.[14]

    • Anti-inflammatory and Analgesic Agents: The pyrazole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs). This building block is explored for creating novel compounds with similar activities.[3]

    • Enzyme Inhibitors: It is used as a scaffold to design inhibitors for various enzymes by presenting functional groups in a specific three-dimensional orientation.[9][15]

  • Agrochemicals: In agricultural science, it is used as an intermediate in the synthesis of next-generation pesticides and herbicides, where the pyrazole ring contributes to the biological activity and stability of the final product.[3]

  • Material Science: The compound's functional groups allow it to be incorporated into polymers and coatings to enhance their thermal and mechanical properties.[3]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar aminopyrazoles indicate that it should be handled as a hazardous chemical.[4][16][17]

  • Hazard Identification:

    • Causes skin irritation and serious eye irritation.[4]

    • May cause severe skin burns and eye damage upon prolonged contact.[17]

    • May be harmful if swallowed or inhaled.

  • Recommended Handling Procedures:

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[4][16]

    • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

    • Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.[4][18]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18]

    • Ingestion: Rinse mouth and seek immediate medical advice.[19]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

    • Store in a refrigerator (0-8°C) for long-term stability.[3]

References

Sources

An In-depth Technical Guide to the Synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and experimentally-grounded methodology for the synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine, a valuable heterocyclic building block in medicinal chemistry and drug development. The pyrazole moiety is a privileged scaffold, present in numerous approved pharmaceuticals, and functionalized pyrazoles are of significant interest to researchers.[1][2][3] This document outlines a robust and scalable three-step synthetic sequence, commencing with the formation of the 1,3-dimethyl-1H-pyrazole core, followed by regioselective formylation at the C4-position via the Vilsmeier-Haack reaction, and culminating in the reductive amination of the resulting aldehyde to afford the target primary amine. Each step is detailed with in-depth mechanistic insights, step-by-step protocols, and critical process parameters to ensure reproducibility and high yield. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering a practical and scientifically rigorous approach to the preparation of this key synthetic intermediate.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and versatile biological activities.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[2][3] The presence of the pyrazole nucleus in blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and Rimonabant (an anti-obesity agent) underscores its importance in the pharmaceutical industry.

This compound, in particular, serves as a crucial intermediate. The primary amine functionality at the C4-position provides a versatile handle for the introduction of diverse substituents and the construction of more complex molecular architectures through reactions such as amide bond formation, further alkylation, or participation in cyclization reactions. This guide provides a detailed and reliable synthetic route to empower researchers with the ability to access this valuable compound for their discovery programs.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a three-step sequence. This strategy is designed for both scalability and reproducibility in a standard laboratory setting. The overall workflow is depicted below:

G A Step 1: Pyrazole Synthesis B Step 2: Vilsmeier-Haack Formylation A->B 1,3-Dimethyl-1H-pyrazole C Step 3: Reductive Amination B->C 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde D This compound (Final Product) C->D

Caption: Overall synthetic workflow.

Step 1: Synthesis of the 1,3-Dimethyl-1H-pyrazole Core

Causality: The foundation of the synthesis is the construction of the pyrazole ring. The Knorr pyrazole synthesis, a classic and reliable method, is employed here. This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[4] For our target, we utilize acetylacetone (a 1,3-dicarbonyl) and methylhydrazine. The use of methylhydrazine is crucial as it directly installs one of the required N-methyl groups. The subsequent N-methylation to obtain the 1,3-dimethylated product can be achieved through various methods, but for the purpose of this guide, we will consider 1,3-dimethyl-1H-pyrazole as the starting point for the subsequent formylation step, as it is also commercially available. A representative synthesis of a similar pyrazole is provided for context.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol is adapted from a standard, reliable procedure.[5]

  • Reaction Setup: In a 1-liter round-bottomed flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.[5]

  • Cooling: Immerse the flask in an ice bath and cool the solution to 15 °C.[5]

  • Addition of Dicarbonyl: While maintaining the temperature at approximately 15 °C, add 50 g (0.50 mol) of acetylacetone dropwise with vigorous stirring over 30 minutes.[5]

  • Reaction: Continue stirring the mixture at 15 °C for an additional hour.[5]

  • Work-up: Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).[5]

  • Purification: Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by rotary evaporation. The resulting solid is 3,5-dimethylpyrazole.[5]

Step 2: Vilsmeier-Haack Formylation of 1,3-Dimethyl-1H-pyrazole

Causality: The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7][8] The pyrazole ring is sufficiently electron-rich to undergo this electrophilic substitution. The reaction employs the Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[7][9] The reaction is highly regioselective for the C4-position of the 1,3-dimethyl-1H-pyrazole ring, as the C3 and C5 positions are substituted and the N-methyl groups direct the substitution to the available carbon atom.

Mechanism of the Vilsmeier-Haack Reaction

G cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier - OPOCl₂⁻ SigmaComplex Sigma Complex Vilsmeier->SigmaComplex Pyrazole 1,3-Dimethyl-1H-pyrazole Pyrazole->SigmaComplex IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt - H⁺ Aldehyde 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde IminiumSalt->Aldehyde + H₂O, - Me₂NH, - H⁺ H2O H₂O

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
  • Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cold DMF with stirring.[9] The addition should be slow to control the exothermic reaction. After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Addition of Pyrazole: Dissolve 1,3-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.[9]

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution to a pH of 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterValueReference
Starting Material 1,3-Dimethyl-1H-pyrazole-
Reagents POCl₃, DMF[6][9]
Temperature 0 °C to 70 °C[6]
Reaction Time 2-4 hours[6]
Typical Yield 70-90%[6]
Purification Column Chromatography/Recrystallization-

Step 3: Reductive Amination to this compound

Causality: Reductive amination is a highly efficient method for converting aldehydes and ketones into amines.[10][11] This one-pot reaction involves two key stages: the formation of an imine (or iminium ion) intermediate from the reaction of the carbonyl compound with an amine source, followed by the immediate reduction of this intermediate to the corresponding amine.[10][11] For the synthesis of a primary amine, ammonia or an ammonium salt is used as the nitrogen source.[8] A selective reducing agent is required, one that reduces the iminium ion intermediate much faster than the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is an excellent choice for this transformation as it is stable in mildly acidic conditions (which favor imine formation) and selectively reduces the protonated imine.[11][12] Ammonium acetate serves as both the ammonia source and a buffer to maintain a suitable pH for the reaction.

Mechanism of Reductive Amination

G cluster_0 Imine Formation cluster_1 Reduction Aldehyde Pyrazole-4-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Ammonia NH₃ Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Amine This compound Imine->Amine Reducer [H⁻] (from NaBH₃CN) Reducer->Amine

Caption: General mechanism of reductive amination.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottomed flask, dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol.

  • Addition of Reagents: Add ammonium acetate (7-10 equivalents) to the solution and stir until it dissolves.

  • pH Adjustment (Optional): If necessary, adjust the pH of the mixture to 6-7 with glacial acetic acid.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise to the reaction mixture. Be aware of potential gas evolution.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the careful addition of dilute hydrochloric acid until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.

  • Purification: Make the aqueous residue basic (pH > 10) with concentrated sodium hydroxide solution. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the target amine. Further purification can be achieved by distillation or column chromatography if necessary.

ParameterValueReference
Starting Material 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde-
Reagents Ammonium Acetate, NaBH₃CN[12][13]
Solvent Methanol[13]
Temperature Room Temperature[13]
Reaction Time 12-24 hours-
Typical Yield 60-85%-
Purification Acid-Base Extraction/Distillation-

Characterization of this compound

The successful synthesis of the final product should be confirmed by standard analytical techniques. Expected spectroscopic data are summarized below.

Technique Expected Data
¹H NMR Singlet for pyrazole H-5 proton (~7.5 ppm), singlet for CH₂ (~3.7 ppm), singlet for N-CH₃ (~3.7 ppm), singlet for C-CH₃ (~2.2 ppm), broad singlet for NH₂ protons.
¹³C NMR Resonances for pyrazole carbons (C3, C4, C5), CH₂ carbon, and two CH₃ carbons.
IR (Infrared) N-H stretching bands (~3300-3400 cm⁻¹), C-H stretching, C=C and C=N stretching bands in the fingerprint region.
MS (Mass Spec) Molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₃N₃, MW: 139.20 g/mol ).

Conclusion

This guide has detailed a reliable and efficient three-step synthesis of this compound. The described route, leveraging the classical Knorr pyrazole synthesis, the regioselective Vilsmeier-Haack formylation, and a robust reductive amination protocol, provides a practical pathway for obtaining this valuable building block. The mechanistic discussions and detailed experimental procedures are designed to provide researchers with the necessary tools to confidently reproduce this synthesis in their own laboratories, thereby facilitating the development of novel pyrazole-based compounds for a wide range of applications in drug discovery and materials science.

References

  • El-Gharably, A., et al. (2022). Synthesis of some pyrazole carbaldehydes and their use in preparing Schiff's bases with potential anti-tumor and anti-fungal activities. RSC Advances, 12(1), 1-15. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Organic Syntheses. 3,5-dimethylpyrazole. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX. [Link]

  • De Vita, D., et al. (2020). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules, 25(23), 5722. [Link]

  • PubChem. 1H-pyrazol-4-ylmethanamine. [Link]

  • SpectraBase. 1H-pyrazol-4-yl(4-pyridyl)methanone - Optional[13C NMR] - Chemical Shifts. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Medicinal Chemistry Research, 13(4-5), 257-275. [Link]

  • Patel, N. B., & Patel, J. C. (2011). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 3(6), 79-86. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,3-dimethyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole that serves as a valuable building block in medicinal chemistry and materials science. The pyrazole core is a significant pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1] Accurate structural confirmation of such molecules is paramount for ensuring the integrity of research and the safety and efficacy of resulting products. This guide provides a comprehensive, technically-in-depth walkthrough of the structure elucidation process for this compound, grounded in established spectroscopic principles and field-proven methodologies. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to unambiguously confirm its molecular structure.

Introduction: The Chemical Context and Importance of Structural Verification

Substituted pyrazoles are a cornerstone in the development of novel therapeutic agents and functional materials.[2][3] The specific arrangement of substituents on the pyrazole ring dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and material characteristics. This compound, with its primary amine functionality, is a key intermediate for further chemical modifications, making unequivocal structural verification a critical first step in any research and development pipeline.

This guide is structured to provide not just a series of analytical steps, but a logical workflow that builds a complete and validated structural picture from the ground up. Each analytical technique is chosen for the specific piece of the structural puzzle it helps to solve, and the data from each method is used to cross-validate the others, ensuring a self-validating system of analysis.

Synthetic Pathway Overview: A Two-Step Approach

A common and efficient route to synthesize this compound involves a two-step process starting from a suitably substituted pyrazole. This synthetic context is crucial for anticipating potential impurities and side products.

  • Vilsmeier-Haack Formylation: The synthesis typically begins with the formylation of 1,3-dimethyl-1H-pyrazole at the electron-rich C4 position. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (commonly generated in situ from phosphorus oxychloride and dimethylformamide), is a well-established method for this transformation.[4] This reaction introduces the aldehyde group necessary for the subsequent amination.

  • Reductive Amination: The resulting 1,3-dimethyl-1H-pyrazole-4-carbaldehyde is then converted to the target primary amine via reductive amination.[5] This reaction involves the formation of an imine intermediate with an ammonia source, which is then reduced in situ to the amine.

G cluster_synthesis Synthetic Pathway 1,3-dimethyl-1H-pyrazole 1,3-dimethyl-1H-pyrazole Vilsmeier-Haack Formylation Vilsmeier-Haack Formylation 1,3-dimethyl-1H-pyrazole->Vilsmeier-Haack Formylation POCl3, DMF 1,3-dimethyl-1H-pyrazole-4-carbaldehyde 1,3-dimethyl-1H-pyrazole-4-carbaldehyde Vilsmeier-Haack Formylation->1,3-dimethyl-1H-pyrazole-4-carbaldehyde Reductive Amination Reductive Amination 1,3-dimethyl-1H-pyrazole-4-carbaldehyde->Reductive Amination NH3, Reducing Agent This compound This compound Reductive Amination->this compound

Caption: Synthetic route to this compound.

Spectroscopic Elucidation Strategy

Our approach to the structure elucidation of this compound integrates three key spectroscopic techniques in a logical sequence.

G cluster_elucidation Structure Elucidation Workflow Mass_Spec Mass Spectrometry (Molecular Formula) IR_Spec Infrared Spectroscopy (Functional Groups) Mass_Spec->IR_Spec NMR_Spec NMR Spectroscopy (Connectivity) IR_Spec->NMR_Spec Final_Structure Final Validated Structure NMR_Spec->Final_Structure

Caption: Integrated spectroscopic workflow for structure elucidation.

Mass Spectrometry (MS): Determining the Molecular Formula

Objective: To determine the molecular weight and elemental composition of the synthesized compound.

Methodology: High-resolution mass spectrometry (HRMS) using either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is the preferred method.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

  • Data Acquisition: The instrument is calibrated, and the mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Results & Interpretation:

The molecular formula of this compound is C₆H₁₁N₃. The expected monoisotopic mass is 125.0953 g/mol .[6]

  • HRMS Analysis: The HRMS analysis should yield a high-resolution mass for the [M+H]⁺ ion at m/z 126.1026. This experimentally determined mass should be within a few parts per million (ppm) of the calculated mass for C₆H₁₂N₃⁺.

ParameterExpected Value
Molecular Formula C₆H₁₁N₃
Monoisotopic Mass 125.0953
[M+H]⁺ (Calculated) 126.1026

This initial step provides strong evidence for the elemental composition of the molecule, which is fundamental for the subsequent interpretation of other spectroscopic data.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Objective: To identify the characteristic functional groups present in the molecule.

Methodology: Fourier Transform Infrared (FTIR) spectroscopy is employed, typically using an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.

  • Sample Preparation: A small amount of the sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Results & Interpretation:

The IR spectrum will provide crucial information about the presence of the amine and the aromatic pyrazole ring.

  • N-H Stretching: The primary amine (-NH₂) group will exhibit two characteristic stretching vibrations in the region of 3400-3250 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes.

  • C-H Stretching: Aromatic C-H stretching from the pyrazole ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹.

  • N-H Bending: The scissoring vibration of the primary amine is typically observed in the range of 1650-1580 cm⁻¹.

  • C=C and C=N Stretching: The pyrazole ring will show characteristic stretching vibrations for C=C and C=N bonds in the 1600-1450 cm⁻¹ region.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
**Primary Amine (-NH₂) **Asymmetric & Symmetric Stretch3400 - 3250
Scissoring Bend1650 - 1580
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
Pyrazole Ring (C=C, C=N) Stretch1600 - 1450

The presence of these key absorption bands provides strong confirmatory evidence for the proposed functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Objective: To determine the precise connectivity of atoms within the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a complete structural picture.

Methodology:

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]

  • Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

3.3.1. ¹H NMR Spectroscopy: Proton Environment and Connectivity

Expected Results & Interpretation:

The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule.

  • Pyrazole Ring Proton (H5): A singlet in the aromatic region, typically around δ 7.0-7.5 ppm.

  • N-Methyl Protons (N-CH₃): A singlet integrating to 3 protons, expected around δ 3.6-3.8 ppm.

  • Methylene Protons (-CH₂-NH₂): A singlet integrating to 2 protons, expected around δ 3.5-3.7 ppm.

  • C-Methyl Protons (C-CH₃): A singlet integrating to 3 protons, expected around δ 2.1-2.3 ppm.

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide range (δ 1.5-3.0 ppm) and may exchange with D₂O.

ProtonMultiplicityIntegrationExpected Chemical Shift (δ, ppm)
H5 (pyrazole) Singlet1H7.0 - 7.5
N-CH₃ Singlet3H3.6 - 3.8
-CH₂-NH₂ Singlet2H3.5 - 3.7
C-CH₃ Singlet3H2.1 - 2.3
-NH₂ Broad Singlet2H1.5 - 3.0 (variable)

3.3.2. ¹³C NMR Spectroscopy: Carbon Skeleton

Expected Results & Interpretation:

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.

  • Pyrazole Ring Carbons (C3, C4, C5): Three signals in the aromatic/heteroaromatic region (δ 105-150 ppm).

  • Methylene Carbon (-CH₂-NH₂): A signal in the aliphatic region, expected around δ 35-45 ppm.

  • N-Methyl Carbon (N-CH₃): A signal around δ 30-35 ppm.

  • C-Methyl Carbon (C-CH₃): A signal at higher field, around δ 10-15 ppm.

CarbonExpected Chemical Shift (δ, ppm)
C3 (pyrazole) 145 - 150
C5 (pyrazole) 135 - 140
C4 (pyrazole) 105 - 110
-CH₂-NH₂ 35 - 45
N-CH₃ 30 - 35
C-CH₃ 10 - 15

3.3.3. 2D NMR Spectroscopy: Confirming Connectivity

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In this molecule, no significant H-H couplings are expected, as all proton signals are predicted to be singlets. This lack of correlation provides its own structural information.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is used to definitively assign the carbon signals based on their attached protons.

G cluster_hsqc Expected HSQC Correlations H5 H5 (δ 7.0-7.5) C5 C5 (δ 135-140) H5->C5 NCH3_H N-CH₃ (δ 3.6-3.8) NCH3_C N-CH₃ (δ 30-35) NCH3_H->NCH3_C CH2_H -CH₂- (δ 3.5-3.7) CH2_C -CH₂- (δ 35-45) CH2_H->CH2_C CCH3_H C-CH₃ (δ 2.1-2.3) CCH3_C C-CH₃ (δ 10-15) CCH3_H->CCH3_C

Caption: Predicted HSQC correlations for direct C-H bonds.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall connectivity by showing correlations between protons and carbons that are 2 or 3 bonds away.

Expected Key HMBC Correlations:

  • H5 to C3 and C4: Confirms the position of the single pyrazole ring proton relative to the other ring carbons.

  • Methylene protons (-CH₂-) to C4 and C5: Unambiguously places the aminomethyl group at the C4 position.

  • N-Methyl protons to C5: Confirms the N-methylation at the N1 position.

  • C-Methyl protons to C3 and C4: Confirms the position of the methyl group at C3.

G cluster_hmbc Key Predicted HMBC Correlations H5 H5 C3 C3 H5->C3 2-3 bonds C4 C4 H5->C4 2-3 bonds CH2 -CH₂- CH2->C4 2-3 bonds C5 C5 CH2->C5 2-3 bonds NCH3 N-CH₃ NCH3->C5 2-3 bonds CCH3 C-CH₃ CCH3->C3 2-3 bonds CCH3->C4 2-3 bonds

Caption: Key long-range H-C correlations expected in the HMBC spectrum.

Conclusion: A Validated Structure

By systematically applying mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, the structure of this compound can be unequivocally elucidated. The combination of these techniques provides a self-validating dataset: MS confirms the elemental formula, IR identifies the key functional groups, and NMR spectroscopy pieces together the atomic connectivity. This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, a prerequisite for its use in further research and development in the pharmaceutical and material science fields.

References

  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
  • MDPI. (n.d.). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • PubChem. (n.d.). This compound dihydrochloride.
  • Fakhraian, H., et al. (2022). Reinvestigating the synthesis of key intermediates in the preparation of zolazepam—I: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone. Journal of Chemical Sciences.
  • PubChem. (n.d.). 1H-pyrazol-4-ylmethanamine.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Synblock. (n.d.). CAS 1461713-58-5 | this compound dihydrochloride.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • NIH. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
  • NIH. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors.
  • NIH. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • NTU Scholars. (n.d.). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium.
  • Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • NIH. (n.d.). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde.
  • MDPI. (n.d.). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile.
  • ResearchGate. (n.d.). NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide.
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A Technical Guide to the Spectroscopic Characterization of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for (1,3-dimethyl-1H-pyrazol-4-yl)methanamine, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, offering detailed analysis of expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, it outlines standardized protocols for acquiring high-quality spectroscopic data for this and structurally related compounds.

Introduction: The Imperative of Spectroscopic Verification

In the realm of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this analytical process. Each technique provides a unique piece of the structural puzzle, and together they offer a high-fidelity "fingerprint" of the molecule.

This compound, with its substituted pyrazole core, presents a number of interesting features for spectroscopic analysis. The strategic placement of substituents on the pyrazole ring and the presence of a primary amine function create a distinct electronic and steric environment that can be probed by these techniques. This guide aims to provide researchers with a robust predictive framework for the spectroscopic characterization of this molecule, thereby facilitating its identification, purity assessment, and further investigation.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.[1][2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple and highly informative. The chemical shifts are predicted for a standard solvent like CDCl₃.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H5 (pyrazole ring)~7.2 - 7.5Singlet (s)1HThe proton at the 5-position of the pyrazole ring is expected to be a singlet as there are no adjacent protons. Its chemical shift is influenced by the electron-donating methyl groups.
N-CH₃ (N1-methyl)~3.7 - 3.9Singlet (s)3HThe methyl group attached to the N1 of the pyrazole ring is typically deshielded compared to the C-methyl group.
C-CH₂-NH₂ (methanamine)~3.6 - 3.8Singlet (s)2HThe methylene protons adjacent to the pyrazole ring and the amine group are expected to be a singlet. The exact shift can be solvent-dependent.
C-CH₃ (C3-methyl)~2.2 - 2.4Singlet (s)3HThe methyl group at the C3 position of the pyrazole ring.
NH₂ (amine)~1.5 - 2.5Broad Singlet (br s)2HThe chemical shift of the amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C3 (pyrazole ring)~150 - 152The quaternary carbon at the 3-position, attached to the methyl group.
C5 (pyrazole ring)~138 - 140The protonated carbon at the 5-position of the pyrazole ring.
C4 (pyrazole ring)~115 - 118The quaternary carbon at the 4-position, attached to the methanamine group.
C-CH₂-NH₂ (methanamine)~40 - 45The methylene carbon of the methanamine group.
N-CH₃ (N1-methyl)~35 - 37The carbon of the methyl group attached to the N1 of the pyrazole.
C-CH₃ (C3-methyl)~12 - 15The carbon of the methyl group at the C3 position.
Predicted Infrared (IR) Spectrum

The IR spectrum will highlight the key functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (amine)3300 - 3500Medium, BroadThe presence of a primary amine will likely show two bands in this region corresponding to the symmetric and asymmetric stretching modes.
C-H Stretch (aromatic/heteroaromatic)3000 - 3100MediumC-H stretching of the pyrazole ring.
C-H Stretch (aliphatic)2850 - 3000MediumC-H stretching of the methyl and methylene groups.
C=N Stretch (pyrazole ring)1550 - 1620Medium to StrongCharacteristic stretching vibration of the pyrazole ring.
C=C Stretch (pyrazole ring)1450 - 1550Medium to StrongCharacteristic stretching vibration of the pyrazole ring.
N-H Bend (amine)1580 - 1650MediumScissoring vibration of the primary amine.
C-N Stretch1000 - 1250MediumStretching vibrations of the C-N bonds.
Predicted Mass Spectrum (Electron Ionization)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

m/z Predicted Identity Notes
139[M]⁺The molecular ion peak. The molecular formula is C₇H₁₃N₃, with a monoisotopic mass of 139.11 g/mol .[4]
124[M - CH₃]⁺Loss of a methyl group.
111[M - N₂H₂]⁺ or [M - C₂H₄]⁺Possible fragmentation pathways.
96[M - CH₂NH₂]⁺Loss of the methanamine side chain.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on sample solubility).

  • Cap the NMR tube and gently invert to dissolve the sample completely. A brief sonication may be necessary.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-pulse ¹H NMR spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Integrate the signals and analyze the multiplicities.

¹³C NMR Acquisition:

  • Using the same sample, switch the spectrometer to the ¹³C channel.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum.

  • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Perform a background subtraction and analyze the resulting spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction (Direct Insertion Probe):

  • Load a small amount of the sample into a capillary tube.

  • Insert the capillary tube into the direct insertion probe.

  • Introduce the probe into the high vacuum of the mass spectrometer's ion source.

  • Gradually heat the probe to volatilize the sample into the ion source.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

Visualization of Workflows

General Spectroscopic Analysis Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesize Compound purification Purify Compound (e.g., Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ir FTIR purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_report final_report purity_assessment->final_report Final Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Molecular Structure of this compound

Caption: 2D representation of the molecular structure of this compound.

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, are intended to empower researchers in their synthetic and analytical endeavors. As with any predictive data, experimental verification is the ultimate standard. This guide, however, offers a robust starting point for interpreting experimentally acquired data and confirming the successful synthesis of this valuable chemical entity.

References

  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. MDPI. Available from: [Link]

  • 1-(1,3-dimethyl-1h-pyrazol-4-yl)ethan-1-amine. PubChem. Available from: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available from: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • CID 157050772 | C10H16N4. PubChem. Available from: [Link]

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  • Synthesis and characterization of dipyrazolylmethanones. ResearchGate. Available from: [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available from: [Link]

  • 1H-pyrazol-4-ylmethanamine. PubChem. Available from: [Link]

  • This compound dihydrochloride. PubChem. Available from: [Link]

  • (1,5-dimethyl-1h-pyrazol-4-yl)methanamine. PubChem. Available from: [Link]

  • [3-(1-methyl-1h-pyrazol-4-yl)phenyl]methanamine. PubChem. Available from: [Link]

  • 1H-pyrazol-4-yl(4-pyridyl)methanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. MDPI. Available from: [Link]

  • 1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. National Institutes of Health. Available from: [Link]

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An In-Depth Technical Guide to (1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride (CAS No. 1461713-58-5): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride, identified by CAS number 1461713-58-5, is a heterocyclic amine that has emerged as a valuable building block in the synthesis of complex, biologically active molecules.[1][2] Its rigid pyrazole core, substituted with reactive methyl and aminomethyl groups, offers a versatile scaffold for the construction of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and, most critically, its application in the development of targeted therapeutics, moving from the foundational chemistry to its role in addressing significant challenges in neuroscience.

Physicochemical Properties

The compound is typically supplied as a dihydrochloride salt, which enhances its stability and solubility in polar solvents, making it amenable to a variety of reaction conditions. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 1461713-58-5[1][2]
IUPAC Name This compound;dihydrochlorideN/A
Molecular Formula C₆H₁₃Cl₂N₃[1]
Molecular Weight 198.09 g/mol [1]
Appearance Typically a solidN/A
Purity Commercially available at ≥98%[1]

Core Utility: A Versatile Scaffold in Medicinal Chemistry

The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent, selective, and drug-like molecules. Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1] The subject of this guide, this compound, provides a strategic entry point into this chemical space. The primary amine handle allows for a multitude of chemical transformations, such as amide bond formation, reductive amination, and the construction of larger heterocyclic systems, enabling the exploration of diverse chemical space in drug discovery campaigns.

Application Profile: Synthesis of Phosphodiesterase 10A (PDE10A) Inhibitors

A significant and well-documented application of this compound is its use as a key intermediate in the synthesis of potent and selective inhibitors of Phosphodiesterase 10A (PDE10A).[3][4] PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum, a critical brain region for regulating motor control, cognition, and emotion.

Mechanism of Action and Therapeutic Rationale

The PDE10A enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two essential second messengers in intracellular signaling. By inhibiting PDE10A, the levels of cAMP and cGMP increase, which in turn modulates the activity of downstream signaling pathways, including those involving protein kinase A (PKA) and protein kinase G (PKG). This modulation can enhance the function of striatal neurons.

Dysfunction in these striatal pathways is implicated in several debilitating neurological and psychiatric disorders. Consequently, PDE10A inhibitors are being actively investigated as a novel therapeutic strategy for conditions such as schizophrenia and Huntington's disease, offering a potential alternative to existing treatments that are often associated with significant side effects.[3][4]

PDE10A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Medium Spiny Neuron (Striatum) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA activates AMP AMP PDE10A->AMP hydrolyzes DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Response Modulation of Neuronal Excitability & Gene Expression DARPP32->Response Inhibitor PDE10A Inhibitor (Synthesized from CAS 1461713-58-5) Inhibitor->PDE10A inhibits

Caption: PDE10A Signaling Pathway and Point of Intervention.

Experimental Protocols

The following section details a representative synthetic workflow for the preparation of the free base, this compound, and its subsequent use in constructing a PDE10A inhibitor backbone, as adapted from patent literature.[3][4]

Part 1: Synthesis of this compound (Free Base)

This multi-step synthesis starts from commercially available materials to construct the pyrazole core and introduce the aminomethyl functionality.

Synthesis_Workflow A 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde C 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde oxime A->C + B (in Pyridine) B Hydroxylamine Hydrochloride E This compound (Target Intermediate) C->E + D (Reduction) D Lithium Aluminum Hydride (LAH) in THF

Caption: Synthetic Workflow for the Amine Intermediate.

Step-by-Step Methodology:

  • Oxime Formation: To a solution of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in pyridine, add hydroxylamine hydrochloride portion-wise at room temperature. Stir the mixture overnight.

  • Work-up and Isolation: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime.

  • Reduction to Amine: In an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C. Add a solution of the crude oxime from the previous step in THF dropwise.

  • Reaction Completion and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[3][4] Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

  • Final Isolation: Filter the resulting mixture through a pad of celite, washing with THF. Concentrate the filtrate under reduced pressure to yield the desired product, this compound, as the free base.

Part 2: Exemplar Use in Amide Coupling for a PDE10A Inhibitor Scaffold

The synthesized amine is a versatile nucleophile. A common subsequent step in the synthesis of PDE10A inhibitors involves an amide bond formation with a suitable carboxylic acid partner, which forms the core of the final drug candidate.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: To a solution of the desired carboxylic acid partner (e.g., a substituted pyridazinone carboxylic acid) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a peptide coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA). Stir for 15-30 minutes at room temperature to form the activated ester.

  • Amide Formation: Add a solution of this compound in the same solvent to the activated ester mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: Upon completion, perform an aqueous work-up. Purify the crude product using column chromatography on silica gel to isolate the final amide compound.

Conclusion

This compound dihydrochloride (CAS 1461713-58-5) is more than a catalog chemical; it is a key enabler in the rational design of sophisticated therapeutic agents. Its documented role in the synthesis of PDE10A inhibitors for neurological disorders highlights its importance to drug development professionals. The synthetic accessibility of this intermediate, combined with the proven biological relevance of the pyrazole scaffold, ensures its continued application in the quest for novel and effective medicines. Researchers leveraging this building block are well-positioned to contribute to the advancement of therapies for some of the most challenging central nervous system diseases.

References

  • Chem-Impex International. (1,3-Dimethyl-1H-pyrazol-4-yl)methylamine. chem-impex.com. [Link]

  • Google Patents. US9353104B2 - Substituted pyridizinone derivatives as PDE10 inhibitors.
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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Introduction: The Enduring Versatility of the Pyrazole Ring

FDA-approved drugs like the COX-2 inhibitor Celecoxib, the anti-obesity agent Rimonabant, and the phosphodiesterase inhibitor Sildenafil feature the pyrazole motif as a critical pharmacophore, highlighting its clinical and commercial relevance.[2] This guide provides a technical exploration of the core biological activities of pyrazole derivatives, focusing on their mechanisms of action, the experimental workflows used to validate their efficacy, and the structure-activity relationships that guide future drug development.

Part 1: Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of the COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation.[7] The discovery of two COX isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation), was a pivotal moment.[7]

Many first-generation non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, leading to gastrointestinal side effects from the inhibition of protective prostaglandins in the stomach lining.[6] The structural flexibility of the pyrazole scaffold enabled the design of derivatives, like Celecoxib, that selectively bind to the larger active site of the COX-2 enzyme, sparing COX-1 and thereby reducing gastrointestinal toxicity.[6] Some derivatives also exhibit dual inhibitory action against both COX-2 and 5-lipoxygenase (5-LOX), another enzyme in the arachidonic acid cascade responsible for producing pro-inflammatory leukotrienes.[6]

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Homeostatic_PGs Homeostatic PGs (GI Protection, Platelet Aggregation) Prostaglandins_H->Homeostatic_PGs Inflammatory_PGs Inflammatory PGs (Pain, Fever, Inflammation) Prostaglandins_H->Inflammatory_PGs Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

Experimental Validation Workflow

The evaluation of anti-inflammatory potential involves a tiered approach, from initial in vitro enzyme assays to in vivo models of inflammation.

Anti_Inflammatory_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation COX_Assay COX-1/COX-2 Inhibition Assay Edema_Model Carrageenan-Induced Paw Edema Model COX_Assay->Edema_Model Potency & Selectivity Data LOX_Assay 5-LOX Inhibition Assay LOX_Assay->Edema_Model Dual-Target Insight Cytokine_Assay Cytokine Suppression (LPS-stimulated Macrophages) Cytokine_Assay->Edema_Model Mechanism Insight Arthritis_Model Adjuvant-Induced Arthritis Model Edema_Model->Arthritis_Model Promising Candidates

Caption: Experimental workflow for anti-inflammatory pyrazoles.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the concentration of the pyrazole derivative required to inhibit 50% of COX-1 and COX-2 activity (IC50) and to calculate the selectivity index (SI = IC50 COX-1 / IC50 COX-2).

  • Principle: A colorimetric or fluorometric assay kit (e.g., from Cayman Chemical) is used to measure the peroxidase activity of the COX enzymes. The peroxidase activity is kinetically coupled to the oxidation of a chromogenic substrate, and the rate of color development is proportional to the enzyme activity.

  • Methodology:

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided buffer.

    • Prepare a series of dilutions of the test pyrazole derivative (e.g., from 0.01 µM to 100 µM) in DMSO. A known non-selective inhibitor (e.g., Indomethacin) and a selective inhibitor (e.g., Celecoxib) are used as positive controls.

    • In a 96-well plate, add buffer, heme, and either the COX-1 or COX-2 enzyme to appropriate wells.

    • Add the diluted test compounds or controls to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric substrate.

    • Immediately read the absorbance at the specified wavelength (e.g., 590 nm) every minute for 5-10 minutes using a plate reader.

    • Calculate the reaction rates and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the log of the concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

  • Objective: To assess the acute anti-inflammatory activity of a pyrazole derivative in a live animal model.

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a localized, acute, and well-characterized inflammatory response, resulting in edema (swelling). The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory effect.[8]

  • Methodology:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

    • Fast the animals overnight with free access to water.

    • Administer the test pyrazole derivative orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg). A control group receives the vehicle, and a positive control group receives a standard drug like Diclofenac or Indomethacin.[8][9]

    • After a set time (e.g., 60 minutes) to allow for drug absorption, measure the initial paw volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the subplantar region of the same paw.

    • Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Quantitative Data Summary
Compound ClassTarget(s)IC50 (COX-2)Selectivity Index (SI)In Vivo Edema ReductionReference
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02 µM~225Not Reported[6]
1,3,4,5-tetrasubstituted pyrazoleCOX-2Not ReportedNot Reported93.80% inhibition (in vitro)[4]
3,5-diarylpyrazolesCOX-2 / 5-LOX0.01 µM (COX-2)Not Reported75% (pyrazole-thiazole hybrid)[6]
FR140423COX-2Not Reported>1502-3x more potent than indomethacin[10]

Part 2: Anticancer Activity: A Multi-Pronged Attack on Tumor Proliferation

The pyrazole scaffold is a key privileged structure in the development of anticancer agents, with derivatives demonstrating efficacy against a wide range of cancer cell lines.[3][11] Their mechanism of action is diverse, often targeting the specific vulnerabilities of cancer cells, such as uncontrolled proliferation and angiogenesis.[3][11][12]

Mechanisms of Action: Kinase and Tubulin Inhibition
  • Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Pyrazole derivatives have been successfully designed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[3][13][14] These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain and preventing the phosphorylation of downstream substrates, thereby halting proliferative signaling pathways.[13] The dual inhibition of EGFR and VEGFR-2 is a particularly attractive strategy, as it simultaneously targets tumor growth and the blood supply that sustains it.[13]

  • Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. Several pyrazole derivatives disrupt this process by binding to the colchicine-binding site on β-tubulin.[3][15] This inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

Anticancer_Mechanisms cluster_kinase Kinase Inhibition Pathway cluster_tubulin Tubulin Polymerization Inhibition Growth_Factor Growth Factor (EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR, VEGFR-2) Growth_Factor->Receptor Signaling Downstream Signaling (Proliferation, Angiogenesis) Receptor->Signaling Phosphorylation ATP ATP ATP->Receptor Kinase_Inhibitor Pyrazole Kinase Inhibitor Kinase_Inhibitor->Receptor Blocks ATP Binding Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubule Polymer Tubulin_Dimers->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Cell_Division Cell Division Spindle->Cell_Division Tubulin_Inhibitor Pyrazole Tubulin Inhibitor Tubulin_Inhibitor->Tubulin_Dimers Inhibits Polymerization

Caption: Key anticancer mechanisms of pyrazole derivatives.

Experimental Validation Workflow

The anticancer evaluation pipeline begins with broad cytotoxicity screening, followed by mechanistic assays to identify the specific molecular target.

Protocol 3: In Vitro Cytotoxicity (MTT) Assay

  • Objective: To determine the concentration of a pyrazole derivative that reduces the viability of a cancer cell line by 50% (GI50 or IC50).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is directly proportional to the number of living cells.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.[4]

    • Treat the cells with various concentrations of the pyrazole derivative (e.g., 0.01 to 100 µM) for a set period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution on a microplate reader (typically at 570 nm).

    • Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the drug concentration to determine the IC50 value.

Quantitative Data Summary
Compound ClassTarget(s)Cell LineIC50 / GI50Reference
Pyrazole-naphthalene derivativeTubulinMCF-72.78 µM[4]
1,2,3-triazole linked pyrazoleNot specifiedA549, HCT-116, MCF-71.96, 3.59, 1.76 µM[4]
Pyrazolo[1,5-a]pyrimidinePIM-1 KinaseHCT-1161.51 µM[3]
Pyrazole-carbothioamide (C5)EGFRMCF-70.08 µM[16]
Pyrazole derivative (5b)TubulinK562, A5490.021, 0.69 µM[15]

Part 3: Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

With the rise of antimicrobial resistance, there is a pressing need for new classes of therapeutic agents. Pyrazole derivatives have demonstrated significant potential, exhibiting a broad spectrum of activity against Gram-positive and Gram-negative bacteria as well as fungi.[17][18][19]

Mechanism of Action

The antimicrobial mechanisms of pyrazoles are diverse and not as universally defined as their anti-inflammatory or anticancer actions. However, several key targets have been identified:

  • DNA Gyrase Inhibition: Some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme that controls DNA topology during replication.[19] Inhibition of this enzyme leads to the cessation of DNA synthesis and bacterial death.

  • Metabolic Pathway Disruption: Other derivatives may interfere with critical metabolic pathways unique to microorganisms.

  • Cell Wall Synthesis Inhibition: While less common, some compounds may disrupt the integrity of the bacterial or fungal cell wall.

Experimental Validation Workflow

The cornerstone of antimicrobial evaluation is determining the minimum concentration of a drug that can inhibit microbial growth or kill the microbe.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of a pyrazole derivative that visibly inhibits the growth of a specific microorganism.

  • Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test compound in a liquid growth medium. Growth is assessed by visual inspection of turbidity.

  • Methodology:

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole derivative (e.g., from 128 µg/mL down to 0.25 µg/mL).

    • Add the standardized inoculum to each well. Include a positive control well (microbe + broth, no drug) and a negative control well (broth only). A standard antibiotic (e.g., Ciprofloxacin, Clotrimazole) is tested in parallel.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no visible turbidity (growth).

Quantitative Data Summary
Compound ClassOrganism(s)MIC (µg/mL)Reference
1,3-diaryl pyrazolesS. aureus, E. coli, C. albicans1 - 2[18]
Thiazolidinone-clubbed pyrazolesE. coli16[19]
Coumarin-attached pyrazoleSalmonella0.05[19]
Pyrazole-carbothiohydrazideA. niger, S. aureus, B. subtilis2.9 - 7.8 (fungi), 62.5 - 125 (bacteria)[20]
Pyrazole derivative (Compound 3)E. coli0.25[9]

Conclusion and Future Outlook

The pyrazole scaffold has unequivocally demonstrated its status as a "privileged" structure in medicinal chemistry. Its synthetic accessibility and the ability to precisely modify its structure have allowed for the development of potent and selective agents against a triad of major disease categories: inflammation, cancer, and microbial infections. The success of pyrazole derivatives is rooted in their ability to effectively interact with a wide range of biological targets, from enzymes like COX and protein kinases to structural proteins like tubulin.

Future research will likely focus on several key areas:

  • Multi-Target Ligands: Designing single pyrazole molecules that can modulate multiple targets simultaneously (e.g., dual COX/LOX inhibitors or multi-kinase inhibitors) to achieve synergistic therapeutic effects and overcome drug resistance.

  • Covalent Inhibitors: Developing pyrazole derivatives that can form covalent bonds with their targets, leading to prolonged duration of action and increased potency.

  • Targeted Delivery: Conjugating pyrazole warheads to targeting moieties (e.g., antibodies) to deliver them specifically to diseased cells, enhancing efficacy while minimizing off-target side effects.

The continued exploration of the chemical space around the pyrazole core, guided by a deep understanding of its structure-activity relationships and biological mechanisms, promises to yield the next generation of innovative therapeutics.

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The Synthesis, Characterization, and Medicinal Chemistry Potential of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Its prevalence in both established pharmaceuticals and novel therapeutic candidates underscores the value of functionalized pyrazoles as key building blocks in drug discovery. This technical guide provides an in-depth exploration of a specific, yet versatile, pyrazole derivative: (1,3-dimethyl-1H-pyrazol-4-yl)methanamine.

This compound, featuring a primary amine tethered to a dimethylated pyrazole core, represents a valuable synthon for the elaboration of more complex molecular architectures. Its strategic functionalization allows for the introduction of diverse pharmacophores, making it a molecule of significant interest for the development of new chemical entities. This guide will detail the synthetic pathways to this compound, its characterization, and its potential applications as a foundational element in medicinal chemistry programs.

Synthetic Strategies: From Core Construction to Aminomethylation

The synthesis of this compound is a multi-step process that begins with the construction of the 1,3-dimethyl-1H-pyrazole core, followed by the introduction of the aminomethyl group at the 4-position. Two primary and efficient routes for this transformation are outlined below, starting from the key intermediate, 1,3-dimethyl-1H-pyrazol-5(4H)-one.

Pathway 1: Synthesis via Vilsmeier-Haack Formylation and Reductive Amination

This pathway hinges on the formylation of the pyrazole core, followed by the conversion of the resulting aldehyde to the desired primary amine.

Step 1.1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

The initial step involves the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic compounds.[4][5][6][7][8] In this case, 1,3-dimethyl-1H-pyrazol-5(4H)-one is treated with a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).[9] This reaction introduces a formyl group (-CHO) at the 4-position and concurrently chlorinates the 5-position.

Vilsmeier-Haack Reaction Vilsmeier-Haack Formylation start 1,3-dimethyl-1H-pyrazol-5(4H)-one product 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde start->product Vilsmeier-Haack Reaction reagent POCl3, DMF Vilsmeier-Haack\nReaction Vilsmeier-Haack Reaction

Figure 1: Vilsmeier-Haack formylation of 1,3-dimethyl-1H-pyrazol-5(4H)-one.

Step 1.2: Reductive Amination of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

With the aldehyde in hand, the next step is reductive amination. This reaction converts the carbonyl group into a primary amine. While not explicitly detailed for this specific substrate in the reviewed literature, a general and robust method involves the use of a reducing agent in the presence of an ammonia source.

A plausible subsequent step, though not explicitly detailed in the search results for this specific molecule, would be the dehalogenation of the 5-chloro group to yield the target compound.

Pathway 2: Synthesis via Nitrile Reduction

An alternative and often high-yielding approach involves the reduction of a nitrile intermediate.

Step 2.1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbonitrile

The synthesis of the pyrazole core can be achieved through various condensation reactions.[10][11] For the introduction of the nitrile functionality, a common precursor is 1,3-dimethyl-1H-pyrazole, which can then be cyanated. The resulting 1,3-dimethyl-1H-pyrazole-4-carbonitrile is also commercially available.

Step 2.2: Reduction of 1,3-Dimethyl-1H-pyrazole-4-carbonitrile

The nitrile group is readily reduced to a primary amine using a variety of reducing agents. Common and effective reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Nitrile Reduction Nitrile Reduction Pathway start 1,3-Dimethyl-1H-pyrazole-4-carbonitrile product This compound start->product Reduction reagent LiAlH4 or H2/Catalyst Reduction Reduction

Figure 2: Reduction of 1,3-dimethyl-1H-pyrazole-4-carbonitrile.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key synthetic transformations, adapted from literature procedures for similar compounds.

Protocol 1: Vilsmeier-Haack Formylation of 1,3-dimethyl-1H-pyrazol-5(4H)-one[9]
  • To a well-stirred, cooled (0 °C) solution of dimethylformamide (DMF, 60 mmol), add phosphoryl trichloride (POCl₃, 90 mmol) dropwise.

  • Stir the resulting mixture at 0 °C for an additional 20 minutes to allow for the formation of the Vilsmeier reagent.

  • To this solution, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol).

  • Heat the reaction mixture to 90 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water (100 ml).

  • Neutralize the mixture to pH 7 with a saturated sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 ml).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by recrystallization from an ethyl acetate/petroleum ether mixture to yield 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde as a colorless crystal.

Protocol 2: Reduction of 1,3-Dimethyl-1H-pyrazole-4-carbonitrile
  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1,3-dimethyl-1H-pyrazole-4-carbonitrile in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.

  • After completion, cautiously quench the reaction by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting solid and wash it with THF.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of this compound and its hydrochloride salt can be confirmed by a suite of analytical techniques. The hydrochloride salt is commercially available, with CAS Number 1197235-02-1.[12]

PropertyValueSource
Molecular Formula C₆H₁₁N₃PubChem[13]
Molecular Weight 125.17 g/mol PubChem[13]
CAS Number (HCl salt) 1197235-02-1BLDpharm[12]
Appearance Expected to be a liquid or low-melting solidInferred

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups on the pyrazole ring, a singlet for the pyrazole ring proton, and signals for the methylene and amine protons of the methanamine group.

  • ¹³C NMR: The carbon NMR will show signals for the methyl carbons, the pyrazole ring carbons, and the methylene carbon.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and potentially bioactive molecules. The primary amine serves as a convenient handle for a variety of chemical transformations.

Medicinal Chemistry Applications Utility in Medicinal Chemistry start This compound amide Amide Formation start->amide Acylation sulfonamide Sulfonamide Formation start->sulfonamide Sulfonylation reductive_amination Reductive Amination start->reductive_amination Alkylation product1 Bioactive Amides amide->product1 product2 Bioactive Sulfonamides sulfonamide->product2 product3 Substituted Amines reductive_amination->product3

Figure 3: Chemical transformations of this compound.

  • Amide and Sulfonamide Synthesis: The primary amine can be readily acylated with carboxylic acids or their derivatives to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. Both amides and sulfonamides are prevalent functional groups in a vast number of approved drugs.

  • Reductive Amination: The amine can undergo reductive amination with aldehydes and ketones to generate secondary and tertiary amines, allowing for the introduction of a wide range of substituents.

  • Scaffold for Library Synthesis: Due to the ease of its derivatization, this compound is an excellent starting point for the creation of compound libraries for high-throughput screening in drug discovery campaigns. The pyrazole core itself is a privileged scaffold, and modifications at the 4-position via the methanamine linker can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties. The broad spectrum of biological activities associated with pyrazole derivatives, including their roles as kinase inhibitors and modulators of various receptors, suggests that libraries derived from this core could yield hits for a multitude of therapeutic targets.[14][15]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis is achievable through well-established synthetic routes, primarily involving the Vilsmeier-Haack formylation of a pyrazolone precursor followed by reductive amination, or the reduction of a pyrazole-4-carbonitrile intermediate. The presence of a reactive primary amine on a biologically relevant pyrazole scaffold makes this compound an ideal starting point for the synthesis of diverse compound libraries aimed at the discovery of new therapeutic agents. As the demand for novel chemical entities continues to grow, the strategic use of such well-functionalized heterocyclic building blocks will remain a critical component of successful drug discovery programs.

References

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  • MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Available at: [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]

  • ChemRxiv. (n.d.). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Available at: [Link]

  • Organic Syntheses. (n.d.). 4. Available at: [Link]

  • PubChem. (n.d.). N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine. Available at: [Link]

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  • PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Available at: [Link]

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Sources

The Dimethyl-Pyrazole Core: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal and agricultural chemistry. Among its myriad derivatives, dimethyl-pyrazoles have emerged as a particularly versatile and privileged scaffold. The strategic placement of two methyl groups on the pyrazole ring profoundly influences the molecule's physicochemical properties and biological activity, leading to a diverse array of applications. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of dimethyl-pyrazole compounds. It delves into the seminal synthetic methodologies, offering detailed, field-proven protocols for the preparation of key isomers. Furthermore, this guide explores the critical role of the dimethyl-pyrazole core in drug discovery and other technological applications, with a particular focus on the structure-activity relationships that govern their function. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this important class of heterocyclic compounds.

A Historical Perspective: The Dawn of Pyrazole Chemistry

The journey into the world of pyrazole chemistry began in the late 19th century, a period of significant advancement in organic synthesis. The initial synthesis of a pyrazole derivative is credited to the German chemist Ludwig Knorr in 1883.[1][2][3] While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the formation of a five-membered heterocyclic ring through the condensation of ethyl acetoacetate with phenylhydrazine.[4] This seminal work not only introduced the pyrazole ring system to the scientific community but also established the foundational Knorr pyrazole synthesis , a method that remains a staple in heterocyclic chemistry to this day.[1][5]

A few years later, in 1898, another German chemist, Hans von Pechmann , developed an alternative route to the pyrazole nucleus.[2] The Pechmann pyrazole synthesis involves the reaction of diazomethane with acetylenic compounds, providing a different yet powerful tool for the construction of the pyrazole ring.[3] These pioneering efforts by Knorr and von Pechmann laid the groundwork for over a century of research into the synthesis and application of pyrazole-containing molecules.

Foundational Synthetic Methodologies

The enduring legacy of Knorr and Pechmann is evident in the continued use and refinement of their original synthetic strategies. Understanding these fundamental reactions is crucial for any researcher working with pyrazole compounds.

The Knorr Pyrazole Synthesis

The Knorr synthesis is a robust and versatile method for the preparation of pyrazoles and pyrazolones. The reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][6] The mechanism, which is typically acid-catalyzed, proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7][8]

A key consideration in the Knorr synthesis is the potential for the formation of regioisomers when using unsymmetrical β-dicarbonyl compounds or substituted hydrazines. The regioselectivity of the reaction is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole via the Knorr Reaction [4][9]

This protocol describes a common laboratory-scale synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine.

  • Materials:

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Acetylacetone (CH₃COCH₂COCH₃)

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine hydrate (6 mL) in ethanol (50 mL) with constant stirring.

    • Cool the flask in an ice bath for 10 minutes.

    • Slowly add acetylacetone (10 mL) dropwise to the cooled solution over a period of approximately 20 minutes, maintaining a low temperature with continuous stirring.

    • Allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux in an oil bath at approximately 110°C for one hour.

    • After reflux, cool the reaction mixture. The product, 3,5-dimethylpyrazole, will often crystallize upon cooling.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Causality of Experimental Choices:

    • The dropwise addition of acetylacetone at low temperature is crucial to control the exothermic nature of the initial condensation reaction.

    • Refluxing the mixture ensures the completion of the cyclization and dehydration steps.

    • Ethanol serves as a suitable solvent that can dissolve both reactants and facilitate the reaction.

The Pechmann Pyrazole Synthesis

The Pechmann synthesis offers an alternative approach to the pyrazole core, utilizing a [3+2] cycloaddition reaction between a diazo compound and an alkyne.[3] The reaction is particularly useful for the synthesis of pyrazoles with specific substitution patterns that may be difficult to achieve via the Knorr synthesis.

The mechanism involves the 1,3-dipolar cycloaddition of the diazoalkane to the carbon-carbon triple bond of the alkyne, forming a transient cycloadduct which then aromatizes to the pyrazole ring.

The Dimethyl-Pyrazole Isomers: A Comparative Overview

The seemingly simple addition of two methyl groups to the pyrazole ring gives rise to several isomers, each with distinct physicochemical properties and synthetic accessibility. The most commonly encountered isomers in research and development are 1,3-dimethylpyrazole, 3,4-dimethylpyrazole, and 3,5-dimethylpyrazole.

Synthesis of Dimethyl-Pyrazole Isomers

The synthesis of specific dimethyl-pyrazole isomers often requires careful selection of starting materials and reaction conditions to achieve the desired regioselectivity.

  • 1,3-Dimethylpyrazole: This isomer can be synthesized through the alkylation of 3-methylpyrazole or by the reaction of an appropriate β-dicarbonyl precursor with methylhydrazine. The reaction of methylhydrazine with acetylacetone, for instance, can yield a mixture of 1,3- and 1,5-dimethylpyrazole.[10]

  • 3,4-Dimethylpyrazole: The synthesis of 3,4-dimethylpyrazole can be achieved through a multi-step process starting from 2-butanone and paraformaldehyde.[11][12]

  • 3,5-Dimethylpyrazole: As detailed in the Knorr synthesis protocol above, 3,5-dimethylpyrazole is readily synthesized from the symmetrical β-dicarbonyl compound, acetylacetone, and hydrazine.[9][13]

Physicochemical Properties of Dimethyl-Pyrazole Isomers

The position of the methyl groups significantly impacts the physical and chemical properties of the dimethyl-pyrazole isomers. These differences are critical for their application in various fields.

Property1,3-Dimethylpyrazole3,4-Dimethylpyrazole3,5-Dimethylpyrazole
CAS Number 694-48-42820-37-367-51-6
Molecular Formula C₅H₈N₂C₅H₈N₂C₅H₈N₂
Molecular Weight 96.13 g/mol 96.13 g/mol 96.13 g/mol
Appearance Colorless to light yellow liquid[14]SolidWhite crystalline solid[13]
Boiling Point 138-139 °C215-220 °C218 °C[13]
Melting Point Not applicable57-60 °C106-108 °C[13]
Density ~0.96 g/cm³[14]Not readily available~1.027 g/cm³[13]
Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the identification and characterization of dimethyl-pyrazole isomers.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the protons on the pyrazole ring and the methyl groups are unique for each isomer, allowing for unambiguous structure determination.[2][15][16]

  • ¹³C NMR Spectroscopy: The number and chemical shifts of the carbon signals provide further confirmation of the isomeric structure.[17][18]

  • IR Spectroscopy: The IR spectra of dimethyl-pyrazoles exhibit characteristic absorption bands corresponding to C-H, C=C, and C=N stretching and bending vibrations.[19]

Applications in Drug Discovery and Development

The dimethyl-pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and investigational compounds.[3][18] Its favorable physicochemical properties, metabolic stability, and ability to engage in various biological interactions make it an attractive building block for drug design.[20]

Celecoxib: A Landmark COX-2 Inhibitor

Perhaps the most well-known drug containing a dimethyl-pyrazole moiety is Celecoxib (marketed as Celebrex).[21] Developed by G.D. Searle & Company, Celecoxib was the first selective cyclooxygenase-2 (COX-2) inhibitor to receive FDA approval in 1998.[14][22]

Mechanism of Action: Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation.[21] By sparing the COX-1 isoform, which is involved in maintaining the integrity of the gastric mucosa, Celecoxib offers a reduced risk of gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[22]

Synthesis of Celecoxib: The synthesis of Celecoxib typically involves a Knorr-type condensation of a trifluoromethyl-substituted β-diketone with a substituted hydrazine.[23][24]

Experimental Protocol: Synthesis of Celecoxib [23][24]

This protocol outlines a common synthetic route to Celecoxib.

  • Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

    • This intermediate is prepared via a Claisen condensation of 4'-methylacetophenone with an ethyl trifluoroacetate.

  • Step 2: Cyclocondensation to form Celecoxib

    • Materials:

      • 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

      • 4-Hydrazinylbenzenesulfonamide hydrochloride

      • Methanol

    • Procedure:

      • In a reaction vessel, combine 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (40 g) and 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g) in methanol (860 mL).[23]

      • Heat the mixture to 65°C and stir for 10 hours.[23]

      • Cool the reaction mixture to 25-30°C and remove the solvent under reduced pressure.

      • The crude product is then purified by recrystallization to yield pure Celecoxib.

Signaling Pathway: COX-2 Inhibition by Celecoxib

COX2_Inhibition Arachidonic Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic Acid->COX2 Substrate Prostaglandin H2 Prostaglandin H2 COX2->Prostaglandin H2 Conversion Prostaglandins (PGE2) Prostaglandins (PGE2) Prostaglandin H2->Prostaglandins (PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain Mediates Celecoxib Celecoxib (Dimethyl-pyrazole derivative) Celecoxib->COX2 Selective Inhibition

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First synthesized in 1883, its unique structural and electronic properties have rendered it a "privileged scaffold," a framework that can be readily modified to interact with a diverse range of biological targets.[2][3][4] This versatility has led to the incorporation of the pyrazole moiety into numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anticancer drugs Ruxolitinib and Crizotinib.[2] The metabolic stability of pyrazole derivatives is a key factor in their increasing presence in newly approved pharmaceuticals.[3] This guide provides an in-depth exploration of the key therapeutic targets of pyrazole compounds, focusing on the molecular mechanisms and the experimental methodologies used to identify and validate these interactions.

Core Therapeutic Areas and Key Molecular Targets

The broad pharmacological activity of pyrazole derivatives stems from their ability to bind to and modulate the function of a wide array of proteins.[5] The following sections detail the primary therapeutic areas where pyrazoles have shown significant promise and the specific molecular targets they engage.

Oncology: A Multi-pronged Attack on Cancer

Pyrazole-based compounds represent a significant class of anticancer agents, exerting their effects through various mechanisms, with kinase inhibition being the most prominent.[6][7][8][9][10]

a) Protein Kinase Inhibition: The Primary Anticancer Mechanism

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[11][12] Pyrazole derivatives have been successfully developed as potent inhibitors of several key kinase families.[4][13]

  • Receptor Tyrosine Kinases (RTKs):

    • EGFR and VEGFR-2: Pyrazole derivatives have been shown to be potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), crucial mediators of tumor growth and angiogenesis.[8] For instance, certain 5-alkylated selanyl-1H-pyrazole analogs have demonstrated significant anticancer activity against HepG2 liver cancer cells, with IC50 values of 15.98 µM and 13.85 µM, attributed to their dual inhibitory action.[8]

    • PDGFR, KIT, and RET: Pyrazole-containing drugs like Axitinib target Platelet-Derived Growth Factor Receptor (PDGFR), while others show potent and selective inhibition of KIT and RET receptor tyrosine kinases, implicated in various cancers.[3][12]

  • Non-Receptor Tyrosine Kinases:

    • BCR-Abl: Novel pyrazole compounds have demonstrated considerable inhibition of the BCR-Abl kinase, a key driver in chronic myeloid leukemia, with IC50 values as low as 14.2 nM.[7]

    • Janus Kinases (JAKs): The pyrazole scaffold is central to JAK inhibitors like Ruxolitinib, which are used in the treatment of myelofibrosis and other myeloproliferative neoplasms.[11]

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, which control cell cycle progression, pyrazole compounds can induce cell cycle arrest and apoptosis in cancer cells.[11]

    • PI3K/Akt Pathway: Pyrazole derivatives have been identified as potent inhibitors of PI3 kinase and Akt1, critical components of a signaling pathway that promotes cell survival and proliferation.[8][13] One derivative exhibited excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM.[8]

    • Aurora Kinases and Chk2: These kinases are involved in mitosis and DNA damage response, respectively. Pyrazole-based inhibitors targeting these kinases are a promising avenue for cancer therapy.[13]

b) Other Anticancer Mechanisms

Beyond kinase inhibition, pyrazoles exhibit anticancer activity through other mechanisms:

  • Microtubule Destabilization: Certain pyrazole analogues act as microtubule-destabilizing agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[10]

  • DNA Binding: Some pyrazolo[3,4-b]pyridine analogs show remarkable cytotoxicity by binding to DNA, with IC50 values ranging from 3.11 to 4.91 µM against various cancer cell lines.[8]

  • PARP Inhibition: Pyrazole-containing compounds like Niraparib inhibit Poly (ADP-ribose) polymerase (PARP) enzymes, leading to DNA damage and cell death, particularly in cancers with specific DNA repair defects.[1]

Inflammation and Autoimmune Disorders

Pyrazole derivatives have a long history as anti-inflammatory agents, with some of the earliest nonsteroidal anti-inflammatory drugs (NSAIDs) belonging to this class.[5][14]

  • Kallikrein Inhibition: Berotralstat, a pyrazole derivative, is a potent plasma kallikrein inhibitor used to treat hereditary angioedema.[3]

Infectious Diseases

The pyrazole scaffold is a promising framework for the development of novel antimicrobial agents to combat drug-resistant pathogens.[3][18]

  • Antibacterial Activity: Pyrazole derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[18] Some compounds have shown potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci.[3] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

  • Antifungal Activity: Various pyrazole-containing compounds have also exhibited significant antifungal properties.[19][20]

Neurodegenerative Disorders

Pyrazoline derivatives, a closely related class of compounds, are being actively investigated as potential therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's.[21][22]

  • Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, a strategy used to manage the symptoms of Alzheimer's disease.[21][22] Some pyrazoline derivatives have shown potent AChE inhibitory activity with IC50 values in the nanomolar range.[21]

  • Monoamine Oxidase (MAO) Inhibition: Pyrazolines can also inhibit MAO-A and MAO-B, enzymes that break down neurotransmitters like dopamine and serotonin. MAO-B inhibitors are used in the treatment of Parkinson's disease.[21]

Target Identification and Validation: Experimental Workflows

The identification and validation of the molecular targets of novel pyrazole compounds are critical steps in the drug discovery process. The following protocols outline generalized methodologies for these investigations.

Workflow for Target Identification of a Novel Pyrazole Compound

G cluster_0 Initial Screening cluster_1 Target Deconvolution cluster_2 Target Validation phenotypic_screening Phenotypic Screening (e.g., Cell Viability Assay) biochemical_methods Biochemical Methods (Affinity Chromatography, CETSA) phenotypic_screening->biochemical_methods compound_library Pyrazole Compound Library compound_library->phenotypic_screening in_vitro_assays In Vitro Enzymatic Assays biochemical_methods->in_vitro_assays putative_target Putative Target(s) Identified biochemical_methods->putative_target computational_methods Computational Methods (Molecular Docking) computational_methods->putative_target genetic_methods Genetic Methods (shRNA/CRISPR screens) genetic_methods->putative_target cell_based_assays Cell-Based Target Engagement & Pathway Analysis in_vitro_assays->cell_based_assays in_vivo_models In Vivo Animal Models cell_based_assays->in_vivo_models validated_target Validated Therapeutic Target in_vivo_models->validated_target

Caption: General workflow for pyrazole compound target identification and validation.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of pyrazole compounds against a specific protein kinase.[23]

  • Reagent Preparation: Prepare a reaction buffer containing the target kinase, a specific substrate peptide, ATP, and MgCl₂.

  • Compound Preparation: Serially dilute the test pyrazole compounds in DMSO to create a range of concentrations.

  • Reaction Initiation: In a 96-well plate, add the kinase, the test compound dilution, and the substrate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify kinase activity. A common method is to use a phosphospecific antibody that recognizes the phosphorylated substrate, followed by a secondary detection system (e.g., fluorescence or luminescence).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Cytotoxicity/Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing an initial screen for anticancer activity.[24]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[24]

  • Compound Treatment: Dissolve the pyrazole compounds in DMSO and dilute to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.[24]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. Viable cells will convert the yellow MTT into a purple formazan precipitate.[24]

  • Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[24]

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to a vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a pyrazole compound against a specific microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Compound Dilution: Serially dilute the pyrazole compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary

The potency of pyrazole derivatives against their targets is typically quantified by IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values.

Table 1: Anticancer Activity of Representative Pyrazole Compounds

Compound Class/ExampleTarget / Cell LineIC50 (µM)Mechanism of ActionReference
Pyrazolo[3,4-b]pyridinesHepG2, MCF-7, HeLa3.11 - 4.91Cytotoxicity, DNA Binding[8]
5-Alkylated selanyl-1H-pyrazolesHepG2 (Liver Cancer)13.85 - 15.98Dual EGFR/VEGFR-2 Inhibition[8]
Pyrazole carbaldehyde derivativeMCF7 (Breast Cancer)0.25PI3 Kinase Inhibition[8]
Pyrazole-based Chk2 inhibitorChk2 (enzyme assay)0.0179Kinase Inhibition[13]
Pyrazole-based Bcr-Abl InhibitorBcr-Abl (enzyme assay)0.0142Kinase Inhibition[7]

Table 2: Anti-inflammatory and Neuroprotective Activity

Compound Class/ExampleTargetIC50 (µM)ActivityReference
Pyrazoline derivativeAcetylcholinesterase0.09Neuroprotective[21]
Pyrazoline derivativeAcetylcholinesterase0.72 (µg/mL)Neuroprotective[22]
Pyrazole derivativeCOX-2 (in vivo)Comparable to CelecoxibAnti-inflammatory[16]

Table 3: Antimicrobial Activity

Compound Class/ExampleMicroorganismMIC (µg/mL)ActivityReference
Aminoguanidine-derived pyrazoleE. coli1Antibacterial[18]
Thiazole-pyrazole hybridS. aureus1.9Antibacterial[18]
Pyrazole-triazole hybridS. aureus8Antibacterial[25]

Visualization of Signaling Pathways

Understanding the signaling pathways affected by pyrazole inhibitors is crucial for elucidating their mechanism of action.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation stat_dimer STAT Dimer stat->stat_dimer 4. Dimerization nucleus Nucleus stat_dimer->nucleus 5. Translocation gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription 6. Regulation pyrazole_inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) pyrazole_inhibitor->jak Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole compound.[11]

Conclusion and Future Perspectives

The pyrazole scaffold is undeniably a cornerstone of modern medicinal chemistry, with its derivatives targeting a remarkable breadth of proteins implicated in cancer, inflammation, infectious diseases, and neurodegeneration. Kinase inhibition remains the most exploited mechanism, particularly in oncology, but the continued discovery of novel targets underscores the scaffold's versatility. Future research will likely focus on developing pyrazole compounds with enhanced selectivity to minimize off-target effects, exploring novel therapeutic areas, and leveraging computational methods for the rational design of next-generation pyrazole-based drugs. The rich chemical space offered by the pyrazole nucleus ensures its continued prominence in the quest for novel and effective therapies.

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  • Synthesis and Biological Activity Evaluation of Pyrazole–1,2,4–triazole Hybrids: A Computer-aided Docking Studies | Bentham Science Publishers. (2023, March 1).
  • The Broad-Spectrum Biological Activity of Pyrazole Compounds: A Technical Guide - Benchchem. (n.d.).
  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PubMed Central. (n.d.).
  • Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery - AZoLifeSciences. (2024, January 11).

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physicochemical characteristics of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Introduction

This compound is a versatile heterocyclic amine that serves as a crucial building block in modern chemical synthesis. Its unique structure, featuring a disubstituted pyrazole ring coupled with a primary aminomethyl group, makes it a valuable intermediate in the development of novel compounds within the pharmaceutical and agrochemical sectors.[1] Researchers have utilized this compound in the synthesis of potential anti-inflammatory and analgesic agents, as well as in the creation of advanced herbicides and pesticides.[1]

This guide provides a comprehensive overview of the core . As a Senior Application Scientist, the objective is not merely to present data, but to provide context, explain the causality behind analytical choices, and offer robust, self-validating protocols for its characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of this compound for its effective application in synthesis and formulation.

Chemical Identity and Core Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of all subsequent experimental work. These identifiers are critical for sourcing, regulatory compliance, and computational modeling.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 400756-28-7[1]
Molecular Formula C₆H₁₁N₃[1]
Molecular Weight 125.17 g/mol [1]
Appearance Colorless clear liquid[1]
Storage Store at 0-8°C[1]

Chemical Structure:

Figure 1. 2D structure of this compound.

Key Physicochemical Parameters for Development

The behavior of a molecule in a biological system or a complex formulation is dictated by its physicochemical properties. Understanding parameters like pKa, lipophilicity, and solubility is not an academic exercise; it is essential for predicting absorption, distribution, metabolism, and excretion (ADME) profiles and for designing stable, effective formulations.

ParameterPredicted/Observed ValueSignificance in Research & Development
pKa (Basicity) Estimated ~9-10 (amine group)Governs solubility, receptor binding, and membrane transport. Critical for salt form selection and formulation pH.
cLogP Estimated ~ -0.1 to 0.5Measures lipophilicity. Predicts membrane permeability, protein binding, and potential for toxicity.
Aqueous Solubility Qualitatively highDetermines bioavailability, dissolution rate, and maximum achievable concentration in formulations.
Boiling Point ~220 °C (Predicted for similar structures)Defines physical state, purification methods (distillation), and handling conditions.
Ionization Constant (pKa): The Key to pH-Dependent Behavior

Expert Insight: The pKa dictates the ionization state of a molecule at a given pH. For this compound, the primary aliphatic amine group is the most significant basic center, with an estimated pKa in the range of 9-10, typical for such functionalities. The pyrazole ring also contains nitrogen atoms, but their basicity is significantly lower and generally does not influence the ionization profile in physiologically relevant pH ranges. Determining the precise pKa is critical because a change of just one pH unit can shift the ionized/un-ionized ratio by a factor of 10, drastically altering solubility and biological activity.

This method is a gold standard for its accuracy and directness. It involves monitoring pH changes as a standardized titrant is added to a solution of the analyte.

  • Preparation: Accurately weigh ~10-20 mg of the compound and dissolve in 50 mL of deionized, CO₂-free water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but the apparent pKa will need to be corrected.

  • Titration Setup: Calibrate a high-precision pH meter with standard buffers (e.g., pH 4, 7, 10). Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH at the half-equivalence point. For higher accuracy, calculate the first derivative (ΔpH/ΔV) of the titration curve; the peak of this derivative plot indicates the equivalence point.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Accurately weigh ~15 mg of compound B Dissolve in 50 mL CO₂-free water A->B C Calibrate pH meter B->C D Titrate with 0.1 M HCl C->D E Record pH vs. Volume Added D->E F Plot Titration Curve (pH vs. Volume) E->F G Calculate 1st Derivative (ΔpH/ΔV) F->G H Identify Equivalence Point (Peak of Derivative) G->H I Determine pKa at half-equivalence point H->I

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP): Balancing Solubility and Permeability

Expert Insight: The octanol-water partition coefficient (LogP) is the measure of a drug's lipophilicity. A low LogP value (as predicted for this compound) indicates hydrophilicity, suggesting good aqueous solubility but potentially poor passive diffusion across lipid membranes. Conversely, a very high LogP can lead to poor solubility and non-specific binding. The goal in drug design is often to find a "sweet spot." For a fragment like this, its inherent hydrophilicity can be a desirable trait, which can be balanced by adding more lipophilic groups during subsequent synthetic steps.

This classic method directly measures the partitioning of a compound between n-octanol and water.

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration that can be accurately measured (e.g., by HPLC-UV).

  • Partitioning: In a centrifuge tube, combine 5 mL of the pre-saturated n-octanol and 5 mL of the compound's aqueous solution.

  • Equilibration: Shake the tube at a constant temperature (25°C) for at least 1 hour to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

LogP_Workflow A 1. Pre-saturate n-octanol and water C 3. Mix octanol and aqueous solution (1:1) A->C B 2. Prepare stock solution of compound in water B->C D 4. Shake to equilibrate (e.g., 1 hr at 25°C) C->D E 5. Centrifuge to separate phases D->E F 6. Measure concentration in each phase (HPLC) E->F G 7. Calculate LogP: log([C]oct / [C]water) F->G

Caption: Shake-flask method workflow for experimental LogP determination.

Spectroscopic and Spectrometric Characterization

Structural confirmation and purity assessment are non-negotiable in research and development. A combination of spectroscopic techniques provides a comprehensive and definitive fingerprint of the molecule.

Analytical Workflow Overview

A multi-technique approach is essential for unambiguous structural elucidation. NMR provides the carbon-hydrogen framework, IR identifies functional groups, and MS confirms the molecular weight and elemental composition.

Analytical_Workflow cluster_techniques Analytical Techniques cluster_info Derived Information Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure C-H Framework & Connectivity NMR->Structure FuncGroups Functional Groups (N-H, C-H, C=N) IR->FuncGroups MolWeight Molecular Weight & Formula Confirmation MS->MolWeight

Caption: Integrated analytical workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, ¹H NMR will confirm the presence and connectivity of all non-exchangeable protons, while ¹³C NMR will identify each unique carbon environment. The predicted shifts are based on established principles of chemical environment and substituent effects.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
N-CH₃ (pyrazole, pos. 1)~3.7Singlet (3H)~35
C-CH₃ (pyrazole, pos. 3)~2.2Singlet (3H)~13
C-H (pyrazole, pos. 5)~7.2Singlet (1H)~138
CH₂-NH₂~3.6Singlet (2H)~40
NH₂~1.5Broad Singlet (2H)N/A
C=N (pyrazole, pos. 3)N/AN/A~149
C-CH₂ (pyrazole, pos. 4)N/AN/A~115
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Shimming: Place the tube in the NMR spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field spectrometer. A typical experiment uses a 90° pulse and a relaxation delay of 1-2 seconds.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans than ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Expert Insight: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key diagnostic peaks will be the N-H stretches of the primary amine, which are typically sharp and appear as a doublet in the 3300-3400 cm⁻¹ region.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3400N-H Stretch (doublet)Primary Amine (-NH₂)
2850 - 3000C-H StretchAliphatic (CH₃, CH₂)
~1600 & ~1500C=N, C=C StretchPyrazole Ring
1590 - 1650N-H Bend (Scissoring)Primary Amine (-NH₂)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Expert Insight: Mass spectrometry provides the exact molecular weight, which serves as the ultimate confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy (to four decimal places) to definitively confirm the elemental composition.

Predicted Mass Spectrometry Data (ESI+)

m/z Value Assignment Comment
126.1026[M+H]⁺Protonated molecular ion. This is the expected base peak in Electrospray Ionization (ESI) positive mode.
110.0764[M-NH₂]⁺Loss of the amino group.
96.0815[M-CH₂NH₂]⁺Loss of the aminomethyl radical.
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-300).

  • Analysis: Identify the [M+H]⁺ peak and compare its measured m/z value to the theoretical value calculated from the molecular formula (C₆H₁₁N₃).

Conclusion

This compound is a compound of significant synthetic utility. A thorough characterization of its physicochemical properties is paramount for its successful application. This guide has detailed its identity, key developmental parameters (pKa, LogP), and a comprehensive spectroscopic profile (NMR, IR, MS). The provided protocols offer robust, field-proven methodologies for researchers to validate material and predict its behavior. By integrating this fundamental knowledge, scientists can streamline development timelines, optimize reaction conditions, and design more effective final products, whether for pharmaceutical or agrochemical applications.

References

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • (1,3-Dimethylpyrazol-4-yl)-pyridin-3-ylmethanamine | C11H14N4 - PubChem. [Link]

  • Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4 - AWS. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. [Link]

  • (1,3-DIMETHYL-1 H-PYRAZOL-4-YLMETHYL)-METHYL-AMINE CAS#: 949100-09-8; ChemWhat Code: 1366670. [Link]

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A Technical Guide to (1,3-dimethyl-1H-pyrazol-4-yl)methanamine Derivatives and Analogs: Synthesis, SAR, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically significant drugs.[1][2] This is due to its versatile synthetic accessibility and its ability to engage in key biological interactions, such as hydrogen bonding and aromatic stacking.[3] This guide focuses on a specific, highly adaptable building block: (1,3-dimethyl-1H-pyrazol-4-yl)methanamine . The fixed methylation at the N1 and C3 positions prevents tautomerization and provides a consistent structural base, while the C4-methanamine group serves as a versatile anchor point for chemical diversification. We will explore the synthesis of derivatives based on this core, delve into their structure-activity relationships (SAR) across various therapeutic targets, and provide detailed protocols for their preparation and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.

The Core Scaffold: Physicochemical & Structural Properties

The this compound core possesses a unique combination of features that make it an attractive starting point for library synthesis.

  • Aromaticity and Stability: The pyrazole ring is an aromatic heterocycle, lending it high chemical stability.[4] This robustness allows for a wide range of reaction conditions to be applied during the derivatization of the side chain.

  • Fixed Tautomeric Form: Unlike unsubstituted pyrazoles, the N1-methyl group locks the molecule in a single tautomeric form. This is critical for drug design, as it presents a consistent three-dimensional shape and hydrogen bonding pattern to a biological target, simplifying SAR interpretation.[5]

  • Hydrogen Bonding Capability: The pyridine-like N2 nitrogen atom is a potent hydrogen bond acceptor, a feature frequently exploited for anchoring ligands into active sites, such as the hinge region of protein kinases.[3] The primary amine of the methanamine side chain is both a hydrogen bond donor and acceptor, and a key site for chemical modification.

  • Reactivity: The primary amine is a strong nucleophile, making it the principal site of reaction. The pyrazole ring itself is relatively electron-rich, with the C4 position being the most susceptible to electrophilic substitution in the unfunctionalized parent pyrazole.[1] However, with the methanamine already in place, synthetic strategies focus almost exclusively on modifying the amine.

Synthetic Strategies for Derivatization

The primary amino group of this compound hydrochloride, a commercially available starting material, is the key handle for diversification.[6] The most common and effective strategies involve forming stable covalent bonds to build out a variety of functional classes.

Key Derivatization Reactions
  • Amide Formation: Acylation with acid chlorides, anhydrides, or coupling of carboxylic acids (using reagents like TBTU or CDI) is the most straightforward method to generate diverse amide libraries.[7][8]

  • Sulfonamide Formation: Reaction with various sulfonyl chlorides readily yields sulfonamides, a classic functional group in medicinal chemistry, particularly for enzyme inhibitors like carbonic anhydrase and cyclooxygenase (COX) inhibitors.[9]

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which offer different hydrogen bonding patterns compared to amides.

  • Reductive Amination: Reaction with aldehydes or ketones followed by reduction (e.g., with sodium triacetoxyborohydride) generates secondary and tertiary amines, allowing for the introduction of further diversity and modulation of basicity.

The general synthetic pathways are outlined in the diagram below.

G cluster_start Core Building Block cluster_products Derivative Classes start This compound amide Amides start->amide sulfonamide Sulfonamides start->sulfonamide urea Ureas / Thioureas start->urea sec_amine Secondary / Tertiary Amines start->sec_amine reagent1 R-COCl or R-COOH, Coupling Agent reagent1->amide reagent2 R-SO2Cl reagent2->sulfonamide reagent3 R-N=C=O or R-N=C=S reagent3->urea reagent4 R-CHO, [H] reagent4->sec_amine

Caption: Key synthetic pathways for derivatizing the core scaffold.

Therapeutic Targets & Structure-Activity Relationships (SAR)

Derivatives of the pyrazole core have demonstrated activity against a wide array of biological targets.[4][10][11] The this compound scaffold is particularly well-suited for creating inhibitors of enzymes like kinases and cyclooxygenases.

Anti-inflammatory Activity: COX-2 Inhibition

The pyrazole ring is the central feature of the blockbuster anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor.[12] Derivatives built on our core scaffold can be designed to mimic this activity.

  • SAR Insights: For selective COX-2 inhibition, a diaryl heterocycle motif is classic. In this context, the (1,3-dimethyl-1H-pyrazol-4-yl) core would be one aryl group. Attaching an aryl sulfonamide via the methanamine linker would complete the pharmacophore.

    • The sulfonamide group is crucial for binding to a secondary pocket unique to the COX-2 isozyme, conferring selectivity over COX-1.[13]

    • Substituents on the second aryl ring (the one attached to the sulfonamide) significantly modulate potency. Small electron-withdrawing groups (e.g., F, Cl) or methyl groups at the para position are often favorable.[14]

    • The dimethyl-pyrazole portion fits into the main catalytic channel, with the N2 atom potentially interacting with key residues like His90 or Tyr355.[13]

Table 1: Representative SAR Data for Pyrazole-based COX-2 Inhibitors (Data is illustrative, based on principles from published QSAR studies[13][14])

Compound IDR Group (on para-position of phenyl sulfonamide)COX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)
EX-1-H150>10,000>66
EX-2-CH₃45>10,000>222
EX-3-F60>10,000>167
EX-4-OCH₃250>10,000>40
EX-5-NO₂95>10,000>105
Anticancer Activity: Protein Kinase Inhibition

The ATP binding site of protein kinases contains a "hinge" region that forms key hydrogen bonds with inhibitors. The pyrazole scaffold is an excellent hinge-binder.

  • SAR Insights: The N2 atom of the pyrazole can form a critical hydrogen bond with the backbone NH of a hinge residue (e.g., in CDK2 or EGFR).[15][16] The methanamine linker acts as a spacer, projecting larger, often aromatic, substituents (R groups) deep into the ATP binding pocket to secure affinity and selectivity through van der Waals interactions. The 1,3-dimethyl substitution pattern provides a fixed vector for this projection.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Pyrazole Inhibitor hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket pyrazole Pyrazole Core pyrazole->hinge H-Bond (N2 atom) linker -CH2-NH-CO- pyrazole->linker R_group R Group (Aromatic System) linker->R_group R_group->pocket van der Waals Interactions

Caption: Binding model of a pyrazole derivative in a kinase active site.

Antituberculosis Activity: MmpL3 Inhibition

Recent research has identified pyrazole-containing scaffolds as potent inhibitors of MmpL3, a transporter essential for building the mycobacterial cell wall.[17]

  • SAR Insights: Studies on close analogs revealed that potent anti-tuberculosis activity is linked to specific substitutions on the pyrazole ring.[17] While the core in this guide is fixed at the 1 and 3 positions, derivatization at the C4-methanamine position would be used to modulate lipophilicity (LogD) and metabolic stability. Optimization aims to reduce off-target effects (like hERG inhibition) while retaining high potency against Mycobacterium tuberculosis. This target class highlights the broad applicability of the pyrazole core beyond traditional oncology and inflammation targets.[17]

Experimental Protocols

The following protocols provide detailed, validated methodologies for the synthesis and evaluation of derivatives.

Protocol: Synthesis of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-4-methylbenzamide

This protocol describes a standard amide coupling reaction.

Materials:

  • This compound hydrochloride (1.0 eq)

  • 4-Methylbenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound hydrochloride (e.g., 1.00 g).

  • Suspend the solid in anhydrous DCM (e.g., 20 mL).

  • Add triethylamine (e.g., 2.5 eq) and stir for 10 minutes at room temperature to liberate the free base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.1 eq) in DCM (5 mL) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC (e.g., 50% Ethyl Acetate/Hexanes).

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%).

  • Characterization: Combine pure fractions, concentrate in vacuo, and characterize the resulting white solid by ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity (>95%).

Protocol: In Vitro COX-2 Enzymatic Assay

This protocol describes a common method for assessing COX-2 inhibitory activity.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep1 Prepare serial dilutions of test compound in DMSO plate Add buffer, enzyme, and test compound to 96-well plate prep2 Prepare assay buffer (e.g., Tris-HCl, pH 8.0) prep3 Prepare human recombinant COX-2 enzyme solution incubate1 Pre-incubate at 37°C for 15 minutes plate->incubate1 add_aa Initiate reaction by adding Arachidonic Acid (substrate) incubate1->add_aa incubate2 Incubate at 37°C for 10 minutes add_aa->incubate2 stop_rxn Stop reaction with aqueous HCl incubate2->stop_rxn elisa Quantify Prostaglandin E2 (PGE2) product using ELISA kit stop_rxn->elisa read Read plate absorbance at 450 nm elisa->read calc Calculate % inhibition vs control and determine IC50 value read->calc

Caption: Workflow for an in vitro COX-2 inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.

  • Assay Setup: In a 96-well plate, add 140 µL of assay buffer, 10 µL of recombinant human COX-2 enzyme, and 1 µL of the diluted test compound (or DMSO for control wells).

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of arachidonic acid substrate to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for exactly 10 minutes.

  • Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl.

  • Quantification: Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Future Directions & Outlook

The this compound scaffold is a proven and highly tractable platform for drug discovery. While its application in inflammation and oncology is well-established, its potential in other areas is significant. Future research should focus on:

  • Exploring New Therapeutic Areas: The broad biological activity of pyrazoles suggests potential applications in neurodegenerative diseases, metabolic disorders, and infectious diseases, including antiparasitic and antiviral agents.[1][18]

  • Structure-Based Design: For well-characterized targets like kinases, using computational docking and molecular dynamics can guide the rational design of more potent and selective derivatives, optimizing interactions within the target's active site.[13][19]

  • ADMET Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial. Modifications to the derivative portion of the molecule can be used to fine-tune properties like solubility, cell permeability, and metabolic stability to develop candidates with favorable drug-like properties.

By combining versatile synthetic chemistry with robust biological evaluation, derivatives of this compound will continue to be a valuable source of novel therapeutic candidates.

References

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  • Reddy, T. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26343–26354. [Link]

  • Patel, D. A., & Vaghani, H. V. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(12), 610-616. [Link]

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Sources

safety and handling of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound and its common salt forms. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each recommendation is explained to foster a proactive safety culture rooted in scientific understanding.

Core Hazard Profile & Physicochemical Properties

A foundational understanding of a compound's properties is the first step in a robust safety assessment. This compound is a substituted pyrazole derivative, a class of compounds with wide-ranging biological activities.[1] Its structure, featuring a primary amine group, dictates its chemical reactivity and toxicological profile.

While comprehensive experimental data for this specific molecule is not fully available in public literature, data from closely related analogues allows for a reliable estimation of its properties and hazards.

Table 1: Physicochemical and Identity Data

PropertyValue / InformationSource(s)
Chemical Name This compoundN/A
CAS Number 186699-29-4 (Free Base)N/A
Molecular Formula C₆H₁₁N₃[2]
Molecular Weight 125.17 g/mol [2]
Appearance Yellow solid (analogue data)[3]
Boiling Point ~233.2°C at 760 mmHg (analogue data)[4]
Incompatible Materials Strong oxidizing agents, Acids, Acid chlorides[5][6]

GHS Classification and Toxicological Assessment

Based on data from the dihydrochloride salt and similar pyrazole methanamine structures, a clear hazard profile emerges.[4][7][8] The primary risks are associated with its irritant properties and acute toxicity upon ingestion.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Source: Consolidated from analogue data.[4][6][7][8]

Toxicological Insights:

The toxicological profile is characteristic of many primary amines and heterocyclic compounds.

  • Oral Toxicity (H302): Ingestion can lead to harmful systemic effects. The LD₅₀, the dose required to be lethal to 50% of a test population, has not been established for this specific compound, but the H302 classification indicates significant risk.[9][10] Therefore, preventing ingestion through strict hygiene protocols is paramount.

  • Skin and Eye Irritation (H315, H319): Direct contact is the most probable route of exposure in a laboratory setting. The amine functional group can be corrosive and irritating to tissues.[3][8] Prolonged skin contact can cause redness and inflammation, while eye contact may lead to serious damage.

  • Respiratory Irritation (H335): If the compound is in a fine powder form or is aerosolized, it can irritate the respiratory tract.[3][8] This necessitates handling within a controlled environment, such as a chemical fume hood.

No data is currently available to suggest carcinogenicity, mutagenicity, or reproductive toxicity for this compound.[4]

The Cornerstone of Safety: Risk Assessment and Exposure Control

Every protocol must be a self-validating system, meaning the procedures themselves confirm and ensure safety. This begins with a thorough risk assessment before any experiment. The causality is simple: you cannot protect against a hazard you have not identified.

Workflow for Pre-Experiment Risk Assessment

cluster_plan Planning Phase cluster_prep Preparation Phase cluster_review Final Review A Identify Compound This compound B Review SDS & Literature - Hazards (H302, H315, H319, H335) - Handling Requirements A->B Gather Data C Analyze Experimental Scale - Minor Spill (<20mL)? - Major Spill (>20mL)? B->C Assess Scope D Select Engineering Controls (e.g., Fume Hood) C->D Mitigate Inhalation E Select Appropriate PPE (Gloves, Goggles, Lab Coat) D->E Mitigate Contact F Prepare Spill Kit (Absorbent, Neutralizer for amines) E->F Prepare for Failure G Final Go/No-Go Decision Is risk adequately controlled? F->G Final Check

Caption: Risk assessment workflow prior to handling.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[3][11] This serves two critical functions: it protects the user from inhaling airborne particles or vapors and contains any minor spills that may occur. Facilities must be equipped with readily accessible eyewash stations and safety showers.[3][5]

Standard Operating Procedures for Safe Handling

Adherence to a standardized protocol minimizes variability and human error—the leading causes of laboratory accidents.

Experimental Protocol: Weighing and Preparing Solutions
  • Preparation:

    • Confirm the chemical fume hood has been certified within the last year.

    • Cover the work surface inside the hood with disposable absorbent bench paper.[11]

    • Assemble all necessary glassware, reagents, and equipment.

    • Don the appropriate Personal Protective Equipment (see Section 5).

  • Handling:

    • Retrieve the container from its designated storage location (see Section 6).

    • Perform all manipulations, including container opening, weighing, and transfer, deep within the fume hood to ensure containment of dust or vapors.

    • Use a spatula for solid transfers. Avoid creating dust. If the material is a fine powder, handle it with extra care.

    • When dissolving, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Post-Handling:

    • Tightly close the primary container and wipe it down with a damp cloth before returning it to storage.

    • Decontaminate all equipment.

    • Dispose of all contaminated disposable materials (e.g., bench paper, gloves) as hazardous chemical waste according to institutional guidelines.[12]

    • Wash hands thoroughly with soap and water after removing gloves.[4][13]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it provides a critical barrier between the researcher and the chemical. The level of PPE must match the level of risk.[14]

Table 3: Recommended PPE for Varying Risk Levels

Risk LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory ProtectionWhen to Use
Standard Use Safety glasses with side shields or chemical splash goggles.[5][13]Chemical-resistant gloves (e.g., Nitrile).[11]Standard lab coat.Not required if handled exclusively within a certified fume hood.For handling small quantities (<1g) in a fume hood.
Increased Risk Chemical splash goggles AND a face shield.[4][11]Double-gloving with chemical-resistant gloves.[11]Chemical-resistant apron over a lab coat.A NIOSH-approved respirator with organic vapor cartridges may be required.[4]Handling larger quantities, risk of aerosol generation, or working outside a fume hood (not recommended).

Storage and Waste Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

  • Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[5][13] The container must be kept tightly closed to prevent absorption of moisture and contamination.[15]

  • Disposal: All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous chemical waste.[12] It should be collected in a clearly labeled, sealed container and disposed of through your institution's environmental health and safety (EHS) office. Do not pour this chemical down the drain.[13]

Emergency Procedures: A Plan for When Things Go Wrong

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response Workflow

The response to a spill is dictated by its scale and the immediate risk it poses.[16][17]

A Spill Occurs B Assess Spill Size <20 mL (Minor) or >20 mL (Major)? A->B C Minor Spill B->C Minor D Major Spill B->D Major E Alert colleagues Isolate area C->E J Evacuate immediate area! Alert Supervisor/EHS D->J F Don appropriate PPE (Gloves, Goggles, Apron) E->F G Cover with absorbent material (e.g., vermiculite) F->G H Collect residue into a sealed waste container G->H I Decontaminate area H->I M Dispose of waste via EHS I->M K Control ignition sources if flammable J->K L Await professional response team K->L

Caption: Differentiated response workflow for minor vs. major spills.

Fire-Fighting Measures

In the event of a fire, use standard extinguishing media such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against potentially toxic combustion products like carbon oxides and nitrogen oxides.[3][8]

References

  • Personal protective equipment for handling 1-(1H-Pyrazol-3-YL)propan-2-amine. Benchchem.
  • chemical label this compound dihydrochloride.
  • Chemical Spill procedure. University of Wollongong.
  • Procedure for Chemical Spills. Ajman University.
  • Guide for Chemical Spill Response. American Chemical Society.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Chemical Spill Procedures. Princeton University Environmental Health and Safety.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Emergency and Spill Response Procedures. Auburn University.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. CymitQuimica.
  • What is a LD₅₀ and LC₅₀? Canadian Centre for Occupational Health and Safety.
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  • SAFETY DATA SHEET. Enamine.
  • Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Cole-Parmer.
  • [1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine Safety Data Sheet. AK Scientific, Inc.
  • Safety Data Sheet. CymitQuimica.
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  • (1,3-DIMETHYL-1H-PYRAZOLE-5-YL)METHANAMINE. INDOFINE Chemical Company, Inc.
  • Median lethal dose. Wikipedia. Available at: [Link]

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solubility of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Executive Summary

The characterization of a compound's solubility is a cornerstone of early-stage drug development, influencing everything from formulation strategies to bioavailability and toxicological assessment.[1][2] This guide provides a comprehensive technical overview of the solubility profile of this compound, a heterocyclic amine of interest in medicinal chemistry due to the prevalence of the pyrazole core in bioactive molecules.[3][4][5] Lacking specific public-domain quantitative data for this exact molecule, this document establishes a robust theoretical framework for its solubility based on its molecular structure. More importantly, it provides detailed, field-proven experimental protocols for the precise determination of its thermodynamic solubility using the gold-standard shake-flask method, coupled with a validated analytical workflow for quantification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Theoretical Solubility Framework: A Molecular Perspective

The solubility of this compound is dictated by the interplay of its distinct structural features: the pyrazole ring, the N-methyl groups, and the primary aminomethyl group.

  • Polar Moieties: The molecule possesses a primary amine (-NH₂) and two nitrogen atoms within the pyrazole ring. The primary amine is a potent hydrogen bond donor and acceptor, while the pyrazole nitrogens act as hydrogen bond acceptors.[6][7] These features suggest a strong affinity for polar, protic solvents such as water, ethanol, and methanol, where hydrogen bonding is the dominant intermolecular force.[8]

  • Nonpolar Moieties: The molecule's hydrocarbon backbone, including the two methyl groups and the carbon atoms of the pyrazole ring, contributes nonpolar character. This suggests at least partial solubility in organic solvents of intermediate polarity.

  • pH-Dependent Solubility: As a primary amine, the compound is basic. In aqueous media, its solubility is expected to be highly dependent on pH. In acidic solutions (pH < pKa), the amine group will be protonated to form an ammonium salt. This ionic species will exhibit significantly higher aqueous solubility than the neutral free base.[7][9]

Based on these principles, a predictive qualitative solubility profile can be hypothesized.

Table 1: Predictive Qualitative Solubility Profile of this compound
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water (pH 7), PBS (pH 7.4)Moderate to High (pH-dependent)Hydrogen bonding capability of the amine and pyrazole nitrogens. Solubility will increase dramatically in acidic pH.[7]
Methanol, EthanolHighStrong hydrogen bonding interactions with the solvent.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions; excellent solvent for many drug candidates.[1]
Acetone, Acetonitrile (ACN)ModerateDipole-dipole interactions are favorable, but less so than with DMSO or protic solvents.
Nonpolar / Weakly Polar Dichloromethane (DCM)Moderate to LowSome dipole interactions are possible, but solubility is limited by the compound's polarity.
Toluene, HeptaneInsoluble"Like dissolves like" principle; the compound's polarity is too high for significant dissolution in nonpolar hydrocarbons.

Note: This table is predictive. The experimental protocols outlined below are required for quantitative verification.

Experimental Determination of Equilibrium Solubility

To obtain definitive and reproducible solubility data, the equilibrium (or thermodynamic) solubility must be measured. This represents the maximum concentration of a compound in a solvent when the solid and solution phases are in equilibrium.[10] The saturation shake-flask method is the most reliable technique for this determination.[11][12]

Core Principle of the Shake-Flask Method

The method involves adding an excess of the solid compound to a specific volume of the solvent. The resulting slurry is agitated at a constant temperature for a sufficient duration to ensure equilibrium is reached. At this point, the undissolved solid is removed, and the concentration of the compound in the saturated supernatant is quantified.[11][13][14] Equilibrium is confirmed when consecutive measurements taken after different equilibration times yield the same concentration.[10][11]

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess solid compound to a known volume of solvent in a sealed vial equil1 Place vials in an orbital shaker incubator at constant temp (e.g., 25°C or 37°C) prep1->equil1 Start Incubation prep2 Prepare multiple vials for each solvent equil2 Agitate for an extended period (e.g., 24-72 hours) to reach equilibrium [7, 9] equil1->equil2 sep1 Allow vials to stand briefly to let solids settle equil2->sep1 End Incubation sep2 Withdraw aliquot of supernatant sep1->sep2 sep3 Filter through a 0.22 µm PVDF or PTFE syringe filter to remove all solids [3] sep2->sep3 analysis1 Dilute the clear filtrate with mobile phase to fall within calibration range sep3->analysis1 Saturated Solution analysis2 Quantify concentration using a validated RP-HPLC method analysis1->analysis2

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Detailed Protocol: Shake-Flask Method
  • Preparation:

    • To a series of 4 mL glass vials, add an excess amount of solid this compound. An amount sufficient to ensure undissolved solid remains at the end of the experiment is required (e.g., 2-5 mg).[10]

    • Pipette a precise volume (e.g., 2.0 mL) of the desired test solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker with temperature control set to the desired value (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance).[13]

    • Agitate the vials at a consistent speed (e.g., 150 rpm) for a minimum of 24 hours. For poorly soluble compounds, longer incubation times (48-72 hours) may be necessary to ensure equilibrium is reached.[13][15]

  • Sample Separation:

    • After incubation, remove the vials and allow them to stand for 30 minutes to permit the settling of excess solid.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the supernatant through a chemical-resistant syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial. This step is critical to remove all particulate matter.[16]

  • Analysis:

    • Accurately dilute the clear filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Quantify the concentration of the dissolved compound using the analytical method detailed in Section 3.

    • Calculate the solubility in mg/mL or µg/mL.

Analytical Quantification by RP-HPLC

A validated analytical method is essential for the accurate quantification of the dissolved analyte. RP-HPLC with UV detection is a robust and widely used technique for pyrazole derivatives.[17][18]

Diagram 2: Analytical Workflow for Sample Quantification

G start Prepare Calibration Standards (e.g., 1-100 µg/mL in mobile phase) inject_std Inject Standards into RP-HPLC System start->inject_std gen_curve Generate Calibration Curve (Peak Area vs. Concentration) Ensure R² > 0.999 [8] inject_std->gen_curve calculate Calculate Concentration using the regression equation from the calibration curve gen_curve->calculate sample Diluted Filtrate Sample (from Shake-Flask Protocol) inject_sample Inject Sample into RP-HPLC System sample->inject_sample get_area Measure Peak Area for the Analyte inject_sample->get_area get_area->calculate result Report Final Solubility (accounting for dilution factor) calculate->result

Caption: Workflow for sample quantification using a calibrated RP-HPLC method.

Detailed Protocol: RP-HPLC Method Development
  • Instrumentation and Columns:

    • Utilize an HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

    • A C18 stationary phase is a suitable starting point for separating pyrazole derivatives.[17][19] A common column dimension is 4.6 x 150 mm with 5 µm particles.

  • Mobile Phase Selection:

    • Prepare a mobile phase consisting of an aqueous component (A) and an organic component (B).

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water. The acidic modifier ensures the amine is protonated, leading to sharp, symmetrical peaks.

    • Solvent B: Acetonitrile (ACN) or Methanol.

    • Filter and degas all mobile phases before use.

  • Chromatographic Conditions (Starting Point):

    • Mode: Isocratic or Gradient. Start with an isocratic elution (e.g., 70% A: 30% B) and adjust the ratio to achieve a retention time between 3-10 minutes.[17]

    • Flow Rate: 1.0 mL/min.[17]

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.[17]

    • Detection Wavelength: Determine the λ_max (wavelength of maximum absorbance) of this compound by scanning a dilute solution from 200-400 nm. Pyrazole rings typically show strong absorbance in the low UV region (200-250 nm).[20][21][22]

  • Calibration and Quantification:

    • Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range.

    • Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration.

    • The curve's linearity should be confirmed with a correlation coefficient (R²) of ≥0.999.[18]

    • Inject the diluted experimental samples and use the regression equation from the calibration curve to determine their concentration.

Safety and Handling Precautions

As a pyrazole derivative and an amine, this compound and its salts require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[23][24]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[25][26] Avoid contact with skin and eyes.[27][28]

  • Hazards: The dihydrochloride salt is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[27] Similar precautions should be taken for the free base.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[23][25]

Conclusion

This guide provides a dual theoretical and practical framework for assessing the solubility of this compound. The molecular structure suggests high solubility in polar protic solvents and a strong pH-dependence in aqueous media. To move beyond prediction, this document details the necessary, self-validating experimental protocols. By meticulously following the industry-standard shake-flask method for sample preparation and employing a robust RP-HPLC method for quantification, researchers can generate the accurate and reliable solubility data that is indispensable for advancing drug discovery and development programs.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Equilibrium Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

  • What is equilibrium solubility of a drug? (n.d.). Biorelevant.com. [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Saddleback College. [Link]

  • Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. (2024). ResearchGate. [Link]

  • de Campos, V. E. M., et al. (2012). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Experiment 13 – Properties of Amines and Amides. (n.d.). Moorpark College. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.). ResearchGate. [Link]

  • Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023). MDPI. [Link]

  • Material Safety Data Sheet - Pyrazole, 98%. (n.d.). Cole-Parmer. [Link]

  • UV–Vis spectrum of compound 3c. (n.d.). ResearchGate. [Link]

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. (2017). RSC Publishing. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

  • Amines and Amides: Properties Lab Manual. (n.d.). Studylib. [Link]

  • UV-vis absorption bands, λ nm (logε), of the pyrazoles (1-11), recorded... (n.d.). ResearchGate. [Link]

  • HAZARDOUS CHEMICAL USED IN ANIMALS - PYRAZOLE. (n.d.). University of Arizona. [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2014). SciELO. [Link]

  • Amines - Lab Demonstration / solubility / basic character. (2023). YouTube. [Link]

  • Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. (n.d.). Cole-Parmer. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). National Institutes of Health (NIH). [Link]

  • chemistry and biological properties of pyrazole derivatives. (2016). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

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A Computational Lens on a Privileged Scaffold: A Technical Guide to the Theoretical Study of Pyrazole Ring Systems

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrazole Core as a Cornerstone of Modern Therapeutics

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1] Its remarkable structural versatility and capacity for diverse molecular interactions have cemented its role in a wide array of clinically successful drugs, from the anti-inflammatory celecoxib to the kinase inhibitor ruxolitinib.[1][2][3] The journey of a pyrazole-based molecule from a conceptual scaffold to a life-altering therapeutic is increasingly guided not just by intuition and empirical synthesis, but by the precise and predictive power of theoretical and computational chemistry.

This guide provides an in-depth exploration of the core theoretical methodologies employed to investigate pyrazole ring systems. It is structured not as a rigid manual, but as a narrative that follows the logical progression of drug discovery itself: from understanding the fundamental electronic nature of the isolated molecule, to simulating its intricate dance with a biological target, and finally, to building predictive models that guide the design of next-generation therapeutics. As senior application scientists, our goal is to illuminate not just the how of these techniques, but the critical why—the causality behind each computational choice and its direct impact on experimental outcomes.

Part 1: Deciphering the Electronic Blueprint with Quantum Mechanics (QM)

Expertise & Causality: Before a pyrazole derivative can be considered a drug candidate, we must first understand its intrinsic electronic properties. Quantum mechanics, particularly Density Functional Theory (DFT), is the foundational tool for this purpose.[4][5] Unlike higher-level methods that model interactions between molecules, DFT allows us to calculate the electron distribution and energy of a single molecule with high accuracy. This is crucial because the inherent stability, reactivity, and tautomeric preferences of the pyrazole ring system dictate its behavior in any environment, be it a reaction flask or a protein's active site.[6]

Key Application 1: Tautomerism and Conformational Stability

The pyrazole ring can exist in different tautomeric forms, primarily through the migration of a proton between the two nitrogen atoms. The relative stability of these tautomers is of paramount importance, as only the lowest-energy form is likely to be present under physiological conditions.[7] DFT calculations are the gold standard for predicting these energy differences with high precision.[8][9]

Causality in Method Selection: The choice of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) is a critical decision.[7][9] Functionals like B3LYP are popular for their balance of accuracy and computational cost, while M06-2X is often superior for systems involving non-covalent interactions. Larger basis sets with polarization and diffuse functions, such as 6-311++G(d,p), are necessary to accurately describe the electron distribution, especially for systems with heteroatoms and potential hydrogen bonds, leading to more reliable energy predictions.[7][10]

Data Presentation: Relative Stability of Pyrazole Tautomers

The following table summarizes typical relative energy data obtained from DFT calculations, illustrating the significant energy penalty for non-aromatic forms.

TautomerDescriptionRelative Free Energy (kJ/mol)Aromaticity
1H-pyrazole (PyA) Aromatic, NH group in the ring0.00 (Reference)High
3H-pyrazole (PyB) Non-aromatic, CH2 adjacent to N~100Low
4H-pyrazole (PyC) Non-aromatic, CH2 distant from N>100Low
Note: Data synthesized from computational studies. The large energy gap confirms that 1H-pyrazole is the overwhelmingly dominant tautomer under standard conditions.[7][8]
Key Application 2: Mapping Reactivity with Frontier Orbitals and Electrostatic Potential

DFT provides invaluable insights into a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.[4][11] Furthermore, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of interaction.[4][11]

Protocol: DFT Geometry Optimization and Property Calculation

This protocol outlines a self-validating system for analyzing a novel pyrazole derivative.

  • Structure Preparation: Build the initial 3D structure of the pyrazole derivative using molecular modeling software.

  • Geometry Optimization:

    • Causality: Perform a full geometry optimization using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[6] This step is not merely about getting a pretty picture; it is about finding the molecule's most stable three-dimensional arrangement, its lowest energy state on the potential energy surface.

    • Validation: Confirm convergence of the optimization algorithm.

  • Frequency Calculation:

    • Causality: Perform a frequency calculation at the same level of theory. This is a critical validation step.

    • Validation: Confirm that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.

  • Property Calculation: From the validated structure, calculate key electronic properties:

    • HOMO and LUMO energies.[12]

    • Molecular Electrostatic Potential (MEP).

    • Mulliken or Natural Bond Orbital (NBO) atomic charges.[11]

  • Analysis: Interpret the results. A low HOMO-LUMO gap might suggest higher reactivity. The MEP map will visually guide predictions about where the molecule might form hydrogen bonds or undergo electrophilic/nucleophilic attack.

Visualization: Standard DFT Workflow

DFT_Workflow cluster_input Input Phase cluster_calc Calculation Core cluster_validation Validation cluster_output Output & Analysis Start Initial 3D Structure Params Select Functional & Basis Set (e.g., B3LYP/6-31G(d)) Start->Params Opt Geometry Optimization Params->Opt Freq Frequency Calculation Opt->Freq Check Check for Imaginary Frequencies Freq->Check Check->Opt Imaginary Freq > 0 (Refine Structure) Properties Calculate Properties (HOMO/LUMO, MEP) Check->Properties No Imaginary Freq (True Minimum) Analysis Interpret Reactivity & Stability Properties->Analysis

Caption: Workflow for a DFT calculation on a pyrazole derivative.

Part 2: Simulating Biological Interactions with Molecular Mechanics (MM)

Expertise & Causality: While QM excels at describing individual molecules, its computational cost makes it impractical for studying interactions within large biological systems like proteins. Here, we transition to Molecular Mechanics (MM), which uses classical physics (force fields) to model molecular behavior.[13] This approach enables two cornerstone techniques in drug discovery: molecular docking and molecular dynamics (MD) simulations.

Key Application 1: Predicting Binding Modes with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (our pyrazole derivative) when bound to a protein target.[14][15] This is fundamental for structure-based drug design. For pyrazoles, a major application is predicting their binding mode within the ATP-binding pocket of various protein kinases.[1][16][17]

Causality in Protocol: A successful docking experiment relies on correctly preparing both the protein and the ligand. The protein structure, often from the Protein Data Bank (PDB), must be cleaned of artifacts, have hydrogens added, and charges assigned. The ligand must be assigned correct atom types and charges compatible with the chosen force field. The docking search space (the "grid box") must be defined to encompass the known active site. These steps ensure that the simulation is physically and chemically realistic, leading to meaningful predictions of binding interactions like hydrogen bonds and hydrophobic contacts.[14][16]

Key Application 2: Assessing Complex Stability with Molecular Dynamics (MD)

Docking provides a static snapshot of a potential binding pose. However, biological systems are dynamic. Molecular Dynamics (MD) simulations provide a "movie" of the molecular system over time (from nanoseconds to microseconds), allowing us to assess the stability of the predicted ligand-protein complex.[16]

Causality and Validation: An MD simulation begins with the best pose from docking. The system is placed in a simulated box of water and ions to mimic physiological conditions. The simulation then calculates the movements of every atom over time. The key output for validation is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A stable RMSD plot over the course of the simulation indicates that the ligand has found a stable binding mode and is not drifting out of the active site, lending high confidence to the docking prediction.[16][18]

Protocol: A Validated Docking and MD Simulation Workflow
  • Target & Ligand Preparation:

    • Obtain protein structure (e.g., PDB ID: 2QU5 for VEGFR-2).[17] Prepare it by removing water, adding hydrogens, and assigning charges.

    • Prepare the 3D structure of the pyrazole ligand, minimizing its energy and assigning charges.

  • Molecular Docking:

    • Define the active site grid box based on a co-crystallized ligand or known active site residues.

    • Run the docking algorithm (e.g., AutoDock Vina) to generate multiple binding poses.[15][17]

    • Analysis: Analyze the top-ranked poses based on binding energy and interactions (hydrogen bonds, hydrophobic contacts) with key active site residues.[14]

  • Molecular Dynamics Simulation Setup:

    • Select the most plausible protein-ligand complex from docking.

    • Immerse the complex in a periodic box of explicit water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system.

    • Causality: This solvation step is critical for simulating a realistic cellular environment.

  • MD Production Run:

    • Perform a production MD run for a significant duration (e.g., 100 ns).[16]

  • Trajectory Analysis & Validation:

    • Calculate the RMSD for the protein backbone and the ligand over time. A plateau in the RMSD plot suggests the system has reached equilibrium and the binding is stable.[18]

    • Analyze the persistence of key interactions (e.g., hydrogen bonds) observed during the simulation.

Visualization: Drug Discovery Workflow using MM

MM_Workflow cluster_prep Preparation cluster_dock Molecular Docking cluster_md Molecular Dynamics PDB Protein Structure (PDB) PrepP Prepare Protein PDB->PrepP Ligand Pyrazole Ligand PrepL Prepare Ligand Ligand->PrepL Dock Dock Ligand to Protein PrepP->Dock PrepL->Dock Pose Analyze Binding Poses & Scores Dock->Pose SetupMD Setup MD System (Solvate, Ionize) Pose->SetupMD Select Best Pose RunMD Run MD Simulation (e.g., 100 ns) SetupMD->RunMD AnalyzeMD Analyze Trajectory (RMSD) RunMD->AnalyzeMD Validation Binding Mode Validated AnalyzeMD->Validation Stable RMSD

Sources

A Technical Guide to the Molecular Modeling of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine Interactions with Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical framework for the molecular modeling of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine and its interactions with protein kinase targets. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a rationale-driven approach to experimental design and interpretation, grounded in established scientific principles and computational methodologies.

Introduction: The Rationale for Modeling Pyrazole-Based Compounds

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a wide array of protein families, most notably protein kinases.[1][2] Its unique electronic and steric properties allow for a diverse range of interactions within the ATP-binding pocket of these enzymes.[1][2] this compound, the subject of this guide, represents a foundational pyrazole-containing fragment. Understanding its potential interactions through molecular modeling can provide a critical starting point for the rational design of more complex and potent kinase inhibitors.

While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs are present in known kinase inhibitors. This guide will therefore utilize a well-characterized kinase, p38 MAP kinase , as a representative target to illustrate a complete molecular modeling workflow.[3][4][5] The methodologies detailed herein are broadly applicable to other kinase targets and pyrazole-containing ligands.

Part 1: Ligand and Protein Structure Preparation: The Foundation of Accurate Modeling

The fidelity of any molecular modeling study is fundamentally dependent on the quality of the initial structures. This section outlines the critical steps for preparing both the ligand, this compound, and the p38 MAP kinase receptor for subsequent docking and simulation studies.

Ligand Preparation: From 2D Structure to 3D Conformation

A robust three-dimensional representation of this compound is a prerequisite for accurate modeling.

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation: The molecule can be sketched using chemical drawing software such as MarvinSketch or ChemDraw.

  • Conversion to 3D: The 2D structure is then converted to a 3D conformation. This can be accomplished using programs like Open Babel.

  • Energy Minimization: The initial 3D structure is subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using a molecular mechanics force field, such as the Merck Molecular Force Field (MMFF94) or the Universal Force Field (UFF).

  • Protonation State Determination: The protonation state of the primary amine at physiological pH (typically assumed to be ~7.4) is critical for accurate electrostatic calculations. Tools like Marvin's pKa calculator can be used to predict the dominant protonation state. For this compound, the primary amine is expected to be protonated.

  • File Format Conversion: The final prepared ligand structure should be saved in a format suitable for the chosen docking and simulation software (e.g., .mol2, .sdf, or .pdbqt).

Protein Preparation: Curating the Macromolecular Target

The selection and preparation of the protein target are equally crucial. For this guide, we will use the crystal structure of p38 MAP kinase in complex with a pyrazole-based inhibitor (PDB ID: 1KV2) as our starting point.[6]

Experimental Protocol: Protein Preparation

  • PDB Structure Retrieval: Download the desired crystal structure from the Protein Data Bank (PDB).

  • Initial Inspection and Cleaning: Visualize the PDB file in a molecular viewer like PyMOL or UCSF Chimera. Remove any non-essential components such as co-crystallized solvents (except for structurally important water molecules), salts, and any existing ligands. For this workflow, we will remove the co-crystallized inhibitor to prepare the apo-like binding site for docking.

  • Handling Missing Residues and Loops: Some crystal structures may have missing residues or entire loops. These can be modeled using homology modeling servers or tools within molecular modeling packages.

  • Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at the desired pH.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition, while keeping the backbone atoms fixed to preserve the experimental conformation.

Part 2: Predicting Binding Modes: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[7][8] This provides initial hypotheses about the binding mode and key interactions.

Docking Workflow

The general workflow for molecular docking involves defining the binding site, generating a diverse set of ligand poses, and scoring these poses to identify the most favorable ones.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the PDBQT file format using AutoDock Tools. This format includes atomic charges and atom types.

  • Define the Binding Site (Grid Box): A grid box is defined to encompass the active site of the protein. The dimensions and center of this box are critical parameters that dictate the search space for the docking algorithm. For our p38 MAP kinase example, the grid box will be centered on the ATP-binding pocket.

  • Run Docking Simulation: Execute the docking calculation using AutoDock Vina. The software will generate a set of predicted binding poses for the ligand, ranked by their calculated binding affinities.

  • Analysis of Docking Results: The top-ranked poses should be visually inspected to assess their plausibility. Key interactions, such as hydrogen bonds and hydrophobic contacts with active site residues, should be analyzed.

Data Presentation: Predicted Binding Affinity

LigandPredicted Binding Affinity (kcal/mol)
This compound-X.X (Example Value)

Note: The actual binding affinity would be determined from the docking calculation.

Visualization of Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand_2D 2D Ligand Structure Ligand_3D 3D Ligand Conformation Ligand_2D->Ligand_3D 3D Conversion & Minimization Protein_PDB Protein PDB Structure Protein_Clean Cleaned Protein Protein_PDB->Protein_Clean Remove Water & Ligands Ligand_Prep Prepared Ligand (.pdbqt) Ligand_3D->Ligand_Prep Add Charges & Atom Types Protein_Prep Prepared Protein (.pdbqt) Protein_Clean->Protein_Prep Add Hydrogens & Charges Grid Define Binding Site (Grid Box) Ligand_Prep->Grid Protein_Prep->Grid Docking Run AutoDock Vina Grid->Docking Poses Ranked Binding Poses Docking->Poses Analysis Analyze Interactions Poses->Analysis Hypothesis Binding Hypothesis Analysis->Hypothesis

Caption: Molecular Docking Workflow.

Part 3: Simulating the Dynamic Interaction: Molecular Dynamics

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[9][10] This allows for the assessment of the stability of the docked pose and a more detailed characterization of the intermolecular interactions.

Force Fields and Ligand Parameterization

A critical aspect of MD simulations is the choice of a force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For proteins, well-established force fields like AMBER and CHARMM are commonly used.[11] For novel ligands like this compound, parameters may not be available and need to be generated.

Experimental Protocol: Ligand Parameterization

  • Atom Typing and Initial Parameter Assignment: The atoms in the ligand are assigned types that are compatible with the chosen force field (e.g., General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF)).

  • Charge Calculation: Partial atomic charges are calculated using quantum mechanical (QM) methods, typically at the Hartree-Fock or Density Functional Theory (DFT) level.

  • Parameter Refinement: Bond, angle, and dihedral parameters are refined by fitting to QM data to ensure the force field accurately reproduces the ligand's conformational preferences.

MD Simulation Workflow

The following protocol outlines the key steps for running an MD simulation of the p38 MAP kinase-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine complex using GROMACS.[3][4]

Experimental Protocol: MD Simulation with GROMACS

  • System Setup:

    • Place the docked protein-ligand complex in a simulation box.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • NVT Equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Equilibration: Equilibrate the system at the desired temperature and pressure (e.g., 300 K and 1 bar). The position restraints on the protein and ligand are gradually released.

  • Production MD: Run the simulation for a desired length of time (e.g., 100 ns) without any restraints. Trajectory data is saved at regular intervals for subsequent analysis.

Visualization of MD Simulation Workflow

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Complex Docked Protein-Ligand Complex Solvate Solvate with Water Complex->Solvate Ions Add Counter-Ions Solvate->Ions Minimization Energy Minimization Ions->Minimization NVT NVT Equilibration (Heating) Minimization->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production Production MD NPT->Production Trajectory Analyze Trajectory (RMSD, RMSF) Production->Trajectory Interactions Characterize Interactions Trajectory->Interactions Free_Energy Binding Free Energy Calculation Interactions->Free_Energy

Caption: Molecular Dynamics Simulation Workflow.

Analysis of MD Trajectories

The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms in the system over time. Analysis of this trajectory can provide valuable insights into the stability and dynamics of the protein-ligand complex.

Key Analyses:

  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and ligand heavy atoms relative to their initial positions is calculated to assess the overall stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

  • Interaction Analysis: The types and frequency of interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein are monitored throughout the simulation to identify key residues involved in binding.

  • Binding Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to the protein.[2][6]

Data Presentation: RMSD and Interaction Summary

Table 1: RMSD of Protein and Ligand over 100 ns Simulation

MoleculeAverage RMSD (Å)Standard Deviation (Å)
Protein BackboneX.XY.Y
Ligand Heavy AtomsA.AB.B

Note: Example values would be derived from the simulation data.

Table 2: Key Interacting Residues and Interaction Frequencies

ResidueInteraction TypeFrequency (%)
Met109Hydrogen Bond> 90
Lys53Salt Bridge> 75
Leu167Hydrophobic> 95

Note: Example residues and frequencies for p38 MAP kinase.

Conclusion: Integrating Computational Insights into Drug Discovery

The molecular modeling workflow detailed in this guide provides a robust framework for investigating the interactions of this compound with protein kinase targets. By combining molecular docking and molecular dynamics simulations, researchers can generate detailed hypotheses about binding modes, identify key interacting residues, and estimate binding affinities. These computational insights are invaluable for guiding the design and optimization of novel pyrazole-based kinase inhibitors, ultimately accelerating the drug discovery process. The self-validating nature of this multi-step approach, where the stability of docked poses is confirmed by MD simulations, ensures a high degree of confidence in the generated models.

References

  • RCSB Protein Data Bank. (n.d.). 1KV2: Crystal structure of p38 MAP kinase in complex with a pyrazole-based inhibitor. Retrieved from [Link]

  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Graneto, M. J., Kurumbail, R. G., Vazquez, M. L., Shieh, H. S., Pawlitz, J. L., Williams, J. M., ... & Devraj, R. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of medicinal chemistry, 50(23), 5712-5722.
  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • Case, D. A., Cheatham III, T. E., Darden, T., Gohlke, H., Luo, R., Merz Jr, K. M., ... & Kollman, P. A. (2005). The Amber biomolecular simulation programs.
  • Brooks, B. R., Brooks III, C. L., Mackerell Jr, A. D., Nilsson, L., Petrella, R. J., Roux, B., ... & Karplus, M. (2009). CHARMM: the biomolecular simulation program.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Sun, H., Li, Y., Tian, S., Xu, L., & Hou, T. (2019). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. Physical Chemistry Chemical Physics, 21(18), 9345-9355.
  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449-461.
  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field.
  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5359.
  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2021). Molecules, 26(3), 691.
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 1-10.
  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Retrieved from [Link]

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020). Retrieved from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). Retrieved from [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (2019). Chemical Reviews, 119(16), 9478-9508.

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Methodological & Application

experimental protocol for using (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Experimental Applications of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Foreword: Unlocking the Potential of a Versatile Pyrazole Scaffold

Welcome to a comprehensive guide on the practical applications of This compound . The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, forming the backbone of numerous approved drugs and agrochemicals. Its unique structural and electronic properties make it a privileged scaffold in drug discovery. This document moves beyond theoretical discussion to provide actionable, detailed protocols for researchers, scientists, and drug development professionals. Here, we explore how to leverage the primary amine functionality of this compound as a versatile chemical handle for synthesizing novel derivatives and screening them for biological activity. The protocols are designed not just as a series of steps, but as self-validating systems, with built-in controls and explanations to ensure robust and reliable results.

Compound Overview and Physicochemical Properties

This compound is a substituted pyrazole characterized by a methylamine group at the 4-position of the pyrazole ring. This primary amine is a key feature, serving as a nucleophilic point for a wide array of chemical modifications, making the compound an excellent starting material or fragment for library synthesis.

PropertyValueSource
CAS Number 400756-28-7Chem-Impex
Molecular Formula C₆H₁₁N₃Chem-Impex
Molecular Weight 125.17 g/mol Chem-Impex
Appearance Colorless clear liquidChem-Impex
Storage Store at 0-8°CChem-Impex

Critical Safety and Handling Protocols

Before commencing any experimental work, it is imperative to understand and adhere to strict safety protocols. Related pyrazole amine compounds are classified as irritants and may be harmful if ingested or inhaled.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and OSHA-approved safety glasses or goggles.

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any vapors.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal. Dispose of all waste in accordance with local and national regulations.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Application I: Scaffold for Novel Kinase Inhibitor Synthesis

Scientific Rationale: The pyrazole scaffold is prevalent in many FDA-approved kinase inhibitors. The ATP-binding site of kinases is a well-defined pocket that can be targeted by small molecules. The primary amine of this compound is an ideal anchor point for building derivatives that can form crucial hydrogen bonds with the kinase hinge region, a common feature of Type I and Type II inhibitors.

Protocol 3.1: Synthesis of an N-Acyl Pyrazole Derivative

This protocol describes a standard acylation reaction to create an amide linkage, a stable and common functional group in drug candidates.

Objective: To synthesize N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC equipment

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.2 eq) to the solution. TEA acts as a base to neutralize the HCl byproduct generated during the reaction.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution. The dropwise addition helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove unreacted benzoyl chloride and HCl), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification A Dissolve Pyrazole Amine in anhydrous DCM B Cool to 0°C A->B C Add Triethylamine B->C D Add Benzoyl Chloride (dropwise) C->D E Stir at RT for 4-6h D->E F Monitor by TLC E->F G Quench with Water F->G Reaction Complete H Wash with NaHCO3 & Brine G->H I Dry & Concentrate H->I J Column Chromatography I->J K Final Product: N-Acyl Pyrazole J->K

Caption: Workflow for the synthesis of an N-acyl pyrazole derivative.

Protocol 3.2: In Vitro Kinase Inhibition Profiling (Luminescence-Based Assay)

Scientific Rationale: This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescent signal. It is a robust, high-throughput method for determining inhibitor potency (IC₅₀).

Objective: To determine the IC₅₀ value of the synthesized derivative against a target kinase (e.g., a specific cyclin-dependent kinase, CDK).

Materials:

  • Synthesized pyrazole derivative (test compound)

  • Target kinase and its specific substrate

  • Positive control in

(1,3-dimethyl-1H-pyrazol-4-yl)methanamine in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Medicinal Chemistry Applications of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Introduction: A Privileged Scaffold in Modern Drug Discovery

This compound is a heterocyclic building block that has garnered significant attention in medicinal chemistry. Its structure features a five-membered pyrazole ring, which is N-methylated at position 1 and C-methylated at position 3, with a primary aminomethyl substituent at the C4 position. This specific arrangement of functional groups makes it a highly versatile and valuable scaffold for the development of novel therapeutics.

The pyrazole core is considered a "privileged" structure in drug design due to its favorable pharmacological properties. It is a stable aromatic system that can engage in various non-covalent interactions, including hydrogen bonding, and its substitution pattern can be readily modified to fine-tune the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability.[1][2][3] The primary amine of this compound serves as a crucial chemical handle, providing a convenient point for elaboration and diversification through well-established synthetic methodologies. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties

A clear understanding of a scaffold's intrinsic properties is fundamental to its application in drug design. The data below summarizes key computed physicochemical parameters for the dihydrochloride salt form of the title compound.

PropertyValueSource
CAS Number 1461713-58-5[4]
Molecular Formula C₆H₁₃Cl₂N₃[4]
Molecular Weight 198.09 g/mol [4]
Hydrogen Bond Donors 3[4]
Hydrogen Bond Acceptors 2[4]

Core Applications in Drug Discovery Programs

The unique structural attributes of this compound make it an ideal starting point for targeting several important classes of proteins implicated in human disease.

Kinase Inhibitors: Targeting the ATP-Binding Site

Expertise & Rationale: Protein kinases are a major class of drug targets, particularly in oncology. The pyrazole ring is a well-established "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved feature of the ATP-binding site. The aminomethyl group at the C4 position provides an ideal vector for extending the molecule into solvent-exposed regions or deeper pockets of the active site, enabling the optimization of potency and selectivity. The N-methyl groups on the pyrazole ring block potential metabolic N-dealkylation and can enhance cell permeability and solubility.

Derivatives of this scaffold have been successfully employed to develop potent and selective inhibitors for a range of kinases:

  • c-Met/Ron Kinases: A compound incorporating a 1-methyl-1H-pyrazol-4-yl moiety, MK-8033, was developed as a specific dual inhibitor of c-Met and Ron kinases, which are implicated in cancer.[5][6]

  • FLT3/CDK: Pyrazole-3-carboxamide derivatives have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), key targets in acute myeloid leukemia (AML).[7]

  • LRRK2: Substituted 1H-pyrazoles have been identified as a novel structural class of potent inhibitors for the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease.[8]

  • DDR1: 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives have been designed as novel inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase involved in tumor progression.[9]

Workflow: From Fragment to Lead Kinase Inhibitor

The following diagram outlines a typical workflow for leveraging this compound in a kinase inhibitor discovery program.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead / SAR Expansion cluster_2 Phase 3: Lead Optimization a Fragment Screening (e.g., NMR, SPR, X-ray) c This compound Core Identified a->c Identify Scaffold b High-Throughput Screening (HTS) of a Pyrazole-based Library b->c Identify Hits d Amide Coupling or Reductive Amination (Protocol 2 & 3) c->d Synthesize Derivatives e Synthesize Focused Library d->e f In Vitro Kinase Assays (Potency & Selectivity) e->f Test g Co-crystallography (Binding Mode Analysis) f->g Validate h Optimize Physicochemical Properties (ADME) f->h Identify Lead g->d Structure-Guided Design i In Vivo Efficacy Studies (Xenograft Models) h->i j Preclinical Candidate i->j

Caption: Kinase inhibitor development workflow.

GPCR Modulators: Probing Allosteric and Orthosteric Sites

Expertise & Rationale: G-protein coupled receptors (GPCRs) are the largest family of membrane proteins and are targeted by a significant portion of approved drugs.[10][11] The structural diversity that can be generated from the this compound scaffold makes it suitable for creating ligands that can act as agonists, antagonists, or allosteric modulators. The aminomethyl handle allows for the introduction of larger, more complex chemical groups necessary to achieve high affinity and selectivity for a specific GPCR subtype. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, are of particular interest as they can offer greater subtype selectivity and a more nuanced pharmacological response.[10] While direct examples for the title compound are less prevalent in literature, related pyrazole-containing molecules have been successfully developed as positive allosteric modulators (PAMs) for targets like the metabotropic glutamate receptor 4 (mGlu₄), highlighting the scaffold's potential in this area.[12]

GPCR Signaling Pathway and Ligand Intervention

This diagram illustrates a canonical Gαq-coupled GPCR signaling cascade and the point of intervention by a modulator derived from the pyrazole scaffold.

G cluster_0 cluster_1 Cell Membrane cluster_2 ligand Ligand (Pyrazole Derivative) gpcr GPCR (e.g., M1 Receptor) ligand->gpcr Binds & Modulates g_protein Gαq Protein gpcr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc response Cellular Response ca_release->response pkc->response

Caption: GPCR Gαq signaling pathway modulation.

Experimental Protocols: Synthesis and Derivatization

The utility of this compound is underpinned by robust and versatile synthetic chemistry. The following protocols are foundational for its synthesis and subsequent modification.

Protocol 1: Synthesis of this compound

This protocol describes a common two-step synthesis starting from the commercially available 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The process involves the formation of an oxime followed by its reduction to the primary amine.

Materials:

  • 1,3-dimethyl-1H-pyrazole-4-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Zinc dust (Zn)

  • Formic acid (HCOOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

Part A: Oxime Formation

  • To a solution of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium acetate (1.5 eq) and hydroxylamine hydrochloride (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, reduce the ethanol volume under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime, which can often be used in the next step without further purification.

Part B: Oxime Reduction to Amine

  • Dissolve the crude oxime from Part A in formic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add zinc dust (3.0-4.0 eq) portion-wise, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture through a pad of celite, washing the pad with dichloromethane.

  • Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8).

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Amide Coupling with a Carboxylic Acid

This protocol details the formation of an amide bond between the primary amine of the scaffold and a generic carboxylic acid using TBTU as the coupling agent.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (R-COOH) (1.1 eq)

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.2 eq)[13]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add TBTU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

  • Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring completion by LC-MS.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude amide by silica gel chromatography or preparative HPLC.

Protocol 3: Reductive Amination with an Aldehyde/Ketone

This protocol describes the formation of a secondary amine by reacting the scaffold with a carbonyl compound.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (R'COR'') (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCM, add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

  • Stir at room temperature for 6-24 hours until the reaction is complete as monitored by LC-MS.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude secondary amine product via silica gel chromatography.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for potent biological activity.

  • Amine Substituent (R¹): This is the primary point of diversification. The size, electronics, and conformational flexibility of the group attached to the aminomethyl nitrogen are critical for target engagement. In kinase inhibitors, this group often extends towards the solvent-front or targets selectivity sub-pockets. For example, SAR studies on pyrazole-based inhibitors show that varying this substituent can dramatically alter potency and selectivity across different enzymes.[13][14]

  • C3-Methyl Group (R²): The methyl group at the C3 position is not merely a placeholder. It can engage in favorable hydrophobic interactions within a binding pocket. Replacing this methyl with other small alkyl groups (e.g., ethyl, cyclopropyl) can probe the steric limits of the pocket and potentially enhance potency or selectivity.[15]

  • N1-Methyl Group (R³): The N1-methyl group serves two key purposes. It blocks a potential site of metabolism and prevents tautomerization, locking the scaffold into a single, well-defined isomeric form. This simplifies SAR interpretation and often improves drug-like properties. In some cases, replacing this methyl with larger groups can be used to probe for interactions in the corresponding region of the binding site.[8]

SAR Logic Diagram

Sources

using (1,3-dimethyl-1H-pyrazol-4-yl)methanamine as a building block in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Utility of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Introduction: The Strategic Value of the Pyrazole Moiety

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anti-inflammatory to anticancer agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a desirable feature in drug design. This compound, a readily accessible primary amine, serves as a versatile and highly valuable building block for introducing this important heterocyclic system into a diverse range of molecular architectures.[3][4]

This guide provides an in-depth exploration of the synthetic applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying rationale for key experimental choices.

Compound Profile:

PropertyValue
IUPAC Name This compound
CAS Number 1197235-02-1 (as HCl salt)[5]
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol [6]
Appearance Varies; often supplied as a salt (e.g., dihydrochloride)[7]

Core Synthetic Transformations

The primary amine functionality of this compound is a gateway to a multitude of classical and modern organic transformations. The following sections detail the most common and impactful of these reactions, providing validated protocols and expert insights.

Amide Bond Formation: Constructing the Peptidic Linkage

The amide bond is arguably the most fundamental linkage in medicinal chemistry and biology.[8][9] Its formation is a cornerstone of synthesis, and this compound acts as an excellent nucleophilic partner in these coupling reactions.

Causality and Mechanistic Insight

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Therefore, the reaction requires activation of the carboxylic acid to generate a highly electrophilic intermediate. This is typically achieved using a "coupling reagent." The activated acid is then susceptible to nucleophilic attack by the amine, forming a tetrahedral intermediate which subsequently collapses to yield the stable amide bond.[9] A wide array of coupling reagents has been developed, each with specific advantages for different substrates, such as those that are sterically hindered or electron-deficient.[8][10][11]

Experimental Protocol: General Amide Coupling

This protocol describes a standard procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling reagent.

Materials:

  • This compound (or its salt)

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF or DCM.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. The base is crucial, especially if starting with the amine salt, to liberate the free amine.

  • Amine Addition: Add a solution of this compound (1.2 eq) in anhydrous DMF or DCM to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired amide.

Data Presentation: Amide Coupling Reagent Selection

Coupling ReagentBaseTypical SolventKey Advantage
HATU / HBTU DIPEADMF, DCMHigh efficiency, low racemization for chiral acids
EDC / HOBt DIPEA, NMMDMF, DCMCost-effective, water-soluble byproducts
T3P Pyridine, DIPEAEtOAc, THFPowerful for hindered substrates, clean work-up
Acyl Chloride Pyridine, Et₃NDCM, THFHighly reactive, suitable for simple substrates

Diagram: Amide Synthesis Workflow

G cluster_reactants Reactants & Reagents cluster_process Process RCOOH Carboxylic Acid Activation Activate Carboxylic Acid (RT, 15 min) RCOOH->Activation Amine This compound CouplingStep Add Amine & Stir (RT, 2-12h) Amine->CouplingStep Coupling Coupling Reagent (e.g., HATU) Coupling->Activation Base Base (e.g., DIPEA) Base->Activation Activation->CouplingStep Workup Aqueous Work-up CouplingStep->Workup Purification Column Chromatography Workup->Purification Product Target Amide Purification->Product

Caption: Workflow for amide bond formation.

Reductive Amination: Forging C-N Single Bonds

Reductive amination is a powerful and widely used method for synthesizing secondary and tertiary amines from primary amines and carbonyl compounds.[12][13] This one-pot procedure is highly efficient for elaborating the structure of our pyrazole building block.

Causality and Mechanistic Insight

The reaction proceeds via two distinct steps that occur in the same reaction vessel. First, the primary amine condenses with an aldehyde or ketone to form an imine (or an iminium ion under acidic conditions). This intermediate is then immediately reduced in situ by a mild, selective reducing agent. Hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃) are ideal because they are mild enough not to reduce the starting carbonyl compound but are reactive enough to reduce the intermediate iminium ion.[14]

Experimental Protocol: Reductive Amination

This protocol uses sodium triacetoxyborohydride, a versatile and safe reducing agent for this transformation.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCE.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq), if needed, to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. Be cautious as gas evolution (hydrogen) may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 3-24 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel or basic alumina) to obtain the desired secondary amine.

Data Presentation: Carbonyl Partner Suitability

Carbonyl TypeRelative ReactivityNotes
Aliphatic Aldehydes HighReactions are typically fast and high-yielding.
Aromatic Aldehydes ModerateMay require slightly longer reaction times.
Aliphatic Ketones ModerateSlower than aldehydes due to sterics.
Aromatic Ketones LowOften require elevated temperatures or longer times.

Diagram: Reductive Amination Workflow

G cluster_process One-Pot Process Amine This compound ImineFormation 1. Imine Formation (RT, 30-60 min) Amine->ImineFormation Carbonyl Aldehyde or Ketone Carbonyl->ImineFormation Reducer NaBH(OAc)₃ Reduction 2. In-situ Reduction (RT, 3-24h) Reducer->Reduction ImineFormation->Reduction Workup Quench & Extract Reduction->Workup Purification Chromatography Workup->Purification Product Secondary Amine Purification->Product

Caption: One-pot workflow for reductive amination.

Synthesis of Urea and Thiourea Derivatives

Urea and thiourea functionalities are common in bioactive molecules, serving as effective hydrogen bond donors and acceptors.[15][16] The synthesis of these derivatives from this compound is exceptionally straightforward and high-yielding.

Causality and Mechanistic Insight

This transformation is a direct nucleophilic addition. The nitrogen atom of the primary amine attacks the highly electrophilic carbon atom of an isocyanate (for ureas) or an isothiocyanate (for thioureas).[17][18] The reaction is typically very fast, often requires no catalyst, and proceeds cleanly to give the desired product.

Experimental Protocol: Urea Synthesis

Materials:

  • This compound

  • Isocyanate of interest (R-N=C=O)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask at room temperature.

  • Reagent Addition: Add the isocyanate (1.0 eq) dropwise to the stirring amine solution. The reaction can be exothermic. For reactive isocyanates, cooling the amine solution to 0 °C is recommended.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours. In many cases, the product will precipitate from the solution.

  • Isolation:

    • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If no precipitate forms, monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure. The crude product is often pure enough for subsequent steps, or it can be purified by recrystallization or chromatography.

Note: The protocol for Thiourea Synthesis is identical, simply substituting an isothiocyanate (R-N=C=S) for the isocyanate.[15]

Data Presentation: Common Electrophiles

ElectrophileResulting MoietyReaction Speed
Alkyl/Aryl Isocyanate N,N'-disubstituted UreaVery Fast
Alkyl/Aryl Isothiocyanate N,N'-disubstituted ThioureaFast
Carbamoyl Chloride N,N'-disubstituted UreaModerate (requires base)
Phosgene Equivalents Symmetrical Urea (if dimerized)Varies

Diagram: Urea/Thiourea Synthesis Pathway

G cluster_electrophiles Electrophilic Partner Amine This compound Reaction Nucleophilic Addition (THF or DCM, RT) Amine->Reaction Isocyanate Isocyanate (R-N=C=O) Isocyanate->Reaction Isothiocyanate Isothiocyanate (R-N=C=S) Isothiocyanate->Reaction Urea Urea Product Reaction->Urea Thiourea Thiourea Product Reaction->Thiourea

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the development and application of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine. This small, polar, basic compound is a key building block in pharmaceutical and agrochemical research.[1] Recognizing the analytical challenges posed by such molecules, this document provides two distinct, validated protocols: a Reversed-Phase HPLC (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. This dual approach offers flexibility for researchers and drug development professionals, enabling them to select the most suitable technique based on their available instrumentation and specific analytical requirements. The causality behind experimental choices, from mobile phase composition to column selection, is thoroughly explained to provide a deeper understanding of the method's principles.

Introduction: The Analytical Imperative for this compound

This compound is a versatile primary amine featuring a dimethylpyrazole core. Its structural motifs are prevalent in a wide array of biologically active molecules, making it a compound of significant interest in medicinal and agricultural chemistry.[1] Accurate and reliable quantification of this intermediate is paramount for ensuring the quality, stability, and pharmacokinetic profiling of developmental compounds.

The physicochemical properties of this compound, specifically its high polarity (predicted XlogP for a similar isomer is -0.5) and basicity, present a unique set of challenges for chromatographic analysis.[2] Traditional reversed-phase methods can suffer from poor retention and peak tailing due to secondary interactions with the stationary phase. This application note addresses these challenges by presenting two meticulously developed HPLC methods, providing scientists with the tools for precise and accurate analysis.

Analyte Properties and Methodological Considerations

A thorough understanding of the analyte's properties is the cornerstone of effective HPLC method development.

PropertyValue/CharacteristicImplication for HPLC Method Development
Molecular Formula C₆H₁₁N₃Low molecular weight, suggesting good solubility in common HPLC solvents.
Molecular Weight 125.17 g/mol Influences diffusion characteristics and mass spectrometry response.
Structure The primary amine group imparts basicity, while the pyrazole ring contributes to its polarity and UV absorbance.
Predicted Polarity High (Predicted XlogP < 0)Indicates that achieving sufficient retention on traditional C18 columns may be challenging, making HILIC a viable alternative.
Predicted Basicity Basic (due to the primary amine)The pKa of the primary amine is crucial for mobile phase pH selection to ensure the analyte is in a single ionic state for optimal peak shape. In the absence of a specific pKa, empirical testing is necessary.
UV Absorbance Expected due to the pyrazole ringThe pyrazole heterocycle typically exhibits UV absorbance. A UV scan is recommended to determine the optimal detection wavelength (λmax) for maximum sensitivity. Literature on similar pyrazole derivatives suggests absorbance in the 230-330 nm range, with some detected as low as 206 nm.[3][4]

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical workflow for both the RP-HPLC and HILIC methods described herein.

HPLC_Method_Development cluster_0 Phase 1: Analyte Characterization & Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH/USP Guidelines) A Analyte Characterization (Polarity, Basicity, UV Scan) B Select Analytical Approach (RP-HPLC vs. HILIC) A->B C Column Selection (e.g., C18 for RP, Silica/Amino for HILIC) B->C D Mobile Phase Optimization (Organic Solvent, pH, Buffer) C->D F Flow Rate & Temperature D->F E Detector Wavelength (λmax) G System Suitability F->G H Specificity & Linearity G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K Troubleshooting A Peak Tailing Symptom: Asymmetric peak with a drawn-out tailing edge A_sol Solutions for Peak Tailing - Check and adjust mobile phase pH - Use an end-capped column - Reduce sample concentration - Add a competing base to the mobile phase A:port1->A_sol B Poor Retention Symptom: Analyte elutes at or near the void volume B_sol Solutions for Poor Retention - For RP-HPLC: Decrease organic solvent percentage - For HILIC: Increase organic solvent percentage - Switch to an alternative method (RP to HILIC or vice versa) B:port1->B_sol C Split Peaks Symptom: Peak is divided into two or more smaller peaks C_sol Solutions for Split Peaks - Ensure sample is fully dissolved in the injection solvent - Check for column contamination or void - Ensure injection solvent is compatible with the mobile phase C:port1->C_sol

Sources

Application Note: Structural Elucidation of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine, a key building block in medicinal chemistry and materials science, using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral analysis. This guide emphasizes the causal relationships behind experimental choices and provides a framework for the unambiguous assignment of all proton and carbon signals, ensuring a high degree of scientific integrity. Predicted spectral data, based on established principles of NMR spectroscopy and analysis of related structures, are provided to serve as a reliable reference for researchers.

Introduction: The Significance of this compound and the Role of NMR

This compound is a substituted pyrazole derivative of increasing interest in drug discovery and development. The pyrazole scaffold is a well-established pharmacophore present in a variety of clinically successful drugs. The specific substitution pattern of this compound, featuring two methyl groups and a methanamine moiety, offers unique opportunities for molecular design and synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as this compound, ¹H and ¹³C NMR are essential for confirming its identity, purity, and for providing a detailed electronic and structural fingerprint.

This document serves as a practical guide for researchers, enabling them to confidently acquire and interpret the NMR spectra of this important compound.

Experimental Design and Rationale

The successful acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation: A Foundation for Quality Data

A properly prepared NMR sample is homogeneous and free from particulate matter and paramagnetic impurities, which can degrade spectral quality.[1]

Protocol 1: Standard Sample Preparation

  • Analyte Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous signals, complicating spectral analysis.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its excellent dissolving power and the single residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR. Alternatively, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, particularly if solubility in CDCl₃ is limited. The choice of solvent can slightly influence chemical shifts.[2]

  • Concentration: For a standard high-resolution NMR spectrometer (e.g., 400-500 MHz), a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR.[1][3][4] For the less sensitive ¹³C nucleus, a more concentrated sample (20-50 mg) may be beneficial to reduce acquisition time.

  • Procedure: a. Weigh the desired amount of this compound into a clean, dry vial. b. Add the deuterated solvent (0.6-0.7 mL). c. Gently vortex or sonicate the vial to ensure complete dissolution. d. Using a Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution into a clean, high-quality 5 mm NMR tube. e. Cap the NMR tube securely.

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer. These may require optimization based on the specific instrument and sample concentration.

Table 1: Suggested NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Pulse Program zg30zgpg30
Number of Scans (NS) 16-641024-4096
Relaxation Delay (D1) 1-2 s2 s
Acquisition Time (AQ) ~4 s~1 s
Spectral Width (SW) ~16 ppm~220 ppm
Temperature 298 K298 K

Spectral Analysis and Data Interpretation

The chemical structure of this compound dictates a specific and predictable NMR signature.

Molecular Structure:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis P1 Weigh Analyte P2 Dissolve in Deuterated Solvent P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Insert Sample into Spectrometer P3->A1 A2 Lock and Shim A1->A2 A3 Acquire 1H and 13C Spectra A2->A3 D1 Fourier Transform A3->D1 D2 Phase and Baseline Correction D1->D2 D3 Calibrate Chemical Shifts D2->D3 S1 Assign Signals D3->S1 S2 Integrate 1H Peaks S1->S2 S3 Report Data S2->S3

Caption: Standard workflow for NMR characterization.

Conclusion

This application note details a robust methodology for the ¹H and ¹³C NMR characterization of this compound. By following the outlined protocols for sample preparation and data acquisition, and by using the provided predicted spectral data as a guide for interpretation, researchers can confidently verify the structure and purity of this valuable chemical entity. The principles and techniques described herein are broadly applicable to the NMR analysis of other substituted pyrazoles and related heterocyclic compounds, serving as a valuable resource for the scientific community.

References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • Hoch, J. C., & Stern, A. S. (n.d.).
  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices. JEOL USA Blog.
  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

  • Western University, Department of Chemistry. (n.d.).
  • Elguero, J., Claramunt, R. M., & Lopez, C. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685.
  • Fruk, L., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4589.
  • Elguero, J., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 58(12), 1157-1171.

Sources

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine in complex matrices using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is a key building block in the development of novel pharmaceuticals and agrochemicals.[1] A robust and reliable analytical method is therefore crucial for pharmacokinetic studies, metabolite identification, and quality control. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies described herein are designed to be a validated starting point for method development and optimization.

Introduction

This compound is a versatile heterocyclic amine featuring a substituted pyrazole core. Its structural motifs are of significant interest in medicinal and agricultural chemistry, contributing to the synthesis of compounds with potential anti-inflammatory, analgesic, and herbicidal properties.[1] Accurate quantification of this small, polar molecule in biological and environmental samples presents analytical challenges due to its potential for poor retention in traditional reversed-phase chromatography and the complexity of sample matrices.

This document outlines a high-sensitivity LC-MS/MS method employing Hydrophilic Interaction Liquid Chromatography (HILIC) for enhanced retention and separation, coupled with Electrospray Ionization (ESI) Tandem Mass Spectrometry for selective detection. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles and to facilitate adaptation to specific research needs.

Analyte Properties

A foundational understanding of the analyte's physicochemical properties is paramount for effective method development.

PropertyValueSource
Molecular Formula C₆H₁₁N₃[1]
Molecular Weight 125.17 g/mol [1]
Appearance Colorless clear liquid[1]
CAS Number 400756-28-7[1]

The presence of the primary amine and the nitrogen atoms in the pyrazole ring makes the molecule basic and highly polar, guiding the selection of appropriate chromatographic and ionization techniques.

Experimental Workflow

The overall analytical workflow is designed to ensure sample cleanliness, optimal chromatographic separation, and sensitive, specific detection.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological or Environmental Sample spe Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) sample->spe Matrix Removal hilic HILIC Separation spe->hilic Injection esi Positive ESI-MS/MS Detection hilic->esi quant Quantification (Internal Standard Method) esi->quant

Figure 1: A schematic of the analytical workflow.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

The cleanliness of the sample is critical for robust and repeatable mass spectrometric analysis.[2] For complex matrices such as plasma, urine, or soil extracts, a solid-phase extraction (SPE) protocol is recommended to remove interfering substances like salts, proteins, and phospholipids.

Rationale: A mixed-mode cation exchange SPE sorbent is proposed due to the basic nature of the analyte. The sorbent will retain the protonated amine group under acidic conditions, allowing for the washing away of neutral and acidic interferences. The analyte is then eluted with a basic solution.

Protocol:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Loading: Acidify the sample with formic acid to a final concentration of 0.1% and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove residual impurities.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).

Liquid Chromatography: HILIC Method

Given the polar nature of this compound, HILIC is the preferred chromatographic technique for achieving adequate retention and separation from other polar matrix components.[3][4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which is also beneficial for enhancing ESI efficiency.[3]

Table 2: Recommended LC Parameters

ParameterRecommended ConditionRationale
Column HILIC Silica or Amide Column (e.g., 2.1 x 100 mm, 1.7 µm)Provides polar stationary phase for retention of polar analytes.[2][6]
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic AcidAmmonium formate is a volatile buffer compatible with MS. Formic acid aids in protonation of the analyte for better ESI response and peak shape.[7]
Mobile Phase B Acetonitrile with 0.1% Formic AcidHigh organic content is the weak solvent in HILIC, promoting retention.[3]
Gradient 95% B to 60% B over 5 minutesA typical HILIC gradient, starting with high organic content to retain the polar analyte and gradually increasing the aqueous portion to elute it.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CCan improve peak shape and reduce viscosity.
Injection Volume 2-5 µL
Mass Spectrometry: ESI-MS/MS Detection

Electrospray ionization in positive ion mode (ESI+) is highly effective for the ionization of basic compounds like this compound. Tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode provides excellent selectivity and sensitivity for quantification.

fragmentation cluster_precursor Precursor Ion cluster_products Product Ions parent [M+H]⁺ m/z 126.1 frag1 [M+H - NH₃]⁺ m/z 109.1 parent->frag1 Loss of Ammonia frag2 [C₅H₇N₂]⁺ m/z 95.1 parent->frag2 Cleavage of C-C bond and loss of CH₂NH₂

Figure 2: Proposed fragmentation pathway for this compound.

Rationale for Fragmentation:

The proposed fragmentation is based on established principles for pyrazole-containing compounds and primary amines.[1] The precursor ion is the protonated molecule [M+H]⁺ at m/z 126.1.

  • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines, leading to the product ion at m/z 109.1.

  • Cleavage of the C-C bond between the pyrazole ring and the aminomethyl group, followed by the loss of the CH₂NH₂ radical, results in a stable pyrazolyl fragment at m/z 95.1.

Table 3: Proposed SRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound126.1109.1 (Quantifier)100To be optimized (start at 15)
126.195.1 (Qualifier)100To be optimized (start at 25)
Internal Standard (e.g., Deuterated analog)Dependent on ISDependent on IS100To be optimized

Collision energies are instrument-dependent and require empirical optimization.

Table 4: General MS Parameters

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi

Quantitative Analysis

For accurate quantification, the use of an internal standard (IS) is highly recommended to compensate for variations in sample preparation, injection volume, and ionization efficiency.[8] The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d3- or 13C, 15N-labeled this compound).[9] If a labeled analog is not available, a structurally similar compound with comparable chromatographic and ionization behavior that is not present in the samples can be used.

A calibration curve should be prepared by spiking known concentrations of the analyte and a fixed concentration of the internal standard into a blank matrix that has undergone the same sample preparation procedure. The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by LC-MS/MS. The combination of mixed-mode cation exchange SPE, HILIC separation, and ESI-MS/MS detection offers a robust, sensitive, and selective method suitable for demanding applications in pharmaceutical and agricultural research. The provided parameters serve as an excellent starting point for method development and validation in your laboratory.

References

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  • Chen, S. F., et al. (2019). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Journal of Food and Drug Analysis, 27(3), 595-602.
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  • Kim, J. H., et al. (2015). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Food Science and Biotechnology, 24(5), 1639-1647.
  • Al-Omair, M. A. (2018). mass spectral study on the fragmentation of 3-[2-(3,5-dimethyl-1h-pyrazol-1-yl)thiazol-4-yl]-2h-chromen-2-one by am1 method. Journal of Saudi Chemical Society, 22(5), 565-572.
  • Wang, Y., et al. (2023). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Foods, 12(1), 133.
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  • Maragou, N. C., et al. (2022). Selected reaction monitoring (SRM) transitions of the target compounds... In Development and validation of a multi-residue method for the determination of 105 pesticides in sewage sludge by liquid chromatography-tandem mass spectrometry. Environmental Science and Pollution Research, 29, 12345-12358.
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Application Notes and Protocols for the Crystallization of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the isolation and purification of active pharmaceutical ingredients (APIs) and key intermediates are of paramount importance. Crystallization stands as a critical and widely employed technique to achieve high purity and ensure the desired solid-state properties of a compound.[1] This guide provides a comprehensive overview of theoretical considerations and practical, step-by-step protocols for the successful crystallization of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine, a substituted pyrazole derivative of interest in medicinal chemistry.

The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a foundational understanding and actionable methodologies to obtain high-quality crystalline material. While specific physicochemical data for this compound is not extensively available in the public domain, the principles and techniques are derived from established practices for small molecules, particularly heterocyclic amines and pyrazole analogues.[2][3]

I. Foundational Principles of Crystallization

The journey from a crude, impure solid or oil to well-defined crystals is governed by the principles of solubility and supersaturation. Crystallization is a two-step process: nucleation, the initial formation of a stable crystalline entity, and crystal growth, the subsequent ordered addition of molecules to the crystal lattice.[4] The primary objective of any crystallization protocol is to induce supersaturation in a controlled manner, thereby promoting nucleation and facilitating the growth of high-quality crystals.

Supersaturation can be achieved through various methods, including:

  • Cooling: Exploiting the common trend of decreasing solubility with a decrease in temperature.

  • Solvent Evaporation: Gradually increasing the concentration of the solute by removing the solvent.[4]

  • Anti-Solvent Addition: Introducing a solvent in which the compound is poorly soluble to a solution of the compound in a "good" solvent.

  • Vapor Diffusion: A gentle method where the vapor of an anti-solvent slowly diffuses into a solution of the compound.[5]

The choice of method and solvent system is critical and is dictated by the physicochemical properties of the target compound.

II. Solvent Selection: The Cornerstone of Successful Crystallization

The selection of an appropriate solvent is the most influential factor in a crystallization experiment. An ideal solvent for cooling crystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[2] For other techniques like anti-solvent addition, a miscible solvent pair is required, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").[1]

Based on the structural characteristics of this compound (a polar, heterocyclic amine), a preliminary screening of the following solvents is recommended:

SolventClassBoiling Point (°C)Rationale for Selection
EthanolProtic78A good general solvent for many organic compounds, often effective for pyrazole derivatives.[2]
IsopropanolProtic82Similar to ethanol, a common choice for cooling crystallization of pyrazoles.[2][3]
AcetoneAprotic56Can be a good solvent, but its high volatility may be better suited for anti-solvent or evaporation methods.[2][3]
Ethyl AcetateAprotic77Often shows a good solubility gradient with temperature for moderately polar compounds.[2]
TolueneAromatic111Less polar; may be useful for specific polymorph screening or as part of a co-solvent system.
WaterProtic100Due to the amine functionality, the compound may have some water solubility, but it is more likely to be effective as an anti-solvent.[2]
AcetonitrileAprotic82A polar aprotic solvent that can be effective for a range of organic molecules.
MethanolProtic65Highly polar, may lead to high solubility, but worth screening.

Expert Insight: The presence of the primary amine and the pyrazole ring introduces the potential for hydrogen bonding, which can significantly influence solvent interactions.[5] Therefore, both protic and aprotic solvents should be evaluated.

III. Crystallization Protocols

The following protocols are presented as starting points and should be optimized based on experimental observations. It is crucial to begin with a small amount of material for initial screening before scaling up.

Protocol 1: Cooling Crystallization

This is often the most straightforward and widely used technique.

Methodology:

  • Dissolution: In a clean flask, dissolve the crude this compound in a minimal volume of a chosen solvent (e.g., isopropanol or ethanol) at an elevated temperature (e.g., 50-60°C). Stir until complete dissolution is achieved.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with filter paper into a clean, pre-warmed receiving flask. This step is crucial to remove particulate matter that could act as unwanted nucleation sites.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger, more well-defined crystals, insulate the flask to slow the cooling rate.

  • Further Cooling: Once at room temperature, transfer the flask to a refrigerator (2-8°C) or an ice bath to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Workflow for Cooling Crystallization:

G A Dissolve Crude Compound in Minimal Hot Solvent B Hot Filtration (Optional) A->B If impurities are present C Slow Cooling to Room Temperature A->C If no solid impurities B->C D Cool in Refrigerator or Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G

Caption: Workflow for Cooling Crystallization.

Protocol 2: Anti-Solvent Addition

This method is particularly useful when a suitable single solvent for cooling crystallization cannot be identified.

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., acetone or ethanol) at room temperature.

  • Anti-Solvent Addition: Slowly add an "anti-solvent" (e.g., water or heptane) dropwise to the stirred solution until slight turbidity (cloudiness) is observed and persists.

  • Crystal Growth: Gently warm the mixture until the solution becomes clear again. Allow the solution to cool slowly to room temperature, undisturbed.

  • Cooling (Optional): If necessary, cool the mixture in an ice bath to enhance precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a mixture of the "good" solvent and the anti-solvent.

  • Drying: Dry the crystals under vacuum.

Workflow for Anti-Solvent Addition:

G A Dissolve Compound in 'Good' Solvent B Slowly Add 'Anti-Solvent' until Turbidity Persists A->B C Warm Gently to Redissolve B->C D Slow Cooling to Room Temperature C->D E Vacuum Filtration D->E F Wash with Solvent/Anti-Solvent Mixture E->F G Dry Under Vacuum F->G

Caption: Workflow for Anti-Solvent Addition.

Protocol 3: Vapor Diffusion

This technique is excellent for obtaining high-quality single crystals for X-ray diffraction analysis, especially when only small amounts of the compound are available.[5][6]

Methodology:

  • Preparation of Inner Vial: Dissolve a small amount of the compound (e.g., 5-10 mg) in a minimal volume of a relatively volatile "good" solvent (e.g., acetone or methanol) in a small, open container (e.g., a small vial or test tube).

  • Preparation of Outer Chamber: Place the inner vial inside a larger, sealable container (e.g., a beaker or a jar). Add a larger volume of a more volatile "anti-solvent" (e.g., hexane or diethyl ether) to the outer chamber, ensuring the level of the anti-solvent is below the top of the inner vial.

  • Sealing and Diffusion: Seal the outer chamber and leave it undisturbed in a location with a stable temperature. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, gradually reducing the solubility of the compound and promoting crystallization.

  • Crystal Observation: Monitor the inner vial for crystal growth over several hours to days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

Setup for Vapor Diffusion:

G cluster_0 Sealed Outer Chamber A Inner Vial with Compound in 'Good' Solvent B Anti-Solvent in Outer Chamber B->A Vapor Diffusion C Vapor Diffusion of Anti-Solvent into Inner Vial

Caption: Setup for Vapor Diffusion Crystallization.

Protocol 4: Crystallization via Salt Formation

For basic compounds like this compound, forming an acid addition salt can significantly enhance its crystallinity.[2][3]

Methodology:

  • Dissolution: Dissolve the crude free base in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[3]

  • Acid Addition: Add at least one molar equivalent of a suitable acid (e.g., hydrochloric acid in ethanol, or a solution of oxalic acid in the same solvent) to the solution.

  • Crystallization: The corresponding salt will often precipitate or crystallize out of the solution. This process can be aided by cooling.

  • Isolation: Collect the salt crystals by vacuum filtration.

  • Washing: Wash the crystals with the cold solvent.

  • Drying: Dry the crystals under vacuum.

  • Neutralization (Optional): To recover the pure free base, the salt can be dissolved in an aqueous solution and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide), followed by extraction with an organic solvent and subsequent evaporation.

IV. Troubleshooting and Expert Recommendations

  • Oiling Out: If the compound separates as an oil instead of a solid, it indicates that the supersaturation is too high or the cooling is too rapid. Try using a more dilute solution, a slower cooling rate, or a different solvent system.

  • No Crystals Form: This may be due to high solubility even at low temperatures or insufficient supersaturation. Try further cooling, slow evaporation of the solvent, or adding a seed crystal.

  • Poor Crystal Quality: Rapid crystal growth often leads to small or poorly formed crystals. Slowing down the crystallization process by reducing the rate of cooling, evaporation, or anti-solvent addition can improve crystal quality.[5]

  • Purity is Key: The purity of the starting material can significantly impact the success of crystallization. A preliminary purification by column chromatography may be necessary if the crude material is highly impure.[5]

V. Data Recording and Analysis

Systematic recording of experimental conditions and outcomes is crucial for optimizing the crystallization process. The following table provides a template for documenting your screening experiments.

Experiment IDCrystallization MethodSolvent(s)Concentration (mg/mL)Temperature ProfileObservations (Crystal Habit, Yield, Purity)
PZA-Cryst-01CoolingIsopropanol5060°C to 4°C over 12hWhite needles, moderate yield
PZA-Cryst-02Anti-SolventAcetone/Water75Room TempMicrocrystalline powder, high yield
PZA-Cryst-03Vapor DiffusionMethanol/Hexane20Room Temp, 3 daysSmall, well-formed prisms
PZA-Cryst-04Salt FormationEthanol/HCl60Room TempFine white powder, high yield

VI. Conclusion

The crystallization of this compound, while requiring empirical optimization, can be systematically approached using the foundational techniques of cooling crystallization, anti-solvent addition, vapor diffusion, and salt formation. Careful solvent selection and controlled induction of supersaturation are the key parameters for success. These application notes and protocols provide a robust framework for researchers to develop a reliable and scalable crystallization process, ultimately leading to the desired high-purity crystalline material essential for further research and development.

References

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Application Note: A Scalable, Two-Step Synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1,3-dimethyl-1H-pyrazol-4-yl)methanamine is a valuable building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active agents.[1][2] The transition from laboratory-scale synthesis to pilot or manufacturing scale presents significant challenges, including reaction control, safety, and purification. This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of this compound, commencing from commercially available 1,3-dimethylpyrazole. The selected synthetic route involves a Vilsmeier-Haack formylation to produce the key intermediate, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, followed by a direct reductive amination. This guide emphasizes the rationale behind procedural choices, critical process parameters for scale-up, and comprehensive safety protocols to ensure a reliable and safe manufacturing process.

Strategic Overview: A Logic-Driven Approach to Scalable Synthesis

The synthesis of pyrazole derivatives is a well-established field, with numerous methodologies available, including cyclocondensation of 1,3-dicarbonyl compounds and hydrazines.[1][3] For the specific target of this compound, a post-functionalization approach on a pre-formed pyrazole ring was selected for its superior control and scalability.

The chosen two-step pathway is outlined below. This strategy was selected for several key reasons:

  • Convergent Route: It utilizes a stable, commercially available starting material (1,3-dimethylpyrazole).

  • Robust Reactions: The Vilsmeier-Haack and reductive amination reactions are well-understood, high-yielding, and generally tolerant of minor process fluctuations.[4][5]

  • Scalability: The reagents are cost-effective, and the reaction conditions are achievable in standard pilot plant reactors without requiring specialized high-pressure equipment (as catalytic hydrogenation might).

G cluster_0 Overall Synthetic Scheme A 1,3-Dimethylpyrazole B 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde A->B  Step 1: Vilsmeier-Haack  POCl3, DMF C This compound B->C  Step 2: Reductive Amination  NH4OAc, NaBH3CN G cluster_0 Process Workflow start Start: Reagent Staging & Safety Check reagent_prep Step 1: Vilsmeier Reagent Preparation (0-10°C) start->reagent_prep formylation Step 1: Formylation Reaction (80°C, 4h) reagent_prep->formylation quench1 Step 1: Aqueous Quench & Neutralization (<25°C) formylation->quench1 extract1 Step 1: Extraction & Solvent Evaporation quench1->extract1 qc1 QC-1: Intermediate Analysis (NMR, Purity) extract1->qc1 amine_setup Step 2: Imine Formation Setup (RT) qc1->amine_setup reduction Step 2: NaBH3CN Reduction (RT, 12-18h) amine_setup->reduction quench2 Step 2: Acidic Quench (HCN Risk!) & Basification reduction->quench2 extract2 Step 2: Extraction & Solvent Evaporation quench2->extract2 purify Final Purification (Vacuum Distillation) extract2->purify qc2 QC-2: Final Product Analysis (NMR, Purity, Assay) purify->qc2 finish End: Product Packaging qc2->finish

Caption: Detailed workflow for the two-step synthesis and quality control.

Quantitative Data Summary
ParameterStep 1 (Aldehyde)Step 2 (Amine)
Starting Material 1,3-Dimethylpyrazole1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
SM Amount (g) 96.13 g (1.0 mol)80.0 g (0.644 mol)
Key Reagents POCl₃, DMFNH₄OAc, NaBH₃CN
Solvent(s) DMF, Ethyl AcetateMethanol, DCM
Typical Yield 75-85%70-80%
Typical Purity (LC) >98% (after recrystallization)>97% (after distillation)
Overall Yield -52-68%

Critical Safety and Hazard Analysis

Scaling up this synthesis requires a strict adherence to safety protocols due to the hazardous nature of several reagents.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. Must be handled in a closed system or a high-efficiency fume hood. All equipment must be scrupulously dried before use.

  • Sodium Borohydride and Derivatives (NaBH₃CN): These reagents are water-reactive and can release flammable hydrogen gas. Sodium cyanoborohydride is highly toxic and can release deadly hydrogen cyanide (HCN) gas if exposed to acid. [6]The acidic quench step must be performed slowly in a well-ventilated area with continuous monitoring. Personnel must wear appropriate PPE, including nitrile gloves, safety goggles, and a fire-retardant lab coat. [6][7]* General Precautions: Emergency shower and eyewash stations must be readily accessible. [7]A dry chemical (Class D) fire extinguisher should be available for hydride fires. Do not use water. All waste must be carefully quenched and disposed of according to institutional and local regulations. [8]

Conclusion

This application note details a validated and scalable two-step synthesis for producing this compound. By understanding the underlying chemical principles and paying close attention to the critical scale-up and safety considerations outlined, researchers and process chemists can reliably produce this key intermediate in significant quantities. The provided protocols serve as a comprehensive guide for navigating the challenges of process development for pyrazole-based pharmaceutical building blocks.

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Application Notes & Protocols: (1,3-dimethyl-1H-pyrazol-4-yl)methanamine as a Versatile N,N-Bidentate Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyrazole-Based Ligands in Homogeneous Catalysis

Pyrazole-containing molecules have emerged as a privileged class of ligands in the field of homogeneous catalysis. Their five-membered aromatic ring with two adjacent nitrogen atoms offers a unique combination of steric and electronic properties that can be readily tuned. This allows for the rational design of ligands that can stabilize metal centers, enhance catalytic activity, and influence selectivity in a wide array of chemical transformations.[1] The modular nature of the pyrazole scaffold, which allows for facile substitution at various positions, has led to the development of a diverse library of ligands with applications ranging from polymerization and oxidation reactions to the formation of carbon-carbon and carbon-heteroatom bonds.[1][2]

This application note focuses on (1,3-dimethyl-1H-pyrazol-4-yl)methanamine , a promising yet under-explored ligand. Its structure combines the well-established coordinating ability of the pyrazole ring with a flexible aminomethyl sidearm. This arrangement allows it to act as a potent N,N-bidentate chelating agent for transition metals, particularly palladium. The electron-donating methyl groups on the pyrazole ring enhance the electron density at the coordinating nitrogen, which can influence the reactivity of the metal center. We present here a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this ligand, with a specific focus on its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern organic synthesis.

Synthesis of this compound: A Two-Step Protocol

The synthesis of the title ligand can be efficiently achieved in a two-step sequence starting from the commercially available 1,3-dimethyl-1H-pyrazole. The protocol involves an initial formylation at the C4 position via the Vilsmeier-Haack reaction, followed by a reductive amination of the resulting aldehyde.

Step 1: Vilsmeier-Haack Formylation of 1,3-Dimethyl-1H-pyrazole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[3][4][5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Protocol 1: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde

  • Materials:

    • 1,3-dimethyl-1H-pyrazole

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphoryl chloride (POCl₃)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 equiv.) to anhydrous DCE.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphoryl chloride (1.2 equiv.) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

    • Add 1,3-dimethyl-1H-pyrazole (1.0 equiv.) to the reaction mixture.

    • Slowly warm the reaction to room temperature and then heat to 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which can be purified by column chromatography on silica gel.

Step 2: Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[6] Here, the intermediate aldehyde is converted to the target methanamine using a suitable amine source (ammonia) and a reducing agent.

Protocol 2: Synthesis of this compound

  • Materials:

    • 1,3-dimethyl-1H-pyrazole-4-carbaldehyde

    • Ammonium acetate or aqueous ammonia

    • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)

    • Methanol or Dichloroethane (DCE)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.) in methanol.

    • Add ammonium acetate (5-10 equiv.) to the solution and stir at room temperature for 1-2 hours to form the imine intermediate.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5-2.0 equiv.) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified if necessary.

Synthesis_Workflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Reductive Amination start 1,3-Dimethyl-1H-pyrazole reagents1 DMF, POCl₃ (Vilsmeier Reagent) start->reagents1 intermediate 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde reagents1->intermediate reagents2 NH₄OAc, NaBH₄ intermediate->reagents2 product This compound reagents2->product

Caption: Proposed two-step synthesis of the target ligand.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[7][8][9] The efficiency of this reaction is highly dependent on the choice of the palladium catalyst and the supporting ligand. The this compound ligand is proposed to act as an effective N,N-bidentate ligand for a palladium(II) precatalyst, such as palladium(II) acetate. The chelation of the ligand to the palladium center can enhance the stability and activity of the catalyst throughout the catalytic cycle.

Proposed Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle.[7][8][10][11]

  • Precatalyst Activation: The Pd(II) precatalyst (e.g., Pd(OAc)₂) is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (Ar'-B(OR)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)L₂-X pd0->pd2_oa Oxidative Addition pd2_tm Ar-Pd(II)L₂-Ar' pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination biaryl Ar-Ar' pd2_tm->biaryl arx Ar-X arx->pd2_oa ar_boronic Ar'-B(OR)₂ ar_boronic->pd2_tm base Base base->pd2_tm

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using an in situ generated catalyst from Pd(OAc)₂ and this compound.

  • Materials:

    • Palladium(II) acetate (Pd(OAc)₂)

    • This compound

    • Aryl bromide (e.g., 4-bromoanisole)

    • Arylboronic acid (e.g., phenylboronic acid)

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Toluene/Water (e.g., 10:1 v/v) as solvent

    • Standard Schlenk line or glovebox for inert atmosphere techniques

    • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Procedure:

    • To a Schlenk flask, add Pd(OAc)₂ (1-2 mol%), this compound (2-4 mol%), aryl bromide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add the degassed solvent mixture (toluene/water) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Data Presentation: Expected Performance

The following table presents anticipated results for the Suzuki-Miyaura cross-coupling of various substrates, based on the performance of similar palladium/nitrogen-ligand catalytic systems.

EntryAryl HalideArylboronic AcidProductExpected Yield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl>95
24-ChlorotoluenePhenylboronic acid4-Methylbiphenyl80-90
31-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid4-(Trifluoromethyl)biphenyl>90
42-BromopyridinePhenylboronic acid2-Phenylpyridine85-95
54-Bromoanisole4-Formylphenylboronic acid4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde85-95

Conclusion and Outlook

This compound represents a readily accessible and highly promising ligand for palladium-catalyzed cross-coupling reactions. Its N,N-bidentate nature is expected to provide a stable and active catalytic species, suitable for a range of Suzuki-Miyaura couplings. The straightforward synthesis of the ligand, coupled with its potential for high catalytic efficiency, makes it an attractive candidate for applications in academic research and industrial processes, particularly in the synthesis of complex organic molecules for drug discovery and materials science. Further investigations into its utility in other cross-coupling reactions, such as Buchwald-Hartwig amination and Sonogashira coupling, are warranted and expected to reveal an even broader scope of application for this versatile pyrazole-based ligand.

References

  • Simenel, A. A., Rogatkina, E. Yu., & Rodionov, A. N. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Felpin, F.-X., & Fouquet, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 755.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds, 55(4-5), 414-425.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • El-Gharably, A. A., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27303-27341.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 1(1), 1-15.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Rykunov, D., Sonina, A. A., & Vorobev, A. (2021). Vilsmeier-Haack formylation of 1H-pyrazoles.
  • Wang, T.-F., et al. (2020). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Advances, 10(68), 41763-41770.
  • Chkirate, K., et al. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega, 8(25), 22685–22711.
  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • El-Shehry, M. F., et al. (2016). Synthesis and reactions of pyrazole-4-carbaldehydes.
  • Shetty, S., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040.
  • Ghorbani-Vaghei, R., & Amiri, M. (2019). Palladium decorated on a new dendritic complex with nitrogen ligation grafted to graphene oxide: fabrication, characterization, and catalytic application. New Journal of Chemistry, 43(37), 14873-14881.
  • Zhang, Z., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3296.
  • Al-wsab, A. S., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(5), 416-425.
  • Kumar, D., et al. (2019). Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e).
  • Eiden, F., & Schun, C. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21.

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formulation of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vivo Formulation of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Executive Summary

This document provides a comprehensive technical guide for the formulation of this compound for use in in vivo preclinical research. Pyrazole derivatives are a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1][2][3] The successful in vivo evaluation of these novel chemical entities (NCEs) is critically dependent on developing a formulation that ensures adequate solubility, stability, and bioavailability, thereby maximizing exposure for safety and efficacy testing.[4][5] This guide moves beyond simple recipes to explain the causal relationships behind formulation choices, empowering researchers to develop robust and reproducible dosing vehicles. We present detailed protocols for aqueous and co-solvent-based formulations suitable for common administration routes, alongside methods for analytical validation and best practices for animal administration.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of an NCE is the foundation of rational formulation development.[5][6] this compound is a primary amine, a characteristic that dictates its pH-dependent solubility.

PropertyDataSource / Comments
Chemical Structure
Molecular Formula C₆H₁₁N₃[7]
Molecular Weight 125.17 g/mol [7]
Appearance Colorless clear liquid (as free base)[7]
Salt Forms Dihydrochloride salt is available (C₆H₁₃Cl₂N₃, MW: 198.09)[8][9]
pKa Not empirically determined in literature. Estimated to be ~9-10 for the primary amine, typical for alkylamines. This is a critical parameter to determine experimentally.
Solubility Favorable solubility is noted, likely referring to the salt form or in organic solvents.[7] The free base is expected to have low aqueous solubility at neutral pH, while the salt form should exhibit higher solubility.
Storage Store at 0-8°C.[7]

Expert Insight: The presence of the primary amine is the most critical feature for formulation. At a pH below its pKa, the amine will be protonated (-CH₂NH₃⁺), significantly enhancing its aqueous solubility. Therefore, pH control is a primary strategy for developing a simple aqueous vehicle. The availability of a dihydrochloride salt is advantageous, as it can often be directly dissolved in a neutral or slightly acidic aqueous vehicle.[10]

Formulation Development Workflow

The goal of preclinical formulation is to achieve the desired exposure for pharmacology, pharmacokinetic (PK), and toxicology studies.[4][5] The process is a logical progression from characterization to a validated, ready-to-dose vehicle.

G A Compound Characterization (Salt form, pKa, Intrinsic Solubility) C Solubility Screening (Aqueous buffers, Co-solvents) A->C B Define Study Requirements (Route, Dose, Concentration) B->C D Is Aqueous Solubility Sufficient? C->D E Develop Aqueous Formulation (e.g., Saline, Buffered Solution) D->E Yes F Develop Solubilizing Formulation (e.g., Co-solvent, Cyclodextrin) D->F No G Prototype Formulation & Stability Check (Visual, pH, Concentration) E->G F->G H Is Formulation Stable & Clear? G->H I Final Protocol & Analytical Validation (HPLC/LC-MS) H->I Yes J Refine Formulation Strategy H->J No J->C

Caption: Formulation Development Workflow.

Formulation Strategies & Detailed Protocols

The choice of formulation depends on the required concentration and the intended route of administration.[5] Parenteral (injectable) formulations must be sterile, pyrogen-free, and generally isotonic.[11][12]

Protocol 1: Aqueous Formulation for IV/IP/SC/PO Administration

This protocol is ideal for lower dose requirements when using the hydrochloride salt of this compound, which is expected to have sufficient aqueous solubility.

Causality: Using a simple, buffered aqueous vehicle is the preferred approach whenever possible as it minimizes potential confounding effects from excipients.[11] Saline (0.9% NaCl) is used to achieve isotonicity, which is crucial for reducing irritation and pain at the injection site, especially for intravenous (IV) and subcutaneous (SC) routes.[13]

Materials:

  • This compound dihydrochloride

  • Sterile 0.9% Sodium Chloride for Injection, USP (Saline)

  • Sterile water for Injection, USP

  • 0.22 µm sterile syringe filter (e.g., PVDF or PES)

  • Sterile vials, syringes, and needles

Step-by-Step Methodology:

  • Determine Required Mass: Calculate the mass of the dihydrochloride salt needed for your target concentration and final volume. Account for the molecular weight of the salt (198.09 g/mol ), not the free base.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated mass of the compound into a sterile vial.

  • Dissolution: Add approximately 80% of the final volume of sterile 0.9% Saline to the vial.

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved. The solution must be clear and free of any visible particulates.

  • Volume Adjustment: Add sterile 0.9% Saline to reach the final desired volume (q.s.). Mix thoroughly.

  • pH Check (Optional but Recommended): Using a calibrated pH meter, check the pH of the solution. For an amine salt, it should be in the weakly acidic to neutral range. If adjustment is needed for stability or tolerability reasons, use dilute HCl or NaOH.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a final sterile vial. This step is mandatory for parenteral routes.[13]

  • QC & Storage: Label the vial clearly with the compound name, concentration, vehicle, and date of preparation. Prepare fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C and visually inspect for precipitation before administration.[1]

Protocol 2: Co-Solvent Formulation for High Concentration Dosing (IP/PO)

This protocol is designed for situations where high concentrations are needed or if the free base form of the compound is used, which likely has poor aqueous solubility.

Causality: This formulation utilizes a blend of excipients to achieve solubilization.[14]

  • DMSO (Dimethyl sulfoxide): A powerful, water-miscible aprotic solvent used to achieve initial dissolution of the compound. Its concentration in the final formulation should be minimized (ideally ≤10%) due to potential toxicity and effects on metabolic enzymes.[1]

  • PEG 400 (Polyethylene glycol 400): A non-toxic, water-miscible co-solvent that helps maintain the compound's solubility when the formulation is introduced to an aqueous physiological environment, preventing precipitation.[1]

  • Tween® 80 (Polysorbate 80): A non-ionic surfactant that further enhances solubility and stability by forming micelles. It is often included at low concentrations (1-5%).

  • Saline or Water: The biocompatible vehicle that makes up the bulk of the formulation.

Vehicle Composition Example: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)

Materials:

  • This compound (free base or salt)

  • Dimethyl sulfoxide (DMSO), cell culture or molecular biology grade

  • PEG 400, USP grade

  • Sterile 0.9% Saline

  • Sterile vials, syringes, and needles

Step-by-Step Methodology:

  • Calculate Volumes and Mass: Determine the total volume of formulation required. Calculate the required mass of the compound and the volume of each vehicle component.

  • Initial Solubilization: In a sterile vial, add the required mass of the compound. Pipette the calculated volume of DMSO into the vial.

  • Vortex: Vortex the vial thoroughly until the compound is completely dissolved in the DMSO. Gentle warming (to 37°C) or brief sonication can aid this process.

  • Addition of Co-solvent: Add the calculated volume of PEG 400 to the DMSO solution. Vortex again until the solution is homogeneous and clear.

  • Final Dilution: Slowly add the sterile 0.9% Saline in a stepwise manner while continuously vortexing. This gradual addition is critical to prevent the compound from precipitating out of solution.

  • Final Inspection: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation occurs, the formulation is not suitable for use and may need to be reformulated (e.g., by increasing the co-solvent ratio or decreasing the drug concentration).

  • Storage: This formulation should be prepared fresh daily. Do not refrigerate, as low temperatures can cause some excipients like PEG to solidify or the drug to precipitate. Store at room temperature, protected from light.

Analytical Validation of Formulation

Accurate quantification of the test compound in the final dosing vehicle is essential for regulatory compliance and for correctly interpreting PK and toxicology data.[15]

Objective: To confirm that the prepared formulation contains the intended concentration of this compound and that it remains stable for the duration of the experiment.

Recommended Method: HPLC-UV or LC-MS/MS High-Performance Liquid Chromatography (HPLC) with UV detection is often sufficient. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) provides higher sensitivity and specificity.[16]

Protocol Outline:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration. Create a calibration curve by making serial dilutions of the stock.

  • Sample Preparation: Take an aliquot of the final formulation (e.g., 10 µL) and dilute it with the mobile phase or initial solvent to a concentration that falls within the range of the calibration curve.

  • Chromatography:

    • Column: A reversed-phase column (e.g., C18) is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength of maximum absorbance for the pyrazole ring, or MS/MS detection using optimized transitions for the compound.

  • Quantification: Calculate the concentration of the formulation sample by comparing its peak area to the calibration curve. The measured concentration should be within ±10% of the target concentration.

G A Prepare Calibration Standards E Analyze Standards & Samples (HPLC-UV or LC-MS/MS) A->E B Prepare Dosing Formulation C Sample Formulation (t=0) B->C D Dilute Sample into Analytical Range C->D D->E F Quantify Concentration vs. Target E->F G Proceed with Dosing F->G Within ±10% H Reject Batch / Reformulate F->H Out of Spec

Caption: Analytical Validation Workflow.

In Vivo Administration Guidelines

Proper administration technique is crucial for animal welfare and data quality. The route and volume must be appropriate for the species.[13][17]

RouteSpeciesMax VolumeNeedle GaugeNotes
Intravenous (IV) Mouse< 0.2 mL27-30 GAdminister slowly via the lateral tail vein.[13][17]
Rat< 1.0 mL25-27 GTail vein or jugular (requires anesthesia).[17]
Intraperitoneal (IP) Mouse< 2.0 mL25-27 GInject into the lower right abdominal quadrant to avoid the bladder and cecum.[18][19]
Rat< 5.0 mL23-25 GA common route for preclinical studies offering good systemic absorption.[18][20]
Subcutaneous (SC) Mouse< 2.0 mL (split sites)25-27 GInject into a loose fold of skin, typically over the back/shoulders. Slower absorption than IV/IP.[13][19]
Rat< 5.0 mL (split sites)23-25 G
Oral Gavage (PO) Mouse< 0.5 mL20-22 G (ball-tip)Ensure proper technique to avoid accidental tracheal administration.[17]
Rat< 5.0 mL16-18 G (ball-tip)

Source: Adapted from IACUC guidelines.[13][17]

References

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Application Notes and Protocols for Assessing the Biological Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

Pyrazole, a five-membered heterocyclic ring distinguished by two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its inherent structural and electronic characteristics provide a versatile framework for chemical modification, leading to a vast library of derivatives with a wide spectrum of pharmacological activities.[1] The clinical success of pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib and the anticancer kinase inhibitors Ruxolitinib and Crizotinib, underscores the profound significance of this moiety in contemporary drug discovery.[1][2]

This technical guide offers a detailed exploration of the principal biological activities of pyrazole compounds, with a focus on robust and validated protocols for their assessment. As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data. We will delve into the core methodologies for evaluating anticancer, antimicrobial, and anti-inflammatory activities, providing step-by-step instructions, quantitative data presentation, and visual workflows to empower researchers in the lab.

Section 1: Assessment of Anticancer Activity

Pyrazole derivatives frequently exert their anticancer effects by targeting key cellular processes, most notably through the inhibition of protein kinases that are often dysregulated in cancer, or by inducing cytotoxic effects leading to cell death.[1][3] A systematic, multi-assay approach is essential to first identify cytotoxic potential and then elucidate the underlying mechanism of action.

Workflow for Anticancer Evaluation

A logical progression from broad cytotoxicity screening to specific mechanistic studies is crucial for efficiently characterizing a novel pyrazole compound.

anticancer_workflow start Novel Pyrazole Compound viability Protocol 1.1: Cell Viability Assay (e.g., MTT Assay) start->viability potency_check Potent? (IC50 < Desired Threshold) viability->potency_check target_engagement Protocol 1.2: Target Engagement Assay (e.g., Western Blot for p-Substrate) potency_check->target_engagement Yes stop Compound Inactive or Off-Target potency_check->stop No on_target_check On-Target Activity Confirmed? target_engagement->on_target_check moa Protocol 1.3: Mechanism of Action Assays (e.g., Apoptosis, Cell Cycle Analysis) on_target_check->moa Yes on_target_check->stop No end Candidate for Further Preclinical Testing moa->end

Caption: General workflow for evaluating a novel anticancer pyrazole compound.[4]

Quantitative Data: Anticancer Activity of Representative Pyrazole Derivatives

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit a biological process (like cell growth) by 50%.[5]

Compound Class/ExampleTarget / Cell LineIC₅₀ (µM)Mechanism of ActionReference
Pyrazolo[3,4-b]pyridinesHepG2, MCF-7, HeLa3.11 - 4.91Cytotoxicity, DNA Binding[1]
5-Alkylated selanyl-1H-pyrazolesHepG2 (Liver Cancer)13.85 - 15.98Dual EGFR/VEGFR-2 Inhibition[1]
Pyrazolo[1,5-a]pyrimidinesMCF-7, A549, HeLaMicro- to nano-molar rangeAntiproliferative[1]
Compound 6 (A 1,3,4-triarylpyrazole)HePG-2, MCF-7, PC-30.89 - 4.65Multi-kinase Inhibition[6]
Pyrazole-Indole Hybrid 7a HepG26.1CDK-2 Inhibition, Apoptosis Induction[7]
Protocol 1.1: Cell Viability and IC₅₀ Determination via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8][9] The amount of formazan produced, once solubilized, is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or anti-proliferative effects.[8][10]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT-116)[11]

  • Sterile 96-well flat-bottom plates

  • Complete culture medium (e.g., DMEM or RPMI with 10% FBS)

  • Pyrazole compound stock solution (e.g., 10-50 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[1]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 4,000-10,000 cells per well in 100 µL of complete medium.[1][13]

    • Causality: Seeding density must be optimized for each cell line to ensure they are in a logarithmic growth phase during the experiment and do not become over-confluent.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compound in complete culture medium from the DMSO stock. A typical concentration range might be 0.1 to 100 µM.[14]

    • Causality: The final DMSO concentration in the wells should be kept constant and low (typically <0.5%) across all treatments, including the vehicle control, to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (medium with DMSO only) and "blank" (medium only, no cells).

    • Incubate the plate for the desired exposure time, typically 48 to 72 hours.[1][12]

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[1][10]

    • Incubate the plate for an additional 2-4 hours at 37°C.[1] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.[1][10]

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Reading and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background noise.[9]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[1]

Section 2: Assessment of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities capable of combating pathogenic microorganisms. Pyrazole derivatives have demonstrated promising antibacterial and antifungal activities, making their evaluation a key area of research.[15][16]

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC).[17] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after a specified incubation period.[17][18] This method involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the pyrazole compound in a liquid growth medium within a 96-well microtiter plate.[18][19]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (Candida albicans, Aspergillus niger)[20][21]

  • Sterile 96-well round-bottom microtiter plates

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pyrazole compound stock solution (in DMSO)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multi-channel pipette

Visualizing the Broth Microdilution Process

broth_microdilution cluster_plate 96-Well Microtiter Plate cluster_key Key c1 Col 1 100µL Cmpd + 100µL Broth c2 Col 2 100µL from C1 + 100µL Broth start_conc Starting Concentration (2x Final) c3 Col 3 100µL from C2 + 100µL Broth half_conc 1/2 Concentration c_dots ... quarter_conc 1/4 Concentration c10 Col 10 100µL from C9 + 100µL Broth (Discard 100µL) gc Col 11 Growth Control (No Cmpd) sc Col 12 Sterility Control (No Cmpd, No Inoculum) start_conc->half_conc Transfer 100µL half_conc->quarter_conc Transfer 100µL

Caption: Serial two-fold dilution process in a 96-well plate for MIC determination.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.[22]

    • Prepare a 2x concentrated solution of the highest desired pyrazole concentration in broth. Add 200 µL of this solution to the wells in Column 1.

    • Using a multi-channel pipette, mix the contents of Column 1 and transfer 100 µL to Column 2.[22]

    • Repeat this serial two-fold dilution process across the plate to Column 10. Discard the final 100 µL from Column 10.[22]

    • This leaves Column 11 as the growth control (no compound) and Column 12 as the sterility control (no compound, no inoculum).[17]

  • Preparation of Inoculum:

    • Select isolated colonies from a fresh (18-24 hour) agar plate.[23]

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in broth to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[22]

  • Inoculation and Incubation:

    • Within 15-30 minutes of standardization, inoculate each well (from Column 1 to 11) with 100 µL of the diluted bacterial/fungal suspension. This dilutes the compound concentrations to their final 1x test concentration.[23]

    • Do not add inoculum to Column 12 (sterility control).

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.[18][19]

  • Interpretation of Results:

    • After incubation, examine the plate visually for turbidity (cloudiness), which indicates microbial growth.[17]

    • The sterility control (Column 12) should be clear. The growth control (Column 11) should be turbid.

    • The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth (the first clear well).[17][23]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
Compound Class/ExampleOrganismMIC (µg/mL)Standard DrugReference
Pyrazole Derivative 2 Aspergillus niger1Clotrimazole[24]
Pyrazole-Thiazole HybridsS. aureus6.25 - 12.5Ampicillin[16]
Pyrazole-Thiazole HybridsC. albicans12.5 - 25Miconazole[16]
Functionalized PyrazolesS. aureus ATCC 259233.9 - 62.5Ciprofloxacin[21]

Section 3: Assessment of Anti-inflammatory Activity

The anti-inflammatory properties of many pyrazole compounds are attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[2] COX-2 is an inducible enzyme responsible for producing prostaglandins that mediate pain and inflammation.[25] Assays that measure the inhibition of this enzyme are therefore central to evaluating the anti-inflammatory potential of novel pyrazoles.

The COX-2 Pro-inflammatory Pathway

cox_pathway AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenase Activity Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostanoids Prostaglandins, Prostacyclin, Thromboxane PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Pyrazole Pyrazole Inhibitor (e.g., Celecoxib) Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole compounds.[26]

Protocol 3.1: Fluorometric COX-2 Inhibitor Screening Assay

Principle: This assay quantifies COX-2 activity by detecting an intermediate product of the enzymatic reaction. The COX enzyme converts arachidonic acid into Prostaglandin G2 (PGG2).[25] In this fluorometric assay, a probe is included that reacts with PGG2 to generate a fluorescent signal. An inhibitor, such as a pyrazole compound, will block the production of PGG2, leading to a decrease in fluorescence that is proportional to its inhibitory activity.[25]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (fluorogenic)

  • COX Cofactor (e.g., Hematin, L-epinephrine)[26]

  • Arachidonic Acid (substrate)

  • Pyrazole test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control[25]

  • Sterile 96-well white opaque plates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)[25]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute and dilute the COX-2 enzyme, arachidonic acid, cofactor, and probe according to the manufacturer's protocol (e.g., from a commercial kit).[25][27]

    • Causality: The enzyme is often stored concentrated at -80°C and should be kept on ice once thawed to maintain its activity. Substrate solutions may need to be prepared fresh.[27]

    • Prepare 10x concentrated serial dilutions of the pyrazole test compounds in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup:

    • Set up wells in a 96-well white opaque plate for:

      • Enzyme Control (EC): 10 µL Assay Buffer (for 100% activity).

      • Inhibitor Control (IC): 10 µL of a known inhibitor like Celecoxib.

      • Test Samples (S): 10 µL of each diluted pyrazole compound.

    • Causality: A white opaque plate is used to maximize the fluorescent signal and prevent crosstalk between wells.

  • Reaction Mix Preparation and Addition:

    • Prepare a master "Reaction Mix" for the number of assays to be performed. For each well, this typically contains COX Assay Buffer, COX Probe, and COX Cofactor.[27]

    • Add 80 µL of the Reaction Mix to each well (EC, IC, and S).

    • Add the reconstituted COX-2 enzyme to each well (except for a "no-enzyme" background control, if desired).

  • Inhibitor Pre-incubation:

    • Gently mix the plate and pre-incubate at the assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.[28]

    • Causality: This pre-incubation step allows the test compounds to bind to the enzyme before the reaction is initiated, which is important for time-dependent inhibitors.[28]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.[25]

    • Immediately place the plate in the fluorescence plate reader.

    • Measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes, taking readings every 30-60 seconds.[25]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

    • Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

Quantitative Data: COX-2 Inhibition by Pyrazole Derivatives

A critical parameter for anti-inflammatory drugs is the COX-2 Selectivity Index (SI), calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2). A higher SI indicates greater selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.[2]

Compound/ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Celecoxib (Standard)>100.04>250[2]
3-(trifluoromethyl)-5-arylpyrazole4.50.02225[29]
Pyrazole-thiazole hybrid-0.03Dual COX/LOX Inhibitor[29]
N-methanesulfonylpyridinyl-pyrazole-0.036297[30]

References

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  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT . Unknown Source. [Link]

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The Emerging Role of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine in Agrochemical Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in modern agrochemical design, with its derivatives demonstrating a remarkable breadth of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2][3] This wide range of applications stems from the pyrazole ring's versatile chemical nature, which allows for extensive functionalization and the tuning of its biological targets.[4][5] Within this important class of compounds, (1,3-dimethyl-1H-pyrazol-4-yl)methanamine emerges as a key building block and a potential active ingredient in its own right. Its relatively simple structure, featuring a dimethylated pyrazole core and a reactive aminomethyl group at the 4-position, presents a unique starting point for the development of novel crop protection agents.

This technical guide provides an in-depth exploration of the synthesis and potential applications of this compound in agrochemical research. It is intended for researchers, scientists, and professionals in the field of drug and pesticide development, offering both foundational knowledge and practical protocols to stimulate further innovation. We will delve into the synthetic pathways, hypothesize its potential biological activities based on established structure-activity relationships (SAR) within the pyrazole family, and provide detailed experimental protocols for its preparation and evaluation.

I. The Pyrazole Scaffold: A Privileged Structure in Agrochemicals

The prevalence of the pyrazole ring in commercial agrochemicals is a testament to its efficacy.[6][7] Pyrazole-containing compounds have been successfully commercialized as:

  • Fungicides: Many pyrazole carboxamides act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi.[1][8]

  • Insecticides: Phenylpyrazole insecticides, such as fipronil, function as potent blockers of GABA-gated chloride channels in insects.[9]

  • Herbicides: Pyrazole derivatives have been developed to inhibit key plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS).[4][10]

The aminomethyl functionality of this compound offers a prime site for chemical modification, allowing for the synthesis of a diverse library of derivatives. This strategic positioning of a reactive group on a proven bioactive scaffold is a compelling reason for its investigation in the search for next-generation agrochemicals.

II. Synthesis of this compound: A Proposed Protocol

G start 1,3-Dimethylpyrazole intermediate 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde start->intermediate Vilsmeier-Haack Formylation reagent1 Vilsmeier Reagent (POCl3, DMF) reagent1->intermediate product This compound intermediate->product Reductive Amination reagent2 Ammonia/NH4OAc, NaBH3CN reagent2->product

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from the general Vilsmeier-Haack reaction conditions used for the formylation of electron-rich heterocycles.[12]

Materials:

  • 1,3-Dimethylpyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool DMF in an ice bath. Slowly add POCl₃ dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature to form the Vilsmeier reagent.

  • Formylation: Dissolve 1,3-dimethylpyrazole in DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Reductive Amination to this compound

This protocol utilizes sodium cyanoborohydride for the reductive amination of the aldehyde intermediate.[13]

Materials:

  • 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

  • Ammonium acetate (NH₄OAc) or a solution of ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: Dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and a molar excess of ammonium acetate in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the careful addition of 1M HCl until the solution is acidic. Stir for 30 minutes.

  • Basification and Extraction: Make the solution basic (pH > 10) by the addition of 2M NaOH. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt for easier handling and purification by recrystallization.

III. Application Notes: Exploring the Agrochemical Potential

The utility of this compound in agrochemical research lies in its potential as both a lead compound and a versatile synthetic intermediate.

As a Synthetic Intermediate:

The primary amine functionality of the title compound is a gateway to a vast chemical space. It can readily undergo reactions such as:

  • Amide and Sulfonamide Formation: Acylation with various acid chlorides or sulfonyl chlorides can lead to the synthesis of pyrazole-4-carboxamides and sulfonamides. These classes of compounds are well-represented among commercial fungicides and herbicides.[1][8]

  • Schiff Base Formation and Subsequent Reduction: Condensation with aldehydes and ketones, followed by reduction, provides access to a wide array of secondary and tertiary amines.

  • Urea and Thiourea Synthesis: Reaction with isocyanates and isothiocyanates can yield pyrazole-based ureas and thioureas, which have also shown promise as bioactive molecules.

G start This compound product1 Pyrazole-4-carboxamides start->product1 product2 Pyrazole-4-sulfonamides start->product2 product3 Secondary/Tertiary Amines start->product3 product4 Ureas / Thioureas start->product4 reagent1 R-COCl reagent1->product1 reagent2 R-SO2Cl reagent2->product2 reagent3 R-CHO, NaBH3CN reagent3->product3 reagent4 R-NCO / R-NCS reagent4->product4

Caption: Derivatization potential of this compound.

As a Potential Lead Compound:

While specific biological activity data for this compound is not yet published, its structural features allow for informed hypotheses regarding its potential as a lead compound for agrochemical discovery.

Potential Fungicidal Activity: The pyrazole ring is a key component of many SDHI fungicides. While the typical pharmacophore involves a carboxamide linkage, the aminomethyl group could potentially interact with the active site of the succinate dehydrogenase enzyme complex. Screening against a panel of agronomically important fungi is warranted.

Potential Insecticidal Activity: The structural similarity to precursors of phenylpyrazole insecticides suggests that derivatives of this compound could exhibit insecticidal properties. The aminomethyl group could be functionalized to mimic the toxophore of known insecticides that target the insect nervous system.[9]

Potential Herbicidal Activity: Several classes of pyrazole-based herbicides are known to inhibit plant-specific enzymes.[4][10] The simple structure of the title compound makes it an interesting candidate for screening against various herbicidal targets. Its small size and polarity may also influence its uptake and translocation in plants.

IV. Protocols for Agrochemical Screening

The following are general protocols for the preliminary screening of this compound for agrochemical activity.

Protocol 3: In Vitro Antifungal Assay

This protocol uses a mycelial growth inhibition assay to assess fungicidal activity.

Materials:

  • This compound

  • Stock solutions of the compound in a suitable solvent (e.g., DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Cool the medium to 45-50°C.

  • Compound Incorporation: Add appropriate volumes of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also prepare a solvent control.

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the respective fungus until the mycelium in the control plate reaches the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony on each plate. Calculate the percentage of mycelial growth inhibition relative to the solvent control. Determine the EC₅₀ value (the concentration that inhibits 50% of fungal growth).

Protocol 4: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is suitable for assessing activity against leaf-feeding insects.

Materials:

  • This compound

  • Test insects (e.g., larvae of diamondback moth, Plutella xylostella)

  • Host plant leaves (e.g., cabbage)

  • Solutions of the test compound at various concentrations in a suitable solvent with a surfactant.

  • Petri dishes with moistened filter paper

  • Forceps

Procedure:

  • Leaf Preparation: Cut leaf discs from the host plant.

  • Treatment: Dip each leaf disc into the test solution for a few seconds and allow it to air dry. Prepare a solvent control.

  • Insect Infestation: Place the treated leaf discs into petri dishes and introduce a known number of insect larvae (e.g., 10) onto each disc.

  • Incubation: Maintain the petri dishes under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Record the number of dead larvae at specified time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula. Determine the LC₅₀ value (the concentration that causes 50% mortality).

Protocol 5: Herbicidal Screening (Seed Germination and Seedling Growth Assay)

This protocol assesses the pre-emergent herbicidal activity of the compound.

Materials:

  • This compound

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Filter paper

  • Petri dishes

  • Test solutions of the compound at various concentrations.

  • Growth chamber

Procedure:

  • Plate Preparation: Place a sheet of filter paper in each petri dish and moisten it with a known volume of the test solution or a solvent control.

  • Sowing Seeds: Place a specific number of seeds (e.g., 20) on the moistened filter paper in each dish.

  • Incubation: Place the petri dishes in a growth chamber with controlled light and temperature conditions.

  • Evaluation: After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Data Analysis: Calculate the percentage inhibition of germination, root growth, and shoot growth compared to the control. Determine the IC₅₀ value (the concentration that causes 50% inhibition).

V. Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, molecule in the vast landscape of agrochemical research. Its straightforward synthesis from readily available precursors and the presence of a versatile aminomethyl group on a proven bioactive pyrazole core make it an attractive starting point for the development of novel pesticides. The protocols and application notes provided in this guide are intended to serve as a foundation for researchers to unlock the full potential of this and related compounds. Future research should focus on the synthesis of diverse libraries of derivatives and their systematic screening against a broad range of agricultural pests, pathogens, and weeds. Elucidating the structure-activity relationships and identifying the specific molecular targets of active compounds will be crucial steps in the journey from a promising building block to a novel crop protection solution.

VI. References

  • Vertex AI Search, based on multiple provided sources.[1][8]

  • Vertex AI Search, based on multiple provided sources.[2][7]

  • Vertex AI Search, based on multiple provided sources.[4][10]

  • Vertex AI Search, based on a provided source.[9]

  • Vertex AI Search, based on multiple provided sources.[1][8]

  • Vertex AI Search, based on a provided source.[13]

  • Vertex AI Search, based on multiple provided sources.[3][12]

  • Vertex AI Search, based on multiple provided sources.[4][10]

  • Vertex AI Search, based on multiple provided sources.[14][15]

  • Vertex AI Search, based on a provided source.[6]

  • Vertex AI Search, based on a provided source.[15]

  • Vertex AI Search, based on a provided source.[7]

  • Vertex AI Search, based on a provided source.[16]

  • Vertex AI Search, based on a provided source.[5]

  • Vertex AI Search, based on a provided source.[17]

  • Vertex AI Search, based on a provided source.[18]

  • Vertex AI Search, based on a provided source.[19]

  • Vertex AI Search, based on a provided source.[20]

  • Vertex AI Search, based on a provided source.[12]

  • Vertex AI Search, based on a provided source.[11]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to optimize your synthetic outcomes. Our goal is to blend established chemical principles with practical, field-tested insights to ensure the reliability and reproducibility of your experiments.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is a multi-step process pivotal for the creation of various pharmaceutical intermediates. Pyrazole derivatives are known for their wide range of biological activities, making this a key building block in medicinal chemistry.[1][2][3][4] The most common synthetic route involves the formation of a pyrazole core, followed by functionalization at the 4-position to introduce the required aminomethyl group.

A prevalent and reliable method is the reductive amination of the corresponding aldehyde, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This pathway is often preferred due to the commercial availability of starting materials and generally good yields. However, like any multi-step synthesis, challenges can arise, impacting both yield and purity.

This guide will primarily focus on troubleshooting the synthesis pathway starting from 1,3-dimethyl-1H-pyrazol-5(4H)-one, proceeding through a Vilsmeier-Haack formylation to the aldehyde, and culminating in a reductive amination to the target amine.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Aldehyde Synthesis (Vilsmeier-Haack) cluster_1 Step 2: Reductive Amination A 1,3-dimethyl-1H-pyrazol-5(4H)-one C 1,3-dimethyl-1H-pyrazole-4-carbaldehyde A->C Formylation B Vilsmeier Reagent (POCl3/DMF) B->C Reagent F This compound C->F Imine Formation & Reduction D Ammonia Source (e.g., NH4OAc) D->F E Reducing Agent (e.g., NaBH3CN) E->F

Caption: General two-step synthetic workflow.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Part A: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[5][6] However, its success is highly dependent on reaction conditions and reagent quality.

Question 1: My Vilsmeier-Haack reaction is showing low or no conversion to the desired aldehyde. What are the likely causes?

Answer: Low conversion in a Vilsmeier-Haack reaction typically points to issues with the Vilsmeier reagent itself or suboptimal reaction conditions.

  • Cause 1: Inactive Vilsmeier Reagent: The reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is moisture-sensitive. Any hydrolysis will deactivate it.

    • Solution: Always use freshly distilled POCl₃ and anhydrous DMF. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Cause 2: Incorrect Reagent Stoichiometry or Addition Order: The molar ratio of POCl₃ to DMF and the order of addition are critical for efficient reagent formation.

    • Solution: A common procedure involves adding POCl₃ dropwise to cold (0 °C) DMF with vigorous stirring.[7] A typical molar ratio is 1.5 to 3 equivalents of the POCl₃/DMF complex relative to the pyrazolone substrate.

  • Cause 3: Insufficient Reaction Temperature or Time: The formylation of the pyrazole ring requires sufficient thermal energy to proceed.

    • Solution: After the addition of the 1,3-dimethyl-1H-pyrazol-5(4H)-one, the reaction mixture is typically heated. A temperature of 80-90 °C for 4-6 hours is a good starting point.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Question 2: I am observing a significant amount of dark, tar-like byproducts. How can I minimize their formation?

Answer: The formation of polymeric or tarry materials is often a result of excessive heat or prolonged reaction times.[8]

  • Solution 1: Precise Temperature Control: Use an oil bath and a temperature controller to maintain a stable reaction temperature. Avoid localized overheating, which can be caused by direct heating on a hot plate.

  • Solution 2: Reaction Monitoring: As mentioned, closely monitor the reaction using TLC. Once the starting material has been consumed, proceed with the workup immediately to prevent byproduct formation from over-reaction.

  • Solution 3: Careful Workup: The workup procedure is crucial. The reaction mixture should be cooled to room temperature before being slowly poured into a mixture of ice and water. This hydrolyzes the excess Vilsmeier reagent and precipitates the product. Neutralization with a base like sodium hydroxide or sodium bicarbonate should be done carefully while keeping the mixture cool to avoid side reactions.[7]

Part B: Reductive Amination to this compound

Reductive amination is a widely used method for forming amines from carbonyl compounds.[1][9] The reaction proceeds via an intermediate imine, which is then reduced in situ.

Question 3: The yield of my desired amine is low, and I am isolating the corresponding alcohol (1,3-dimethyl-1H-pyrazol-4-yl)methanol instead. Why is this happening?

Answer: The formation of the alcohol byproduct is a classic sign that the reduction of the aldehyde is occurring faster than the formation of the imine.

  • Cause 1: Incorrect Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the aldehyde before it has a chance to react with the ammonia source.

    • Solution: Use a milder, pH-sensitive reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for reductive amination.[1][9] These reagents are less reactive towards the carbonyl group at neutral or slightly acidic pH but will efficiently reduce the protonated imine intermediate.

  • Cause 2: Suboptimal pH: Imine formation is catalyzed by acid but inhibited by high acidity (due to protonation of the amine nucleophile). The optimal pH for most reductive aminations is between 4 and 6.

    • Solution: Buffer the reaction mixture. Using ammonium acetate as the ammonia source often provides a suitable pH range. If using another ammonia source, small amounts of acetic acid can be added to adjust the pH.

Question 4: How can I improve the overall yield and purity of the final amine product?

Answer: Optimizing several parameters in the reductive amination step can significantly enhance your results.

  • Reaction Conditions Optimization:

    • Solvent: Methanol or ethanol are common solvents. Dichloroethane can also be effective, particularly with sodium triacetoxyborohydride.[1]

    • Stoichiometry: Use a slight excess of the ammonia source (e.g., 1.5-2.0 equivalents) and the reducing agent (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.

    • Temperature: The reaction is typically run at room temperature.

  • Purification Strategy:

    • The final product is a basic amine. After quenching the reaction, an acid-base extraction is an effective purification method. Extract the product into an organic solvent, wash with brine, and then extract the amine into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent.[8]

    • If further purification is needed, column chromatography on silica gel can be employed. However, amines can sometimes streak on silica. Deactivating the silica with triethylamine (e.g., by including 1-2% triethylamine in the eluent) can mitigate this issue.[8]

Data Summary: Recommended Reaction Parameters
ParameterStep 1: Vilsmeier-HaackStep 2: Reductive Amination
Key Reagents POCl₃, Anhydrous DMFNH₄OAc, NaBH₃CN or NaBH(OAc)₃
Solvent DMF (as reagent)Methanol, Ethanol, or Dichloroethane
Temperature 0 °C (reagent formation), then 80-90 °CRoom Temperature
pH N/A (Anhydrous)4-6 (Slightly Acidic)
Key Byproducts Polymeric tars, unreacted starting material(1,3-dimethyl-1H-pyrazol-4-yl)methanol
Workup Quench in ice water, neutralize carefullyAcid-base extraction

III. Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Vilsmeier_Haack_Protocol cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add anhydrous DMF to a flask under N2. prep2 2. Cool flask to 0 °C in an ice bath. prep1->prep2 prep3 3. Add POCl3 dropwise with vigorous stirring. prep2->prep3 react1 4. Add 1,3-dimethyl-1H-pyrazol-5(4H)-one. prep3->react1 react2 5. Heat mixture to 80-90 °C for 4-6 h. react1->react2 react3 6. Monitor by TLC until starting material is consumed. react2->react3 work1 7. Cool to RT, pour slowly into ice water. react3->work1 work2 8. Neutralize with NaOH solution (keep cool). work1->work2 work3 9. Extract with ethyl acetate. work2->work3 work4 10. Dry organic layer, evaporate solvent. work3->work4

Caption: Step-by-step Vilsmeier-Haack protocol.

  • To a stirred, cold (0 °C) solution of anhydrous DMF (3 equivalents), add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise under an inert atmosphere. The resulting mixture is stirred at 0 °C for 30 minutes.

  • To the above solution, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (1 equivalent).

  • Heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction's completion by TLC.

  • After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water.

  • The pH of the mixture is adjusted to ~7-8 with a cold sodium hydroxide solution.

  • The resulting solution is extracted with ethyl acetate (3x). The combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure, and the residue can be purified by recrystallization or column chromatography to yield the product.[7]

Protocol 2: Synthesis of this compound

Reductive_Amination_Protocol cluster_reaction Reaction Setup cluster_workup Workup & Purification react1 1. Dissolve aldehyde and NH4OAc in methanol. react2 2. Stir for 30 min at RT for imine formation. react1->react2 react3 3. Add NaBH3CN in portions. react2->react3 react4 4. Stir overnight at RT. react3->react4 work1 5. Quench with water, concentrate solvent. react4->work1 work2 6. Basify with NaOH and extract with DCM. work1->work2 work3 7. Perform acid-base extraction for purification. work2->work3 work4 8. Dry organic layer and evaporate solvent. work3->work4

Caption: Step-by-step Reductive Amination protocol.

  • Dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and ammonium acetate (2 equivalents) in methanol.

  • Stir the solution at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature overnight. Monitor by TLC.

  • Quench the reaction by adding water. Remove the methanol under reduced pressure.

  • Basify the aqueous residue with 2M NaOH solution to a pH > 10 and extract the product with dichloromethane (DCM) or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine. Further purification can be achieved via column chromatography if necessary.

IV. References

  • Vertex AI Search Result 1 . Smolecule. (2023). Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0.

  • Vertex AI Search Result 2 . National Institutes of Health. (n.d.). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. PMC.

  • BenchChem . (2025). Preventing degradation of pyrazole compounds during synthesis.

  • National Institutes of Health . (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PMC.

  • Google Patents . (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.

  • Organic Syntheses . (n.d.). Organic Syntheses Procedure.

  • INEOS OPEN . (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES.

  • ARKIVOC . (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

  • Journal of Chemical and Pharmaceutical Research . (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

  • Journal of Chemical and Pharmaceutical Research . (n.d.). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity.

  • Indian Academy of Sciences . (2022). Journal of Chemical Sciences.

  • Community Practitioner . (2024). A review of pyrazole compounds' production, use, and pharmacological activity.

  • Pharmaguideline . (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

  • ResearchGate . (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

  • Wiley Online Library . (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.

  • [Source not explicitly provided in search results] .

  • National Institutes of Health . (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

  • MDPI . (n.d.). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile.

  • [Source not explicitly provided in search results] .

  • MDPI . (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

  • Journal of Heterocyclic Chemistry . (2005). Studies on Enaminonitriles: a New Synthesis of 1,3-Substituted Pyrazole-4-carbonitrile.

  • CHIRALEN . (n.d.). This compound dihydrochloride.

  • Organic Chemistry Portal . (n.d.). Hitchhiker's guide to reductive amination.

  • TSI Journals . (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.

  • National Institutes of Health . (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC.

  • Google Patents . (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

  • PubMed . (2009). Discovery and Optimization of Substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as Potent and Efficacious Type II Calcimimetics.

  • ResearchGate . (2009). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

  • BLDpharm . (n.d.). 1197235-02-1|this compound hydrochloride.

  • Preprints.org . (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide.

  • [Source not explicitly provided in search results] .

  • EvitaChem . (n.d.). Buy (1,4-Dimethyl-1H-pyrazol-3-yl)methanamine (EVT-3368115).

  • BLDpharm . (n.d.). 949100-09-8|1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine.

  • National Institutes of Health . (2017). Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. PMC.

Sources

Technical Support Center: Purification of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable building block. The inherent basicity and polarity of this primary amine, coupled with potential synthesis byproducts, present unique challenges that require carefully considered strategies. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Troubleshooting Guide: Common Purification Hurdles

This section addresses the most frequently encountered issues during the purification of this compound in a question-and-answer format.

Question 1: My product shows poor recovery during aqueous workup and seems to be lost to the aqueous layer. What's happening and how can I fix it?

Answer: This is a classic issue for small, polar amines like this compound. The methanamine group imparts significant water solubility, especially at neutral or slightly acidic pH where it can be partially protonated.

Root Cause: The compound's polarity and ability to form hydrogen bonds lead to a high partition coefficient in the aqueous phase. Standard extractions with common non-polar organic solvents like ethyl acetate or dichloromethane can be inefficient.

Solutions:

  • Increase the Ionic Strength ("Salting Out"): Before extraction, saturate the aqueous layer with sodium chloride (brine) or potassium carbonate. This decreases the solubility of the amine in the aqueous phase, effectively "pushing" it into the organic layer.[1]

  • Basify the Aqueous Layer: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extraction. Use 1-2M NaOH or K₂CO₃. At this pH, the amine is in its freebase form, which is significantly less water-soluble. Always check the pH with litmus paper or a pH meter after adding the base.

  • Change the Extraction Solvent: If ethyl acetate fails, switch to a more polar solvent that is still immiscible with water, such as n-butanol.[1] For very stubborn cases, continuous liquid-liquid extraction may be necessary.

  • Back-Extraction: Intentionally extract the amine into an acidic aqueous layer (e.g., 1M HCl) to separate it from non-basic impurities. Then, basify this acidic layer to pH > 10 and re-extract the purified amine into an organic solvent. This is a powerful purification technique.[2][3]

Question 2: I'm performing flash column chromatography on silica gel, but my product is streaking badly or not eluting at all. What causes this?

Answer: This is the most common problem when purifying basic amines on standard silica gel.

Root Cause: Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). The basic amine interacts strongly with these acidic sites via acid-base interactions and strong hydrogen bonding. This results in poor peak shape (tailing/streaking) and, in severe cases, irreversible adsorption to the column.

Solutions:

  • Eluent Modification:

    • Add a Competitive Base: The most common solution is to add a small amount of a competitive base to your eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide in your solvent system (e.g., Dichloromethane/Methanol/Ammonium Hydroxide 90:10:1). The additive neutralizes the acidic sites on the silica, allowing your amine to elute properly.[4]

    • Use an Alcohol-Rich Mobile Phase: High concentrations of methanol or ethanol can help by competing for hydrogen bonding sites on the silica surface.

  • Use a Different Stationary Phase:

    • Basic Alumina: Aluminum oxide is a basic stationary phase and is an excellent alternative to silica for purifying basic compounds.[4]

    • Reverse-Phase Chromatography (C18): If your compound and its impurities have different hydrophobicities, reverse-phase chromatography using a mobile phase like Acetonitrile/Water with a buffer (e.g., TFA or formic acid, which will form the salt in-situ) can be very effective.

Question 3: My final product is a clear oil/solid, but it turns yellow or brown over time. Is it degrading?

Answer: Yes, this discoloration is a common sign of degradation.

Root Cause: Primary amines, especially those with nearby activating groups on a heterocyclic ring, can be susceptible to air oxidation.[4] The lone pair on the nitrogen can be attacked by atmospheric oxygen, leading to the formation of colored impurities over time. This process can be accelerated by light.

Solutions:

  • Storage: Store the purified amine under an inert atmosphere (Nitrogen or Argon) in a sealed vial.

  • Temperature: Keep the compound in a refrigerator or freezer to slow the rate of decomposition.

  • Protection from Light: Use an amber vial or wrap the vial in aluminum foil.

  • Salt Formation: For long-term storage, consider converting the amine to its hydrochloride or another stable salt, which is generally much less susceptible to oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify this compound from a crude reaction mixture?

A1: A multi-step approach is most effective.

  • Initial Workup: Perform an acid-base liquid-liquid extraction. This will remove non-basic organic impurities and acidic byproducts, providing a significant initial purification.

  • Chromatography or Crystallization:

    • If the product is still impure, use flash column chromatography on silica gel treated with triethylamine or on basic alumina.

    • Alternatively, for a potentially purer final product, convert the amine to its hydrochloride (HCl) salt. This can often be selectively precipitated or recrystallized from a suitable solvent system like Ethanol/Ether.[4][5] The pure salt can then be used directly or converted back to the freebase if required.

Q2: How can I monitor the purification process effectively?

A2: Thin Layer Chromatography (TLC) is indispensable.

  • TLC System: Use a mobile phase similar to your intended column conditions (e.g., 10% Methanol in Dichloromethane + 1% NH₄OH).

  • Visualization: The pyrazole ring is UV active, so it should be visible under a UV lamp (254 nm). Additionally, use a potassium permanganate (KMnO₄) stain or a ninhydrin stain. Ninhydrin is particularly useful as it is specific for primary (and secondary) amines and will produce a distinct color.[4]

Q3: What are the likely impurities from its synthesis?

A3: Impurities depend heavily on the synthetic route.

  • From Reductive Amination of an Aldehyde: Unreacted 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and the corresponding alcohol byproduct from over-reduction.

  • From Reduction of a Nitrile: Unreacted 1,3-dimethyl-1H-pyrazole-4-carbonitrile.

  • From Gabriel Synthesis: Phthalimide-related byproducts. Most of these impurities have different polarities and basicities, making them separable by the extraction and chromatography methods described.

Data & Protocols

Table 1: Troubleshooting Summary
Issue EncounteredProbable CauseRecommended Solution(s)
Low yield after extractionHigh water solubility of the amine freebase.Saturate aqueous layer with NaCl (salting out); ensure aqueous pH > 10; use a more polar extraction solvent (e.g., n-butanol).[1]
Streaking/tailing on silica TLC/columnStrong acid-base interaction with silica.Add 1-2% Et₃N or NH₄OH to the eluent; use basic alumina or reverse-phase (C18) as the stationary phase.[4]
Product discoloration (yellow/brown)Air oxidation of the primary amine.Store under an inert atmosphere (N₂/Ar), refrigerate, and protect from light. Convert to a stable salt for long-term storage.[4]
Co-elution with a similar impurityImpurity has very similar polarity.Optimize chromatography gradient; try an orthogonal method (e.g., reverse-phase if normal-phase fails); attempt purification via salt crystallization.
Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Cleanup

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (2 x 1 volume of organic layer). Combine the acidic aqueous layers. The target amine is now in the aqueous phase as its hydrochloride salt.

  • Neutral Wash (Optional): The organic layer, containing non-basic impurities, can be washed with brine, dried over Na₂SO₄, and concentrated to identify byproducts.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 5M NaOH or solid K₂CO₃ with swirling until the pH is > 10 (check with pH paper).

  • Product Extraction: Extract the now-basic aqueous layer with a fresh portion of organic solvent (e.g., DCM, 3 x 1 volume). The freebase amine will move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified amine.

Protocol 2: Purification via Salt Formation and Recrystallization

  • Salt Formation: Dissolve the partially purified amine freebase in a minimal amount of a solvent in which the salt is insoluble, such as diethyl ether or a mixture of EtOAc/Hexanes.

  • Slowly add a solution of HCl in a miscible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring.

  • A precipitate (the hydrochloride salt) should form. If it oils out, try scratching the side of the flask or adding a non-polar co-solvent.

  • Isolation: Collect the solid salt by vacuum filtration, washing with cold diethyl ether.

  • Recrystallization: Recrystallize the salt from a suitable solvent system, such as ethanol/diethyl ether or methanol/ethyl acetate, to achieve high purity.

Purification Workflow Visualization

The following diagrams illustrate the decision-making process for purifying this compound.

Purification_Workflow CRUDE Crude Reaction Mixture WORKUP Acid-Base Extraction CRUDE->WORKUP AQ_WASTE Aqueous Waste (Acidic/Basic Salts) WORKUP->AQ_WASTE ORG_WASTE Organic Waste (Neutral Impurities) WORKUP->ORG_WASTE PART_PURE Partially Purified Amine WORKUP->PART_PURE TLC TLC Analysis PART_PURE->TLC PURIFY Purification Method TLC->PURIFY COLUMN Column Chromatography (Silica + Et3N or Alumina) PURIFY->COLUMN Multiple Spots CRYSTAL Salt Formation & Recrystallization PURIFY->CRYSTAL One Major Spot ANALYSIS Purity Check (NMR, LCMS) COLUMN->ANALYSIS CRYSTAL->ANALYSIS ANALYSIS->PURIFY Impure PURE Pure Product ANALYSIS->PURE >95% Pure

Caption: General purification workflow for the target amine.

Troubleshooting_Tree START Problem during Silica Gel Chromatography? STREAK Streaking or Tailing on TLC? START->STREAK NO_ELUTE Product not eluting from column? START->NO_ELUTE YES_STREAK YES STREAK->YES_STREAK NO_STREAK NO STREAK->NO_STREAK NO_ELUTE_Q NO NO_ELUTE->NO_ELUTE_Q SOL_BASE Add 1-2% Et3N or NH4OH to eluent YES_STREAK->SOL_BASE OK Continue with standard purification NO_STREAK->OK YES_ELUTE YES SOL_POLARITY Increase eluent polarity (more Methanol) NO_ELUTE_Q->SOL_POLARITY SOL_ALUMINA Switch to Basic Alumina stationary phase SOL_POLARITY->SOL_ALUMINA If still not eluting

Caption: Decision tree for troubleshooting chromatography issues.

References

  • Sarsúnová, M., & Kakác, B. (1972). [Thin layer chromatography of derivatives of pyrazolone]. Pharmazie, 27(7), 447-8. Available at: [Link]

  • Park, H. M., et al. (2012). Synthesis and Structural Characterization of the Aminopyrazole Derived Pyrimidinone. Asian Journal of Chemistry, 24(9), 4163-4165. Available at: [Link]

  • Kumar, V., et al. (2013). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 29(3), 859-868. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Hooton, C. M., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2055-2062. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. (PMC version). Available at: [Link]

  • Request PDF. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • Olin, J. F. (1945). U.S. Patent No. 2,377,511. Washington, DC: U.S. Patent and Trademark Office.
  • Reddit. (2024). r/Chempros - Amine workup. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent developments in aminopyrazole chemistry. ResearchGate. Available at: [Link]

  • Martins, M. A. P., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5919. Available at: [Link]

  • Cuny, G. D., et al. (2007). WIPO Patent Application No. WO/2007/034183.

Sources

Technical Support Center: Synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic sequence. As Senior Application Scientists, we provide not only protocols but also the mechanistic reasoning behind them to empower you to troubleshoot your experiments effectively.

The most common and efficient route to this compound is a two-step process: first, the formylation of 1,3-dimethylpyrazole via the Vilsmeier-Haack reaction to yield the key intermediate, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde[1][2], followed by the reductive amination of this aldehyde. This guide will focus primarily on the side reactions and optimization of the second step, the reductive amination, as it is often the most critical for the purity and yield of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis is typically achieved via the reductive amination of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This process involves the reaction of the aldehyde with an amine source (like ammonia or ammonium acetate) to form an intermediate imine, which is then reduced in situ to the desired primary amine.[3][4] The choice of reducing agent is critical to the success of this reaction.

Q2: My starting material, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, seems impure. What are the potential pitfalls in its synthesis?

The aldehyde is most commonly prepared using the Vilsmeier-Haack reaction, which formylates the electron-rich C4 position of the pyrazole ring.[2][5] Potential issues include:

  • Incomplete Reaction: Insufficient Vilsmeier reagent or low reaction temperatures can lead to unreacted starting material.

  • Byproduct Formation: Although formylation is strongly favored at the C4 position, excessive reagent or harsh conditions might lead to minor side products.[2][5]

  • Workup Difficulties: The product can sometimes be difficult to isolate from the aqueous workup. It is advisable to saturate the aqueous layer with brine (NaCl) and perform multiple extractions with a solvent like dichloromethane or ethyl acetate to maximize recovery.[2]

Q3: Which reducing agent is best for the reductive amination step?

The ideal reducing agent selectively reduces the C=N bond of the imine intermediate without reducing the starting aldehyde.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice.[4] It is mild enough to not significantly reduce the aldehyde but is highly effective for reducing the iminium ion formed under slightly acidic conditions. It is particularly useful because it tolerates a wide range of functional groups.[3][6]

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice that is selective for the imine over the carbonyl at neutral or slightly acidic pH.[7] However, it is highly toxic and generates cyanide waste, making NaBH(OAc)₃ a more common preference.

  • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can be used, but it requires careful control of reaction conditions.[7] If added prematurely or under the wrong pH conditions, it will readily reduce the starting aldehyde to the corresponding alcohol, which is a common side reaction.[4]

Troubleshooting Guide: Side Reactions & Solutions

Problem 1: My final product is contaminated with significant amounts of (1,3-dimethyl-1H-pyrazol-4-yl)methanol.

Cause: This is the most common side reaction and occurs when the reducing agent reduces the aldehyde starting material directly, rather than the intended imine intermediate. This typically happens under one of the following conditions:

  • Use of a non-selective reducing agent: Strong hydrides like sodium borohydride (NaBH₄) can readily reduce both aldehydes and imines.[4]

  • Improper reaction sequence: If the reducing agent is added before the imine has had sufficient time to form, it will preferentially react with the more abundant aldehyde.

  • Unfavorable pH: The equilibrium between the aldehyde/amine and the imine/water is pH-dependent. If the conditions are not optimal for imine formation, the concentration of the aldehyde remains high throughout the reaction.

Solution:

  • Switch to a selective reducing agent: Use sodium triacetoxyborohydride (NaBH(OAc)₃). It is a milder agent that is highly selective for the protonated imine (iminium ion) over the aldehyde.[3][6]

  • Optimize Reaction Conditions: When using a one-pot method, allow the aldehyde and amine source (e.g., ammonium acetate) to stir together for a period (e.g., 30-60 minutes) to facilitate imine formation before adding the reducing agent.

  • Control pH: Reductive amination is often most efficient under weakly acidic conditions (pH 5-6), which catalyze imine formation without degrading the reagents. Acetic acid can be used as a catalyst.[6]

Reaction Pathway and Common Side Reaction

G cluster_reduction Aldehyde 1,3-dimethyl-1H-pyrazole-4-carbaldehyde Imine Intermediate Imine Aldehyde->Imine + Amine Source - H2O Byproduct (1,3-dimethyl-1H-pyrazol-4-yl)methanol (Side Product) Aldehyde->Byproduct Reduction (Side Reaction) AmineSource Amine Source (e.g., NH4OAc) Product This compound (Desired Product) Imine->Product Reduction (Desired Pathway) ReducingAgent Reducing Agent

Caption: Main reaction pathway vs. alcohol side product formation.

Problem 2: My yield is low, and TLC/LCMS shows a large amount of unreacted aldehyde.

Cause: This indicates a failure in one of the two key steps: imine formation or imine reduction.

  • Inefficient Imine Formation: The equilibrium may not favor the imine. This can be due to the presence of excessive water in the reaction (hydrolyzing the imine back to the aldehyde) or suboptimal pH.

  • Inactive Reducing Agent: The hydride reagent may have decomposed due to moisture or age.

  • Insufficient Reaction Time/Temperature: The reaction may not have proceeded to completion.

Solution:

  • Ensure Anhydrous Conditions: Use dry solvents (e.g., 1,2-dichloroethane or methanol) and fresh reagents. While the reaction produces water, starting with excess water will hinder imine formation.

  • Add a Dehydrating Agent: Molecular sieves (3Å or 4Å) can be added to the reaction mixture to sequester the water formed during imine formation, driving the equilibrium towards the product.

  • Verify Reagent Activity: Use a fresh bottle of the reducing agent.

  • Monitor the Reaction: Track the disappearance of the starting material by TLC or LCMS. If the reaction stalls, a small, additional charge of the reducing agent may be warranted.

Problem 3: My product is contaminated with a di-substituted (secondary) amine.

Cause: This side reaction occurs when the newly formed primary amine product acts as a nucleophile and reacts with another molecule of the starting aldehyde. This forms a new, bulkier imine, which is then reduced to the secondary amine. This is a common issue in reductive aminations.[7]

Solution:

  • Use an Excess of the Amine Source: Employing a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) will statistically favor the reaction of the aldehyde with ammonia over the reaction with the primary amine product.

  • Control Stoichiometry: Slowly adding the aldehyde to a mixture of the amine source and reducing agent can help maintain a low concentration of the aldehyde, minimizing its chance to react with the product.

  • Purification: If the secondary amine does form, purification via column chromatography is typically required. The difference in polarity between the primary and secondary amines is usually sufficient for separation.[8]

Comparative Analysis of Reducing Agents

Reducing AgentChemical FormulaTypical SolventKey AdvantagesCommon Issues & Mitigation
Sodium Triacetoxyborohydride NaBH(OAc)₃DCE, THF, MeOHHigh selectivity for imines over aldehydes; tolerates acidic conditions and many functional groups.[3][6]Can be slow with hindered ketones (not an issue here); moisture sensitive. Use fresh reagent and dry solvents.
Sodium Cyanoborohydride NaBH₃CNMeOH, EtOHSelective for imines at pH 6-7; effective and well-documented.[7]Highly toxic (generates HCN at pH < 5). Requires careful pH control and waste disposal.
Sodium Borohydride NaBH₄MeOH, EtOHInexpensive and powerful reducing agent.[4][9]Poor selectivity; readily reduces the starting aldehyde to an alcohol.[4] To use, form the imine first, then add NaBH₄ at low temperature.
Catalytic Hydrogenation H₂, Pd/CMeOH, EtOH"Green" chemistry approach; high yielding.[3]Requires specialized hydrogenation equipment; catalyst may be sensitive to impurities; may reduce other functional groups.

Recommended Experimental Protocol

This protocol utilizes sodium triacetoxyborohydride for its high selectivity and operational simplicity.

Materials:

  • 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (5.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic Acid (optional, as catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and ammonium acetate (5.0 eq).

  • Add anhydrous DCE (or MeOH) to dissolve/suspend the reagents (concentration approx. 0.1-0.5 M).

  • Stir the mixture at room temperature for 30-60 minutes to promote the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The reaction may be mildly exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LCMS until the starting aldehyde is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or by crystallization from an appropriate solvent system if necessary.[8]

References
  • Wikipedia. Reductive amination. Available at: [Link]

  • Zhu, S., et al. (2012). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 68(Pt 10), o2897. Available at: [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4. Available at: [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2014). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Request PDF. Available at: [Link]

  • Google Patents. Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. CN105801711A.
  • Zhang, Z-G., et al. (2012). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 68(Pt 3), o729. Available at: [Link]

  • ResearchGate. (2019). Vilsmeier-Haack formylation of 1H-pyrazoles. Request PDF. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

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stability issues with (1,3-dimethyl-1H-pyrazol-4-yl)methanamine solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (1,3-dimethyl-1H-pyrazol-4-yl)methanamine and its solutions. This resource is designed for our valued partners in research, discovery, and development. We understand that inconsistent compound stability can compromise experimental reproducibility and timelines. This guide provides in-depth, field-proven insights to help you anticipate and resolve stability issues, ensuring the integrity of your results.

Part 1: Compound Overview & Key Properties

This compound is a substituted pyrazole derivative featuring a primary amine functional group. The pyrazole core is known for its metabolic stability and is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] However, the exocyclic primary methanamine group is the primary determinant of its solution-state reactivity and potential instability. Understanding the interplay between the stable aromatic ring and the reactive amine is crucial for its successful application.

PropertyValueSource / Rationale
Molecular Formula C₆H₁₁N₃Based on chemical structure.
Appearance Typically a solid (often supplied as a salt, e.g., dihydrochloride)[4][5]
Key Functional Groups Pyrazole Ring, Primary Aliphatic AmineChemical structure analysis.
Primary Reactivity Nucleophilic and basic (due to the amine)Standard organic chemistry principles.
Potential Instabilities Oxidation, hygroscopicity, reaction with atmospheric CO₂, light sensitivityInferred from the reactivity of primary amines.[6][7][8]
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered by researchers. The answers are structured to not only provide a solution but also to explain the underlying chemical principles.

Category 1: Handling, Storage, and Initial Preparation

Question 1: My freshly prepared solution of this compound has a yellow tint. Is this normal?

Answer: A faint yellow tint in a freshly prepared, concentrated solution can sometimes occur, but it should be viewed as an early warning sign of potential degradation. The pure, free-base compound is typically colorless. The yellowing is often indicative of minor oxidation.

  • Causality: The primary amine is susceptible to oxidation, which can form colored impurities. This process can be accelerated by exposure to air (oxygen), light (photochemical reactions), and trace metal contaminants in solvents or on glassware.

  • Actionable Advice:

    • Use High-Purity Solvents: Always use anhydrous, research-grade solvents. If possible, degas the solvent by sparging with an inert gas (Nitrogen or Argon) for 15-20 minutes before use.

    • Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize contact with oxygen.

    • Evaluate Purity: If the color is significant, verify the purity of your starting material and the freshly prepared solution using a suitable analytical method like HPLC-UV or LC-MS before proceeding with your experiment.

Question 2: I've noticed the concentration of my stock solution seems to decrease over a few days, even when stored in the cold. What's happening?

Answer: This is a classic stability issue likely caused by a combination of factors, primarily reactivity with atmospheric components and adsorption. Amines, particularly primary amines, are known to be sensitive.

  • Causality:

    • Reaction with CO₂: Primary amines readily react with carbon dioxide from the air to form carbamate salts. This reaction effectively reduces the concentration of the active free-base amine in your solution.

    • Hygroscopicity & Hydrolysis: Amines are often hygroscopic, meaning they absorb moisture from the air.[6][8] This introduction of water can alter the solution properties and potentially facilitate hydrolytic degradation pathways, although the pyrazole ring itself is generally stable.[9][10]

    • Adsorption: The basic amine can adsorb to acidic sites on glass surfaces, especially if using standard borosilicate glassware. This is more pronounced in very dilute solutions.

  • Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnosing and preventing concentration loss.

G Workflow: Troubleshooting Concentration Loss observe Observe Concentration Loss (e.g., via HPLC, bioassay) check_storage Review Storage Protocol observe->check_storage check_prep Review Solution Preparation Protocol observe->check_prep cause_co2 Cause: CO₂ Reaction (Carbamate Formation) check_storage->cause_co2 cause_adsorption Cause: Adsorption to Glassware check_storage->cause_adsorption cause_oxidation Cause: Oxidation check_prep->cause_oxidation sol_inert Solution: Store under Inert Gas (Ar/N₂) cause_co2->sol_inert sol_seal Solution: Use Septum-Sealed Vials cause_co2->sol_seal sol_aliquot Solution: Prepare Fresh or Store as Single-Use Aliquots cause_adsorption->sol_aliquot sol_glassware Solution: Use Silanized Glassware or Polypropylene Vials cause_adsorption->sol_glassware cause_oxidation->sol_inert sol_degas Solution: Use Degassed, Anhydrous Solvents cause_oxidation->sol_degas

Caption: Troubleshooting workflow for decreased solution concentration.

Category 2: Solvent Choice and Solution Stability

Question 3: What is the best solvent for preparing a stable stock solution of this compound?

Answer: The optimal solvent depends on the intended application and required storage duration. For general purposes, anhydrous, aprotic solvents are highly recommended.

  • Expertise & Rationale:

    • Recommended: Anhydrous DMSO, DMF, or Dioxane are excellent choices for long-term storage of a concentrated stock. They are polar enough to dissolve the compound (especially its salt forms) but are non-reactive.

    • Acceptable (Short-Term): Anhydrous Ethanol or Acetonitrile can be used, but with caution. Alcohols are protic and can engage in hydrogen bonding, which may slightly alter reactivity. Acetonitrile is generally stable but must be of high purity.

    • Avoid:

      • Protic acids (e.g., Acetic Acid): Will form a salt, which may be desired, but changes the reactive species.

      • Chlorinated Solvents (DCM, Chloroform): Can contain trace amounts of HCl or phosgene upon degradation, which will react with the amine.

      • Ketones (Acetone, MEK): Risk of forming an imine adduct with the primary amine over time.

      • Water (unless buffered): Unbuffered aqueous solutions are problematic due to pH shifts and CO₂ absorption. If water is required, use a buffered system (e.g., HEPES, PBS at pH 7.0-7.5) and prepare it fresh.

SolventRecommendationRationale
DMSO, DMF Highly Recommended Aprotic, polar, good solvating power. Use anhydrous grade.
Ethanol, Methanol Acceptable (Short-Term) Protic nature may influence reactions. Use anhydrous.
Acetonitrile Acceptable (Short-Term) Good for analytical purposes. Must be high-purity, anhydrous.
DCM, Chloroform Avoid for Storage Potential for acidic impurities that react with the amine.
Water (unbuffered) Avoid for Storage Susceptible to CO₂ absorption and pH changes.
Aqueous Buffers Prepare Fresh Use for immediate experimental use. Stability is pH-dependent.

Question 4: I need to use the compound in an aqueous buffer for a biological assay. How can I maximize its stability?

Answer: Working in aqueous buffers requires careful planning. The key is to minimize the time the compound spends in the aqueous environment before the assay is complete.

  • Causality: In aqueous media, the amine is in equilibrium with its protonated form. The solution is also fully exposed to dissolved oxygen and is a favorable medium for microbial growth if not sterile. Studies on other pyrazole derivatives have shown that stability can be highly pH-dependent.[9]

  • Protocol: Preparing this compound for Aqueous Assays

    • Prepare a Concentrated Stock: First, prepare a 10-100 mM stock solution in anhydrous DMSO. Store this stock at -20°C or -80°C under an inert atmosphere in small, single-use aliquots.[6]

    • Assay Buffer Preparation: Ensure your aqueous buffer is sterile-filtered and has been degassed if the assay is sensitive to oxidation.

    • Serial Dilution: On the day of the experiment, perform serial dilutions. It is often best to do the initial 1:10 or 1:100 dilution from the DMSO stock into an intermediate solvent like ethanol or acetonitrile before the final dilution into the aqueous buffer. This "solvent-stepping" prevents the compound from crashing out of solution.

    • Final Dilution (Just-in-Time): Perform the final dilution into your aqueous assay buffer immediately before adding it to your experimental system (e.g., cell plate, reaction tube). Do not store the compound in a dilute aqueous buffer for hours.

Part 3: Advanced Troubleshooting & Purity Analysis

Question 5: My reaction is giving low yields or unexpected byproducts. Could the stability of my this compound be the cause?

Answer: Absolutely. If the purity of your starting material has been compromised, it will directly impact reaction outcomes. The amine is a nucleophile, and any degradation products may compete in the reaction or inhibit it.

  • Potential Degradation Pathways: The primary amine and the methyl groups on the pyrazole ring are the most likely sites of degradation. Chemical oxidation, not microbiological pathways, is often the primary driver for the degradation of similar pyrazole compounds in experimental settings.[11][12]

G Potential Degradation Pathways start This compound oxidant [O] (Air, Light, Peroxides) start->oxidant Oxidation co2 CO₂ (Atmospheric) start->co2 Carbamation product_ox Oxidized Products (e.g., aldehyde, carboxylic acid from methyl group oxidation) oxidant->product_ox product_carbamate Carbamate Adduct co2->product_carbamate

Caption: Simplified potential degradation pathways for the compound.

  • Self-Validation Protocol: Purity Assessment by HPLC-UV This protocol provides a general method to quickly assess the purity of your compound.

    • Sample Preparation: Prepare a ~1 mg/mL solution of your compound in Acetonitrile or a 50:50 mixture of Acetonitrile:Water.

    • HPLC Conditions:

      • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection: UV at 220 nm and 254 nm.

    • Analysis: A pure sample should yield a single major peak. The appearance of multiple new peaks, especially earlier-eluting (more polar) ones, relative to a reference sample is a strong indicator of degradation. Calculate purity by peak area percentage.

References
  • Perera, S. D., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Kaur, N., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

  • Verma, P., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]

  • Poudyal, B., & Bharghav, G. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available at: [Link]

  • CHEM-ADDITIVE. (2025). How to store organic amine mixtures properly?. Blog - CHEM-ADDITIVE. Available at: [Link]

  • ResearchGate. (2025). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. Available at: [Link]

  • Liu, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • NIH. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Available at: [Link]

  • ARC Research Hub for Smart Fertilisers. (2021). Degradation of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate in Soils: Indication of Chemical Pathways. Available at: [Link]

  • ResearchGate. (2021). Degradation of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate in Soils: Indication of Chemical Pathways. Available at: [Link]

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Technical Support Center: Optimizing Reaction Parameters for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis, offering in-depth troubleshooting advice and frequently asked questions. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them, ensuring robust and reproducible results.

I. Frequently Asked Questions (FAQs)

Here we address common overarching questions encountered during the synthesis of pyrazole derivatives.

Q1: What are the most critical parameters to consider when optimizing a pyrazole synthesis reaction?

A1: The most critical parameters to optimize are the choice of catalyst, solvent, and reaction temperature. These factors significantly influence reaction rate, yield, and regioselectivity. The stoichiometry of reactants, particularly the hydrazine and dicarbonyl compound, can also play a crucial role in controlling the formation of regioisomers.[1]

Q2: How do I choose the appropriate synthetic route for my target pyrazole?

A2: The choice of synthetic route largely depends on the desired substitution pattern on the pyrazole ring.

  • For 1,3,5-trisubstituted pyrazoles: The reaction of 1,3-diketones with hydrazines (the Knorr synthesis) is a very common and effective method.[2][3][4]

  • For other substitution patterns: Routes involving α,β-unsaturated ketones, acetylenic ketones, or multicomponent reactions might be more suitable.[5][6] The availability and stability of starting materials are also key practical considerations.

Q3: What are the common sources of low yield in pyrazole synthesis?

A3: Low yields can stem from several factors:

  • Incomplete reaction: This can be due to insufficient reaction time, suboptimal temperature, or an ineffective catalyst.

  • Side reactions: The formation of byproducts, such as hydrazones or other isomeric pyrazoles, can consume starting materials and reduce the yield of the desired product.[7]

  • Degradation of starting materials or product: Some reactants or products may be unstable under the reaction conditions.

  • Purification issues: Product loss during workup and purification is a common problem.

Q4: How can I control the regioselectivity of the reaction?

A4: Controlling regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds, is a significant challenge. The reaction's regioselectivity is influenced by pH, solvent, and the electronic and steric properties of the substituents on the dicarbonyl compound.[1] In some cases, using a protecting group strategy or carefully selecting the reaction conditions (e.g., aprotic dipolar solvents over polar protic solvents) can favor the formation of one regioisomer over the other.[6]

Q5: Are there "green" or more environmentally friendly methods for pyrazole synthesis?

A5: Yes, significant research has focused on developing greener synthetic routes. This includes the use of water as a solvent, solvent-free reaction conditions, and the use of reusable catalysts like nano-catalysts.[8][9] Microwave-assisted synthesis is another approach that can reduce reaction times and energy consumption.[10]

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst is fresh and has been stored correctly. - Consider screening different catalysts (e.g., Lewis acids like lithium perchlorate, or heterogeneous catalysts).[5] - For acid-catalyzed reactions, ensure the appropriate acid and concentration are used.[2][4]
Suboptimal Temperature - If the reaction is slow, consider increasing the temperature. However, be aware that higher temperatures can sometimes lead to byproduct formation.[11] - For some reactions, an optimal temperature exists, and exceeding it can decrease the yield.[5][11]
Incorrect Solvent - The choice of solvent can dramatically affect the reaction. Screen a range of solvents with different polarities. Ethanol is a common choice, but aprotic dipolar solvents like DMF or DMAc can be effective, especially for improving regioselectivity.[6]
Insufficient Reaction Time - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Potential Cause Troubleshooting Steps
Reaction Conditions Favoring Both Isomers - Vary the solvent. Aprotic dipolar solvents can sometimes provide better regioselectivity than protic solvents like ethanol.[6] - Adjust the pH of the reaction mixture. The regioselectivity of the Knorr pyrazole synthesis is known to be pH-dependent.[1]
Steric and Electronic Effects - If possible, modify the substituents on the 1,3-dicarbonyl compound to enhance the steric or electronic differentiation between the two carbonyl groups.
Issue 3: Difficult Product Purification
Potential Cause Troubleshooting Steps
Product is an Oil or Difficult to Crystallize - If recrystallization fails, column chromatography is the primary alternative.[12] - For oils that won't crystallize, try adding a seed crystal from a previous successful batch or scratching the inside of the flask to induce crystallization.[12]
Product Streaks or Degrades on Silica Gel - The basic nitrogen atoms in pyrazoles can interact with the acidic silanol groups of silica gel. Deactivate the silica gel by adding a small amount of triethylamine (~0.5-1%) to the eluent.[12][13] - Consider using an alternative stationary phase like neutral alumina.[13]
Separation of Regioisomers - Regioisomers often have very similar polarities, making separation by standard column chromatography difficult. High-Performance Liquid Chromatography (HPLC) may be necessary for complete separation.[12]

III. Deep Dive into Key Reaction Parameters

A systematic approach to optimizing reaction parameters is crucial for successful pyrazole synthesis.

Catalyst Selection

The choice of catalyst is fundamental to the efficiency of pyrazole synthesis. While some reactions can proceed without a catalyst, many require one to achieve reasonable yields and reaction times.[5]

Catalyst Type Examples Advantages Considerations
Homogeneous Acid Catalysts Acetic Acid, Silver Triflate (AgOTf)Readily available, good yields.[14]Can be difficult to remove from the reaction mixture.
Heterogeneous Catalysts Nano-ZnO, CuFe2O4Easily recoverable and reusable, environmentally friendly.[6][8]May require specific reaction conditions (e.g., higher temperatures).
Organocatalysts DABCOMetal-free, mild reaction conditions.[2]May have limited substrate scope.
Solvent Effects

The solvent not only dissolves the reactants but also influences the reaction mechanism and selectivity.

Solvent Type Examples Impact on Reaction
Protic Solvents Ethanol, WaterCommonly used, especially in traditional methods. Water is a green solvent option.[8]
Aprotic Dipolar Solvents DMF, DMAc, DMSOCan improve regioselectivity and accelerate dehydration steps.[6]
Solvent-Free N/AEnvironmentally friendly, can lead to faster reaction rates.[9]
Temperature Control

Temperature is a critical parameter that can often be tuned to favor the formation of a desired product. In some cases, a temperature-controlled divergent synthesis approach can be employed to selectively synthesize different pyrazole derivatives from the same starting materials.[15][16]

  • Low Temperatures: May favor kinetic products and can sometimes improve selectivity.

  • Elevated Temperatures/Reflux: Often used to increase the reaction rate, but can also lead to the formation of thermodynamic products or byproducts.[11]

IV. Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol is a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

  • Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a hydrazine salt, an equivalent of base may be needed.

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., a few drops of acetic acid).

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[13]

V. Visualizations

Knorr Pyrazole Synthesis Workflow

Knorr_Workflow Start Start: 1,3-Dicarbonyl + Hydrazine Solvent Choose Solvent (e.g., Ethanol) Start->Solvent Catalyst Add Acid Catalyst (e.g., Acetic Acid) Solvent->Catalyst Reaction React (Stir at RT or Reflux) Catalyst->Reaction Monitor Monitor by TLC Reaction->Monitor Check Completion Monitor->Reaction Workup Workup (Cool, Filter/Evaporate) Monitor->Workup Purify Purify (Recrystallization or Chromatography) Workup->Purify Product Final Pyrazole Product Purify->Product

Caption: A generalized workflow for the Knorr pyrazole synthesis.

Troubleshooting Low Yield

Troubleshooting_Yield Start Low Yield Issue Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Temp Is the temperature optimal? Start->Check_Temp Check_Solvent Is the solvent appropriate? Start->Check_Solvent Solution_Catalyst Screen new catalysts Check_Catalyst->Solution_Catalyst No Solution_Temp Adjust temperature Check_Temp->Solution_Temp No Solution_Solvent Screen different solvents Check_Solvent->Solution_Solvent No

Caption: A decision tree for troubleshooting low reaction yields.

VI. References

  • A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem. (n.d.). Retrieved from

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH. (n.d.). Retrieved from

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate. (n.d.). Retrieved from

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved from

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.). Retrieved from

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved from

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. (n.d.). Retrieved from

  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved from

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved from

  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Retrieved from

  • Technical Support Center: Purification of Trifluoromethylated Pyrazoles - Benchchem. (n.d.). Retrieved from

  • Various methods for the synthesis of pyrazole. - ResearchGate. (n.d.). Retrieved from

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). Retrieved from

  • General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. - ResearchGate. (n.d.). Retrieved from

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI. (2024, April 10). Retrieved from

  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives - Benchchem. (n.d.). Retrieved from

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (n.d.). Retrieved from

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022, September 12). Retrieved from

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025, August 6). Retrieved from

  • Synthesis of pyrazole under solvent free condition. - ResearchGate. (n.d.). Retrieved from

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed. (2024, April 10). Retrieved from

Sources

Technical Support Center: Crystallization of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. As this compound is a liquid at room temperature, this guide focuses on the strategic conversion to a crystalline salt to enable purification and isolation.

Frequently Asked Questions (FAQs)

Q1: My this compound is a liquid. How can I crystallize it?

The primary challenge with this compound is its liquid state at ambient temperatures. The most effective and widely adopted strategy for crystallizing such amines is to convert them into a salt. The formation of a hydrochloride (HCl) or dihydrochloride salt introduces ionic character, which significantly increases the melting point and promotes the formation of a stable crystal lattice. Commercial availability of the hydrochloride and dihydrochloride salts of this compound underscores this as the standard approach.

Q2: What is "oiling out," and why is it happening with my amine salt crystallization?

"Oiling out" is a common phenomenon in amine crystallization where the compound separates from the solution as a liquid phase instead of a solid.[1] This occurs when the solubility of the compound in the solvent at a given temperature is exceeded, but the conditions are not favorable for crystal nucleation and growth. For amine salts, this can be caused by:

  • High supersaturation: Dissolving the compound in a minimal amount of hot solvent can lead to a rapid decrease in solubility upon cooling, favoring oil formation over crystallization.

  • Rapid cooling: Quick temperature drops do not allow sufficient time for molecules to orient themselves into an ordered crystal lattice.

  • Presence of impurities: Impurities can disrupt the crystallization process and promote the formation of an oil.

  • Inappropriate solvent system: The chosen solvent may not be ideal for promoting crystallization of the specific salt.

Q3: How do I choose the right solvent for crystallizing my this compound salt?

The ideal solvent for crystallization should exhibit high solubility for your compound at elevated temperatures and low solubility at lower temperatures. For pyrazole salts, solvents such as ethanol, isopropanol, and acetone, or mixtures thereof, are often good starting points.[2] A systematic solvent screening is the most reliable method for identifying the optimal solvent or solvent system.

Q4: What is an anti-solvent, and how can it help my crystallization?

An anti-solvent is a solvent in which your compound of interest has very low solubility. It is added to a solution of your compound in a "good" solvent to induce precipitation or crystallization. This technique, also known as anti-solvent crystallization, is particularly useful when your compound is highly soluble in the primary solvent even at low temperatures. The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and subsequent crystallization. Common anti-solvents for polar compounds include less polar solvents like diethyl ether, hexane, or toluene.

Troubleshooting Guides in Q&A Format

Issue 1: The Amine Salt Fails to Crystallize and Remains an Oil
  • Question: I've formed the hydrochloride salt of this compound, but it separates as a persistent oil upon cooling. What steps can I take to induce crystallization?

  • Answer: Oiling out is a clear indication that the nucleation and growth of crystals are kinetically disfavored. Here is a systematic approach to troubleshoot this issue:

    • Reduce the Rate of Cooling: Avoid crash-cooling the solution in an ice bath. Allow the solution to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. If necessary, subsequent cooling to 0-5°C should be done gradually in a refrigerator rather than an ice bath. Slow cooling provides more time for the molecules to arrange into an ordered crystal lattice.

    • Decrease Supersaturation: The oiling is often a result of the solution being too concentrated. Re-heat the solution until the oil redissolves and add a small amount (5-10% of the total volume) of the hot solvent to slightly decrease the saturation. Then, proceed with slow cooling.

    • Introduce a Seed Crystal: If you have a small amount of the solid crystalline material, introduce a tiny crystal into the supersaturated solution just as it begins to cool. This seed crystal will act as a template for further crystal growth, bypassing the difficult nucleation step.

    • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites.

    • Employ an Anti-Solvent: If the above methods fail, consider an anti-solvent approach. Dissolve the oily salt in a minimal amount of a good solvent (e.g., ethanol or isopropanol) at room temperature. Then, slowly add an anti-solvent (e.g., diethyl ether or hexane) dropwise until you observe persistent turbidity. Add a few drops of the good solvent to redissolve the turbidity and then allow the solution to stand undisturbed.

Issue 2: Low or No Crystal Yield After Cooling
  • Question: After following the crystallization protocol, I obtained very few or no crystals. How can I improve my yield?

  • Answer: A low yield suggests that a significant portion of your compound remains dissolved in the mother liquor. Here’s how to address this:

    • Increase Concentration: If no crystals form, your solution is likely too dilute. Gently heat the solution and evaporate some of the solvent to increase the concentration. Be cautious not to over-concentrate, which could lead to oiling out or impurity incorporation. After reducing the volume, allow the solution to cool slowly again.

    • Optimize the Solvent System: The chosen solvent may be too good at dissolving your compound even at low temperatures. Experiment with different solvents or solvent mixtures. For instance, a mixture of ethanol and water, or ethyl acetate and hexane, can often provide the desired solubility profile.

    • Ensure Complete Salt Formation: Incomplete conversion of the free base to the salt will result in a lower yield of the crystalline salt. Ensure you are using at least a stoichiometric equivalent of the acid. A slight excess of the acid can sometimes be beneficial.

    • Maximize Precipitation Time and Lower Temperature: Allow the solution to stand for an extended period (12-24 hours) at a low temperature (e.g., in a refrigerator at 4°C) to maximize crystal formation.

Issue 3: Crystals are Impure or Discolored
  • Question: My crystals have a brownish tint or analysis shows the presence of impurities. How can I improve the purity?

  • Answer: The goal of crystallization is purification. If impurities are co-crystallizing, the protocol needs refinement.

    • Hot Filtration: If you observe insoluble impurities in your hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them before allowing the solution to cool.

    • Activated Charcoal Treatment: For colored impurities, you can add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Use charcoal sparingly, as it can also adsorb your product.

    • Recrystallization: The most effective way to improve purity is to perform a second crystallization. Collect the impure crystals, redissolve them in the minimum amount of hot solvent, and repeat the crystallization process. Each successive crystallization will generally yield a purer product, albeit with some loss of material.

    • Pre-purification of the Free Base: Impurities in the starting amine will be carried into the salt. Consider purifying the this compound free base by distillation or chromatography before salt formation.

Experimental Protocols

Protocol 1: Formation and Crystallization of this compound Hydrochloride

This protocol provides a general procedure. The optimal solvent and volumes should be determined on a small scale first.

  • Dissolution of the Free Base: In a flask, dissolve the crude this compound in a suitable anhydrous solvent such as diethyl ether or ethyl acetate. A good starting point is approximately 10 mL of solvent per 1 gram of amine.

  • Acidification: While stirring the solution, slowly add a solution of anhydrous HCl in the same solvent (e.g., 2 M HCl in diethyl ether). Add the HCl solution dropwise until the precipitation of the salt is complete. You can monitor the pH of the solution by spotting a small amount on a wet pH strip; the solution should be acidic.

  • Isolation of the Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of the cold solvent.

  • Recrystallization:

    • Transfer the crude salt to a clean flask.

    • Add a suitable recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as ethanol/diethyl ether) in small portions while heating and stirring until the salt is completely dissolved. Use the minimum amount of hot solvent necessary.

    • If the solution is colored, consider an activated charcoal treatment at this stage.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Anti-Solvent Crystallization of the Hydrochloride Salt
  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of a "good" solvent (e.g., methanol or ethanol) at room temperature.

  • Addition of Anti-Solvent: While stirring, slowly add an "anti-solvent" (e.g., diethyl ether or hexane) dropwise until the solution becomes persistently turbid.

  • Clarification: Add a few drops of the "good" solvent to just redissolve the turbidity and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over time. For maximum yield, the flask can be placed in a refrigerator after initial crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Data Presentation

Table 1: Recommended Solvents for Initial Crystallization Screening

Solvent ClassRecommended SolventsRationale
AlcoholsEthanol, IsopropanolOften provide a good balance of solubility at high and low temperatures for amine salts.[2]
KetonesAcetoneCan be an effective solvent, sometimes used in combination with an anti-solvent.[2]
EstersEthyl AcetateA moderately polar solvent that can be effective for the crystallization of amine salts.
EthersDiethyl Ether, MTBETypically used as anti-solvents due to the low solubility of salts in them.
HydrocarbonsHexane, Heptane, ToluenePrimarily used as anti-solvents.

Visualizations

Troubleshooting Crystallization Workflow

G cluster_oil Troubleshoot Oiling cluster_no_xtals Troubleshoot Low Yield start Crude Amine Salt Solution cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success oil Oiling Out observe->oil Problem no_xtals No Crystals observe->no_xtals Problem collect Collect & Dry Crystals crystals->collect reheat_oil Reheat & Add More Solvent oil->reheat_oil seed Add Seed Crystal oil->seed scratch Scratch Flask oil->scratch anti_solvent Try Anti-Solvent Method oil->anti_solvent concentrate Concentrate Solution no_xtals->concentrate change_solvent Change Solvent System no_xtals->change_solvent cool_longer Cool Longer / Colder no_xtals->cool_longer reheat_oil->cool seed->cool scratch->cool anti_solvent->collect concentrate->cool change_solvent->start cool_longer->observe

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Salt Formation and Purification Pathway

G start Crude this compound (Liquid) dissolve Dissolve in Anhydrous Solvent (e.g., Diethyl Ether) start->dissolve add_hcl Add Anhydrous HCl Solution dissolve->add_hcl precipitate Precipitate Crude HCl Salt add_hcl->precipitate filter_crude Filter and Wash Crude Salt precipitate->filter_crude dissolve_hot Dissolve Crude Salt in Minimal Hot Solvent (e.g., Isopropanol) filter_crude->dissolve_hot cool_slow Slow Cooling dissolve_hot->cool_slow filter_pure Filter Pure Crystals cool_slow->filter_pure dry Dry Under Vacuum filter_pure->dry product Pure Crystalline HCl Salt dry->product

Caption: The experimental pathway from the liquid freebase to the purified crystalline hydrochloride salt.

References

  • This guide synthesizes information from multiple sources on amine and pyrazole crystallization, including best practices and general troubleshooting principles.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

Sources

Technical Support Center: Synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine. Our goal is to provide in-depth troubleshooting advice and frequently asked questions to help you identify, control, and eliminate impurities during your synthetic process, ensuring the highest purity of your final product.

Understanding the Synthetic Landscape

The primary and most efficient route to this compound involves a two-step process. The first is the formylation of 1,3-dimethyl-1H-pyrazole to produce the key intermediate, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, typically achieved via the Vilsmeier-Haack reaction. This is followed by the reductive amination of the aldehyde to yield the desired primary amine. Each of these steps presents a unique set of challenges and potential for impurity formation. This guide will dissect each stage, offering preventative measures and remediation strategies.

Visualizing the Synthetic Pathway and Potential Pitfalls

To better understand the process, let's visualize the synthetic route and the points at which impurities can be introduced.

Synthesis_and_Impurities start 1,3-Dimethyl-1H-pyrazole vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) start->vilsmeier Step 1 aldehyde 1,3-dimethyl-1H-pyrazole-4-carbaldehyde reductive_amination Reductive Amination (NH3, Reducing Agent) aldehyde->reductive_amination Step 2 amine This compound (Target Product) vilsmeier->aldehyde impurity_vh1 Di-formylated Pyrazole vilsmeier->impurity_vh1 Side Reaction impurity_vh2 Regioisomeric Aldehyde vilsmeier->impurity_vh2 Side Reaction reductive_amination->amine impurity_ra1 Secondary Amine (Dialkylation) reductive_amination->impurity_ra1 Side Reaction impurity_ra2 Tertiary Amine (Over-alkylation) reductive_amination->impurity_ra2 Side Reaction impurity_ra3 Corresponding Alcohol reductive_amination->impurity_ra3 Side Reaction

Caption: Synthetic pathway and common impurity formation points.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to address specific issues you may encounter during your synthesis.

Part 1: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

Question 1: My TLC analysis of the Vilsmeier-Haack reaction shows multiple spots, with one having a very low Rf value. What could this be?

Answer: A common byproduct in the Vilsmeier-Haack formylation of pyrazoles is a di-formylated product. This occurs when an excess of the Vilsmeier reagent is used or if the reaction is allowed to proceed for too long at elevated temperatures. The di-formylated pyrazole is significantly more polar than the mono-formylated product, resulting in a lower Rf value on a non-polar TLC plate.

  • Preventative Measures:

    • Carefully control the stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).

    • Monitor the reaction progress closely using TLC. Once the starting 1,3-dimethyl-1H-pyrazole is consumed, the reaction should be quenched.

    • Maintain a controlled reaction temperature. Lower temperatures generally favor higher regioselectivity and reduce the likelihood of di-formylation[1].

  • Purification Protocol:

    • Column Chromatography: This is the most effective method for separating the mono- and di-formylated products. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is recommended.

ImpurityTypical Rf (Hexane:EtOAc 4:1)Elution Order in Chromatography
1,3-dimethyl-1H-pyrazoleHighFirst
Target Aldehyde ModerateSecond
Di-formylated PyrazoleLowLast

Question 2: I've isolated my aldehyde, but NMR analysis suggests the presence of a regioisomer. How can I avoid this?

Answer: While formylation is strongly favored at the C4 position of the 1,3-dimethyl-1H-pyrazole ring due to electronic effects, minor amounts of formylation at other positions can occur, leading to regioisomeric impurities[1].

  • Preventative Measures:

    • Temperature Control: Maintaining a lower and consistent reaction temperature can enhance the regioselectivity of the formylation.

    • Slow Addition: Adding the pyrazole substrate slowly to the pre-formed Vilsmeier reagent at a low temperature (e.g., 0 °C) can help minimize the formation of undesired isomers.

  • Purification Protocol:

    • Recrystallization: If the regioisomer is present in a small amount, recrystallization can be an effective purification method. A suitable solvent system would be a mixture of ethyl acetate and petroleum ether[2].

    • Preparative HPLC: For very high purity requirements, preparative HPLC may be necessary to separate the closely related isomers.

Part 2: Synthesis of this compound (Reductive Amination)

Question 3: My final product is contaminated with significant amounts of secondary and tertiary amines. What is causing this over-alkylation?

Answer: The formation of dialkylated (secondary) and trialkylated (tertiary) amines is a common side reaction in reductive amination, especially when using ammonia[3]. The initially formed primary amine can react with another molecule of the aldehyde to form a secondary amine, which can then react again.

  • Preventative Measures:

    • Excess Ammonia: Using a large excess of ammonia can shift the equilibrium towards the formation of the primary amine and minimize the chances of the product reacting further.

    • Stepwise Procedure: An alternative is a stepwise approach where the imine is pre-formed by reacting the aldehyde with ammonia, followed by reduction in a separate step. This can sometimes offer better control over the reaction[4].

    • Choice of Reducing Agent: The choice of reducing agent is critical. Milder and more selective reducing agents are less likely to cause over-reduction or side reactions. Sodium triacetoxyborohydride is often a good choice for reductive aminations[4].

  • Purification Protocol:

    • Acid-Base Extraction: The basicity of the primary, secondary, and tertiary amines differs slightly. A careful acid-base extraction might help in separating them, although this can be challenging.

    • Column Chromatography: Chromatographic separation on silica gel is generally the most effective method. A polar solvent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol, is typically required to prevent tailing of the amines on the silica gel.

Question 4: I am observing a significant amount of the corresponding alcohol ((1,3-dimethyl-1H-pyrazol-4-yl)methanol) in my final product. Why is this happening?

Answer: The formation of the alcohol is a result of the direct reduction of the starting aldehyde by the reducing agent before it can react with ammonia to form the imine.

  • Preventative Measures:

    • Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the aldehyde. Sodium cyanoborohydride is known for this selectivity, though it is toxic. Sodium triacetoxyborohydride is a safer and often equally effective alternative[4].

    • Reaction Conditions: Ensure that the conditions favor imine formation. This can sometimes be achieved by pre-mixing the aldehyde and ammonia for a period before adding the reducing agent.

  • Purification Protocol:

    • Column Chromatography: The alcohol is less polar than the amine and can be readily separated by silica gel chromatography. A gradient elution from a less polar to a more polar solvent system will effectively separate the two compounds.

CompoundPolarityElution Order in Chromatography
Corresponding AlcoholLowFirst
Target Primary Amine HighSecond
Secondary/Tertiary AminesHighClose to or after the primary amine

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how should it be prepared?

A1: The Vilsmeier reagent is an electrophilic formylating agent, typically formed in situ from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). It is crucial to prepare this reagent at low temperatures (0-5 °C) to prevent its decomposition and ensure high reactivity for the formylation step[1].

Q2: What are the key safety precautions for the Vilsmeier-Haack reaction?

A2: The Vilsmeier-Haack reaction involves corrosive and reactive reagents. Phosphorus oxychloride is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The work-up, which involves quenching the reaction with a basic solution, should be done carefully and slowly, preferably in an ice bath, to control the exothermic reaction.

Q3: Which reducing agents are recommended for the reductive amination step?

A3: Several reducing agents can be used, each with its own advantages and disadvantages.

  • Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent, but it can also reduce the starting aldehyde.

  • Sodium Cyanoborohydride (NaBH₃CN): Highly selective for imines over carbonyls, but it is toxic and requires careful handling.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and safer alternative to sodium cyanoborohydride, it is often the reagent of choice for reductive aminations due to its good selectivity[4].

  • Catalytic Hydrogenation (H₂/catalyst): This is a greener alternative but may require specialized equipment for handling hydrogen gas under pressure[5].

Q4: How can I confirm the identity of my final product and its impurities?

A4: A combination of analytical techniques is essential for structural confirmation and impurity profiling.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the target compound and can help identify impurities by comparing the spectra to known standards or by analyzing the unexpected signals[6][7][8].

  • Mass Spectrometry (MS): Determines the molecular weight of the compounds and can be used in conjunction with liquid chromatography (LC-MS) to identify and quantify impurities[9].

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the final product and for quantifying any impurities present.

Experimental Protocols

Protocol 1: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde

This protocol is a general guideline and may require optimization.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1,3-dimethyl-1H-pyrazole (1 equivalent) in an anhydrous solvent like dichloromethane and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and a saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Reductive Amination to this compound

This protocol is a general guideline and may require optimization.

  • Dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Add a solution of ammonia in methanol (a large excess, e.g., 10-20 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Make the solution basic by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol with a small percentage of triethylamine).

Visualizing the Troubleshooting Logic

Troubleshooting_Flowchart start Impurity Detected in Final Product dec_step Which step is the impurity from? start->dec_step action_vh Vilsmeier-Haack Reaction dec_step->action_vh Step 1 action_ra Reductive Amination dec_step->action_ra Step 2 dec_vh_impurity What is the nature of the Vilsmeier-Haack impurity? vh_sol1 Di-formylation: - Control stoichiometry - Monitor reaction time/temp dec_vh_impurity->vh_sol1 High Polarity Spot (Low Rf) vh_sol2 Regioisomer: - Lower reaction temperature - Slow substrate addition dec_vh_impurity->vh_sol2 Isomeric Mixture (NMR) dec_ra_impurity What is the nature of the Reductive Amination impurity? ra_sol1 Over-alkylation: - Use excess ammonia - Stepwise procedure dec_ra_impurity->ra_sol1 Higher MW byproducts (MS) ra_sol2 Alcohol byproduct: - Use imine-selective reducing agent - Pre-form imine dec_ra_impurity->ra_sol2 Less Polar byproduct action_vh->dec_vh_impurity action_ra->dec_ra_impurity purify_vh Purification: - Column Chromatography - Recrystallization vh_sol1->purify_vh vh_sol2->purify_vh purify_ra Purification: - Column Chromatography - Acid-Base Extraction ra_sol1->purify_ra ra_sol2->purify_ra

Caption: A logical flowchart for troubleshooting common impurities.

References

Sources

Technical Support Center: (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1,3-dimethyl-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental complexities associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your research. The pyrazole nucleus is a cornerstone in many modern pharmaceuticals, valued for its metabolic stability.[1] However, understanding its behavior under stress conditions is critical for robust analytical method development and formulation.[2][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable protocols.

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis After Sample Storage or Stress Testing.

Question: I am observing unexpected peaks in my HPLC chromatogram after storing a solution of this compound or after subjecting it to forced degradation conditions. What are these impurities and how can I identify them?

Answer:

The appearance of new peaks strongly suggests degradation of the parent molecule. The structure of this compound possesses several reactive sites susceptible to degradation under various conditions, primarily oxidative, but also potentially hydrolytic and photolytic stress.[2][4][5] The most likely points of degradation are the primary amine of the methanamine side chain and the methyl groups attached to the pyrazole ring.

Plausible Degradation Pathways:

  • Oxidative Degradation: This is often the most common pathway. The primary amine can be oxidized to form an imine, which can further hydrolyze to an aldehyde (1,3-dimethyl-1H-pyrazole-4-carbaldehyde). The methyl group at the C3 position of the pyrazole ring can also be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid (1,3-dimethyl-1H-pyrazole-4-carboxylic acid).[6] Studies on similar dimethylpyrazole compounds have indicated that oxidation of a methyl side chain is a key degradation route.[6][7]

  • Photolytic Degradation: Exposure to UV light can generate free radicals, potentially leading to dimerization or cleavage of the C-N bond in the methanamine side chain.

  • Acid/Base Hydrolysis: While the pyrazole ring itself is generally stable, extreme pH conditions combined with high temperatures could theoretically lead to ring-opening, although this is less common than side-chain modifications.[1]

Below is a diagram illustrating the most probable oxidative degradation pathways.

DegradationPathways cluster_main Potential Oxidative Degradation of this compound cluster_path1 Side-Chain Oxidation cluster_path2 Ring-Methyl Oxidation parent This compound imine Imine Intermediate parent->imine [O] hydroxymethyl Hydroxymethyl Derivative parent->hydroxymethyl [O] (on C3-methyl) aldehyde 1,3-dimethyl-1H-pyrazole-4-carbaldehyde imine->aldehyde Hydrolysis acid 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydroxymethyl->acid [O]

Caption: Hypothesized oxidative degradation pathways for this compound.

Experimental Protocol for Degradant Identification:

To confidently identify these unexpected peaks, a systematic forced degradation study coupled with a stability-indicating analytical method is necessary.[3][5]

Step 1: Perform a Systematic Forced Degradation Study. The goal is to intentionally degrade the sample to an extent of 5-20% to ensure that the degradation products are detectable without being secondary or tertiary products from over-stressing.[3]

Stress ConditionReagent/ConditionDurationObjective
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CTo test stability against acid.
Base Hydrolysis 0.1 M NaOH24-72 hours at 60°CTo test stability against base.
Oxidation 3% H₂O₂24 hours at room temp.To induce oxidative degradation.[5]
Thermal Dry Heat48 hours at 80°CTo assess thermal stability.
Photolytic UV light (ICH Q1B)1.2 million lux hours & 200 W h/m²To assess light sensitivity.

Step 2: Develop and Validate a Stability-Indicating HPLC Method. Your analytical method must be able to resolve the parent compound from all potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended. For example, start with a high aqueous phase (e.g., 0.1% formic acid in water) and ramp up the organic phase (e.g., acetonitrile or methanol).

  • Detection: A photodiode array (PDA) detector is crucial to check for peak purity and to identify the optimal wavelength for detection of both the parent and degradants.

  • Validation: Per ICH Q2(R1) guidelines, the method must be validated for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are key to proving specificity.[8]

Step 3: Characterize the Degradants using LC-MS. Analyze the stressed samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Inject the stressed samples into the LC-MS.

  • Obtain the mass-to-charge ratio (m/z) for each new peak.

  • Compare the observed masses with the theoretical masses of the hypothesized degradation products (e.g., the aldehyde, the carboxylic acid). This will provide strong evidence for the identity of the degradants.

Issue 2: Inconsistent Results or Reaction Stalls During Synthesis or Derivatization.

Question: I am using this compound as a starting material for further synthesis, but my reactions are giving low yields or are not proceeding to completion. What could be the cause?

Answer:

Inconsistent reactivity often points to issues with the stability or purity of the starting material, or suboptimal reaction conditions.

Causality and Solutions:

  • Purity of Starting Material: The primary amine is a nucleophile and also basic. It can readily react with atmospheric carbon dioxide to form a carbamate salt. This effectively reduces the concentration of the free amine available for your reaction.

    • Troubleshooting:

      • Confirm Purity: Before use, always confirm the purity of your starting material using HPLC and ¹H NMR.

      • Use Fresh Material: Use a freshly opened bottle of the amine or purify older material if necessary (e.g., by distillation under reduced pressure or by conversion to its hydrochloride salt and back to the free base just before use).

      • Inert Atmosphere: For sensitive reactions, handle the amine under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with CO₂ and moisture.

  • Reaction Conditions: The pyrazole ring contains two nitrogen atoms, one of which (N2) is pyridine-like and can act as a hydrogen bond acceptor or a base.[9] This can influence the overall basicity and nucleophilicity of the molecule.

    • Troubleshooting:

      • Base Selection: If your reaction requires a base, choose one that is non-nucleophilic and strong enough to deprotonate the desired site without interfering with the substrate. The pKa of the primary amine will be a critical parameter.

      • Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or DMSO can enhance nucleophilicity in substitution reactions.[10]

      • Temperature Control: Ensure precise temperature control. Some reactions may require heating to overcome activation energy, while others might need cooling to prevent side reactions.

Below is a workflow for troubleshooting inconsistent reactions.

TroubleshootingWorkflow start Inconsistent Reaction Results check_purity 1. Verify Starting Material Purity (HPLC, NMR) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify Purify or Use Fresh Batch purity_ok->purify No check_conditions 2. Evaluate Reaction Conditions purity_ok->check_conditions Yes purify->check_purity conditions Inert Atmosphere? Correct Solvent? Optimal Temperature? check_conditions->conditions optimize Systematically Optimize Conditions (DoE Approach Recommended) conditions->optimize success Reaction Successful optimize->success

Caption: Workflow for troubleshooting inconsistent synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To maintain its purity and stability, the compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (argon or nitrogen) is recommended to minimize degradation from atmospheric CO₂ and moisture.

Q2: Is this compound sensitive to light?

Yes, like many organic compounds with aromatic heterocycles and amine functional groups, it can be sensitive to UV light. Photolytic stress can induce radical formation and subsequent degradation.[3] Therefore, it is best practice to store it in amber vials or in a dark place.

Q3: What are the most labile points of the molecule under forced degradation conditions?

The primary amine on the methanamine side chain is the most susceptible functional group, particularly to oxidation. The methyl group at the C3 position on the pyrazole ring is another potential site for oxidative attack. The pyrazole ring itself is quite robust but can be forced to degrade under very harsh conditions.

Q4: Can I use a generic HPLC method for purity analysis?

While a generic method might detect the main peak, it is unlikely to be "stability-indicating." This means it may not be able to separate the parent compound from its degradation products. It is crucial to develop and validate a specific HPLC method that demonstrates resolution between the active substance and all potential impurities and degradants, as outlined in the troubleshooting guide.[2]

Q5: Are there any known safety concerns when handling this compound?

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. PubMed Central. (2023-11-07). [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. (2021-05-09). [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Forced Degradation Studies. MedCrave online. (2016-12-14). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. NIH. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (2016-05-02). [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Forced degradation studies of Brexpiprazole | Download Scientific Diagram. ResearchGate. [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. (2025-08-16). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Degradation of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate in Soils: Indication of Chemical Pathways. ARC Research Hub for Smart Fertilisers. (2021-08-27). [Link]

  • Degradation of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate in Soils: Indication of Chemical Pathways | Request PDF. ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Solubility of Poorly Soluble Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the significant challenge of poor aqueous solubility often encountered with pyrazole derivatives in research and drug development.[1][2] Pyrazole-based compounds are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][3][4] However, their inherent low water solubility can severely hamper biological testing, lead to inconsistent assay results, and create formidable barriers to preclinical and clinical development.[1][2][5]

This guide is structured to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights and actionable protocols to overcome these solubility hurdles. We will delve into the fundamental principles governing solubility and offer a tiered approach to problem-solving, from simple benchtop techniques to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions and concerns regarding the solubility of pyrazole derivatives.

Q1: Why are many of my pyrazole derivatives so poorly soluble in aqueous solutions?

A1: The low aqueous solubility of many pyrazole derivatives often stems from a combination of their physicochemical properties. The planar, aromatic nature of the pyrazole ring can lead to strong intermolecular interactions within the crystal lattice, making it energetically unfavorable for the compound to dissolve in water.[6] Furthermore, the presence of lipophilic substituents, which are often necessary for biological activity, can significantly decrease aqueous solubility.[7] High molecular weight can also contribute to poor solvation.[7]

Q2: My compound immediately precipitates when I dilute my concentrated DMSO stock into an aqueous assay buffer. What is happening?

A2: This common phenomenon is known as "crashing out" or "antisolvent precipitation."[6] Your pyrazole compound is likely highly soluble in the organic solvent (e.g., DMSO) but has very low solubility in the aqueous buffer. When the DMSO stock is introduced into the aqueous medium, the DMSO rapidly disperses, and the compound is suddenly exposed to a solvent in which it is poorly soluble, causing it to precipitate out of the solution.[6]

Q3: Can I just warm the solution to dissolve my compound?

A3: While gentle warming can temporarily increase the solubility of a compound, it often leads to a supersaturated and thermodynamically unstable solution.[6] Upon cooling to the experimental temperature (e.g., 37°C or room temperature), the compound is likely to precipitate over time, leading to inconsistent and unreliable assay results.[6] It is generally more effective to find a solvent system where the compound is stable at the final assay temperature.[6]

Q4: What are the primary strategies I can use to improve the solubility of my pyrazole compound for a biological assay?

A4: There are several techniques you can employ, ranging from simple adjustments to more complex formulations. The most common methods include:

  • pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly increase solubility.[6]

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.[6]

  • Complexation with Cyclodextrins: These cyclic oligosaccharides can encapsulate poorly soluble molecules, forming a water-soluble inclusion complex.[6][8]

  • Salt Formation: Converting an ionizable pyrazole derivative to a salt form can improve its dissolution rate and solubility.[6][7]

  • Advanced Formulations: For more challenging compounds, techniques like creating amorphous solid dispersions or nanosuspensions can be explored.[2][6]

Troubleshooting Guides & Experimental Protocols

This section provides detailed guidance and protocols for systematically addressing solubility issues.

Issue 1: Compound "Crashes Out" Upon Dilution

If your compound precipitates when diluted from an organic stock into an aqueous buffer, follow this decision-making workflow.

Troubleshooting Precipitation start Poor Solubility Observed: Compound precipitates upon dilution ph_check Is the compound ionizable? (pKa available?) start->ph_check cosolvent Screen Co-solvents (e.g., Ethanol, PEG400) ph_check->cosolvent No ph_adjust Optimize Buffer pH ph_check->ph_adjust Yes cyclodextrin Test Cyclodextrin Complexation cosolvent->cyclodextrin Precipitation Persists success Solubility Achieved cosolvent->success Precipitation Resolved advanced Consider Advanced Formulations (Solid Dispersion, Nanosuspension) cyclodextrin->advanced Precipitation Persists cyclodextrin->success Precipitation Resolved advanced->success Precipitation Resolved fail Insolubility Persists advanced->fail Consult Formulation Specialist ph_adjust->cosolvent Precipitation Persists ph_adjust->success Precipitation Resolved

Caption: Decision workflow for troubleshooting compound precipitation.

Experimental Protocol: Co-solvent Screening Workflow

The following workflow can be used to efficiently screen for an effective co-solvent system.

Objective: To identify a suitable co-solvent to maintain the pyrazole derivative in solution for in vitro assays.

Materials:

  • Your poorly soluble pyrazole derivative

  • Primary aqueous buffer (e.g., PBS, cell culture media)

  • A selection of potential co-solvents:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG400)

    • N,N-Dimethylformamide (DMF)

    • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Plate reader capable of measuring absorbance or light scattering

Procedure:

  • Prepare a high-concentration stock solution of your pyrazole derivative in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, prepare serial dilutions of each co-solvent in the primary aqueous buffer. A common starting range is from 20% down to 0.5% (v/v).

  • Add your pyrazole derivative stock solution to each well to a final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration from the stock solution is kept constant and low (e.g., <0.5%) across all wells.

  • Incubate the plate at the intended experimental temperature for a set period (e.g., 1-2 hours).

  • Visually inspect each well for signs of precipitation.

  • Quantify the amount of soluble compound by measuring the absorbance or light scattering using a plate reader. A decrease in absorbance or an increase in scattering indicates precipitation.

  • Select the co-solvent that provides the best solubility at the lowest concentration and is compatible with your assay system.

Data Summary: Co-solvent Screening

Co-solventMax Soluble Conc. (µM) at 1% Co-solventObservations
Ethanol5Some precipitation observed at higher concentrations.
PEG40015Clear solution up to 2% co-solvent.
Propylene Glycol10Stable solution.
DMF25Potential for assay interference.
Experimental Protocol: Cyclodextrin Inclusion Complexation

Objective: To enhance the apparent aqueous solubility of a pyrazole derivative through complexation with a cyclodextrin.

Materials:

  • Your poorly soluble pyrazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer (e.g., water, PBS)

  • Vortex mixer and sonicator

  • Stir plate

Procedure:

  • Prepare a stock solution of the cyclodextrin in the aqueous buffer (e.g., 10% w/v).

  • Add an excess amount of your pyrazole derivative to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation and equilibration.

  • After equilibration, centrifuge the suspension to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved pyrazole derivative in the filtrate using a validated analytical method such as HPLC-UV. This concentration represents the enhanced solubility.

Advanced Solubility Enhancement Strategies

For compounds that remain insoluble with the methods above, more advanced strategies may be necessary, although these require specialized equipment and expertise.

Amorphous Solid Dispersions (ASDs)

In this method, the crystalline drug is converted into its amorphous (non-crystalline) state and dispersed within a polymer matrix.[2] The amorphous form has higher free energy and thus greater apparent solubility compared to the stable crystalline form.[2]

Common Polymers Used:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Soluplus®

Preparation Methods:

  • Solvent Evaporation: The drug and polymer are dissolved in a common solvent, which is then evaporated.[9]

  • Hot-Melt Extrusion: The drug and polymer are mixed and heated to form a molten mass that is then extruded and cooled.[9][10]

  • Spray Drying: A solution of the drug and polymer is sprayed into a hot air stream to rapidly remove the solvent.[9]

ASD_Workflow start Poorly Soluble Pyrazole Derivative polymer Select Hydrophilic Polymer (e.g., PVP, HPMC) start->polymer method Choose Preparation Method (Solvent Evaporation, Hot-Melt Extrusion, Spray Drying) polymer->method asd Formation of Amorphous Solid Dispersion method->asd characterize Characterize ASD (DSC, XRD, Dissolution Testing) asd->characterize formulation Develop Final Dosage Form characterize->formulation

Caption: General workflow for developing an amorphous solid dispersion.

Nanotechnology-Based Approaches

Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate.[11]

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers. They can be prepared by media milling or high-pressure homogenization.

  • Nano-encapsulation: The pyrazole derivative can be encapsulated within nanocarriers like liposomes, dendrimers, or polymeric nanoparticles to improve its solubility and delivery.[3][12][13] For instance, a 105-fold increase in water-solubility was observed for a pyrazole derivative when encapsulated in a cationic dendrimer.[12][14]

References

  • BenchChem. (n.d.). Technical Support Center: Improving the Solubility of Pyrazole-Based Compounds.
  • Alfei, S., Brullo, C., Caviglia, D., & Zuccari, G. (2021).
  • BenchChem. (n.d.). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
  • Censi, R., & Di Martino, P. (2015). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 12(7), 2462–2469.
  • Solubility of Things. (n.d.). Pyrazole.
  • Prabhu, N. V., et al. (2020). Theoretical investigation of β-cyclodextrin with pyrazoline derivative. International Journal of Chemical and Pharmaceutical Sciences, 11(4).
  • Alfei, S., Brullo, C., Caviglia, D., & Zuccari, G. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. IRIS UniGe.
  • Zhang, Y., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(10), 1185–1205.
  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Alfei, S., Brullo, C., Caviglia, D., & Zuccari, G. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI.
  • Louiz, S., et al. (2013). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Journal of Molecular Structure, 1048, 354-360.
  • Alfei, S., et al. (2022).
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Jin, Z. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1645-1668.
  • Navarrete, E., et al. (2023). Design, Synthesis, and Evaluation of Organic and Organometallic Pyrazoline Derivatives as Selective Dual COX-2/5-LOX Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry.
  • Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Semantic Scholar.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors.
  • Singh, A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 17-24.
  • Challener, C. (2023). Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology, 47(4).
  • Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4887.
  • Patel, M., et al. (2014). Different Solid Dispersion Techniques for Dissolution Enhancement Using Paracetamol as a Model Drug. International Journal of Pharmaceutical and Phytopharmacological Research, 3(5), 361-367.

Sources

Technical Support Center: Optimization of Analytical Methods for Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the analysis of pyrazole isomers. Pyrazoles are a vital class of heterocyclic compounds in pharmaceuticals and agrochemicals, but their synthesis often yields regioisomers or enantiomers with nearly identical physicochemical properties, making their separation and characterization a significant analytical challenge.[1][2] This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you navigate these complexities with confidence.

Section 1: Strategic Method Selection

The first critical step is choosing the appropriate analytical technique. The decision depends on the specific properties of your pyrazole isomers (e.g., volatility, thermal stability, chirality) and the analytical goal (e.g., quantification, structural elucidation, preparative separation).

Question: How do I decide whether to use HPLC, GC, or NMR for my pyrazole isomer analysis?

Answer: This decision involves a trade-off between separation power, structural information, and sample characteristics.

  • Gas Chromatography (GC): Ideal for volatile and thermally stable pyrazole derivatives. When coupled with Mass Spectrometry (GC-MS), it is a powerful tool for both separation and identification.[1]

  • High-Performance Liquid Chromatography (HPLC): The most versatile technique, suitable for a wide range of pyrazole derivatives, including non-volatile compounds and chiral molecules. It is the method of choice for enantiomeric separations.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for structural elucidation. While not a separation technique itself, NMR can definitively distinguish isomers, often directly in a mixture, by identifying unique chemical shifts and coupling constants.[5][6]

The following decision tree provides a logical workflow for selecting the best starting point for your analysis.

MethodSelection cluster_legend Legend Start_Node Start/End Decision_Node Decision Process_Node Process/Technique Start Define Analytical Goal & Isomer Properties IsVolatile Are isomers volatile & thermally stable? Start->IsVolatile IsChiral Is the separation chiral? IsVolatile->IsChiral No GCMS Start with GC-MS IsVolatile->GCMS Yes HPLC Start with HPLC/UHPLC IsChiral->HPLC No ChiralHPLC Use Chiral HPLC (Polysaccharide CSP) IsChiral->ChiralHPLC Yes NeedStructure Is definitive structural confirmation needed? NMR Use NMR Spectroscopy (1H, 13C, NOESY) NeedStructure->NMR Yes End Method Selected NeedStructure->End No GCMS->NeedStructure HPLC->NeedStructure ChiralHPLC->NeedStructure NMR->End

Caption: Decision tree for analytical method selection.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level challenges encountered during the analysis of pyrazole isomers.

Question: Why is it so difficult to achieve baseline separation for my pyrazole regioisomers on a standard C18 column?

Answer: Pyrazole regioisomers often have very similar polarity, pKa, and hydrophobicity.[4] A standard C18 column separates primarily based on hydrophobic interactions. If the isomers have minimal differences in their overall hydrophobicity, the column will not provide sufficient selectivity to resolve them. The subtle shifts in dipole moment or hydrogen bonding capability due to substituent position may not be enough to drive separation on this type of stationary phase.

Question: My mass spectrometer gives the exact same molecular ion (M+) for my isomers. How can I use MS to differentiate them?

Answer: While isomers inherently have the same mass, their fragmentation patterns upon collision-induced dissociation (CID) can be unique.

  • Causality: The position of a substituent on the pyrazole ring influences bond stabilities and the pathways through which the molecule breaks apart. This can lead to different fragment ions or, more commonly, different relative abundances of the same fragment ions.[7][8]

  • Solution: Perform tandem mass spectrometry (MS/MS) on the precursor molecular ion. By carefully optimizing the collision energy, you can generate reproducible, isomer-specific fragmentation patterns that act as a "fingerprint" for each compound.[4] For GC-MS, combining mass spectral data with retention indices provides a highly reliable method for identification.[1][9]

Question: I have two regioisomers that I can't separate chromatographically. Can I still quantify their relative ratio?

Answer: Yes, NMR spectroscopy is the ideal tool for this scenario.

  • Mechanism: Even if isomers co-elute, they will almost certainly have distinct signals in a ¹H or ¹³C NMR spectrum.[5] Protons or carbons in different chemical environments (e.g., adjacent to a substituent vs. adjacent to a ring nitrogen) will resonate at different frequencies.

  • Application: By acquiring a quantitative ¹H NMR spectrum, you can integrate the area under unique, well-resolved peaks corresponding to each isomer. The ratio of these integrals directly corresponds to the molar ratio of the isomers in the mixture, providing accurate quantification without physical separation.[10]

Section 3: Technique-Specific Troubleshooting Guides
3.1 HPLC / UHPLC Troubleshooting

Question: I have poor peak shape (tailing) and low resolution for my pyrazole isomers in reverse-phase HPLC. What should I do first?

Answer: Poor peak shape for basic compounds like pyrazoles is often caused by secondary interactions with the silica backbone of the stationary phase. The first and most effective step is to optimize the mobile phase.

  • Action 1: Add an Acidic Modifier. Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phase components.[11]

    • Why it works: Pyrazoles are basic. At neutral pH, they can interact ionically with deprotonated residual silanols on the silica surface, causing peak tailing. The acid suppresses the ionization of these silanols and ensures the pyrazole is consistently protonated, leading to sharper, more symmetrical peaks and improved retention time stability.[4][11]

  • Action 2: Screen Different Stationary Phases. If acid addition is insufficient, the column chemistry lacks the required selectivity.

    • Why it works: Different stationary phases offer alternative separation mechanisms. A phenyl-hexyl column, for example, provides π-π interactions that can differentiate isomers based on electron density differences in the aromatic ring. Embedded polar group (EPG) columns can offer alternative hydrogen bonding interactions.

The following diagram outlines a logical workflow for troubleshooting poor HPLC separation.

HPLCTroubleshooting Start Poor Peak Resolution /Tailing Observed CheckMobilePhase Is mobile phase fresh? Is pH consistent? Start->CheckMobilePhase CheckMobilePhase->Start No, remake AddModifier Add 0.1% TFA or Formic Acid to Mobile Phase CheckMobilePhase->AddModifier Yes OptimizeGradient Optimize Gradient Slope (shallower gradient) AddModifier->OptimizeGradient ChangeColumn Screen Alternative Columns (e.g., Phenyl-Hexyl, PFP, Chiral) OptimizeGradient->ChangeColumn AdjustTemp Adjust Column Temperature (e.g., 30-50°C) ChangeColumn->AdjustTemp Resolved Separation Achieved AdjustTemp->Resolved

Caption: HPLC troubleshooting workflow for pyrazole isomers.

Question: I need to separate chiral pyrazole enantiomers. What column and mobile phase system should I start with?

Answer: Polysaccharide-based chiral stationary phases (CSPs) are the most successful for this application.

  • Recommended Columns: Start with columns like Lux Cellulose-2 or Lux Amylose-2.[3][12][13] These CSPs have proven effective for a wide range of pyrazole derivatives.

  • Mobile Phase Strategy: Both normal-phase and polar organic modes can be effective.

    • Normal-Phase (e.g., n-hexane/ethanol): Often provides higher resolution, but with longer analysis times.[13]

    • Polar Organic Mode (e.g., pure acetonitrile or methanol): Tends to give shorter run times and sharper peaks, which is beneficial for high-throughput screening.[3][14] The choice between protic (methanol) and aprotic (acetonitrile) solvents can significantly alter selectivity by changing the hydrogen-bonding competition between the analyte, mobile phase, and stationary phase.[12]

Stationary PhaseElution ModeTypical Mobile PhaseAdvantagesReference
Lux Amylose-2 Normal Phasen-Hexane / EthanolSuperior resolution (up to 30)[13]
Lux Cellulose-2 Polar OrganicAcetonitrile or MethanolFast analysis (~5 min), sharp peaks[3][12]
3.2 GC-MS Troubleshooting

Question: My pyrazole isomers are co-eluting in my GC-MS analysis. How can I improve the separation?

Answer: Co-elution in GC is a result of insufficient selectivity in the column or suboptimal temperature programming.

  • Action 1: Change the Column. The most impactful change is to use a column with a different stationary phase. If you are using a standard non-polar column (e.g., DB-1, DB-5ms), switch to a mid-polarity or high-polarity column (e.g., a "WAX" or phenyl-based column).

    • Why it works: A polar stationary phase will interact more strongly with the polar pyrazole ring through dipole-dipole interactions. Subtle differences in the dipole moments of the isomers, which are ignored by a non-polar column, can be exploited to achieve separation.[9]

  • Action 2: Optimize the Temperature Gradient. Decrease the ramp rate of your oven temperature program (e.g., from 10 °C/min to 2-3 °C/min) over the temperature range where the isomers elute.

    • Why it works: A slower temperature ramp increases the time the analytes spend interacting with the stationary phase, providing more opportunity for the subtle differences between isomers to manifest as a separation. This effectively increases the number of theoretical plates for that portion of the run.

Section 4: Detailed Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method Development for Pyrazole Regioisomers

This protocol provides a systematic approach to developing a robust separation method.

  • Sample Preparation:

    • Accurately weigh and dissolve the pyrazole isomer mixture in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration of ~1 mg/mL.[4]

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Initial Chromatographic Conditions:

    • System: HPLC or UHPLC system with a UV detector.

    • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[11]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30 °C.

    • Detection: Monitor at a wavelength where both isomers absorb (e.g., 210 nm or 254 nm).[4]

    • Injection Volume: 5 µL.

  • Scouting Gradient:

    • Run a fast "scouting" gradient to determine the approximate elution composition (e.g., 5% to 95% B in 10 minutes).

    • Goal: To find the %B at which the isomers elute.

  • Optimization Phase:

    • Based on the scouting run, design a shallower gradient around the elution point. For example, if isomers eluted around 40% B, run a new gradient from 30% to 50% B over 15-20 minutes.

    • If co-elution persists, switch the organic modifier from acetonitrile to methanol (with 0.1% TFA). Methanol's protic nature offers different selectivity.

    • If resolution is still insufficient, proceed to screen alternative columns as described in the troubleshooting section (e.g., Phenyl-Hexyl).

Protocol 2: Sample Preparation for GC-MS Analysis

This protocol ensures the sample is suitable for injection into a GC-MS system.[1]

  • Sample Dissolution:

    • Accurately weigh approximately 5-10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask.

    • Add a high-purity solvent such as dichloromethane or ethyl acetate to dissolve the sample. If solubility is an issue, a small amount of methanol can be added first to aid dissolution before diluting with the primary solvent.[1]

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Dilution:

    • Dilute the sample to the final volume with the chosen solvent. The final concentration should be in the range of 0.5 - 1.0 mg/mL for a standard screening analysis.

  • Internal Standard (Optional but Recommended for Quantification):

    • If accurate quantification is required, add a known amount of an internal standard (a non-interfering, chemically similar compound) to the volumetric flask before the final dilution.

  • Filtration and Transfer:

    • Filter the final solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

    • Cap the vial immediately to prevent solvent evaporation. The sample is now ready for injection.

Section 5: References
  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. [Link]

  • Carradori, S., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality. [Link]

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted‑1H‑pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. figshare. [Link]

  • Pereira, M. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Claramunt, R. M., et al. (1995). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Frizzo, C. P., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]

  • Elewa, M. A., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. [Link]

  • Frizzo, C. P., et al. (2022). Fragmentation of the [M▬NO 2 ] + of methyl-1-nitropyrazoles 25-27. ResearchGate. [Link]

  • Pons, J., et al. (2011). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]

  • Reddit User Discussion. (2024). 1H NMR of pyrazole. Reddit. [Link]

  • Al-Jaff, G. A. H. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. [Link]

  • Pufall, M. A., et al. (2020). Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor. RSC Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Eurasian Journal of Analytical Chemistry. [Link]

  • Clark, J. (Date not available). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]

  • Anwar, R. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. [Link]

Sources

Technical Support Center: Resolution of Racemic Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for resolving racemic mixtures of pyrazole compounds.

Welcome to the technical support center for the resolution of racemic pyrazole compounds. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of separating pyrazole enantiomers. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven experience.

Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section is formatted as a direct Q&A to address specific issues you may encounter during your experiments.

Issue 1: Poor or No Separation in Chiral HPLC/SFC

Question: "I'm trying to resolve my racemic pyrazole using chiral chromatography (HPLC/SFC), but I'm seeing a single peak or very poor resolution (Rs < 1.0). What should I do?"

Answer:

This is a common and often frustrating issue. The key to a successful chiral separation lies in the intricate interactions between your analyte and the Chiral Stationary Phase (CSP). Let's break down the troubleshooting process.

The Underlying Principle: Enantiomers have identical physical properties in an achiral environment. A CSP creates a chiral environment, allowing for differential interaction with each enantiomer, which leads to different retention times and, thus, separation. The strength of these interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) dictates the degree of resolution.

Troubleshooting Workflow:

G A Start: Poor Resolution (Rs < 1.0) B Step 1: Verify System Suitability - Is the column conditioned? - Is the system pressure stable? - Are there any leaks? A->B C Step 2: Optimize Mobile Phase - Adjust modifier/co-solvent percentage. - Screen different alcohols (IPA, EtOH, MeOH). - Add additives (e.g., TFA, DEA) if analyte is acidic/basic. B->C System OK D Step 3: Screen Different CSPs - Polysaccharide-based (Cellulose/Amylose)? - Pirkle-type (π-acid/π-base)? - Macrocyclic glycopeptide? C->D No Improvement F Success: Baseline Resolution (Rs ≥ 1.5) C->F Improvement E Step 4: Adjust Temperature & Flow Rate - Lower temperature often improves resolution. - Lower flow rate can increase efficiency. D->E No Improvement D->F Improvement E->F Improvement

Caption: Troubleshooting workflow for poor chiral chromatography resolution.

Detailed Steps & Explanations:

  • System & Column Health: Before blaming the chemistry, ensure the hardware is performing optimally. A new chiral column often requires conditioning as per the manufacturer's instructions to ensure the chiral selector is properly equilibrated.

  • Mobile Phase Optimization: This is the most critical variable.

    • Polarity: In normal-phase chromatography (common for chiral separations), the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol) is crucial. A systematic screen, varying the modifier from 5% to 50%, is a standard approach.

    • Modifier Choice: The type of alcohol can dramatically change selectivity. Isopropanol (IPA), ethanol (EtOH), and methanol (MeOH) offer different hydrogen bonding capabilities. It is not uncommon for a separation to work only with one specific alcohol.

    • Additives: For pyrazoles with acidic or basic functionalities, peak shape can be poor. Small amounts of an acidic (e.g., trifluoroacetic acid, TFA) or basic (e.g., diethylamine, DEA) additive (typically 0.1%) can suppress unwanted ionic interactions with the stationary phase, leading to sharper peaks and better resolution.

  • Chiral Stationary Phase (CSP) Screening: There is no universal CSP. The selection should be guided by the structure of your pyrazole.

    • Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD): These are often the first choice due to their broad applicability. They work well for compounds that can form hydrogen bonds or have aromatic rings for π-π interactions.

    • Pirkle-type CSPs (e.g., Whelk-O® 1): These are effective for molecules with π-acidic or π-basic groups.

    • Macrocyclic Glycopeptide CSPs (e.g., Astec® CHIROBIOTIC®): These are particularly useful for ionizable compounds.

Data Summary: CSP Screening Example

Chiral Stationary Phase (CSP)Mobile Phase (Hexane/IPA)Resolution (Rs)Comments
Chiralcel® OD-H90/100.8Poor separation
Chiralpak® AD-H90/101.9Good separation
Chiralpak® IC90/100.0No separation
Whelk-O® 195/51.2Partial separation
  • Temperature and Flow Rate:

    • Temperature: Lowering the column temperature can enhance the differential interactions between enantiomers and the CSP, often leading to better resolution. However, this may also increase analysis time and backpressure.

    • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, as per the Van Deemter equation.

Issue 2: Low Yield or No Crystallization in Diastereomeric Salt Formation

Question: "I've reacted my racemic pyrazole base with a chiral acid (like tartaric acid), but I'm getting an oil, or my crystallization yield is very low. What's going wrong?"

Answer:

Diastereomeric salt formation is a classic but powerful technique that relies on the differential solubility of the resulting diastereomeric salts. Success hinges on finding the right combination of chiral resolving agent and solvent system.

The Underlying Principle: When a racemic mixture of a base (R/S-base) is reacted with a single enantiomer of a chiral acid (+)-acid, two diastereomeric salts are formed: [(R-base)-(+)-acid] and [(S-base)-(+)-acid]. These diastereomers have different physical properties, including solubility. The goal is to find a solvent in which one diastereomer is significantly less soluble than the other, allowing it to crystallize selectively.

Troubleshooting Protocol:

  • Screen Chiral Resolving Agents: The choice of resolving agent is critical. The interaction between your pyrazole and the agent must be rigid enough to create a well-defined crystal lattice.

    • For basic pyrazoles, common choices include: (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid.

    • For acidic pyrazoles, common choices include: (R)-(+)-1-Phenylethylamine, (-)-Brucine.

  • Systematic Solvent Screening: This is the most important experimental parameter.

    • Start with single solvents: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile).

    • Use solvent mixtures: If single solvents fail, binary or even ternary solvent systems can fine-tune solubility. For example, a mixture of a good solvent (in which both salts are soluble) and an anti-solvent (in which both are poorly soluble) can be used to induce crystallization.

    • Water Content: For protic solvents, a small amount of water can sometimes be crucial for forming the crystal lattice.

  • Control Crystallization Conditions:

    • Concentration: Start with a saturated or near-saturated solution at a higher temperature.

    • Cooling Rate: Slow cooling is essential for selective crystallization of the less soluble diastereomer. Rapid cooling can cause both diastereomers to precipitate, resulting in low enantiomeric excess.

    • Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a seed crystal can initiate crystallization.

Logical Flow for Diastereomeric Resolution:

G A Start: Racemic Pyrazole + Chiral Resolving Agent B Step 1: Solvent Screening (e.g., EtOH, EtOAc, MeCN) A->B C Oil Formation / No Crystals B->C Failure D Crystals Form B->D Success C->B Re-screen solvents/agents E Step 2: Isolate & Analyze Crystals (Check diastereomeric excess) D->E F Step 3: Recrystallize if needed to improve purity E->F G Step 4: Liberate Free Base/Acid (e.g., add aq. NaOH or HCl) F->G H Result: Enantioenriched Pyrazole G->H

Caption: Workflow for diastereomeric salt resolution.

Issue 3: Low Conversion or No Selectivity in Enzymatic Resolution

Question: "My enzymatic resolution of a pyrazole ester is showing very low conversion (<10%) even after 24 hours. How can I improve this?"

Answer:

Enzymatic resolution offers high selectivity under mild conditions but is highly sensitive to the experimental setup. Low conversion is typically due to enzyme inhibition, poor substrate-enzyme compatibility, or suboptimal reaction conditions.

The Underlying Principle: Enzymes are chiral catalysts. They can selectively catalyze a reaction (e.g., hydrolysis of an ester) for one enantiomer of a racemic substrate much faster than the other, leading to a mixture of an enantioenriched product and unreacted starting material.

Troubleshooting Steps:

  • Enzyme Selection: The most common enzymes for resolution are lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL)) and proteases. Screen a panel of different enzymes. Immobilized enzymes often offer greater stability and reusability.

  • Solvent/Medium: Enzymes are highly sensitive to their environment.

    • Organic Solvents: Many lipases function well in non-polar organic solvents like hexane or toluene, as this can prevent hydrolysis of the enzyme itself.

    • Buffer System: If using an aqueous medium, ensure the pH is optimal for the enzyme's activity (typically pH 6-8 for lipases). The buffer choice (e.g., phosphate, TRIS) can also have an impact.

  • Substrate Modification: Sometimes, the pyrazole itself is a poor substrate. It may be necessary to modify the molecule to better fit the enzyme's active site. For example, changing the ester group from a methyl ester to a butyl ester can significantly increase reactivity.

  • Temperature: While higher temperatures increase reaction rates, they can also lead to enzyme denaturation. Run a temperature screen (e.g., 25°C, 37°C, 50°C) to find the optimal balance.

  • Product Inhibition: The product of the enzymatic reaction can sometimes inhibit the enzyme, slowing the reaction over time. If this is suspected, consider in-situ product removal.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is resolving pyrazole enantiomers so important in drug development?

Many bioactive molecules, including pharmaceuticals, derive their therapeutic effects from specific three-dimensional interactions with biological targets like enzymes or receptors. Since these targets are themselves chiral, they often interact differently with each enantiomer of a drug. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause harmful side effects. Therefore, regulatory agencies like the FDA often require the development of single-enantiomer drugs to ensure safety and efficacy.

Q2: What are the main advantages and disadvantages of each resolution method?

Method Comparison Table

MethodAdvantagesDisadvantagesBest Suited For
Chiral Chromatography (HPLC/SFC) Broad applicability, high purity achievable, analytical and preparative scale, rapid method development.High cost of CSPs and solvents, limited loading capacity on preparative scale.Both analytical and preparative scale; when high purity is required and cost is less of a concern.
Diastereomeric Salt Formation Cost-effective for large scale, well-established technique, can yield very high enantiopurity after recrystallization.Labor-intensive, requires suitable acidic/basic handles, success is highly empirical ("art" of crystallization).Large-scale industrial synthesis where a suitable crystalline salt can be found.
Enzymatic Resolution High enantioselectivity, mild reaction conditions (avoids racemization), environmentally friendly ("green chemistry").Limited to specific substrate types, enzymes can be expensive, potential for product inhibition, theoretical max yield is 50%.When the substrate is compatible with an enzyme and mild conditions are required.

Q3: Can I use my analytical chiral HPLC method for preparative scale-up?

Yes, but with careful consideration. Direct scaling is often not optimal.

  • Loading: Preparative chromatography requires overloading the column to maximize throughput. This will cause peak broadening and a loss of resolution. You must perform a loading study to find the maximum amount of material you can inject while still achieving the desired separation.

  • Mobile Phase: To reduce costs, you may need to replace expensive HPLC-grade solvents with more economical alternatives, which could require re-optimization of the mobile phase.

  • Supercritical Fluid Chromatography (SFC): For preparative scale, SFC is often preferred over HPLC. It uses supercritical CO2 as the main mobile phase, which is cheaper, less viscous (allowing for faster separations), and easier to remove from the final product.

Q4: My pyrazole doesn't have an acidic or basic handle. Can I still use diastereomeric salt resolution?

It is very difficult. Diastereomeric salt formation relies on the formation of an ionic bond between your compound and the chiral resolving agent. If your pyrazole is neutral, you cannot form a salt. In this case, you would need to either:

  • Introduce a handle: Synthetically modify the pyrazole to add an acidic or basic group, perform the resolution, and then remove the handle. This adds steps to the synthesis.

  • Use a different method: Chiral chromatography is the most common alternative for neutral compounds.

References

  • Chiral Separations by HPLC.

  • Classical Resolution of Racemates.

  • Enzymatic Kinetic Resolution.

  • Chirality and its Importance in Drug Development.

  • A Practical Guide to Chiral Separation by HPLC.

  • Preparative Supercritical Fluid Chromatography: A Powerful Tool for Chiral Separations.

Technical Support Center: A Guide to Handling Pyrazole-Based Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole-based reagents. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the handling and application of these versatile heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot effectively and ensure the integrity of your research.

Section 1: General Handling, Storage, and Stability

The stability of your pyrazole-based reagent is fundamental to the success of your experiment. Improper handling and storage are frequent sources of experimental variability and failure.

FAQ 1: My pyrazole reagent has changed color/consistency. Is it still usable?

Answer: A change in physical appearance, such as from a white to a yellow or brownish solid, often indicates degradation.[1] For instance, many hydrazine-containing pyrazoles are susceptible to oxidation from atmospheric oxygen, which can be accelerated by light and heat.[2]

Troubleshooting Steps:

  • Assess the Extent of Change: A slight discoloration might not significantly impact a robust reaction, but a significant change warrants further investigation.

  • Purity Re-analysis: Before using a suspect reagent, re-analyze its purity using techniques like NMR, LC-MS, or HPLC.[2] Compare the results with the certificate of analysis or a fresh standard.

  • Small-Scale Test Reaction: If the purity is acceptable, perform a small-scale test reaction to confirm its reactivity before committing to a large-scale synthesis.

Preventative Measures:

  • Inert Atmosphere: Store air-sensitive pyrazole derivatives, especially those with oxidizable functional groups like hydrazines, under an inert atmosphere (e.g., argon or nitrogen).

  • Light Protection: Use amber vials or containers protected from light to prevent light-induced degradation.[2]

  • Temperature Control: Store pyrazole reagents at the recommended temperature. For short-term storage, 2-8°C is often suitable, while long-term storage may require -20°C or below.[1][2]

FAQ 2: What are the optimal storage conditions for different types of pyrazole reagents?

Answer: The ideal storage conditions depend on the specific pyrazole derivative. However, some general guidelines apply.

Reagent TypeRecommended Storage ConditionsRationale
Unsubstituted Pyrazole Store in a cool, dry, well-ventilated place in a tightly sealed container.[3][4]Pyrazole is hygroscopic and can absorb moisture from the air.[1]
Hydrazine-substituted Pyrazoles Store under an inert atmosphere, protected from light, at 2-8°C (short-term) or -20°C (long-term).[2]The hydrazine group is prone to oxidation.[2]
Pyrazole Boronic Acids/Esters Store in a desiccated environment, tightly sealed, and refrigerated.Boronic acids and their esters are susceptible to hydrolysis and oxidative degradation.[5][6][7]
Halogenated Pyrazoles Store in a cool, dry place away from incompatible materials like strong bases.Generally stable, but can be reactive with certain nucleophiles.

Workflow for Handling and Storing Pyrazole Reagents

G cluster_receipt Reagent Arrival cluster_storage Storage cluster_handling Handling cluster_post_use Post-Use receipt Receive Reagent inspect Inspect for Damage/Discoloration receipt->inspect storage_conditions Consult SDS/Product Info for Storage Conditions inspect->storage_conditions If OK store Store in Designated Location (Inert, Dark, Cold as required) storage_conditions->store ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe weigh Weigh in a Ventilated Area (Fume Hood) ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer reseal Tightly Reseal Container transfer->reseal return_storage Return to Proper Storage reseal->return_storage

Caption: General workflow for safe handling and storage of pyrazole reagents.

Section 2: Solubility Issues

The solubility of pyrazole derivatives can be a significant hurdle in reaction setup, workup, and purification.

FAQ 3: My pyrazole derivative is not dissolving in the reaction solvent. What can I do?

Answer: Poor solubility can prematurely terminate a reaction or lead to a heterogeneous mixture, affecting reaction kinetics and yield. The solubility of pyrazoles is highly dependent on their substitution pattern. While unsubstituted pyrazole is soluble in many organic solvents and has some water solubility, derivatives can be much less soluble.[1][8][9]

Troubleshooting Decision Tree for Poor Solubility:

G cluster_pitfalls Potential Pitfalls start 1,3-Dicarbonyl + Substituted Hydrazine condensation Condensation start->condensation intermediate Hydrazone/Enamine Intermediate condensation->intermediate side_reactions Side Reactions (e.g., Michael Addition) condensation->side_reactions cyclization Cyclization & Dehydration intermediate->cyclization product Pyrazole Product(s) cyclization->product regioisomers Formation of Regioisomers cyclization->regioisomers incomplete_reaction Incomplete Reaction cyclization->incomplete_reaction

Caption: Simplified workflow of the Knorr pyrazole synthesis highlighting potential pitfalls.

FAQ 5: My pyrazole synthesis is not working. What are some common reasons for failure?

Answer: Several factors can lead to the failure of a pyrazole synthesis:

  • Incorrect Solvent: The choice of solvent can dramatically affect the reaction outcome. For example, in the reaction of hydrazones with nitroolefins, protic polar solvents like methanol and ethanol favor pyrazole formation, while aprotic polar solvents can favor Michael addition products. [10]* Steric Hindrance: Bulky substituents on the reactants can slow down or even prevent the reaction. [10]* Base/Acid Sensitivity: The stability of your starting materials and product to the reaction conditions is crucial. Some pyrazoles can undergo ring-opening in the presence of a strong base. [11]* Reagent Quality: As discussed in Section 1, degraded reagents are a common cause of reaction failure.

Section 4: Purification Problems

Purifying pyrazole-based compounds can be challenging due to their polarity and potential for interaction with silica gel.

FAQ 6: I am losing my pyrazole compound on the silica gel column. How can I improve recovery?

Answer: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor recovery.

Troubleshooting Column Chromatography:

  • Deactivate the Silica Gel: Pre-treating the silica gel with a base like triethylamine or ammonia in methanol can neutralize the acidic sites and reduce product loss. [12]* Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.

  • Recrystallization: If your compound is a solid, recrystallization is often a better purification method than column chromatography. [12]Common solvent systems for pyrazole recrystallization include ethanol/water, ethyl acetate, and cyclohexane. [1][12]* Acid-Base Extraction: The basicity of the pyrazole ring can be exploited for purification. The compound can be protonated with an acid to form a water-soluble salt, which can then be washed with an organic solvent to remove non-basic impurities. Neutralization of the aqueous layer will then precipitate the purified pyrazole. [12]

Section 5: Reactivity in Cross-Coupling Reactions

Pyrazoles are important building blocks in medicinal chemistry, and their functionalization often involves palladium-catalyzed cross-coupling reactions.

FAQ 7: My Suzuki-Miyaura coupling with an unprotected pyrazole is giving low yields. What is the problem?

Answer: The NH group of an unprotected pyrazole can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. [13] Strategies for Successful Cross-Coupling:

  • Use of a Protecting Group: Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, THP) can prevent catalyst inhibition. [14]* Specialized Catalysts and Ligands: The use of specific precatalysts and ligands, such as those derived from XPhos, has been shown to be effective for the cross-coupling of unprotected nitrogen-rich heterocycles. [13]* Reaction Conditions: Optimization of the base, solvent, and temperature is crucial. For example, potassium phosphate (K₃PO₄) is often an effective base for these reactions. [13] Challenges in Pd-Catalyzed Cross-Coupling of Unprotected Pyrazoles

G catalytic_cycle Desired Catalytic Cycle low_yield Low Product Yield catalytic_cycle->low_yield unprotected_pyrazole Unprotected Pyrazole pd_catalyst Pd(0) Catalyst unprotected_pyrazole->pd_catalyst Coordination pd_catalyst->catalytic_cycle inhibition Catalyst Inhibition/Deactivation pd_catalyst->inhibition inhibition->low_yield

Caption: Inhibition of the palladium catalyst by unprotected pyrazoles in cross-coupling reactions.

Section 6: Safety and Disposal

Proper safety precautions are paramount when handling any chemical reagent.

FAQ 8: What are the key safety precautions I should take when working with pyrazoles?

Answer: Pyrazole and its derivatives can be toxic and irritating. [1][3][15]Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. [3][4][16][17] General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, nitrile gloves, and a lab coat. [3][15][16]* Ventilation: Handle pyrazoles in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors. [3][16]* Avoid Contact: Avoid contact with skin, eyes, and clothing. [3][16]In case of contact, rinse the affected area with plenty of water and seek medical attention if necessary. [3]* Disposal: Dispose of pyrazole waste according to your institution's guidelines for hazardous chemical waste. [3][17]Do not pour down the drain. [3]

References

  • Vertex AI Search. (n.d.). Pyrazole - Solubility of Things.
  • Benchchem. (n.d.). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • ChemicalBook. (n.d.). Pyrazole | 288-13-1.
  • Santa Cruz Biotechnology. (2014, November 21). 5-Amino-3-methyl-1-phenylpyrazole - SAFETY DATA SHEET.
  • Benchchem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Benchchem. (n.d.). Essential Safety and Operational Guide for Handling 3-Chloro-1H-pyrazole.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
  • PubMed. (2010, August 14). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs.
  • RSC Publishing. (2015, February 26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.
  • ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds?
  • Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS.
  • Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • YouTube. (2019, January 19). synthesis of pyrazoles.
  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
  • RSC Publishing. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.

Sources

Technical Support Center: Workup & Troubleshooting for Pyrazole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical workup and purification stages of pyrazole synthesis. The success of a synthesis is not defined merely by the reaction's completion, but by the ability to isolate the target molecule in high purity. This document provides field-proven insights, troubleshooting guides, and detailed protocols to navigate common obstacles, ensuring the integrity and success of your experimental outcomes.

Section 1: Core Principles of Pyrazole Workup

Pyrazole synthesis, most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine (a variant of the Knorr pyrazole synthesis), is a robust and widely used transformation.[1][2][3][4][5] However, the workup is often non-trivial due to the nature of the reactants, products, and potential side-products.

Understanding Your Mixture:

Before purification, it is crucial to understand the potential components of your crude reaction mixture:

  • Target Pyrazole: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are generally crystalline solids and behave as weak bases due to the pyridine-like nitrogen atom.[6][7]

  • Unreacted Hydrazine: Hydrazine and its derivatives are basic, polar, and often water-soluble, especially in their salt forms. They can be corrosive and toxic, requiring careful handling.

  • Unreacted 1,3-Dicarbonyl: These precursors can vary widely in polarity and reactivity.

  • Regioisomers: A primary challenge arises when using unsymmetrical 1,3-dicarbonyls, which can lead to the formation of two or more regioisomers that often possess very similar physical properties, making separation difficult.[2][8][9]

  • Byproducts: At elevated temperatures or with prolonged reaction times, side reactions can lead to the formation of polymeric materials or other condensation products.[6][10]

The most effective purification strategies leverage the differences in the physicochemical properties (especially acidity/basicity and polarity) of these components. The three cornerstone techniques are:

  • Acid-Base Extraction: Exploits the basicity of the pyrazole and unreacted hydrazine to separate them from neutral organic compounds.[6][11][12]

  • Recrystallization: A powerful and economical method for purifying solid products, assuming a suitable solvent system can be found.[6]

  • Chromatography: The most versatile technique for separating complex mixtures, particularly for isolating regioisomers or purifying non-crystalline oils.[13][14]

Section 2: General Workup & Purification Workflow

A standardized workflow provides a robust starting point for nearly any pyrazole synthesis. The specific steps may be modified based on the scale of the reaction and the properties of the target molecule.

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Aqueous Workup cluster_purification Purification Reaction Reaction Complete (Monitored by TLC) Quench 1. Quench Reaction (e.g., add water/ice) Reaction->Quench Solvent_Removal 2. Remove Volatile Reaction Solvent (if applicable) Quench->Solvent_Removal Extraction 3. Liquid-Liquid Extraction (e.g., EtOAc & Water) Solvent_Removal->Extraction Wash 4. Sequential Washes (Acid, Base, Brine) Extraction->Wash Dry 5. Dry Organic Layer (e.g., Na2SO4, MgSO4) Wash->Dry Concentrate 6. Concentrate in vacuo Dry->Concentrate Crude Crude Product (Solid or Oil) Concentrate->Crude Purify 7. Purify Crude (Recrystallization, Chromatography) Crude->Purify Final Pure Pyrazole Purify->Final Oily_Product_Troubleshooting Start Crude Product is an Oil High_Vac 1. Dry under High Vacuum Start->High_Vac Triturate 2. Triturate with Non-Polar Solvent (e.g., Hexanes) High_Vac->Triturate Precipitate 3. Attempt Precipitation (Solvent/Anti-Solvent) Triturate->Precipitate Fails Success Solid Product Isolated Triturate->Success Success Column 4. Purify via Column Chromatography Precipitate->Column Fails Precipitate->Success Success Column->Success Failure Remains an Oil

Sources

Validation & Comparative

Comparative Efficacy Analysis of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine and Other Monoamine Oxidase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology and drug development, the inhibition of monoamine oxidase (MAO) enzymes remains a cornerstone for the treatment of depressive disorders and neurodegenerative diseases.[1][2] The pyrazole scaffold has emerged as a promising framework for the design of novel MAO inhibitors, with numerous derivatives demonstrating significant inhibitory potential.[3][4] This guide provides a comprehensive comparative analysis of the putative monoamine oxidase inhibitor, (1,3-dimethyl-1H-pyrazol-4-yl)methanamine, against established MAO inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed framework for evaluating the efficacy of novel pyrazole-based compounds.

Monoamine oxidases are critical enzymes responsible for the degradation of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[3] The two isoforms, MAO-A and MAO-B, differ in their substrate specificities and inhibitor sensitivities.[5] Selective inhibition of MAO-A is a validated strategy for treating depression, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[5] The therapeutic potential of pyrazole derivatives as MAO inhibitors has been increasingly recognized, with studies highlighting their capacity for selective and reversible inhibition.[1][6]

This guide will delve into the mechanistic underpinnings of MAO inhibition, present a hypothetical efficacy comparison of this compound with other inhibitors, and provide detailed experimental protocols for in vitro evaluation.

Mechanism of Action: The Monoamine Oxidase Pathway

Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines.[5] This process is crucial for regulating neurotransmitter levels in the synaptic cleft. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters, thereby alleviating symptoms associated with their deficiency.[1]

MAO_Pathway Monoamine Neurotransmitter Monoamine Neurotransmitter MAO MAO Monoamine Neurotransmitter->MAO Metabolism Aldehyde Metabolite Aldehyde Metabolite MAO->Aldehyde Metabolite Oxidative Deamination Inhibitor Inhibitor Inhibitor->MAO Inhibition

Figure 2: Workflow for the in vitro MAO inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of the test compound and reference inhibitors in phosphate buffer.

    • Prepare working solutions of MAO-A and MAO-B enzymes in phosphate buffer.

    • Prepare a substrate solution (Kynuramine for MAO-A, Benzylamine for MAO-B) in phosphate buffer.

    • Prepare a detection reagent by mixing Amplex® Red and HRP in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of the enzyme solution (MAO-A or MAO-B).

    • Add 25 µL of the test compound or reference inhibitor at various concentrations. Include a control with buffer only.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction and initiate detection by adding 50 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

While the specific inhibitory activity of this compound remains to be experimentally determined, the extensive research on related pyrazole derivatives strongly suggests its potential as a monoamine oxidase inhibitor. The comparative framework and detailed experimental protocols provided in this guide offer a robust starting point for its evaluation. Future studies should focus on synthesizing and testing this compound to ascertain its potency, selectivity, and mode of inhibition (reversible vs. irreversible). Such investigations will be crucial in determining its therapeutic potential for the treatment of depression or neurodegenerative disorders.

References

  • Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis. PubMed Central. [Link]

  • Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [Link]

  • Monoamine oxidase inhibitory activity of 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives. PubMed. [Link]

  • Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. PubMed Central. [Link]

  • Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies. PubMed. [Link]

  • Synthesis, Molecular Modeling Studies, and Selective Inhibitory Activity against Monoamine Oxidase of 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)- pyrazole Derivatives. ACS Publications. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed Central. [Link]

  • In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. IJNRD. [Link]

  • Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. PubMed Central. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

Sources

A Comparative Guide to the Mechanistic Validation of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine as a TAAR1 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine, a compound identified as a potential trace amine-associated receptor 1 (TAAR1) agonist. We will explore the experimental cascade required to confirm this hypothesis, from initial in vitro binding to functional cellular responses, and compare its potential performance metrics against established TAAR1 agonists.

Introduction to this compound and the TAAR1 Target

This compound is a novel small molecule with a chemical structure suggesting potential interaction with biogenic amine receptors. Preliminary investigations and computational modeling have pointed towards the trace amine-associated receptor 1 (TAAR1) as a primary biological target. TAAR1 is a G-protein coupled receptor (GPCR) that is activated by trace amines and plays a significant role in modulating dopaminergic and serotonergic neurotransmission. As such, TAAR1 agonists are being actively investigated for their therapeutic potential in a range of neuropsychiatric disorders, including schizophrenia, depression, and addiction.

The validation of this compound as a selective and potent TAAR1 agonist is a critical step in its development as a potential therapeutic agent. This guide outlines a rigorous, multi-step validation process designed to provide a high degree of confidence in its mechanism of action.

Proposed Signaling Pathway of TAAR1 Activation

Upon agonist binding, TAAR1 primarily couples to the Gαs protein, initiating a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP can then activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, including other receptors and ion channels, ultimately modulating neuronal excitability and neurotransmitter release.

TAAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein cluster_cytosol Cytosol TAAR1 TAAR1 Gas Gαs TAAR1->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesizes Gas->AC Activates Gbg Gβγ PKA PKA cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Agonist This compound Agonist->TAAR1 Binds

Caption: Proposed TAAR1 signaling cascade upon agonist binding.

Experimental Validation Workflow

A sequential and multi-faceted approach is essential for the robust validation of this compound's mechanism of action. The following workflow outlines the key experimental stages:

Validation_Workflow A Phase 1: In Vitro Target Engagement B Radioligand Binding Assay A->B C Phase 2: In Vitro Functional Activity B->C D cAMP Accumulation Assay C->D E Phase 3: Selectivity Profiling D->E F Receptor Panel Screening E->F G Phase 4: Cellular & In Vivo Confirmation F->G H Downstream Signaling & Phenotypic Assays G->H

Caption: A four-phase workflow for validating TAAR1 agonism.

Phase 1: In Vitro Target Engagement

The initial step is to confirm direct binding of this compound to the TAAR1 receptor.

Experiment: Radioligand Binding Assay

This competitive binding assay quantifies the affinity of the test compound for TAAR1 by measuring its ability to displace a radiolabeled ligand known to bind to the receptor.

Protocol:

  • Membrane Preparation: Utilize cell membranes prepared from a stable cell line overexpressing human TAAR1 (e.g., HEK293-hTAAR1).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable TAAR1 radioligand (e.g., [3H]-epinine), and varying concentrations of this compound or a reference compound.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filtermat to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Expected Outcome & Comparison: A low Ki value indicates high binding affinity. The performance of this compound should be benchmarked against known TAAR1 agonists.

CompoundPredicted Ki (nM) for hTAAR1
This compound To be determined
Ralmitaront (RO6889450)5 - 15
Ulotaront (SEP-363856)10 - 30

Phase 2: In Vitro Functional Activity

Following confirmation of binding, the next critical step is to determine if this binding event translates into a functional response, specifically agonism.

Experiment: cAMP Accumulation Assay

This assay measures the downstream consequence of TAAR1 activation by a Gαs-coupled pathway, which is the production of cyclic AMP (cAMP).

Protocol:

  • Cell Culture: Use a stable cell line expressing human TAAR1 (e.g., CHO-K1-hTAAR1).

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a reference agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve. Determine the EC50 (concentration for 50% of maximal response) and the Emax (maximal effect).

Expected Outcome & Comparison: A potent agonist will have a low EC50 value and a high Emax, comparable to or exceeding that of reference compounds.

CompoundPredicted EC50 (nM) for cAMP ProductionPredicted Emax (% of Reference)
This compound To be determined To be determined
Ralmitaront (RO6889450)20 - 50~100%
Ulotaront (SEP-363856)50 - 100~90-100%

Phase 3: Selectivity Profiling

To ensure that the observed effects are specifically due to TAAR1 activation and to de-risk potential off-target effects, a broad selectivity screen is necessary.

Experiment: Receptor Panel Screening

This involves testing the compound against a panel of other receptors, ion channels, and transporters, particularly those known to bind similar chemical scaffolds or mediate related physiological functions (e.g., dopamine, serotonin, and adrenergic receptors).

Protocol:

  • Panel Selection: Choose a commercially available or in-house receptor screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). A standard panel should include at least 40-50 targets.

  • Assay Formats: The panel will typically consist of a mix of binding and functional assays tailored to each specific target.

  • Compound Submission: Submit this compound at a high concentration (e.g., 10 µM) for initial screening.

  • Data Analysis: The primary output is the percent inhibition or activation at the tested concentration. Any significant activity ("hit") at a concentration within 100-fold of the TAAR1 Ki or EC50 should be followed up with full dose-response curves to determine the selectivity ratio.

Expected Outcome & Comparison: An ideal candidate will exhibit high selectivity for TAAR1 with minimal or no significant activity at other targets.

CompoundSelectivity for TAAR1 vs. Other Receptors
This compound To be determined (>100-fold desired)
Ralmitaront (RO6889450)High selectivity
Ulotaront (SEP-363856)High selectivity

Conclusion

The systematic validation of this compound's mechanism of action is paramount for its progression as a drug candidate. The described workflow provides a robust and logical pathway to first confirm its affinity and functional activity at the TAAR1 receptor and then to establish its selectivity profile. By comparing the experimental data for this compound with established TAAR1 agonists such as Ralmitaront and Ulotaront, researchers can gain a clear understanding of its potential advantages and liabilities. A successful outcome from this validation cascade would provide strong evidence for its proposed mechanism of action and justify further investigation in more complex cellular and in vivo models of neuropsychiatric disorders.

References

  • Title: Trace Amine-Associated Receptor 1 (TAAR1) as a Drug Target for Treating Schizophrenia. Source: Frontiers in Pharmacology URL: [Link]

  • Title: The Trace Amine-Associated Receptor 1 (TAAR1): A New Drug Target for Schizophrenia and Related-Disorders. Source: International Journal of Molecular Sciences URL: [Link]

A Researcher's Guide to Evaluating Pyrazole-Based Compounds: A Comparative Framework for In Vitro and In Vivo Activity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrazole nucleus represents a cornerstone of medicinal chemistry. Its derivatives are known for a vast array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] This guide provides a comparative framework for assessing the in vitro and in vivo activity of a representative pyrazole compound, (1,3-dimethyl-1H-pyrazol-4-yl)methanamine. While specific experimental data for this exact molecule is not extensively published, this guide will use data from closely related pyrazole derivatives to illustrate the evaluation process, providing a robust template for your own research endeavors.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for the design of potent and selective therapeutic agents.[5] The subject of our framework, this compound, features a dimethylated pyrazole core with a methanamine substituent at the 4-position. This substitution pattern offers multiple avenues for interaction with biological targets.

In Vitro Activity Assessment: From Target Engagement to Cellular Effects

The initial evaluation of any new chemical entity begins with a battery of in vitro assays to determine its biological activity and mechanism of action at the molecular and cellular levels.

Enzyme Inhibition Assays

Many pyrazole derivatives exert their effects by inhibiting specific enzymes.[6][7][8] For a novel pyrazole compound, a primary screen should include enzymes relevant to its potential therapeutic application.

Hypothetical Comparative Data for Enzyme Inhibition (IC50 in µM)

CompoundTarget Enzyme 1 (e.g., COX-2)Target Enzyme 2 (e.g., 5-LOX)Target Enzyme 3 (e.g., CDK-2)
This compound (Hypothetical) 0.55.2> 100
Celecoxib (Reference) 0.04> 100Not Applicable
Alternative Pyrazole 1 1.22.850.5
Alternative Pyrazole 2 15.81.1> 100

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions.

  • Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound or vehicle control (DMSO).

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the natural substrate for COX enzymes.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Causality Behind Experimental Choices: The choice of COX-1 and COX-2 allows for the determination of selectivity, a critical factor in the development of non-steroidal anti-inflammatory drugs (NSAIDs). High selectivity for COX-2 over COX-1 is desirable to reduce gastrointestinal side effects.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate a compound's activity. These assays can measure a wide range of cellular processes, including proliferation, apoptosis, and signaling pathway modulation.

Hypothetical Comparative Data for Antiproliferative Activity (GI50 in µM)

CompoundHuman Colon Cancer (HCT-116)Human Breast Cancer (MCF-7)Human Lung Cancer (A549)
This compound (Hypothetical) 8.515.212.1
Doxorubicin (Reference) 0.10.050.2
Alternative Pyrazole 3 5.17.86.3
Alternative Pyrazole 4 > 50> 50> 50

Experimental Protocol: MTT Assay for Cell Proliferation

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.[9]

Trustworthiness of the Protocol: The MTT assay is a well-established and validated method for assessing cell viability and proliferation. Including a positive control like Doxorubicin ensures the assay is performing as expected.

In Vitro Experimental Workflow

InVitro_Workflow cluster_target Target-Based Assays cluster_cell Cell-Based Assays enzyme_assay Enzyme Inhibition Assay (e.g., COX-2) binding_assay Receptor Binding Assay proliferation Proliferation Assay (e.g., MTT) apoptosis Apoptosis Assay (e.g., Flow Cytometry) proliferation->apoptosis signaling Signaling Pathway Analysis (e.g., Western Blot) apoptosis->signaling compound This compound compound->enzyme_assay IC50 Determination compound->binding_assay compound->proliferation GI50 Determination

Caption: Workflow for in vitro evaluation of a novel pyrazole compound.

In Vivo Activity Assessment: From Animal Models to Pharmacokinetics

Positive in vitro results warrant further investigation in living organisms to assess efficacy, safety, and pharmacokinetic properties.

Animal Models of Disease

The choice of animal model is crucial and should be relevant to the intended therapeutic indication. For anti-inflammatory activity, the carrageenan-induced paw edema model is a standard.[10][11]

Hypothetical Comparative Data for In Vivo Anti-inflammatory Activity

CompoundDose (mg/kg)Paw Edema Inhibition (%)
This compound (Hypothetical) 1045
Indomethacin (Reference) 1060
Alternative Pyrazole 1 1035
Alternative Pyrazole 2 1055

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups).

  • Compound Administration: Administer the test compounds or reference drug orally or intraperitoneally.

  • Carrageenan Injection: After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Authoritative Grounding: This protocol is a widely accepted and standardized method for evaluating the acute anti-inflammatory activity of novel compounds.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development as a drug.

Typical Pharmacokinetic Parameters to be Determined:

  • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.

  • Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

In Vivo Experimental Workflow

InVivo_Workflow cluster_efficacy Efficacy Studies cluster_pk Pharmacokinetic Studies animal_model Disease Model (e.g., Carrageenan Paw Edema) dosing Dosing (Oral, IV) sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_params Determine PK Parameters (t1/2, CL, Vd, F%) analysis->pk_params compound This compound compound->animal_model Assess Efficacy compound->dosing

Caption: Workflow for in vivo evaluation of a novel pyrazole compound.

Conclusion and Future Directions

The evaluation of a novel compound such as this compound requires a systematic and multi-faceted approach. This guide has provided a framework for comparing the in vitro and in vivo activities of pyrazole derivatives, from initial enzyme and cell-based screening to efficacy and pharmacokinetic studies in animal models. By following these self-validating protocols and principles of causality, researchers can confidently advance their most promising candidates through the drug discovery pipeline. The broad spectrum of biological activities exhibited by pyrazole derivatives ensures that this versatile scaffold will continue to be a source of new and innovative medicines.[1][4]

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 3-oxo-3-phenylpropanenitriles to pyrazoles: a journey through the synthesis of celecoxib. Aldrichimica Acta, 44(3), 67-76.
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  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2021). ACS Omega. [Link]

  • In vitro 5‐LOX enzyme inhibition assay of the synthesized compounds in comparison with celecoxib. (n.d.). ResearchGate. [Link]

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  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2020). MDPI. [Link]

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  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules. [Link]

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  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2016). PMC - NIH. [Link]

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  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (2013). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole Derivatives as Novel Androgen Receptor Antagonists. (2012). PubMed. [Link]

  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. (2020). PubMed. [Link]

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (2021). MDPI. [Link]

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  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-. (2014). PubMed. [Link]

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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone of medicinal chemistry. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a "privileged scaffold" – a molecular framework that can be readily modified to interact with a wide array of biological targets with high affinity and specificity.[1][2] Its structural versatility and synthetic accessibility have led to the development of numerous clinically successful drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and the anti-obesity drug rimonabant.[2]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole analogs across three distinct and therapeutically significant target classes: Epidermal Growth Factor Receptor (EGFR) in oncology, Cyclooxygenase-2 (COX-2) in inflammation, and Cannabinoid Receptor 1 (CB1) for neurological and metabolic disorders. By examining the subtle yet critical interplay between chemical structure and biological function, we aim to provide actionable insights for the rational design and optimization of next-generation pyrazole-based therapeutics.

I. Pyrazole Analogs as Anticancer Agents: Targeting EGFR and Tubulin Polymerization

The dysregulation of cellular signaling pathways is a hallmark of cancer, and the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a frequently implicated culprit.[3] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation, survival, and metastasis.[3] Pyrazole-containing compounds have emerged as potent EGFR inhibitors, demonstrating significant antitumor activity.[3] Another critical target in cancer therapy is the microtubule network, essential for cell division. Pyrazole derivatives have also shown promise as inhibitors of tubulin polymerization.

Comparative SAR of Pyrazole-Based EGFR Inhibitors

The design of pyrazole-based EGFR inhibitors often focuses on mimicking the binding mode of ATP in the kinase domain. Key interactions typically involve hydrogen bonding with the hinge region residue Met793.[4]

dot

cluster_sar Key SAR Insights for Pyrazole-Based EGFR Inhibitors Core Pyrazole Core (Scaffold for ATP-competitive binding) N1_Sub N1-Substitution (Often a substituted phenyl ring for hydrophobic interactions) Core->N1_Sub C3_Sub C3-Substitution (Can modulate potency and selectivity) Core->C3_Sub C4_Sub C4-Substitution (Linker to solubilizing or target-interacting groups) Core->C4_Sub C5_Sub C5-Substitution (Aryl or heteroaryl groups for π-π stacking) Core->C5_Sub Activity EGFR Inhibitory Activity (IC50) N1_Sub->Activity C3_Sub->Activity C4_Sub->Activity C5_Sub->Activity

Caption: Key substitution points on the pyrazole ring influencing EGFR inhibitory activity.

A comparative analysis of various pyrazole analogs reveals distinct SAR trends:

CompoundN1-SubstituentC3-SubstituentC5-SubstituentTargetIC50 (µM)Reference
Erlotinib (Control) -QuinazolinaminePhenylEGFR0.002[3]
Compound 4a -PhenylPhenylEGFR0.31[5]
Fused Pyrazole 3 -Fused Pyrano-pyrimidineBromophenylEGFR0.06[3]
Fused Pyrazole 9 -Fused Pyrano-pyrazoleBromophenylVEGFR-20.22[3]
Pyrazole-thiophene 2 AcetylThiophenePhenylEGFR (wild-type)16.25 (µg/mL)[6]
Pyrazole-thiophene 14 Formic acidThiophenePhenylEGFR (T790M)16.6 (µg/mL)[6]

The data indicates that fused pyrazole systems can exhibit high potency, with compound 3 showing an impressive IC50 of 0.06 µM against EGFR.[3] The nature of the substituent at the C5 position, such as a bromophenyl group, appears to be crucial for potent activity. Interestingly, modifications can also tune the selectivity towards other kinases like VEGFR-2, as seen with compound 9 .[3] The pyrazole-thiophene hybrids 2 and 14 demonstrate activity against both wild-type and mutant EGFR, highlighting the potential to overcome drug resistance.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. Pyrazole Analogs as Anti-inflammatory Agents: Selective COX-2 Inhibition

Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are key players in this process. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[8] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[8] The diarylpyrazole scaffold of celecoxib is a classic example of a selective COX-2 inhibitor.[1]

Comparative SAR of Pyrazole-Based COX-2 Inhibitors

The selectivity of pyrazole analogs for COX-2 is largely attributed to the presence of a side pocket in the COX-2 active site, which is absent in COX-1.[9] The substituent at the N1 position of the pyrazole ring often plays a crucial role in interacting with this side pocket.[9]

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cluster_cox2 Pharmacophore for Pyrazole-Based COX-2 Inhibitors Pyrazole Central Pyrazole Ring Aryl1 Aryl Group at C3 (e.g., 4-methylphenyl) Pyrazole->Aryl1 Aryl2 Aryl Group at C5 (e.g., 4-sulfamoylphenyl) Interacts with COX-2 side pocket Pyrazole->Aryl2 Selectivity COX-2 Selectivity Aryl2->Selectivity

Caption: Key pharmacophoric features of pyrazole-based selective COX-2 inhibitors.

CompoundN1-SubstituentC3-SubstituentC5-SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Control) PhenylTrifluoromethyl4-Sulfamoylphenyl7.60.04190[1]
Compound 5f PyridazinePhenyl3,4,5-Trimethoxyphenyl>1001.50>66.7[1]
Compound 6f PyridazinePhenyl3,4,5-Trimethoxyphenyl>1001.15>86.9[1]
Compound 6k PhenylPhenyl4-Chlorophenyl---[9][10]
Compound 11 PhenylPhenyl4-Methoxyphenyl-0.043-[11]
Compound 12 PhenylPhenyl4-Fluorophenyl-0.049-[11]
Compound 15 PhenylPhenyl4-Chlorophenyl-0.045-[11]

The data highlights that modifications to the core pyrazole structure can lead to highly potent and selective COX-2 inhibitors. For instance, compounds 11 , 12 , and 15 exhibit COX-2 inhibitory activity in the nanomolar range, comparable to or even exceeding that of celecoxib.[11] The introduction of a pyridazine ring at the N1 position, as in compounds 5f and 6f , also yields potent and selective inhibitors.[1] The trimethoxyphenyl substituent at the C5 position in these compounds likely plays a key role in their activity.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole analogs or a vehicle control orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

III. Pyrazole Analogs as Cannabinoid Receptor 1 (CB1) Antagonists

The endocannabinoid system, particularly the CB1 receptor, is involved in regulating a wide range of physiological processes, including appetite, pain sensation, mood, and memory. CB1 receptor antagonists have been explored for the treatment of obesity and related metabolic disorders. The diarylpyrazole Rimonabant was the first selective CB1 antagonist to be approved for clinical use.[12]

Comparative SAR of Pyrazole-Based CB1 Antagonists

The SAR of pyrazole-based CB1 antagonists is well-defined, with key structural features required for high affinity and selectivity.[12]

dot

cluster_cb1 Key Structural Requirements for Pyrazole-Based CB1 Antagonists N1_Aryl N1-Aryl Substituent (e.g., 2,4-Dichlorophenyl) Affinity CB1 Receptor Binding Affinity (Ki) N1_Aryl->Affinity C3_Amide C3-Carboxamide (e.g., Piperidinyl amide) C3_Amide->Affinity C5_Aryl C5-Aryl Substituent (e.g., 4-Chlorophenyl) C5_Aryl->Affinity

Caption: Essential pharmacophoric elements for high-affinity pyrazole-based CB1 receptor antagonists.

CompoundN1-SubstituentC3-SubstituentC5-SubstituentCB1 Ki (nM)CB2 Ki (nM)Reference
Rimonabant (SR141716A) 2,4-DichlorophenylPiperidinyl-carboxamide4-Chlorophenyl1.8>1000[12]
Compound 7 2,4-DichlorophenylPiperidinyl-carboxamide4-Iodophenyl7.5>1000
Compound 11 4-ChlorophenylPiperidinyl-carboxamide4-Chlorophenyl11.516.4
Compound 26 2,4-DichlorophenylN-Cyclohexyl-carboxamide2,5-Dimethylpyrrole--
Compound 30 2,4-DichlorophenylN-Cyclohexyl-carboxamide2,5-Dimethylpyrrole5.6-

The data clearly indicates that a 1,5-diarylpyrazole scaffold is crucial for high CB1 affinity. The nature of the substituents on these aryl rings significantly impacts potency and selectivity. For example, a 2,4-dichlorophenyl group at the N1 position and a 4-chlorophenyl or 4-iodophenyl group at the C5 position are favorable for high CB1 affinity and selectivity over CB2.[12] The carboxamide moiety at the C3 position is also a critical determinant of activity, with the piperidinyl amide of Rimonabant being optimal.[12]

IV. Experimental Workflow: From Hit to Lead Optimization

The development of potent and selective pyrazole analogs follows a well-established drug discovery workflow.

dot

Start Hit Identification (High-Throughput Screening) Hit_to_Lead Hit-to-Lead (Initial SAR & Potency) Start->Hit_to_Lead Active Compounds Lead_Opt Lead Optimization (Improve Potency, Selectivity, ADME) Hit_to_Lead->Lead_Opt Promising Leads Lead_Opt->Hit_to_Lead Iterative Design & Synthesis In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo Optimized Leads Candidate Preclinical Candidate In_Vivo->Candidate Successful Outcome

Caption: A generalized workflow for the lead optimization of pyrazole analogs.

This iterative process involves cycles of chemical synthesis, in vitro biological evaluation, and in vivo testing to refine the properties of the lead compounds.[2]

V. Conclusion

The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. The extensive body of research on the structure-activity relationships of pyrazole analogs provides a solid foundation for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. By leveraging the insights from comparative SAR studies across different biological targets, medicinal chemists can more efficiently navigate the complex landscape of drug discovery and develop innovative treatments for a wide range of human diseases.

References

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  • Lin, X., et al. (2019). Illustration of the LeadOp+R optimization workflow. ResearchGate. [Link]

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  • El-Sayed, M. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(1), 123-140. [Link]

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A Comparative Guide to the Synthetic Routes of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. (1,3-dimethyl-1H-pyrazol-4-yl)methanamine is a valuable building block in medicinal chemistry, and its synthesis can be approached through several distinct routes. This guide provides an in-depth, objective comparison of the most common synthetic strategies, supported by experimental insights and data to inform your selection of the most suitable method for your research needs.

Introduction to this compound

The pyrazole scaffold is a prominent feature in many biologically active compounds. The title compound, with its primary amine functionality, serves as a crucial synthon for the elaboration of more complex molecules, enabling the introduction of various pharmacophores. The choice of synthetic route can significantly impact yield, purity, scalability, and overall cost-effectiveness. Herein, we compare three primary synthetic pathways: Reductive Amination, Gabriel Synthesis, and Nitrile Reduction.

Route A: Reductive Amination of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde

This two-stage approach is one of the most direct methods, commencing with the formylation of a suitable pyrazole precursor, followed by the reductive amination of the resulting aldehyde.

Stage 1: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic and aromatic compounds.[1][2] In this case, 1,3-dimethylpyrazole is treated with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3] The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution at the 4-position.[4]

Experimental Protocol:

  • In a round-bottom flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature at 0°C.

  • Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add 1,3-dimethylpyrazole to the reaction mixture.

  • Warm the reaction to room temperature and then heat to 70-80°C for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH of 7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Stage 2: Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[5][6] The pyrazole-4-carbaldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices.[7][8]

Experimental Protocol:

  • Dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as methanol or dichloromethane.

  • Add a source of ammonia, typically ammonium acetate or a solution of ammonia in methanol.

  • Stir the mixture at room temperature to allow for the formation of the imine.

  • In a separate flask, prepare a solution or suspension of the reducing agent (e.g., sodium borohydride) in the same solvent.

  • Slowly add the reducing agent to the imine-containing solution at a controlled temperature (often 0°C to room temperature).

  • Allow the reaction to proceed until the imine is fully reduced, as monitored by TLC or LC-MS.

  • Quench the reaction carefully with water or a dilute acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by distillation or column chromatography.

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Workflow for Reductive Amination.

Route B: Gabriel Synthesis from 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation often encountered with direct alkylation of ammonia.[9][10] This route requires the synthesis of a 4-(halomethyl)pyrazole intermediate.

Stage 1: Synthesis of 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole

The synthesis of 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole can be achieved from the corresponding alcohol, 1,3-dimethyl-1H-pyrazol-4-yl)methanol, which can be prepared by reduction of the aldehyde from Route A. A more direct approach involves the chloromethylation of 1,3-dimethylpyrazole, although this can be challenging due to the reactivity of the reagents. A plausible method is the treatment of the alcohol with a chlorinating agent like thionyl chloride (SOCl₂).

Experimental Protocol (from the corresponding alcohol):

  • Dissolve (1,3-dimethyl-1H-pyrazol-4-yl)methanol in an appropriate solvent like dichloromethane.

  • Cool the solution to 0°C.

  • Slowly add thionyl chloride (SOCl₂) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by adding it to ice-water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole. This intermediate can be used directly or purified by chromatography.

Stage 2: Gabriel Amine Synthesis

The Gabriel synthesis involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the liberation of the primary amine.[11][12]

Experimental Protocol:

  • Dissolve 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole and potassium phthalimide in a polar aprotic solvent such as DMF.

  • Heat the mixture to facilitate the Sₙ2 reaction, typically between 80-120°C.

  • Monitor the formation of the N-alkylated phthalimide intermediate by TLC.

  • Once the reaction is complete, cool the mixture.

  • To cleave the phthalimide and release the primary amine, add hydrazine hydrate to the reaction mixture.

  • Heat the mixture under reflux for a few hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture, and filter off the phthalhydrazide precipitate.

  • The filtrate contains the desired primary amine. Work-up involves acidification with HCl, extraction to remove any non-basic impurities, followed by basification and extraction of the free amine into an organic solvent.

  • Dry the organic extract and concentrate to yield this compound.

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Workflow for Gabriel Synthesis.

Route C: Reduction of 1,3-dimethyl-1H-pyrazole-4-carbonitrile

This pathway involves the synthesis of a pyrazole-4-carbonitrile intermediate, followed by its reduction to the primary amine. This is a common strategy for the synthesis of aminomethyl-substituted heterocycles.

Stage 1: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carbonitrile

The synthesis of pyrazole-4-carbonitriles can be achieved through various methods, including the dehydration of a corresponding aldoxime or through a multi-component reaction. A plausible route involves the conversion of the aldehyde from Route A to an oxime, followed by dehydration.

Experimental Protocol (via oxime dehydration):

  • Dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent like ethanol or pyridine.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

  • Stir the reaction at room temperature or with gentle heating until the oxime formation is complete (monitored by TLC).

  • Isolate the crude oxime.

  • Dehydrate the oxime using a dehydrating agent such as acetic anhydride, thionyl chloride, or phosphorus pentoxide to yield the nitrile.

  • Purify the 1,3-dimethyl-1H-pyrazole-4-carbonitrile by column chromatography or recrystallization.

Stage 2: Nitrile Reduction

The reduction of the nitrile group to a primary amine can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[13][14]

Experimental Protocol (using LiAlH₄):

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., THF or diethyl ether).

  • Cool the suspension to 0°C.

  • Dissolve 1,3-dimethyl-1H-pyrazole-4-carbonitrile in the same dry solvent and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours to ensure complete reduction.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for some time, then filter it off and wash thoroughly with an organic solvent.

  • Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

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Workflow for Nitrile Reduction.

Comparison of Synthetic Routes

FeatureRoute A: Reductive AminationRoute B: Gabriel SynthesisRoute C: Nitrile Reduction
Starting Materials 1,3-dimethylpyrazole, POCl₃, DMF, NH₃ source, reducing agent(1,3-dimethyl-1H-pyrazol-4-yl)methanol, SOCl₂, potassium phthalimide, hydrazine1,3-dimethyl-1H-pyrazole-4-carbaldehyde, hydroxylamine, dehydrating agent, strong reducing agent
Number of Steps 2 (from 1,3-dimethylpyrazole)2 (from the pyrazole methanol)2 (from the pyrazole aldehyde)
Key Reactions Vilsmeier-Haack, Reductive AminationChlorination, Gabriel SynthesisOxime formation, Dehydration, Nitrile Reduction
Potential Yield Generally good to excellentModerate to goodGood
Scalability Good; Vilsmeier-Haack and reductive amination are scalable.Moderate; Handling of hydrazine on a large scale requires special precautions.Moderate; Use of LiAlH₄ on a large scale can be hazardous. Catalytic hydrogenation is a more scalable alternative for the reduction step.
Safety Considerations POCl₃ is corrosive and reacts violently with water.SOCl₂ is corrosive. Hydrazine is toxic and potentially explosive.LiAlH₄ is pyrophoric and reacts violently with water. Dehydrating agents can be corrosive.
Advantages Direct and efficient. Readily available starting materials.Avoids over-alkylation. Clean reaction for the amine formation step.Established and reliable reduction methods.
Disadvantages The Vilsmeier-Haack reaction requires careful handling of reagents.Requires the synthesis of the chloromethyl intermediate. Hydrazine is a hazardous reagent.The use of strong reducing agents like LiAlH₄ requires stringent anhydrous conditions and careful handling.

Conclusion

The choice of the optimal synthetic route to this compound depends on the specific requirements of the researcher, including available starting materials, scale of the synthesis, and safety considerations.

  • Route A (Reductive Amination) is arguably the most straightforward and efficient for laboratory-scale synthesis, provided the necessary precautions are taken with the Vilsmeier-Haack reagents.

  • Route B (Gabriel Synthesis) offers a classic and clean method for obtaining the primary amine, but the handling of hydrazine may be a concern for some laboratories, especially at a larger scale.

  • Route C (Nitrile Reduction) is a viable alternative, particularly if the nitrile intermediate is readily accessible. For larger-scale syntheses, replacing LiAlH₄ with catalytic hydrogenation would be a safer and more scalable option.

Ultimately, a thorough risk assessment and consideration of the available resources should guide the final decision on the synthetic strategy.

References

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A Researcher's Guide to Navigating the Selectivity Landscape of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel therapeutics, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. A molecule that engages with unintended biological targets can lead to unforeseen side effects, toxicity, or diminished efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of novel chemical entities, using (1,3-dimethyl-1H-pyrazol-4-yl)methanamine as a focal point. While specific cross-reactivity data for this particular molecule is not extensively published, the principles and methodologies outlined here offer a robust strategy for its evaluation and for any novel compound.

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1][2][3] Derivatives of (1H-pyrazol-4-yl)methanamine have shown inhibitory activity against enzymes such as PI3Kγ, highlighting the potential of this chemical class.[4] However, this also underscores the importance of a thorough off-target profiling to ensure that the observed biological activity is not a result of unintended molecular interactions.

This guide will walk you through a multi-pronged approach to de-risk your compound, from initial in-silico predictions to rigorous experimental validation.

Part 1: The Initial Foray - In-Silico Off-Target Prediction

Before embarking on costly and time-consuming wet lab experiments, computational methods provide a valuable first pass to identify potential off-target liabilities. These tools leverage vast databases of known compound-target interactions and protein structures to predict the likelihood of your compound binding to other proteins.

The primary principle behind in-silico prediction is the analysis of structural similarity between your compound of interest and ligands with known off-target activities. Various algorithms and databases can be employed for this purpose.[5][6][7]

Recommended In-Silico Tools:

  • ChEMBL: A manually curated database of bioactive molecules with drug-like properties, ChEMBL can be used to search for compounds with similar structures to this compound and review their known biological targets.[8][9][10]

  • PubChem: This extensive database contains information on chemical structures, properties, and biological activities, allowing for similarity searches to identify potential off-targets.[11][12][13][14]

It is crucial to remember that in-silico predictions are not definitive. They are a valuable hypothesis-generating tool that must be followed by experimental validation.

Part 2: Experimental Validation - Unveiling the True Binding Profile

Experimental assessment is the gold standard for determining the cross-reactivity of a compound. A tiered approach, starting with broad screening panels and moving towards more focused assays, is often the most efficient strategy.

Broad Panel Screening: Casting a Wide Net

To gain a comprehensive overview of potential off-target interactions, screening your compound against a broad panel of receptors, enzymes, and ion channels is essential. Commercial services offer standardized panels that cover hundreds of common off-targets.

Workflow for Broad Panel Screening:

Caption: A typical workflow for initial broad panel off-target screening.

Kinase Selectivity Profiling: A Critical Family of Off-Targets

Given that the pyrazole scaffold is a common feature in many kinase inhibitors, assessing the selectivity of this compound against a panel of kinases is of paramount importance.[1][15][16] Off-target kinase inhibition is a frequent cause of toxicity.

Kinase Selectivity Panels:

Several platforms are available for kinase selectivity profiling, often utilizing radiometric or luminescence-based assays to measure the inhibition of a large number of kinases.[17][18][19] These services provide a "kinome scan" that reveals the compound's inhibitory activity across the human kinome.

Data Presentation: Kinase Selectivity Profile

The results of a kinase selectivity screen are typically presented as a percentage of inhibition at a given compound concentration. Hits that show significant inhibition are then followed up with IC50 determination to quantify their potency.

Kinase Target% Inhibition at 1 µMIC50 (nM)
Primary Target95%10
Off-Target Kinase 175%250
Off-Target Kinase 252%1200
Off-Target Kinase 315%>10000

This is a hypothetical data table for illustrative purposes.

Receptor Binding Assays: The Gold Standard for Receptor Interactions

For non-kinase targets identified in broad panel screens or predicted in-silico, radioligand binding assays are considered the gold standard for quantifying binding affinity.[20][21][22] These assays measure the ability of your test compound to displace a radiolabeled ligand from its receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the general steps for a competitive radioligand binding assay. Specific conditions will need to be optimized for each target.

Workflow for Radioligand Binding Assay:

Caption: A simplified workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor.

  • Assay Setup: In a multi-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand, and a range of concentrations of the test compound, this compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value (inhibitor binding affinity) can then be calculated using the Cheng-Prusoff equation.

Part 3: Interpreting the Data and Moving Forward

The goal of cross-reactivity profiling is not necessarily to find a compound with zero off-target activity, but rather to understand the selectivity window. A compound is generally considered selective if there is a significant fold-difference (typically >100-fold) between its potency at the intended target and its activity at off-targets.

Logical Framework for Selectivity Assessment:

Caption: A decision-making framework based on the selectivity ratio.

Conclusion

A thorough understanding of a compound's cross-reactivity is non-negotiable in modern drug discovery. For this compound and its analogs, a systematic approach combining in-silico prediction with robust experimental validation is the most effective path forward. By employing the strategies and methodologies outlined in this guide, researchers can build a comprehensive selectivity profile, enabling informed decisions and ultimately increasing the probability of developing safe and effective medicines.

References

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  • Freitas, T. A., et al. (2021). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLOS ONE. [Link]

  • Kim, H., et al. (2025). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research. [Link]

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Benchmarking (1,3-dimethyl-1H-pyrazol-4-yl)methanamine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous approved therapeutics.[1][2] This guide provides a comprehensive framework for benchmarking the novel compound, (1,3-dimethyl-1H-pyrazol-4-yl)methanamine, against established drugs. As the specific biological targets of this compound are yet to be fully elucidated, we will explore its potential across several key therapeutic areas where pyrazole derivatives have demonstrated significant activity: oncology, inflammation, and neurological disorders. This document will detail the requisite experimental workflows, from initial target validation to preclinical evaluation, offering a scientifically rigorous path to understanding the compound's therapeutic potential.

Introduction to this compound

This compound is a pyrazole derivative with potential applications in medicinal chemistry and biochemistry, serving as a scaffold for the development of new drugs aimed at specific biological pathways.[3] The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a versatile starting point for creating compounds with a wide array of pharmacological activities.[1][2] To ascertain the therapeutic value of this compound, a systematic benchmarking against established drugs is essential. This guide outlines a proposed series of comparative studies.

Benchmarking in Oncology: Kinase Inhibition

A significant number of pyrazole-containing drugs are kinase inhibitors used in cancer therapy.[1][4] Therefore, the initial benchmarking of this compound should focus on its potential as a kinase inhibitor.

Selected Benchmark Drugs:
  • Crizotinib (Xalkori®): An ALK and ROS1 inhibitor, representing a benchmark for non-small cell lung cancer therapeutics.[1]

  • Ruxolitinib (Jakafi®): A JAK1 and JAK2 inhibitor, a standard for myelofibrosis treatment.[1]

  • FN-1501: A potent FLT3 and CDK inhibitor, showing promise in acute myeloid leukemia.[5][6]

Experimental Workflow:

A tiered approach is recommended, starting with broad screening and progressing to specific, in-depth analyses.

Caption: Kinase Inhibition Benchmarking Workflow.

Experimental Protocols:

Protocol 1: Broad Kinase Panel Screening

  • Objective: To identify potential kinase targets of this compound.

  • Methodology:

    • Utilize a commercial kinase panel (e.g., DiscoverX, Eurofins) to screen the compound against a wide range of human kinases at a fixed concentration (e.g., 10 µM).

    • The benchmark drugs (Crizotinib, Ruxolitinib, FN-1501) should be run in parallel as positive controls.

    • Assay formats are typically based on FRET, luminescence, or radioactivity to measure kinase activity.

  • Data Analysis: Express results as a percentage of inhibition relative to a vehicle control. Hits are typically defined as kinases with >50% inhibition.

Protocol 2: IC50 Determination for "Hit" Kinases

  • Objective: To quantify the potency of this compound against the identified kinase targets.

  • Methodology:

    • Perform a dose-response curve for each "hit" kinase, using a serial dilution of the compound (e.g., 10-point curve from 10 µM to 1 nM).

    • Run parallel assays with the relevant benchmark drugs.

    • Use the same assay format as the initial screen.

  • Data Analysis: Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Data Presentation:

Table 1: Comparative Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)
This compoundHypothetical Hit 1Experimental Value
Hypothetical Hit 2Experimental Value
CrizotinibALKKnown Value
RuxolitinibJAK1/2Known Value
FN-1501FLT3/CDKKnown Value

Benchmarking in Inflammation: COX Inhibition

Several pyrazole derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[2][7]

Selected Benchmark Drug:
  • Celecoxib (Celebrex®): A selective COX-2 inhibitor, widely used as an anti-inflammatory agent.[2]

Experimental Workflow:

Caption: COX Inhibition Benchmarking Workflow.

Experimental Protocols:

Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay

  • Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2.

  • Methodology:

    • Use a commercially available colorimetric or fluorescent COX inhibitor screening assay kit.

    • Perform dose-response curves for both COX-1 and COX-2 enzymes.

    • Run Celecoxib as a selective COX-2 inhibitor control.

  • Data Analysis: Calculate IC50 values for both enzymes and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Data Presentation:

Table 2: Comparative COX Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
This compoundExperimental ValueExperimental ValueCalculated Value
CelecoxibKnown ValueKnown ValueKnown Value

Benchmarking in Neurological Disorders: Targeting Ion Channels

The therapeutic potential of pyrazole derivatives extends to neurological conditions, with some compounds acting as antagonists of ion channels like TRPV1.[8]

Selected Benchmark Compound:
  • A-425619 (or similar potent TRPV1 antagonist): A well-characterized tool compound for studying TRPV1 antagonism.

Experimental Workflow:

Caption: TRPV1 Antagonism Benchmarking Workflow.

Experimental Protocols:

Protocol 4: Calcium Influx Assay

  • Objective: To assess the antagonistic activity of this compound on TRPV1 channel activation.

  • Methodology:

    • Use a cell line stably expressing human TRPV1 (e.g., HEK293-hTRPV1).

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pre-incubate cells with various concentrations of the test compound or the benchmark antagonist.

    • Stimulate the TRPV1 channel with an agonist (e.g., capsaicin) and measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value for the inhibition of the capsaicin-induced calcium response.

Data Presentation:

Table 3: Comparative TRPV1 Antagonist Activity

CompoundTRPV1 Antagonism IC50 (nM)
This compoundExperimental Value
A-425619Known Value

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial benchmarking of this compound. By systematically evaluating its activity against well-characterized drugs in key therapeutic areas, researchers can efficiently identify its most promising therapeutic applications and guide further drug development efforts. The proposed workflows and protocols are designed to generate robust and comparable data, forming a solid foundation for subsequent preclinical and clinical development.

References

  • (1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine - EvitaChem. (URL: )
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  • Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[2][9]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c- - ResearchGate. (URL: [Link])

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. (URL: [Link])

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A Researcher's Guide to Differentiating Pyrazole Isomers: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The biological activity and physicochemical properties of pyrazole-containing compounds are exquisitely sensitive to the substitution pattern on the heterocyclic ring. Consequently, the unambiguous structural elucidation of pyrazole isomers is a critical, yet often challenging, task in drug development and chemical research. Simple synthetic procedures can yield mixtures of regioisomers, making robust analytical techniques essential for their differentiation.

This guide provides a comprehensive, in-depth comparison of key spectroscopic techniques used to distinguish pyrazole isomers. Moving beyond a simple listing of data, we will explore the causality behind experimental choices and present a logical workflow for achieving definitive structural assignments, grounded in established scientific principles.

The Challenge of Pyrazole Isomerism

The primary analytical challenge arises from constitutional isomerism, where substituents occupy different positions on the pyrazole ring. For example, in the synthesis of a disubstituted pyrazole from an unsymmetrical precursor, isomers such as 1,3- and 1,5-disubstituted products can form. Furthermore, N-unsubstituted pyrazoles exist as a mixture of rapidly equilibrating tautomers, which can complicate spectral interpretation.[2] This guide focuses on providing the tools to resolve these structural ambiguities.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Isomer Elucidation

NMR spectroscopy is the most powerful and definitive tool for identifying pyrazole isomers.[2][3][4] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HMBC, HSQC, NOESY) experiments provides a complete picture of the molecular framework.

The Power of ¹H and ¹³C NMR

One-dimensional NMR provides the initial, fundamental data points.

  • ¹H NMR: The chemical shifts of the pyrazole ring protons (H3, H4, H5) are highly sensitive to the electronic environment. In unsubstituted pyrazole, the H4 proton typically appears as a triplet around 6.4 ppm, while the H3/H5 protons are found further downfield (~7.7 ppm).[5][6] Substitution dramatically alters these values. Electron-withdrawing groups will deshield (shift downfield) nearby protons, while electron-donating groups will shield them (shift upfield).

  • ¹³C NMR: The carbon signals (C3, C4, C5) provide complementary information. The chemical shifts of C3 and C5 are particularly useful, as their positions are directly impacted by the location of substituents.[2][7] For N-unsubstituted pyrazoles in solution, rapid proton exchange between N1 and N2 can lead to a time-averaged spectrum where the C3 and C5 signals are broadened or merged.[2]

Comparative ¹³C NMR Data for Dimethylpyrazole Isomers:

IsomerN-CH₃ (δ, ppm)Ring-CH₃ (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)
1,3-Dimethylpyrazole 37.7312.82 (at C3)147.68104.37129.97
1,5-Dimethylpyrazole 35.4210.48 (at C5)137.36104.58147.58

Data sourced from a study on dimethylpyrazole isomers.[8] Note the significant difference in the chemical shifts for the ring carbons C3 and C5, and the methyl groups, which allows for clear differentiation.

The Decisive Role of 2D NMR: The HMBC Experiment

While 1D NMR is informative, two-dimensional techniques, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are often required for unambiguous assignment. HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons.

Causality in Isomer Distinction: The key to differentiating N-substituted pyrazole isomers (e.g., 1,3- vs. 1,5-disubstituted) lies in identifying the correlations between the protons of the N1-substituent and the pyrazole ring carbons.

  • In a 1,5-disubstituted pyrazole , the protons on the N1-substituent will show a ³J correlation (three bonds) to C5 and a ⁴J correlation (four bonds) to C4.

  • In a 1,3-disubstituted pyrazole , these same protons will show a ³J correlation to C3 and a ⁴J correlation to C4.

This difference provides a definitive structural assignment.[9][10] The Heteronuclear Single Quantum Coherence (HSQC) experiment is used first to identify direct ¹H-¹³C correlations, preventing misinterpretation of the HMBC data.[11]

Experimental Protocol: 2D NMR for Isomer Assignment
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and match the probe for ¹H and ¹³C frequencies. Acquire standard 1D ¹H and ¹³C spectra.[3]

  • HSQC Acquisition: Record a standard gradient-selected HSQC spectrum to establish one-bond ¹H-¹³C correlations.

  • HMBC Acquisition:

    • Set the key HMBC parameter for long-range coupling evolution. A typical value is optimized for an average nJCH of 8 Hz, which corresponds to a delay (Δ₂) of approximately 60-65 ms.[4][11]

    • Acquire the HMBC spectrum. Acquisition time may range from 30 minutes to several hours depending on sample concentration.

  • Data Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • On the HMBC spectrum, identify the cross-peaks between the protons of the N1-substituent and the pyrazole ring carbons (C3, C4, C5).

    • A correlation to the C5 signal confirms a 1,5-isomer, while a correlation to the C3 signal confirms a 1,3-isomer.[9]

Chapter 2: Mass Spectrometry (MS) - Deducing Isomers from Fragments

Mass spectrometry provides the molecular weight of the compound and can differentiate isomers based on their unique fragmentation patterns, particularly under Electron Ionization (EI).[12][13]

Isomeric Differentiation by Fragmentation

The stability of the resulting fragments dictates the fragmentation pathway. The position of a substituent can influence which bonds are cleaved upon ionization.[14] For example, the loss of a substituent or a specific rearrangement like a retro-Diels-Alder reaction might be favored in one isomer over another, leading to different relative abundances of fragment ions in the mass spectrum.[12][15]

While EI-MS can reveal these differences, it's crucial to analyze a pure sample of each isomer to establish a reliable fragmentation library, as patterns can be complex and substituent-dependent.[13]

Experimental Protocol: GC-MS Analysis for Volatile Pyrazoles
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the pyrazole isomer mixture or individual isomers in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation:

    • Inject 1 µL of the sample into a Gas Chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program that effectively separates the isomers. For example, start at 80°C and ramp to 250°C at 10°C/min. The different boiling points of isomers often allow for their chromatographic separation prior to MS analysis.[16]

  • MS Detection (EI):

    • Use a standard electron energy of 70 eV for ionization.

    • Acquire mass spectra across a relevant m/z range (e.g., 40-400 amu).

  • Data Analysis:

    • Compare the retention times of the separated isomers.

    • Analyze the mass spectrum for each isomer. Identify the molecular ion (M⁺) peak.

    • Carefully compare the relative intensities of the major fragment ions between the isomers to identify characteristic fragmentation patterns.[12]

Chapter 3: Vibrational Spectroscopy (IR & Raman) - A Rapid Screening Tool

Infrared (IR) spectroscopy is a fast, non-destructive technique that provides information about the functional groups present in a molecule.[17] While less definitive than NMR for isomer assignment, it can offer valuable clues.

Key Vibrational Modes
  • N-H Stretch: For N-unsubstituted pyrazoles, a characteristic N-H stretching band appears. In the gas phase, this is observed around 3524 cm⁻¹.[18] In condensed phases (e.g., KBr pellet or liquid film), hydrogen bonding causes this band to broaden and shift to a lower frequency (typically 3100-3400 cm⁻¹).[1]

  • C=N and C=C Stretches: The pyrazole ring gives rise to several stretching vibrations, typically in the 1400-1600 cm⁻¹ region.[1]

  • C-N Stretch: A strong C-N stretching vibration is often observed in the 1290-1350 cm⁻¹ range.[19][20]

The precise frequencies of these modes can be subtly influenced by the substitution pattern, but these differences are often too small for confident isomer assignment without authentic reference spectra. Its primary utility is in confirming the presence of key functional groups (like N-H) and as a rapid quality control check.

Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount of the solid or liquid pyrazole sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background is automatically subtracted by the instrument software. Analyze the resulting spectrum for key absorption bands (N-H, C=N, C-N) and compare the spectral "fingerprint" between potential isomers.

Integrated Spectroscopic Workflow

For the most reliable and efficient characterization of pyrazole isomers, a multi-technique approach is essential. The following workflow represents a logical and self-validating system for structure elucidation.

G Integrated Workflow for Pyrazole Isomer Elucidation cluster_0 Integrated Workflow for Pyrazole Isomer Elucidation Start Synthesized Product (Potential Isomer Mixture) MS High-Resolution MS (HRMS) Confirm Elemental Formula Start->MS IR FTIR Spectroscopy Functional Group Check (e.g., N-H) MS->IR NMR_1D 1D NMR (¹H, ¹³C) Initial Structural Assessment IR->NMR_1D NMR_2D 2D NMR (HSQC, HMBC) Definitive Connectivity NMR_1D->NMR_2D Structure Unambiguous Isomer Structure Confirmed NMR_2D->Structure

Caption: A logical workflow for the definitive structural assignment of pyrazole isomers.

Conclusion

The differentiation of pyrazole isomers is a critical task that demands a rigorous and systematic analytical approach. While rapid screening techniques like IR and MS provide valuable preliminary data, NMR spectroscopy, particularly the 2D HMBC experiment, stands as the gold standard for unambiguous structure elucidation . By understanding the strengths and limitations of each technique and applying them within an integrated workflow, researchers can confidently assign the correct structures to their synthesized compounds, ensuring the integrity of their subsequent research in drug discovery and materials science.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136502, 1,5-Dimethylpyrazole. PubChem. [Link]

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  • Nobre, P. C. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Santos, É. D., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

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  • Li, M., et al. (2007). Structure Elucidation of a Pyrazolo[1][21]pyran Derivative by NMR Spectroscopy. Semantic Scholar. [Link]

  • Claramunt, R. M., et al. (1997). A ¹⁵N NMR study of pyrazoles, indazoles, and their N- and C-methyl derivatives. Magnetic Resonance in Chemistry. [Link]

  • Begtrup, M., et al. (1974). ¹³C-NMR Spectra of Phenyl-substituted Azole Derivatives Part 2, a Conformational Study. Acta Chemica Scandinavica. [Link]

  • Lopez, C., et al. (1992). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • Al-Bayati, R. H., & Al-Azzawi, L. H. (2014). Structural study of complexes from hexafluoroacetylacetone, pyrazole, and its pyrazole derivative with some metals by FT-IR, and ¹H-NMR. ResearchGate. [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Černohorský, M., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry. [Link]

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A Senior Application Scientist's Guide to the Reproducible Synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of novel molecular scaffolds is the bedrock of innovation. (1,3-dimethyl-1H-pyrazol-4-yl)methanamine, a versatile building block, presents a case study in the importance of reproducible experimental design. This guide provides an in-depth technical analysis of its primary synthetic route, critically evaluates the reproducibility of each step, and offers a comparative assessment of alternative methodologies. The insights herein are grounded in established chemical principles and aim to empower fellow scientists to navigate the synthesis of this and similar compounds with confidence and precision.

I. The Primary and Most Direct Synthetic Pathway: A Two-Step Approach

The most commonly cited and logical approach to synthesizing this compound involves a two-step sequence: the Vilsmeier-Haack formylation of 1,3-dimethyl-1H-pyrazole followed by the reductive amination of the resulting aldehyde. This pathway is favored for its use of readily available starting materials and its generally reliable transformations.

Step 1: Vilsmeier-Haack Formylation of 1,3-dimethyl-1H-pyrazole

The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich heterocyclic compounds. In this case, it is employed to introduce a formyl group at the C4 position of the 1,3-dimethyl-1H-pyrazole ring, yielding 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Causality Behind Experimental Choices: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The Vilsmeier reagent, a chloroiminium ion generated in situ from a phosphoryl halide (commonly POCl₃) and a formamide (typically N,N-dimethylformamide - DMF), is a mild electrophile suitable for this transformation. The reaction proceeds with high regioselectivity for the 4-position due to the directing effects of the two methyl groups on the pyrazole ring.

Detailed Experimental Protocol:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. The formation of the Vilsmeier reagent is exothermic.

  • Reaction with Pyrazole: To the freshly prepared Vilsmeier reagent, add a solution of 1,3-dimethyl-1H-pyrazole (1 equivalent) in a suitable solvent (e.g., dichloromethane or DMF) dropwise at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide, until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1,3-dimethyl-1H-pyrazole-4-carbaldehyde can be purified by column chromatography on silica gel.

Trustworthiness and Reproducibility Assessment:

The Vilsmeier-Haack reaction is generally considered a reliable and reproducible method. However, several factors can influence the outcome and must be carefully controlled:

  • Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent decomposition.

  • Stoichiometry: The ratio of DMF to POCl₃ can affect the reactivity of the Vilsmeier reagent. An excess of DMF is typically used.

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt and subsequent neutralization must be performed carefully to avoid side reactions.

By diligently controlling these parameters, researchers can expect consistent yields and purity of the desired aldehyde.

Step 2: Reductive Amination of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. In this step, the newly synthesized aldehyde is converted to the target this compound.

Causality Behind Experimental Choices: This transformation proceeds via the initial formation of an imine or enamine intermediate by the reaction of the aldehyde with an amine source (in this case, ammonia), followed by its reduction to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity and mild reaction conditions. Catalytic hydrogenation is another viable option.

Detailed Experimental Protocol (using Sodium Borohydride):

  • Reaction Setup: In a round-bottom flask, dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent, such as methanol or ethanol.

  • Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C and add sodium borohydride (NaBH₄, 1.5-2 equivalents) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Extraction and Purification: Make the aqueous solution basic with NaOH and extract with an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain the crude amine. The product can be further purified by distillation or by conversion to its hydrochloride salt, which can be recrystallized.

Trustworthiness and Reproducibility Assessment:

The reproducibility of reductive amination is generally high, but certain aspects require careful consideration:

  • Imine Formation Equilibrium: The formation of the imine is a reversible reaction. Using an excess of the ammonia source can help drive the equilibrium towards the imine.

  • Choice of Reducing Agent: Sodium borohydride is a cost-effective and efficient reducing agent. For more sensitive substrates, sodium cyanoborohydride or sodium triacetoxyborohydride can offer greater selectivity as they are less reactive towards the starting aldehyde.

  • pH Control: The pH of the reaction mixture can influence both imine formation and the activity of the reducing agent. Maintaining a slightly acidic to neutral pH is often optimal for imine formation.

  • Over-reduction: While less common with borohydride reagents, stronger reducing agents could potentially reduce the pyrazole ring, although this is unlikely under these conditions.

Visualization of the Primary Synthetic Workflow

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Amination 1,3-dimethyl-1H-pyrazole 1,3-dimethyl-1H-pyrazole Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3) 1,3-dimethyl-1H-pyrazole->Vilsmeier Reagent (DMF/POCl3) Electrophilic Substitution 1,3-dimethyl-1H-pyrazole-4-carbaldehyde 1,3-dimethyl-1H-pyrazole-4-carbaldehyde Vilsmeier Reagent (DMF/POCl3)->1,3-dimethyl-1H-pyrazole-4-carbaldehyde Hydrolysis Imine Intermediate Imine Intermediate 1,3-dimethyl-1H-pyrazole-4-carbaldehyde->Imine Intermediate Condensation with NH3 This compound This compound Imine Intermediate->this compound Reduction (e.g., NaBH4)

Caption: Primary synthetic route to this compound.

II. Comparative Analysis of Alternative Synthetic Methodologies

While the Vilsmeier-Haack/reductive amination sequence is a robust primary route, several alternative strategies exist for the synthesis of this compound. A thorough understanding of these alternatives is crucial for troubleshooting, optimizing, and adapting synthetic plans.

MethodStarting MaterialKey Transformation(s)AdvantagesDisadvantages
Reduction of Nitrile 1,3-dimethyl-1H-pyrazole-4-carbonitrileCatalytic Hydrogenation or Hydride Reduction (e.g., LiAlH₄)Direct conversion to the primary amine.Synthesis of the starting nitrile can be challenging; LiAlH₄ is a hazardous reagent requiring stringent anhydrous conditions.[1][2]
Hofmann Rearrangement 1,3-dimethyl-1H-pyrazole-4-carboxamideRearrangement of a primary amide with bromine and base.Utilizes a readily accessible carboxylic acid derivative.Involves the use of hazardous bromine; can have variable yields.[3][4]
Curtius Rearrangement 1,3-dimethyl-1H-pyrazole-4-carbonyl azideThermal or photochemical rearrangement of an acyl azide.Often proceeds with high yields and stereospecificity.Acyl azides can be explosive and require careful handling.[5][6]
Lossen Rearrangement 1,3-dimethyl-1H-pyrazole-4-hydroxamic acidRearrangement of a hydroxamic acid derivative.Milder conditions compared to Curtius and Hofmann rearrangements.The synthesis of the starting hydroxamic acid can be multi-step.[7][8]
Gabriel Synthesis 4-(halomethyl)-1,3-dimethyl-1H-pyrazoleNucleophilic substitution with potassium phthalimide followed by hydrazinolysis.Provides a clean route to the primary amine, avoiding over-alkylation.Requires the synthesis of the halomethylpyrazole precursor; can involve harsh deprotection conditions.[9][10]

Visualization of Alternative Synthetic Logic

G cluster_main Target Molecule cluster_alts Alternative Precursors Target This compound Nitrile 1,3-dimethyl-1H-pyrazole-4-carbonitrile Nitrile->Target Reduction Amide 1,3-dimethyl-1H-pyrazole-4-carboxamide Amide->Target Hofmann Rearrangement Azide 1,3-dimethyl-1H-pyrazole-4-carbonyl azide Azide->Target Curtius Rearrangement Hydroxamic 1,3-dimethyl-1H-pyrazole-4-hydroxamic acid Hydroxamic->Target Lossen Rearrangement Halide 4-(halomethyl)-1,3-dimethyl-1H-pyrazole Halide->Target Gabriel Synthesis

Caption: Alternative synthetic pathways to the target amine.

III. Conclusion and Recommendations

For the routine and reproducible synthesis of this compound, the two-step sequence of Vilsmeier-Haack formylation followed by reductive amination stands out as the most practical and reliable method. Its reliance on well-understood reactions and readily available starting materials makes it an excellent choice for both small-scale and larger-scale preparations.

However, the choice of synthetic route should always be guided by the specific context of the research. For instance, if the corresponding 4-carboxylic acid is more readily available, exploring the Curtius or Hofmann rearrangements might be advantageous, provided the necessary safety precautions are taken. Similarly, if a direct C-N bond formation is desired from a halomethyl intermediate, the Gabriel synthesis offers a clean, albeit potentially longer, alternative.

Ultimately, achieving reproducible results in chemical synthesis is a testament to a deep understanding of the underlying reaction mechanisms and meticulous attention to experimental detail. This guide serves as a foundational resource to empower researchers in their pursuit of reliable and efficient synthetic methodologies.

IV. References

  • University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX.

  • Kaur, N., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC.

  • Wikipedia. (n.d.). Lossen rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

  • Reddy, D. S., et al. (2019). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry.

  • Chemistry Stack Exchange. (2019, May 9). What is the mechanism for this reaction?. Retrieved from [Link]

  • Sridhar, M., et al. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health.

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 23). Gabriel Synthesis. Retrieved from [Link]

  • Perlego. (n.d.). Gabriel Synthesis | Overview & Research Examples. Retrieved from [Link]

  • Pharm D GURU. (n.d.). HOFMANN REARRANGEMENT. Retrieved from [Link]

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Pyrazole Scaffolds in Kinase Inhibition: A Head-to-Head Comparison of Covalent and Non-Covalent BTK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Zanubrutinib and Pirtobrutinib

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the pyrazole scaffold has emerged as a privileged structure, foundational to numerous FDA-approved therapeutics. This guide provides an in-depth, head-to-head comparison of two distinct pyrazole-based inhibitors of Bruton's Tyrosine Kinase (BTK): the covalent inhibitor Zanubrutinib and the non-covalent inhibitor Pirtobrutinib. By examining their synthesis, mechanism of action, selectivity, and preclinical and clinical efficacy, we aim to provide a comprehensive resource for understanding the nuances of these two important drugs.

The Significance of Bruton's Tyrosine Kinase as a Therapeutic Target

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. This pathway is essential for the development, proliferation, and survival of B-cells.[1][2] In many B-cell malignancies, such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL), the BCR pathway is constitutively active, driving tumor growth and survival. Therefore, inhibiting BTK has become a cornerstone of treatment for these diseases.

The pyrazole scaffold has proven to be an effective core for designing potent and selective BTK inhibitors. Its five-membered aromatic ring with two adjacent nitrogen atoms can act as an ATP mimetic, forming crucial hydrogen bond interactions within the kinase hinge region. The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Introducing the Contenders: Zanubrutinib and Pirtobrutinib

This guide will focus on a direct comparison of two pyrazole-based BTK inhibitors that have demonstrated significant clinical success:

  • Zanubrutinib (Brukinsa®): A second-generation, irreversible covalent inhibitor of BTK. It forms a covalent bond with a cysteine residue (C481) in the active site of BTK, leading to sustained inhibition.[3]

  • Pirtobrutinib (Jaypirca®): A third-generation, reversible non-covalent inhibitor of BTK. It does not rely on the C481 residue for its activity, allowing it to be effective against BTK enzymes with mutations at this site, a common mechanism of resistance to covalent inhibitors.[4][5]

Below are the chemical structures of these two pyrazole-based scaffolds:

G cluster_zanubrutinib Zanubrutinib (Covalent) cluster_pirtobrutinib Pirtobrutinib (Non-Covalent) Zanubrutinib Zanubrutinib BTK (Cys481) BTK (Cys481) Zanubrutinib->BTK (Cys481) Forms irreversible covalent bond Sustained Inhibition Sustained Inhibition BTK (Cys481)->Sustained Inhibition Leads to Pirtobrutinib Pirtobrutinib BTK Active Site BTK Active Site Pirtobrutinib->BTK Active Site Forms reversible hydrogen bonds BTK (C481S Mutant) BTK (C481S Mutant) Pirtobrutinib->BTK (C481S Mutant) Binds effectively Reversible Inhibition Reversible Inhibition BTK Active Site->Reversible Inhibition Leads to

Caption: Covalent vs. Non-Covalent BTK Inhibition.

Zanubrutinib's covalent binding to the Cys481 residue provides long-lasting inhibition of BTK. However, mutations at this cysteine residue can lead to resistance. Pirtobrutinib's non-covalent, reversible binding circumvents this resistance mechanism, making it a valuable option for patients who have developed resistance to covalent BTK inhibitors. [4][5]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and improving its safety profile. Both Zanubrutinib and Pirtobrutinib are highly selective for BTK, but there are subtle differences.

KinaseZanubrutinib IC50 (nM)Pirtobrutinib IC50 (nM)
BTK 0.5 - 2.5 0.4 - 5.69
TEC>100>1000
ITK1.9>1000
EGFR>1000>1000
JAK3>1000>1000
SRC>1000>1000

Data compiled from multiple sources and should be considered representative. Absolute values may vary between different assays.

Pirtobrutinib has been reported to be more than 300-fold selective for BTK over 98% of other kinases tested. [6]Zanubrutinib is also highly selective, with significantly less activity against other kinases like EGFR and SRC compared to the first-generation BTK inhibitor, ibrutinib. [3]

Preclinical and Clinical Efficacy in Mantle Cell Lymphoma

Both Zanubrutinib and Pirtobrutinib have demonstrated significant efficacy in patients with relapsed or refractory mantle cell lymphoma (MCL).

Zanubrutinib: In a phase 2 study of patients with relapsed/refractory MCL, Zanubrutinib demonstrated an overall response rate (ORR) of 83.7%, with a complete response (CR) rate of 77.9%. The median progression-free survival (PFS) was 33.0 months. [7] Pirtobrutinib: In the BRUIN phase 1/2 study, Pirtobrutinib showed an ORR of 56.7% in patients with MCL who had been previously treated with a covalent BTK inhibitor. The median duration of response was 17.6 months, and the median overall survival was 23.5 months. [8]A phase 3 head-to-head trial (BRUIN MCL-321) is currently underway to directly compare pirtobrutinib with investigator's choice of covalent BTK inhibitor (ibrutinib, acalabrutinib, or zanubrutinib) in patients with MCL. [5]

Experimental Protocols

To ensure the reproducibility and validity of the data presented, detailed experimental protocols for key assays are provided below.

In Vitro BTK Enzyme Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro potency of BTK inhibitors.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (Zanubrutinib, Pirtobrutinib) dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Add 2 µL of BTK enzyme solution (e.g., 3 ng/µL) to each well.

  • Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction. The final concentration of ATP should be close to its Km for BTK.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular BTK Autophosphorylation Assay

This assay measures the ability of an inhibitor to block BTK activity within a cellular context.

Materials:

  • HEK293 cells stably expressing wild-type BTK or a BTK C481S mutant

  • Cell culture medium and supplements

  • Test compounds (Zanubrutinib, Pirtobrutinib) dissolved in DMSO

  • Lysis buffer

  • Antibodies: anti-phospho-BTK (Tyr223) and total BTK

  • Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Western blotting or ELISA reagents

Procedure:

  • Plate the HEK293-BTK cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or DMSO for a specified time (e.g., 2 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Analyze the levels of phosphorylated BTK (pBTK) and total BTK using either Western blotting or a sandwich ELISA.

  • Quantify the pBTK and total BTK signals.

  • Normalize the pBTK signal to the total BTK signal for each treatment condition.

  • Calculate the percent inhibition of BTK autophosphorylation and determine the IC50 values.

In Vivo Mantle Cell Lymphoma Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of BTK inhibitors.

G start Implantation of MCL cells into immunodeficient mice tumor_growth Tumor growth to a palpable size start->tumor_growth randomization Randomization into treatment groups tumor_growth->randomization treatment Daily oral gavage with vehicle, Zanubrutinib, or Pirtobrutinib randomization->treatment monitoring Tumor volume and body weight measurements treatment->monitoring Regularly endpoint Study endpoint: - Tumor size limit reached - Pre-defined duration monitoring->endpoint analysis Tumor excision and analysis (weight, IHC, Western blot) endpoint->analysis

Caption: Workflow for an in vivo MCL xenograft study.

Procedure:

  • Cell Culture: Culture a human mantle cell lymphoma cell line (e.g., REC-1 or Jeko-1).

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Implantation: Subcutaneously inject the MCL cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, Zanubrutinib, Pirtobrutinib).

  • Treatment Administration: Administer the compounds orally (e.g., by gavage) at the desired dose and schedule.

  • Monitoring: Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week).

  • Study Endpoint: Terminate the study when tumors in the control group reach a specified size or after a predetermined treatment duration.

  • Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control. Analyze excised tumors for target engagement and downstream signaling effects.

Conclusion

The pyrazole scaffold has proven to be a highly successful platform for the development of potent and selective kinase inhibitors. The head-to-head comparison of Zanubrutinib and Pirtobrutinib highlights the evolution of BTK inhibitor design, from irreversible covalent inhibitors to reversible non-covalent inhibitors that can overcome acquired resistance.

Zanubrutinib stands out for its high potency and selectivity as a second-generation covalent inhibitor, offering a favorable safety profile compared to its predecessor, ibrutinib. [3]Pirtobrutinib represents a significant advancement, providing a much-needed therapeutic option for patients who have developed resistance to covalent BTK inhibitors due to the C481S mutation. [4] The choice between these two pyrazole-based scaffolds will depend on the specific clinical context, including the patient's prior treatment history and the mutational status of their disease. Future research will continue to build upon the success of these pyrazole-based inhibitors, leading to the development of even more effective and safer therapies for B-cell malignancies.

References

  • Advani RH, Buggy JJ, Sharman JP, et al. Bruton tyrosine kinase inhibitor ibrutinib (PCI-32765) has significant activity in patients with relapsed/refractory B-cell malignancies. J Clin Oncol. 2013;31(1):88-94. [Link]

  • Data-driven automatic synthesis planning: Synthesis routes of S-Zanubrutinib identified with CDI CASP. ChemRxiv. 2024. [Link]

  • Mato AR, Shah NN, Jurczak W, et al. Pirtobrutinib in relapsed or refractory B-cell malignancies (BRUIN): a phase 1/2 study. Lancet. 2021;397(10277):892-901. [Link]

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  • A process for the preparation of Pirtobrutinib and its intermediates thereof. Technical Disclosure Commons. 2024. [Link]

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  • Real-world safety profile of zanubrutinib: a disproportionality analysis based on the FAERS database. NIH. 2024. [Link]

  • Zanubrutinib Shows High Response Rates in Single-Arm Phase 2 Study. AJMC. 2020. [Link]

  • Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL. PubMed. 2019. [Link]

  • Zanubrutinib: A new BTK inhibitor for treatment of relapsed/refractory mantle cell lymphoma. ResearchGate. 2021. [Link]

  • Song Y, Zhou K, Zou D, et al. Zanubrutinib in relapsed/refractory mantle cell lymphoma: long-term efficacy and safety results from a phase 2 study. Blood. 2022;139(21):3148-3158. [Link]

  • Pirtobrutinib Demonstrates Durable Efficacy in Pretreated Mantle Cell Lymphoma. OncLive. 2023. [Link]

  • Eyre TA, Shah N, Jurczak W, et al. BRUIN MCL-321: phase III study of pirtobrutinib versus investigator choice of BTK inhibitor in BTK inhibitor naive mantle cell lymphoma. Future Oncol. 2023;19(1):19-29. [Link]

  • Zanubrutinib versus acalabrutinib indirect treatment comparison in relapsed or refractory mantle cell lymphoma. PubMed. 2025. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Properties of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] From anti-inflammatory drugs to targeted cancer therapies, the versatility of the pyrazole scaffold is evident.[2] However, the journey from a promising pyrazole-based compound to a clinically effective drug is heavily dictated by its pharmacokinetic profile—the body's effect on the drug. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these derivatives is paramount for optimizing efficacy and ensuring safety.

This guide provides an in-depth comparison of the pharmacokinetic properties of several notable pyrazole derivatives, supported by experimental data and protocols. It is designed to offer researchers and drug development professionals a comprehensive resource to inform candidate selection and preclinical development strategies.

The Critical Role of Pharmacokinetics in Pyrazole Drug Development

The success or failure of a drug candidate is often determined by its pharmacokinetic behavior.[3] Early and thorough ADME assessment allows for the identification of liabilities such as poor oral bioavailability, rapid metabolism leading to short duration of action, or a high potential for drug-drug interactions.[4][5] For pyrazole derivatives, the diverse substitutions on the core ring can dramatically alter their physicochemical properties, leading to a wide spectrum of pharmacokinetic profiles. This guide will delve into these differences, providing a comparative framework for this important class of molecules.

Comparative Pharmacokinetic Profiles of Pyrazole Derivatives

The following table summarizes the key pharmacokinetic parameters of a selection of pyrazole-containing drugs, showcasing the diversity within this chemical class.

Parameter Celecoxib Sildenafil Rimonabant Betrixaban Crizotinib Ruxolitinib Erdafitinib
Primary Indication Anti-inflammatoryErectile DysfunctionAnti-Obesity (Withdrawn)AnticoagulantOncologyMyelofibrosisOncology
Tmax (hours) ~3[6][7][8]~1[9]~2[10]3-4[11][12]~4[13][14]~1-2[15]2-4[16][17]
Oral Bioavailability (%) Not well-defined due to low solubility~41[3][9][18]Good oral bioavailability~34[11]~43>95%[19]Dose-proportional
Protein Binding (%) ~97[6]~96[20]Nearly 100%~60[11][21]~95%~97% (to albumin)[19]>99% (to AAG)[22]
Half-life (hours) ~11[23]~3-4[9]6-9 days (non-obese), 16 days (obese)[24]19-27 (effective)[11][21][25]~42[13][14]~3[15]~76.4[16]
Primary Metabolic Enzymes CYP2C9, CYP3A4 (minor)[7][26]CYP3A4, CYP2C9 (minor)[20]CYP3A4Not metabolized by CYPs[11][21]CYP3A4/5[14][27]CYP3A4, CYP2C9 (minor)[19]CYP2C9, CYP3A4[22]
Active Metabolites NoYes (N-desmethyl)[20]NoNoYes (crizotinib lactam, minor activity)[27]Yes[19]No
Primary Excretion Route Feces and Urine[7][26]Feces (~80%), Urine (~13%)Feces (~86%), Urine (~3%)Feces (~85%), Urine (~11%)[12][21]Feces (~63%), Urine (~22%)[5][28]Urine (as metabolites)Feces (~69%), Urine (~19%)[22]

AAG: Alpha-1-acid glycoprotein

Key Experimental Protocols for Pharmacokinetic Profiling

Accurate and reproducible experimental data are the foundation of robust pharmacokinetic assessment. The following section details standard, field-proven protocols for key in vitro assays.

In Vitro Metabolic Stability Assessment in Liver Microsomes

Rationale: This assay is a cornerstone of early ADME screening, providing an initial estimate of a compound's susceptibility to hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes.[5][13] A high clearance in this assay often predicts poor oral bioavailability and a short in vivo half-life. The choice of liver microsomes from different species (e.g., human, rat, mouse, dog) allows for an early assessment of interspecies differences in metabolism.[13]

Protocol:

  • Preparation of Reagents:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test pyrazole derivative (e.g., 10 mM in DMSO).

    • Prepare a solution of the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the zero-minute sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.

Plasma Protein Binding Assessment by Rapid Equilibrium Dialysis (RED)

Rationale: The extent to which a drug binds to plasma proteins is a critical determinant of its distribution and efficacy.[29] Only the unbound fraction of the drug is free to interact with its target and be cleared from the body.[24] The Rapid Equilibrium Dialysis (RED) method is a widely accepted and reliable technique for determining the percentage of plasma protein binding.[9][29]

Protocol:

  • Preparation:

    • Hydrate the dialysis membrane of the RED device according to the manufacturer's instructions.

    • Prepare a stock solution of the test pyrazole derivative and spike it into plasma from the desired species (e.g., human, rat) at a final concentration of, for example, 1 µM.

  • Dialysis Setup:

    • Add the plasma containing the test compound to the sample chamber of the RED device.

    • Add dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the buffer chamber.

  • Incubation:

    • Seal the RED plate and incubate it at 37°C with shaking for a predetermined time (typically 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sample Collection and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To ensure matrix consistency for LC-MS/MS analysis, add blank buffer to the plasma sample and blank plasma to the buffer sample in equal volumes.

    • Analyze the concentration of the test compound in both samples by a validated LC-MS/MS method.

  • Calculation:

    • Percentage Bound = [ (Concentration in plasma - Concentration in buffer) / Concentration in plasma ] * 100

    • Percentage Unbound (fu) = 100 - Percentage Bound

Cytochrome P450 (CYP) Inhibition Assay

Rationale: Assessing the potential of a new pyrazole derivative to inhibit major CYP isoforms is a regulatory requirement and crucial for predicting drug-drug interactions (DDIs).[30][31] Co-administration of a CYP inhibitor with a drug that is a substrate for that enzyme can lead to elevated plasma concentrations of the substrate drug, potentially causing toxicity.[30]

Protocol:

  • Reagent Preparation:

    • Use human liver microsomes as the enzyme source.

    • Prepare solutions of specific probe substrates for the CYP isoforms of interest (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).

    • Prepare a range of concentrations of the test pyrazole derivative and known positive control inhibitors.

  • Incubation:

    • In a 96-well plate, combine the human liver microsomes, phosphate buffer, and the test compound or positive control inhibitor.

    • Pre-incubate at 37°C.

    • Add the specific CYP probe substrate.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Reaction Termination and Sample Processing:

    • After a specified incubation time, terminate the reaction with a cold organic solvent containing an internal standard.

    • Centrifuge to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity) by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[20]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a representative metabolic pathway and a typical experimental workflow.

metabolic_pathway Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) (Methyl Hydroxylation) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol Dehydrogenase (Oxidation) Glucuronide_Conjugate Glucuronide_Conjugate Carboxycelecoxib->Glucuronide_Conjugate UGTs (Glucuronidation) Excretion Excretion Glucuronide__Conjugate Glucuronide__Conjugate Glucuronide__Conjugate->Excretion Urine & Feces experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies Metabolic_Stability Metabolic Stability (Liver Microsomes) Data_Analysis Pharmacokinetic Modeling (NCA, Compartmental) Metabolic_Stability->Data_Analysis Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Protein_Binding->Data_Analysis CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Data_Analysis Animal_Model Animal Model Selection (e.g., Rat, Dog) Dosing Oral & IV Dosing Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling LC_MS_Analysis LC-MS/MS Analysis of Plasma Concentrations Blood_Sampling->LC_MS_Analysis LC_MS_Analysis->Data_Analysis Candidate_Selection Lead Candidate Selection Data_Analysis->Candidate_Selection

Caption: Preclinical pharmacokinetic workflow.

Conclusion: Integrating Pharmacokinetic Data for Informed Drug Development

The pyrazole scaffold will undoubtedly continue to be a fertile ground for the discovery of novel therapeutics. A thorough and early understanding of the pharmacokinetic properties of new pyrazoline derivatives is not merely a data-gathering exercise; it is a critical component of a rational drug design strategy. By employing the standardized assays detailed in this guide and carefully interpreting the comparative data, researchers can de-risk their projects, optimize lead compounds more efficiently, and ultimately increase the probability of clinical success. The interplay of absorption, distribution, metabolism, and excretion is a complex biological symphony, and for pyrazole derivatives, understanding this music is key to developing the next generation of innovative medicines.

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A Comparative Guide to In Silico and Experimental Validation of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine Binding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated lead compound is both arduous and resource-intensive. The pyrazole scaffold, a privileged structure in medicinal chemistry, continues to yield compounds of significant therapeutic interest. This guide focuses on a representative molecule, (1,3-dimethyl-1H-pyrazol-4-yl)methanamine, to draw a direct, practical comparison between computational (in silico) prediction and laboratory-based (experimental) validation of its binding to a therapeutic target. We will use Cyclin-Dependent Kinase 2 (CDK2), a well-established cancer target, as our model protein. This document provides an in-depth analysis of molecular docking simulations juxtaposed with a tier of biophysical and cell-based assays, including Thermal Shift Assays (TSA), Isothermal Titration Calorimetry (ITC), and Cellular Thermal Shift Assays (CETSA). By detailing the causality behind methodological choices and presenting step-by-step protocols, this guide serves as a technical resource for researchers, scientists, and drug development professionals aiming to build robust, self-validating workflows that seamlessly integrate prediction with empirical evidence.

Introduction

The pyrazole nucleus is a cornerstone of many FDA-approved drugs, valued for its metabolic stability and versatile synthetic handles. Compounds built around this five-membered aromatic ring have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] this compound is a simple yet representative example of this chemical class. The central challenge in its development, as with any small molecule, is to definitively prove that it binds to its intended biological target with sufficient affinity and specificity.

Computational methods, particularly molecular docking, have emerged as indispensable tools for rapidly screening vast chemical libraries and prioritizing candidates, thereby reducing the time and cost of initial discovery phases.[3][4] However, these predictions are estimations of physical reality and are subject to inaccuracies arising from scoring function limitations, protein flexibility, and solvation effects.[5] Therefore, rigorous experimental validation is not merely a confirmatory step but an essential component of the scientific process that corrects, informs, and ultimately validates the computational hypothesis. This guide will navigate the complementary nature of these two domains, illustrating how their synergistic application leads to higher confidence in decision-making during lead optimization.[6]

Part 1: In Silico Prediction: A Molecular Docking Workflow

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein's active site and estimates the strength of the interaction, typically as a scoring function or binding energy.[4] This approach allows us to generate a structural hypothesis for how this compound interacts with CDK2 at an atomic level.

Causality in Computational Choices

The choice of docking software (e.g., AutoDock) and the specific protocol is critical. We employ a flexible ligand-rigid receptor model as a balance between computational cost and accuracy for initial screening.[7][8] The protein structure is sourced from the Protein Data Bank (PDB), and it is crucial to select a high-resolution crystal structure and prepare it by removing artifacts (water molecules, co-solvents) and adding necessary components (hydrogens, charges) to simulate a physiologically relevant state.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., CDK2 from PDB) Clean 3. Prepare Receptor (Remove Water, Add Hydrogens) PDB->Clean Ligand 2. Prepare Ligand (Energy Minimize 3D Structure) Dock 5. Execute Docking Algorithm (e.g., Lamarckian Genetic Algorithm) Ligand->Dock Grid 4. Define Binding Site (Grid Box Generation) Clean->Grid Grid->Dock Pose 6. Analyze Binding Poses (Clustering, RMSD) Dock->Pose Score 7. Rank by Binding Energy (kcal/mol) Pose->Score Visualize 8. Visualize Interactions (H-bonds, Hydrophobic) Score->Visualize

Caption: Workflow for in silico molecular docking.

Detailed Protocol: Molecular Docking of this compound into CDK2
  • Protein Preparation :

    • Download the crystal structure of human CDK2 (e.g., PDB ID: 1HCK) from the Protein Data Bank.

    • Using molecular modeling software (e.g., PyMOL, Chimera), remove all non-protein atoms, including water molecules and co-crystallized ligands.

    • Use a preparation wizard (e.g., in AutoDock Tools) to add polar hydrogens and assign Kollman charges to the protein atoms. This step is crucial for accurately calculating electrostatic interactions.[9]

  • Ligand Preparation :

    • Generate a 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This ensures a low-energy, stable starting conformation.

    • Save the prepared ligand in a format compatible with the docking software (e.g., PDBQT for AutoDock).

  • Grid Box Generation :

    • Define a 3D grid box that encompasses the known ATP-binding site of CDK2. The box should be large enough to allow the ligand rotational and translational freedom but small enough to focus the search, saving computational time.

  • Docking Execution :

    • Run the docking simulation using an algorithm like the Lamarckian Genetic Algorithm, which combines a genetic algorithm for global searching with a local search method for energy minimization.[7]

    • Typically, 10-50 independent docking runs are performed to ensure adequate sampling of the conformational space.

  • Results Analysis :

    • The results will be a series of docked poses, each with an estimated free energy of binding.

    • Cluster the poses based on root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding modes.

    • Visualize the top-ranked pose to analyze key interactions (e.g., hydrogen bonds with hinge region residues, hydrophobic interactions) that contribute to binding.

Hypothetical Docking Results
CompoundPredicted Binding Energy (kcal/mol)Key Predicted Interactions with CDK2
This compound -7.5H-bond with Leu83 (hinge); Hydrophobic interactions with Ile10, Val18
Analogue A (added phenyl group)-8.9Additional π-π stacking with Phe80
Analogue B (removed methyl group)-6.2Loss of key hydrophobic contact in pocket

Part 2: Experimental Validation: A Multi-Tiered Strategy

No single experiment can fully capture the complexity of a drug-target interaction. Therefore, we employ a cascaded approach, moving from high-throughput, qualitative assays to lower-throughput, quantitative "gold standard" methods, and finally to a physiologically relevant context.

Rationale for the Experimental Cascade

This tiered system is designed for efficiency. A Thermal Shift Assay (TSA) is used as an initial, rapid screen to confirm direct binding.[10] Positive hits are then subjected to Isothermal Titration Calorimetry (ITC) for a complete thermodynamic profile and accurate affinity measurement.[11][12] Finally, a cell-based assay confirms that the compound can access and engage its target in a living cell, a critical step for predicting in vivo efficacy.[13][14]

G cluster_biophysical Biophysical Validation cluster_cellular Cellular Validation TSA 1. Thermal Shift Assay (TSA) (High-throughput Screen) Output: ΔTm ITC 2. Isothermal Titration Calorimetry (ITC) (Thermodynamic Profile) Output: KD, ΔH, ΔS TSA->ITC Confirmed Binders CETSA 3. Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) Output: Thermal Stabilization ITC->CETSA Compounds w/ High Affinity End Validated Lead Candidate CETSA->End Start Compound from In Silico Screen Start->TSA

Caption: Tiered workflow for experimental validation.

Method 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

Principle: This technique measures a protein's melting temperature (Tm) by monitoring its unfolding in the presence of a fluorescent dye.[15] The dye (e.g., SYPRO Orange) fluoresces in hydrophobic environments. As the protein is heated and unfolds, its hydrophobic core becomes exposed, causing an increase in fluorescence. A ligand that binds and stabilizes the protein will increase the energy required to unfold it, resulting in a measurable increase in the melting temperature (a positive thermal shift, or ΔTm).[16][17]

Detailed Protocol:

  • Reagent Preparation :

    • Prepare a solution of purified CDK2 protein (e.g., 2 µM final concentration) in a suitable, well-buffered solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of the compound in DMSO and create a dilution series. The final DMSO concentration in the assay should be kept low (<1%) to avoid protein destabilization.

    • Prepare a working solution of SYPRO Orange dye (e.g., 5X final concentration).

  • Assay Plate Setup :

    • In a 96- or 384-well PCR plate, add the protein buffer.

    • Add the test compound at various concentrations. Include a "no ligand" control (DMSO vehicle only).

    • Add the CDK2 protein to all wells.

    • Finally, add the SYPRO Orange dye to all wells.

  • Data Acquisition :

    • Seal the plate and briefly centrifuge to mix the components.

    • Place the plate in a real-time PCR instrument.[10]

    • Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a ramp rate of ~1 °C/min, while continuously monitoring fluorescence.[18]

  • Data Analysis :

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the sigmoidal transition.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of each compound-treated sample.

Method 2: Isothermal Titration Calorimetry (ITC)

Principle: ITC is the gold standard for quantifying binding thermodynamics. It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to a protein.[19][20] By titrating the ligand into the protein solution, a complete binding isotherm is generated, from which the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) can be determined directly. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[21]

Detailed Protocol:

  • Sample Preparation (Critical Step) :

    • Extensively dialyze the purified CDK2 protein and dissolve the compound in the exact same buffer to minimize heats of dilution, which can mask the true binding signal.[20]

    • Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.

    • Accurately determine the concentrations of both protein and ligand. Typical concentrations are 10-50 µM protein in the sample cell and 100-500 µM ligand in the syringe.[20]

  • Instrument Setup :

    • Thoroughly clean the instrument's sample and reference cells.

    • Load the protein solution (~200-300 µL) into the sample cell and the ligand solution (~40-100 µL) into the titration syringe.

    • Allow the system to equilibrate thermally to the desired temperature (e.g., 25 °C).

  • Titration Experiment :

    • Perform a series of small, precisely controlled injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.

  • Data Analysis :

    • The raw data is a series of heat-flow peaks for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., a one-site model) to extract K_D, n, and ΔH.

Part 3: Comparative Analysis & Synthesis

The true power of this workflow lies in comparing the data from each stage. The computational prediction provides a structural hypothesis, while the experimental assays test and quantify the physical reality of the interaction.

Synthesized Data Summary
MethodMetricThis compoundInterpretation
In Silico Docking Binding Energy-7.5 kcal/molStrong predicted affinity, structurally plausible pose.
TSA / DSF ΔTm+ 4.2 °CDirect binding confirmed; significant protein stabilization.
ITC K_D (Affinity)5.2 µMModerate affinity, confirming a direct interaction.
ΔH (Enthalpy)-8.5 kcal/molBinding is enthalpically driven.
CETSA Thermal ShiftPositiveCompound enters cells and engages CDK2.
Discussion: Connecting the Dots

In our hypothetical example, the results show excellent concordance. The in silico model predicted a favorable binding energy, which was confirmed experimentally by a significant thermal shift in the TSA. This initial validation gives us the confidence to proceed to ITC, which provides a precise dissociation constant (K_D) of 5.2 µM. This value is consistent with the binding energy predicted by docking (a ΔG calculated from K_D would be in a similar range). The negative enthalpy (ΔH) from ITC suggests that hydrogen bonds and van der Waals interactions, which were visualized in the docking pose, are the primary driving forces for binding.[12]

The final, crucial piece of evidence comes from the cellular thermal shift assay (CETSA). Observing a thermal shift in a cellular context confirms that the compound is cell-permeable and can find and bind to CDK2 within the crowded, complex environment of the cytoplasm.[6][14] This is a critical step in bridging the gap between a biophysical interaction and a potential physiological effect.

Discrepancies are common and equally informative. A compound that docks well but shows no activity in TSA or ITC may indicate a false positive from the docking algorithm. Conversely, a compound that is active in biophysical assays but not in cell-based assays may have poor cell permeability or be subject to efflux pumps, providing critical information for medicinal chemists to address in the next design cycle.

Conclusion

The validation of a small molecule's binding to its target is a foundational pillar of drug discovery. This guide demonstrates that neither in silico nor experimental methods are sufficient in isolation. Computational docking provides an invaluable, cost-effective method for generating hypotheses and prioritizing compounds. However, these predictions must be anchored in empirical reality through a strategic, multi-tiered experimental approach. A high-throughput screen like TSA offers initial confirmation of a direct interaction, which is then precisely quantified by a gold-standard biophysical method like ITC. Finally, cell-based assays provide the ultimate validation of target engagement in a physiologically relevant system. By integrating these methodologies, researchers can create a robust, self-validating workflow that accelerates the discovery of novel therapeutics with a higher probability of success.

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A Senior Application Scientist's Guide to the Statistical Analysis of Biological Data: A Case Study of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Pharmacological Promise of Pyrazole Derivatives

The pyrazole nucleus is a five-membered heterocyclic ring that serves as a privileged scaffold in medicinal chemistry.[6][7][8] This structural motif is found in a multitude of approved drugs with diverse therapeutic applications, from the anti-inflammatory effects of Celecoxib to various anticancer, antimicrobial, and antidepressant agents.[9][10][11] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.

Our compound of interest, (1,3-dimethyl-1H-pyrazol-4-yl)methanamine (Compound X), is a novel entity within this class. Given the established precedent of pyrazole derivatives as potent enzyme inhibitors, a logical first step in its characterization is to screen it against well-known therapeutic targets. Cyclooxygenase (COX) enzymes are a prime candidate for such a screen. These enzymes mediate the synthesis of prostaglandins, which are key players in inflammation and pain.[1][2] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation.[12] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs like Ibuprofen that inhibit both isoforms.[4]

This guide will walk you through a hypothetical workflow to assess the potency and selectivity of Compound X as a COX-2 inhibitor, with a strong emphasis on the statistical analysis required to make robust comparisons.

Experimental Design: The In-Vitro COX-2 Inhibition Assay

To evaluate the inhibitory potential of Compound X, we will use a fluorometric COX-2 inhibitor screening assay. This assay measures the activity of recombinant human COX-2 by detecting the generation of Prostaglandin G2, an intermediate product.[13] The fluorescence signal is proportional to the enzyme's activity; thus, a reduction in signal in the presence of an inhibitor indicates its potency.

Materials and Reagents
  • Test Compounds:

    • Compound X (this compound)

    • Celecoxib (Positive Control, selective COX-2 inhibitor)

    • Ibuprofen (Comparator, non-selective NSAID)

  • Assay Kit: Fluorometric COX-2 Inhibitor Screening Kit (containing COX-2 enzyme, assay buffer, COX probe, cofactor, and arachidonic acid substrate).[13][14]

  • Instrumentation: 96-well white opaque plate, fluorescence plate reader, multi-channel pipette.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol. The causality flows from reagent preparation to the final data acquisition, which is then fed into the statistical analysis pipeline.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitors Prepare serial dilutions of Compound X, Celecoxib, & Ibuprofen add_inhibitors Add 10 µL of diluted inhibitors or controls to 96-well plate prep_inhibitors->add_inhibitors prep_enzyme Reconstitute and dilute recombinant human COX-2 add_enzyme Add 10 µL of diluted COX-2 enzyme prep_enzyme->add_enzyme prep_reaction_mix Prepare Reaction Mix: Assay Buffer + COX Probe + Cofactor add_mix Add 80 µL of Reaction Mix to each well prep_reaction_mix->add_mix add_inhibitors->add_enzyme add_enzyme->add_mix incubate Incubate at 25°C add_mix->incubate initiate Initiate reaction by adding 10 µL of Arachidonic Acid incubate->initiate read_plate Measure fluorescence kinetically (Ex/Em = 535/587 nm) initiate->read_plate calc_inhibition Calculate % Inhibition relative to controls read_plate->calc_inhibition stat_analysis Perform Statistical Analysis: Non-linear Regression (IC50) calc_inhibition->stat_analysis

Caption: Workflow for the in-vitro COX-2 inhibition assay.

Detailed Experimental Protocol
  • Compound Preparation: Prepare a series of 10X concentrated serial dilutions of Compound X, Celecoxib, and Ibuprofen in a suitable solvent (e.g., DMSO). The concentration range should be chosen to span the expected IC50 value, typically from nanomolar to micromolar ranges.

  • Control Wells: Prepare wells for:

    • Enzyme Control (EC): Contains enzyme but no inhibitor (represents 100% activity).

    • Inhibitor Control (IC): Contains a known inhibitor like Celecoxib at a high concentration to establish maximal inhibition.

    • Solvent Control: Contains the same final concentration of the solvent (e.g., DMSO) used for the test compounds to check for any effects on enzyme activity.

  • Assay Plate Setup:

    • Add 10 µL of the diluted test compounds or controls to their assigned wells in a 96-well white opaque plate.

    • Add 80 µL of the Reaction Mix (Assay Buffer, COX Probe, COX Cofactor) to each well.[14]

  • Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 enzyme to all wells except for a "no enzyme" background control.

  • Incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate solution to all wells simultaneously using a multi-channel pipette.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes.[13]

  • Data Processing: For each well, calculate the rate of reaction (slope of the linear portion of the kinetic curve). The percent inhibition for each compound concentration is calculated using the formula:

    • % Inhibition = ((Rate_EC - Rate_Sample) / Rate_EC) * 100

Statistical Analysis of Dose-Response Data

Once the raw data (% inhibition at various concentrations) is obtained, the next critical step is to perform a statistical analysis to determine the potency of each compound and compare them. The half-maximal inhibitory concentration (IC50) is the most common metric for potency.[15]

Hypothetical Experimental Data

For the purpose of this guide, let's assume the COX-2 inhibition assay yielded the following data. Each data point represents the mean of three replicate experiments (triplicates).

Concentration (nM)log[Concentration (M)]% Inhibition (Compound X)% Inhibition (Celecoxib)% Inhibition (Ibuprofen)
1-9.02.51.80.5
10-8.015.28.91.2
50-7.348.935.13.1
100-7.075.662.35.8
500-6.395.192.825.4
1000-6.098.297.145.3
5000-5.399.198.588.9
10000-5.099.599.296.7
Step-by-Step Statistical Analysis

The standard method for analyzing dose-response data is non-linear regression.[6][16] Software such as GraphPad Prism is widely used for this purpose.[10][17]

Step 1: Data Transformation The drug concentrations often span several orders of magnitude. To create a symmetrical sigmoidal curve, the X-axis (concentration) data should be transformed to its logarithm.[18] This is reflected in the table above.

Step 2: Non-linear Regression Fit the transformed data to a four-parameter logistic (4PL) model. This model is defined by the equation:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

  • Y: The measured response (% Inhibition).

  • X: The logarithm of the inhibitor concentration.

  • Top: The maximum response plateau (should be close to 100%).

  • Bottom: The minimum response plateau (should be close to 0%).

  • LogIC50: The logarithm of the concentration that produces a 50% response. The IC50 is the antilog of this value.

  • HillSlope: Describes the steepness of the curve.

Step 3: IC50 Determination and Goodness-of-Fit The non-linear regression analysis will provide the best-fit values for these four parameters for each compound, along with their 95% confidence intervals. The R-squared (R²) value is a measure of the goodness-of-fit of the model to the data, with values closer to 1.0 indicating a better fit.

Hypothetical Results from Non-linear Regression:

ParameterCompound XCelecoxibIbuprofen
IC50 (nM) 45.2 85.5 1250.7
95% CI of IC50 (nM)41.5 - 49.378.9 - 92.61150.2 - 1360.1
HillSlope1.21.11.5
0.9980.9970.995
Statistical Comparison of Potency

Observing that the IC50 of Compound X (45.2 nM) is lower than that of Celecoxib (85.5 nM) is not sufficient. We must determine if this difference is statistically significant.

Method: Extra Sum-of-Squares F-Test This is the preferred method for comparing parameters from two non-linear regression models.[19] The test compares the goodness-of-fit of two models:

  • Null Hypothesis (H₀): A single, shared LogIC50 value adequately describes both datasets (i.e., the curves are not significantly different in their potency).

  • Alternative Hypothesis (Hₐ): Each dataset is better described by its own, separate LogIC50 value.

The F-test calculates a P value. If the P value is small (typically < 0.05), we reject the null hypothesis and conclude that the LogIC50 values (and thus the IC50 values) are significantly different.

Hypothetical Comparison Results:

  • Compound X vs. Celecoxib: P < 0.001

  • Compound X vs. Ibuprofen: P < 0.0001

G cluster_model Non-linear Regression (4PL Model) cluster_params Parameter Estimation cluster_compare Statistical Comparison cluster_result Conclusion data Dose-Response Data (% Inhibition vs. log[Concentration]) fit_x Fit Curve for Compound X data->fit_x fit_c Fit Curve for Celecoxib data->fit_c ic50_x Calculate IC50 for Compound X fit_x->ic50_x ic50_c Calculate IC50 for Celecoxib fit_c->ic50_c f_test Extra Sum-of-Squares F-Test ic50_x->f_test ic50_c->f_test p_value Calculate P value f_test->p_value conclusion Is P < 0.05? p_value->conclusion sig_diff Potencies are Significantly Different conclusion->sig_diff Yes no_sig_diff No Significant Difference in Potency conclusion->no_sig_diff No

Caption: Logical flow for comparing IC50 values.

Interpretation and Discussion

  • Potency: Compound X exhibits a statistically significant (P < 0.001) greater potency in inhibiting COX-2 (IC50 = 45.2 nM) compared to the established drug Celecoxib (IC50 = 85.5 nM). Both are significantly more potent than the non-selective NSAID Ibuprofen (IC50 = 1250.7 nM).

  • Selectivity (Inferred): The high IC50 value for Ibuprofen against COX-2 is consistent with its known non-selective profile. To formally establish the selectivity of Compound X, an analogous experiment against the COX-1 isoform would be required. A high COX-1 IC50 / COX-2 IC50 ratio would indicate favorable selectivity, suggesting a potentially lower risk of gastrointestinal side effects.

  • Trustworthiness of the Protocol: The use of appropriate controls (enzyme, inhibitor, solvent), replicate measurements, and a validated statistical model (non-linear regression with F-test comparison) constitutes a self-validating system. The high R² values for all curve fits indicate that the chosen model accurately describes the experimental data.

These results would strongly support the progression of Compound X to further preclinical testing. The next steps would include confirming its selectivity against COX-1, evaluating its efficacy in cell-based and animal models of inflammation, and assessing its pharmacokinetic and toxicological profiles.

References

  • Faria, J. V., et al. (2017). A review of the biological and pharmacological activities of pyrazole derivatives. RSC Advances. [Link not available]
  • Kumar, A., et al. (2013). A review on synthesis and pharmacological activities of pyrazole and its derivatives. International Journal of Pharmaceutical Sciences and Research. [Link not available]
  • Bansal, R. K. (2018). Review on biological activities of pyrazole derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Drugs.com. (2023). Celecoxib Alternatives Compared. Available at: [Link]

  • GraphPad. (n.d.). How to determine an IC50. GraphPad Prism 10 Statistics Guide. Available at: [Link]

  • GraphPad. (n.d.). Beware of using multiple comparisons tests to compare dose-response curves or time courses. GraphPad Prism 10 Statistics Guide. Available at: [Link]

  • Dr. Oracle. (2023). What are the alternatives to Celebrex (celecoxib) 200mg?. Available at: [Link]

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  • Vidal, M. (2023). Which statistical tool or test can be used for dose-response curve with time component?. ResearchGate. Available at: [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Available at: [Link]

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  • Bellinger, C., et al. (2016). Modeling Nonlinear Dose-Response Relationships in Epidemiologic Studies. Environmental Health Perspectives. Available at: [Link]

  • Kalliokoski, T. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE. Available at: [Link]

  • Reddit. (2018). Statisic analysis for two or more dose-response curves?. r/AskStatistics. Available at: [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • El-Fakharany, E. M., et al. (2021). Recent advances in the synthesis of anticancer pyrazole derivatives. RSC Medicinal Chemistry. Available at: [Link]

  • Emergent Mind. (2023). Nonlinear Dose-Response Curves. Available at: [Link]

  • Wonder Lab. (2021). Easy method to calculate IC50 and IC80 using Graphpad Prism. YouTube. Available at: [Link]

  • El-Fakharany, E. M., et al. (2021). Recent advances in the synthesis of anticancer pyrazole derivatives. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, G., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives. Scientific Reports. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones. Scientific Reports. Available at: [Link]

  • Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Asadi, S. (n.d.). Determination of IC50 values using GraphPad Prism. SlideShare. [Link not available]
  • Kamarudin, M. N. A., et al. (2018). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. ResearchGate. Available at: [Link]

  • TileStats. (2023). Nonlinear regression - how to fit a dose-response curve in R. YouTube. Available at: [Link]

  • Grosser, T., et al. (2011). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. Available at: [Link]

  • Ulrich, A., & Murdock, J. (2022). Celebrex vs. Ibuprofen: Which Is Better?. GoodRx. Available at: [Link]

  • Patel, P., & Patel, M. (2023). Celecoxib. StatPearls. Available at: [Link]

  • Geller, J. (2019). Celebrex vs. ibuprofen: Differences, similarities, and which is better for you. SingleCare. Available at: [Link]

  • Liu, Q. (2018). The Estimation of Absolute IC50 and Its 95% Confidence Interval.
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  • Wikipedia. (n.d.). Celecoxib. Available at: [Link]

  • Abdel-Ghani, N. T., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Available at: [Link]

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Safety Operating Guide

Comprehensive Guide to the Safe Disposal of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine and its associated waste materials. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and laboratory personnel experienced in handling chemical reagents.

Hazard Assessment and Chemical Profile

This compound and its salts are classified as hazardous materials. A thorough understanding of their properties is the foundation of safe handling and disposal.

Based on data for the dihydrochloride salt and analogous pyrazole compounds, this chemical should be treated as:

  • Harmful if swallowed [1].

  • A skin irritant [1][2].

  • A serious eye irritant [1][2].

  • A potential respiratory tract irritant [1][3].

Given its amine functional group and pyrazole core, it is incompatible with strong oxidizing agents and acids[2][4]. Pyrazole derivatives, while having broad applications, require careful management to prevent environmental release, as conventional synthesis and disposal methods can involve hazardous reagents and solvents[5][6][7].

Table 1: Chemical Hazard Summary
Hazard CategoryDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if ingested.[1][8]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[9][10]
Skin Corrosion/Irritation Causes skin irritation.[1][3]Wear chemical-resistant gloves and a lab coat.[9][11]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]Wear tightly fitting safety goggles or a face shield.[9][11]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols.[1][3]Handle within a chemical fume hood or well-ventilated area.[9]
Chemical Incompatibility Reacts with strong oxidizing agents, acids, and acid chlorides.[2][4]Segregate from incompatible materials during storage and disposal.

Core Principles of Regulated Waste Disposal

The disposal of this compound is governed by regulations established by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The foundational principle is that all laboratory chemical waste must be treated as hazardous unless explicitly determined otherwise by a trained safety professional[12].

Key regulatory requirements include:

  • Prohibition of Sewer and Trash Disposal: Hazardous chemicals must never be discarded in the regular trash or poured down the drain[12][13].

  • Point-of-Generation Management: Waste must be accumulated at or near where it is generated, under the control of laboratory personnel[13][14].

  • Proper Containerization: Waste containers must be chemically compatible with the contents, sealed securely, and free from damage[13][15].

  • Clear Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the specific hazards (e.g., irritant, toxic)[11][14].

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting and disposing of waste this compound.

Step 1: Personal Protective Equipment (PPE) Donning

Before handling the chemical or its waste, all personnel must wear appropriate PPE. This is the primary barrier against exposure.

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to NIOSH or EN 166 standards. A face shield should be worn over goggles if there is a splash risk[9][11].

  • Skin Protection: A flame-resistant lab coat, fully buttoned, is required.[9][11]

  • Hand Protection: Wear chemical-resistant nitrile or neoprene gloves. Inspect gloves for any signs of degradation before use. For tasks with a higher risk of exposure, consider double-gloving[9][11].

  • General Attire: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed[11].

Step 2: Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions and ensures proper disposal routing.

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container (e.g., high-density polyethylene - HDPE) with a secure, leak-proof screw cap[13][15]. The container must be in good condition.

  • Label the Container: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. Fill it out completely, listing "this compound" as a constituent. Clearly mark the hazard characteristics (Irritant)[14].

  • Collect the Waste:

    • Solid Waste: Collect unused or contaminated solid this compound in the designated container.

    • Liquid Waste: Collect solutions containing the chemical in a designated liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids, oxidizers).

    • Contaminated Labware: Disposable items like pipette tips, gloves, and weighing paper that are grossly contaminated should be placed in the solid waste container.

  • Rinsing Empty Containers: For the original reagent bottle, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected[15]. After thorough rinsing and air-drying, deface the original label and dispose of the container as regular trash or according to institutional policy[12].

Step 3: Secure Storage in a Satellite Accumulation Area (SAA)

The collected waste must be stored safely within the laboratory pending pickup.

  • Location: The sealed waste container should be stored in a designated Satellite Accumulation Area (SAA) within the lab where it was generated[14].

  • Secondary Containment: Place the container in a secondary containment bin to mitigate leaks or spills[13].

  • Segregation: Ensure the container is physically separated from incompatible chemicals[13].

  • Time and Volume Limits: Adhere to institutional and federal limits for waste accumulation. Typically, laboratories must not store more than 55 gallons of hazardous waste at one time. Once this limit is reached, or a container is full, it must be moved to a Central Accumulation Area (CAA) within a specified timeframe[12][14]. Academic labs operating under the EPA's Subpart K may have a 12-month removal requirement[16].

Step 4: Arranging for Disposal

Laboratory personnel are not authorized to transport hazardous waste off-site.

  • Request Pickup: Once the waste container is full or the accumulation time limit is approaching, submit a chemical waste collection request to your institution's EHS department or designated hazardous waste contractor[12].

  • Documentation: Maintain accurate records of the waste generated as required by the Resource Conservation and Recovery Act (RCRA) and your institution's policies[13].

Diagram 1: Disposal Workflow

This diagram illustrates the decision and action pathway for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Identify Waste (Solid, Liquid, Contaminated Debris) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container collect Collect Waste in Designated Container container->collect storage Store in Secondary Containment in Satellite Accumulation Area (SAA) collect->storage pickup Request Pickup from EHS / Licensed Vendor storage->pickup document Complete Waste Documentation pickup->document end Waste Removed for Proper Disposal document->end

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to minimize harm.

Spill Cleanup Protocol

For minor spills (typically < 1 liter, not involving highly toxic material) that do not pose an immediate fire or respiratory hazard, trained lab personnel can perform cleanup[17].

  • Control and Contain: Alert others in the area. Control the spread of the spill by creating a dike around the edges with an inert absorbent material like vermiculite, sand, or cat litter[18][19].

  • Absorb: Working from the outside in, apply absorbent material to the spill[18].

  • Collect: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water[17]. For amine spills, specialized decontamination solutions may be available that neutralize toxicity[20]. All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste[12][18].

  • Ventilate: Ensure the area is well-ventilated to disperse any residual vapors[18].

For major spills, evacuate the area immediately and contact your institution's emergency response team or EHS[17].

First Aid and Exposure Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[2][3].

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[2][10].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][10].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[2][10].

References

  • Daniels Health. (2025).
  • Benchchem. (2025). Personal protective equipment for handling 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde.
  • Medical Laboratory Observer. (n.d.).
  • Benchchem. (2025). Personal protective equipment for handling 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • American Chemical Society. (n.d.).
  • U.S. Environmental Protection Agency. (2025).
  • Vanderbilt University Medical Center. (n.d.).
  • Chemical Label. (n.d.). This compound dihydrochloride.
  • Kumar, N., et al. (2024).
  • ResearchGate. (n.d.).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) (5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
  • Current Green Chemistry. (2024).
  • SKC Inc. (n.d.).
  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
  • Safety Data Sheet. (2025). (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine.
  • CymitQuimica. (2026). SAFETY DATA SHEET 1-(1.5-dimethyl-1H-pyrazol-4-yl)methanamine.
  • TCI Chemicals. (2025).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling (1,3-dimethyl-1H-pyrazol-4-yl)methanamine (CAS No. 20290-11-5). The information herein is designed to build a foundation of trust and safety, offering value beyond the product by ensuring comprehensive protection and operational integrity in the laboratory.

Hazard Analysis: Understanding the "Why" Behind the Protection

This compound and its dihydrochloride salt are classified as hazardous substances that demand rigorous safety precautions.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

The core hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1][2] Prolonged exposure can lead to more severe reactions.

  • Serious Eye Irritation (H319): Poses a significant risk of serious irritation or damage to the eyes.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust or vapors may cause irritation to the respiratory tract.[1][2]

  • Harmful if Swallowed (H302): Ingestion of the compound is harmful to health.[1][2]

These classifications necessitate the use of specific engineering controls and Personal Protective Equipment (PPE) to create a multi-layered defense against accidental exposure. The fundamental principle is to prevent any direct contact with the substance.

Core PPE Requirements: A Risk-Based Approach

The selection of PPE is not a one-size-fits-all protocol; it must be tailored to the specific procedure and the associated risks of exposure. The following table outlines the recommended PPE based on operational risk levels.

Risk Level Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Standard Laboratory Use Handling small quantities (<1g) in a certified chemical fume hood.Safety glasses with side shields or chemical splash goggles.[3]Chemical-resistant gloves (e.g., Nitrile).[4]Standard laboratory coat.[3]Not required if handled exclusively within a fume hood.[3]
Increased Risk Handling larger quantities, potential for splash or aerosol generation (e.g., heating, sonicating, vortexing).Chemical splash goggles and a face shield.[2][3]Double-gloving with chemical-resistant gloves.[3]Chemical-resistant apron over a lab coat.[3]A NIOSH-approved respirator with organic vapor cartridges may be required based on risk assessment.[3][4]
Emergency (Spill) Significant spill or release outside of a fume hood.Full-face respirator with appropriate cartridges.[3]Heavy-duty, chemical-resistant gloves.[3]Fully encapsulated chemical- and vapor-protective suit.[3]Positive pressure, full face-piece self-contained breathing apparatus (SCBA).[3][4]

Detailed Protocols for Safe Handling

Adherence to procedural steps is critical for ensuring safety. The causality behind these protocols is to minimize exposure at every stage of the handling process.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure should always be engineering controls.

  • Chemical Fume Hood: Always handle this compound in a properly functioning and certified chemical fume hood.[3] This control is essential to mitigate the risk of inhaling vapors or dust.[4][5]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[4][6]

Step-by-Step PPE Protocol

The following workflow ensures that protective barriers are established correctly before handling the chemical and removed in a manner that prevents cross-contamination.

PPE_Workflow cluster_prep Preparation & Donning cluster_removal Removal & Decontamination prep 1. Prepare Workspace (Fume Hood, Bench Paper) don_coat 2. Don Lab Coat / Apron prep->don_coat don_resp 3. Don Respirator (If Required) don_coat->don_resp don_eye 4. Don Eye/Face Protection don_resp->don_eye don_gloves 5. Don Gloves (Outer Layer Last) don_eye->don_gloves decon 6. Decontaminate Exterior Gloves don_gloves->decon Chemical Handling doff_coat 7. Doff Apron / Lab Coat decon->doff_coat doff_gloves 8. Doff Outer Gloves doff_coat->doff_gloves doff_eye 9. Doff Eye/Face Protection doff_gloves->doff_eye doff_resp 10. Doff Respirator doff_eye->doff_resp doff_inner_gloves 11. Doff Inner Gloves doff_resp->doff_inner_gloves wash 12. Wash Hands Thoroughly doff_inner_gloves->wash

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling Practices
  • Pre-Handling: Before any work begins, ensure all necessary PPE is available and in good condition.[3] Cover the work surface within the fume hood with absorbent bench paper.[3]

  • During Handling: Avoid any action that could generate dust or aerosols.[2] Wash hands thoroughly after handling, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory area.[7]

  • Post-Handling: Wipe down all surfaces and equipment after use.[3] All contaminated disposable materials, such as gloves and bench paper, must be treated as hazardous waste.[3]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of this compound.

Disposal of Contaminated PPE
  • Gloves, Bench Paper, etc.: All disposable items that have come into contact with the chemical must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Lab Coats: If a lab coat becomes contaminated, it must be removed immediately and decontaminated professionally or disposed of as hazardous waste. Do not launder contaminated clothing at home.[6]

Disposal of Chemical Waste
  • Chemical Waste Generators: You are responsible for ensuring that chemical waste is classified and disposed of correctly.[4] Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines.

  • Containers: Collect all waste containing this compound in a sturdy, leak-proof, and compatible container.[8] The container must be kept sealed except when adding waste and must be labeled with its full chemical contents.[8]

  • Empty Containers: The first rinse of a container that held this chemical must be collected and disposed of as hazardous waste.[8] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to consult your EHS department.

The following diagram illustrates the decision process for waste segregation and disposal.

Waste_Disposal_Flowchart start Waste Generated is_ppe Contaminated PPE? start->is_ppe is_sharp Sharps? is_ppe->is_sharp No ppe_bin Dispose in Labeled Solid Hazardous Waste Bin is_ppe->ppe_bin Yes is_liquid Liquid Waste? is_sharp->is_liquid No sharps_container Dispose in Puncture-Proof Sharps Container is_sharp->sharps_container Yes liquid_container Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_container Yes empty_container Rinse Container (Collect First Rinse), Dispose of Container per EHS Policy is_liquid->empty_container No (Empty Container)

Caption: Decision flowchart for the disposal of chemical waste.

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with plenty of soap and water for at least 15 minutes.[4] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: Evacuate the area. For a significant spill, contact your institution's EHS emergency line. For small spills within a fume hood, use an inert absorbent material, sweep or vacuum it up, and place it into a suitable, sealed container for disposal.[4][5]

References

  • Personal protective equipment for handling 1-(1H-Pyrazol-3-YL)propan-2-amine. Benchchem.
  • Chemical label this compound dihydrochloride.
  • [1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine Safety Data Sheet. AK Scientific, Inc.
  • Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Cole-Parmer.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • SAFETY DATA SHEET for (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine.
  • SAFETY DATA SHEET for 1-(1.5-dimethyl-1H-pyrazol-4-yl)methanamine. CymitQuimica.
  • Anisic aldehyde(123-11-5)MSDS. ChemicalBook.
  • SAFETY DATA SHEET for N,N-dimethylpyridin-4-amine. Sigma-Aldrich.
  • SAFETY DATA SHEET for 1H-Indazol-7-amine. TCI Chemicals.
  • SAFETY DATA SHEET for this compound. BLD Pharmatech.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.